molecular formula C30H41NO7 B129792 rac Fesoterodine Fumarate CAS No. 1333234-73-3

rac Fesoterodine Fumarate

Cat. No.: B129792
CAS No.: 1333234-73-3
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac Fesoterodine Fumarate, with the CAS number 1333234-73-3, is a well-characterized chemical compound provided as a critical reference standard for research and development. Its primary application is in the pharmaceutical analysis and quality control (QC) of Fesoterodine, an antimuscarinic prodrug approved for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency . Fesoterodine itself is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) . This active metabolite acts as a competitive muscarinic receptor antagonist in the urinary bladder, which is presumed to inhibit involuntary detrusor contractions, thereby reducing the symptoms of OAB . A key research value of the this compound standard lies in its use for analytical method development (AMD) and method validation (AMV), particularly in support of Abbreviated New Drug Applications (ANDA) and during the commercial production of Fesoterodine-based pharmaceuticals . It enables precise identification and quantification of the substance, ensuring product quality and regulatory compliance. Researchers utilize this compound to study the pharmacodynamics and pharmacokinetics of Fesoterodine, which has a metabolic profile independent of the CYP2D6 pathway, leading to less variability in the generation of its active metabolite compared to related drugs . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. All provided information is for informational purposes only, and the customer is responsible for verifying the suitability of the product for their specific application.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647799
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333234-73-3
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Fesoterodine Fumarate on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fesoterodine fumarate is a prominently prescribed therapeutic agent for the management of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1] Marketed under brand names such as Toviaz, it belongs to the antimuscarinic class of drugs, which function by inhibiting the action of the neurotransmitter acetylcholine.[2] This guide provides a comprehensive technical exploration of the molecular and cellular mechanisms through which fesoterodine exerts its effects on muscarinic acetylcholine receptors (mAChRs). We will delve into its prodrug nature, the binding kinetics of its active metabolite, the specific downstream signaling pathways it modulates, and the standard experimental protocols used to validate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fesoterodine's pharmacology.

Section 1: The Prodrug Concept: From Fesoterodine to its Active Metabolite

A foundational concept in the pharmacology of fesoterodine is that it functions as a prodrug. The administered compound, fesoterodine fumarate, is itself a relatively weak antagonist at muscarinic receptors.[3][4] Its therapeutic efficacy is entirely dependent on its rapid and extensive biotransformation.

Following oral administration, fesoterodine is absorbed and immediately hydrolyzed by ubiquitous, non-specific esterases present in plasma and tissues.[3][5] This enzymatic action cleaves the ester bond, converting fesoterodine into its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][6] This conversion is so efficient that the parent compound is not detectable in plasma.[3] The primary advantage of this prodrug strategy is that it bypasses the cytochrome P450 (CYP) 2D6-mediated metabolism required for the formation of 5-HMT from tolterodine, resulting in more consistent and predictable plasma concentrations of the active moiety across different patient populations, irrespective of their CYP2D6 genotype.[7]

Fesoterodine_Metabolism Fesoterodine Fesoterodine Fumarate (Administered Prodrug) Esterases Non-specific Plasma Esterases Fesoterodine->Esterases Rapid & Extensive Hydrolization HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Esterases->HMT

Caption: Conversion of Fesoterodine to its active metabolite, 5-HMT.

Section 2: The Target: Muscarinic Receptors in the Urinary Bladder

The therapeutic target of 5-HMT is the family of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. Five subtypes, M1 through M5, have been identified.[1] In the human urinary bladder, the detrusor smooth muscle is predominantly populated by M2 and M3 receptor subtypes.[8][9][10]

  • M3 Receptors: Although they constitute a smaller fraction of the total muscarinic receptor population in the detrusor (~20-30%), M3 receptors are primarily responsible for mediating the direct, excitatory contraction of the bladder smooth muscle required for micturition.[1][11]

  • M2 Receptors: These are the most abundant subtype in the detrusor (~70-80%).[1] While not the primary mediators of direct contraction, M2 receptors play a significant modulatory role. Their activation can indirectly promote contraction by inhibiting the adenylyl cyclase pathway, thereby reversing the smooth muscle relaxation induced by β-adrenoceptor stimulation.[8][11][12]

Therefore, antagonism of the M3 receptor is the principal mechanism for reducing involuntary detrusor contractions in OAB.

Section 3: Molecular Mechanism: Competitive Antagonism by 5-HMT

The active metabolite, 5-HMT, functions as a potent, competitive antagonist at all five muscarinic receptor subtypes.[13][14][15] "Competitive" signifies that 5-HMT binds reversibly to the same orthosteric site as the endogenous agonist, acetylcholine (ACh), but does not elicit a downstream signal. By occupying the receptor, it physically blocks ACh from binding and initiating the cellular cascade that leads to muscle contraction.[2][6]

In vitro radioligand binding studies have characterized the affinity of 5-HMT across the human muscarinic receptor subtypes. The compound exhibits a balanced, non-subtype-selective profile, with high affinity for all five receptors.[3][13] This lack of selectivity means it binds effectively to both the therapeutically relevant M3 receptors and the more numerous M2 receptors in the bladder.

Receptor SubtypeBinding Affinity (pKi) of 5-HMT*
M1 ~8.0
M2 ~7.7 - 7.9
M3 ~7.4 - 7.7
M4 ~7.3
M5 ~7.5

*Values are synthesized from multiple sources indicating potent, balanced, and non-selective binding. Fesoterodine itself has pKi values of 8.0, 7.7, 7.4, 7.3, and 7.5 for M1-M5 respectively, with its active metabolite 5-HMT being more potent but having a similar profile.[13][16] Studies have also shown 5-HMT to be slightly more potent at M2 vs M3 subtypes.[17]

Section 4: Downstream Signaling: Interruption of the M3 Receptor Cascade

The therapeutic effect of 5-HMT in OAB is primarily achieved by blocking the signaling cascade downstream of the M3 receptor. The M3 receptor is coupled to the Gq/11 family of G-proteins.[18][19] The canonical activation sequence is as follows:

  • Agonist Binding: Acetylcholine, released from parasympathetic nerves, binds to the M3 receptor.

  • G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.

  • Effector Activation: The α-subunit of Gq activates the enzyme phospholipase C (PLC).[19][20]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][20]

  • Muscle Contraction: The elevated cytosolic Ca2+ concentration activates calcium-dependent signaling pathways, leading to the phosphorylation of myosin light chains and subsequent contraction of the detrusor smooth muscle.

By competitively occupying the M3 receptor, 5-HMT prevents acetylcholine from initiating this entire sequence, resulting in reduced detrusor muscle contractility, increased bladder capacity, and alleviation of OAB symptoms.[14]

M3_Signaling_Pathway cluster_membrane Plasma Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ACh Acetylcholine (ACh) (Agonist) ACh->M3R Binds & Activates HMT 5-HMT (Antagonist) HMT->M3R Binds & Blocks Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Triggers Contraction Detrusor Muscle Contraction Ca_Release->Contraction Leads to

Caption: M3 receptor signaling pathway showing ACh activation and 5-HMT inhibition.

Section 5: Experimental Validation: Methodologies for Characterizing Receptor Interaction

The affinity and functional antagonism of compounds like 5-HMT are determined through rigorous in vitro assays. These protocols are fundamental to drug development and provide a self-validating system for characterizing the mechanism of action.

Radioligand Binding Assays for Affinity Determination

These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[22] The output is the inhibition constant (Ki), a measure of binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary, CHO) that have been engineered to express a high density of a single human muscarinic receptor subtype (e.g., M1, M2, M3, etc.).[13][17]

  • Assay Incubation: In a multi-well plate, the prepared membranes are incubated in a buffer solution containing:

    • A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., 5-HMT).[23]

  • Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[23]

  • Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand in the solution.[23]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing test compound. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[24]

Binding_Assay_Workflow A 1. Membrane Preparation (e.g., CHO cells expressing hM3R) B 2. Incubation - Membranes - Radioligand ([³H]NMS) - Competitor (5-HMT) A->B C 3. Rapid Vacuum Filtration (Separates bound vs. free ligand) B->C D 4. Scintillation Counting (Quantifies bound radioactivity) C->D E 5. Data Analysis - Plot competition curve - Calculate IC₅₀ and Ki D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assays for Antagonist Potency

Functional assays are crucial to confirm that the test compound not only binds to the receptor but also inhibits its function. For Gq-coupled receptors like M3, this is often assessed by measuring the production of second messengers.

Step-by-Step Methodology (Inositol Phosphate Accumulation Assay):

  • Cell Culture: Whole cells expressing the M3 receptor are cultured in multi-well plates.[25]

  • Labeling (Optional but common): Cells are often pre-incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Cells are pre-treated with varying concentrations of the antagonist (5-HMT) for a set period.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the M3 receptors. This is done in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates, allowing them to accumulate.[26]

  • Termination and Lysis: The reaction is stopped, and the cells are lysed to release their contents.

  • Quantification: The accumulated [3H]-inositol phosphates are separated via ion-exchange chromatography and quantified by scintillation counting.[25]

  • Data Analysis: The amount of inositol phosphate produced is plotted against the antagonist concentration. The resulting inhibition curve is used to determine the functional IC50, which reflects the antagonist's potency in blocking the cellular response.

These functional assays provide the definitive evidence that 5-HMT's binding to the M3 receptor translates into a blockade of the downstream signaling responsible for detrusor contraction.

Conclusion

The mechanism of action of fesoterodine fumarate is a well-defined, multi-step process centered on competitive antagonism at muscarinic receptors. As a prodrug, fesoterodine provides an efficient delivery system for its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][7] 5-HMT, a potent and non-selective muscarinic antagonist, competes with endogenous acetylcholine, primarily at M3 receptors within the bladder detrusor muscle.[2][13] This blockade prevents the initiation of the Gq-protein signaling cascade, inhibiting the release of intracellular calcium and thereby reducing the involuntary smooth muscle contractions that characterize overactive bladder.[11][14] The pharmacological profile of 5-HMT, validated through rigorous binding and functional assays, confirms its role in providing targeted, effective relief for patients with OAB.

References

  • Ney, P., et al. (2008). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. BJU International, 101(5), 624-630. Available from: [Link]

  • Hegde, S. S., et al. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. British Journal of Pharmacology, 120(8), 1409–1418. Available from: [Link]

  • Patsnap Synapse. (2024). What is Fesoterodine Fumarate used for?. Patsnap. Available from: [Link]

  • Synapse. (2024). What is the mechanism of Fesoterodine Fumarate?. Synapse. Available from: [Link]

  • Hegde, S. S., et al. (1997). Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo. PMC - NIH. Available from: [Link]

  • Rovner, E. S. (2008). Fesoterodine fumarate. Drugs of Today, 44(9), 655. Available from: [Link]

  • Drugs.com. (n.d.). Fesoterodine Disease Interactions. Drugs.com. Available from: [Link]

  • Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 148(5), 565–578. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Signal transduction pathways downstream of the M3 muscarinic receptor.... ResearchGate. Available from: [Link]

  • Game, X., et al. (2018). Fesoterodine: Pharmacological properties and clinical implications. European Journal of Pharmacology, 833, 373-380. Available from: [Link]

  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Available from: [Link]

  • Gur, S., et al. (2018). The Beneficial Effect of Fesoterodine, a Competitive Muscarinic Receptor Antagonist on Erectile Dysfunction in Streptozotocin-induced Diabetic Rats. Urology, 116, 211.e1-211.e7. Available from: [Link]

  • Sellers, D. J., et al. (2007). Muscarinic receptors of the urinary bladder: detrusor, urothelial and prejunctional. Acta Pharmacologica Sinica, 28(5), 627-633. Available from: [Link]

  • Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. PMC - NIH. Available from: [Link]

  • May, L. T., et al. (2023). The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families. Molecular Pharmacology, 104(3), 125-135. Available from: [Link]

  • FDA. (2008). Clinical Pharmacology Biopharmaceutics Review(s). FDA.gov. Available from: [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M3. Wikipedia. Available from: [Link]

  • Galbraith, K. A., et al. (2008). M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms. Cellular Signalling, 20(4), 723-732. Available from: [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

  • Vyzula, R., et al. (2016). Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review. Therapeutic Advances in Urology, 8(5), 287-302. Available from: [Link]

  • Sanders, K. M. (2005). Signal-Transduction Pathways that Regulate Visceral Smooth Muscle Function III. Coupling of muscarinic receptors to signaling kinases and effector proteins in gastrointestinal smooth muscles. American Journal of Physiology-Gastrointestinal and Liver Physiology, 288(5), G846-G850. Available from: [Link]

  • Maruyama, S., et al. (2009). Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. The Journal of Urology, 181(5), 2338-2344. Available from: [Link]

  • FDA. (2008). Summary Review. FDA.gov. Available from: [Link]

  • Drugs.com. (n.d.). Fesoterodine Monograph for Professionals. Drugs.com. Available from: [Link]

  • Hanna-Mitchell, A. T., et al. (2009). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 5, 501–509. Available from: [Link]

  • ResearchGate. (2010). (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available from: [Link]

  • Bidzinska, B., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology, 99(2), 224-229. Available from: [Link]

  • Nelson, C. P., et al. (2004). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. Journal of Pharmacology and Experimental Therapeutics, 310(3), 1251-1259. Available from: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. Available from: [Link]

  • Schwarz Biosciences GmbH. (n.d.). M3 SELECTIVE ANTIMUSCARINICS AFFECT GASTROINTESTINAL TRANSIT IN THE MOUSE MORE POTENTLY THAN NONSELECTIVE DRUGS. Available from: [Link]

  • Wang, J., et al. (2016). Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. PLoS ONE, 11(1), e0147321. Available from: [Link]

  • Roberts, F. F., et al. (1988). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 93(3), 579–585. Available from: [Link]

  • Eglen, R. M. (2006). Muscarinic Receptor Agonists and Antagonists. Molecules, 11(2), 142-156. Available from: [Link]

  • Hegde, S. S. (2006). Muscarinic antagonists in development for disorders of smooth muscle function. Expert Opinion on Investigational Drugs, 15(8), 889-908. Available from: [Link]

  • PubChem. (n.d.). Binding affinity to human muscarinic M5 receptor by radioligand displacement assay. PubChem. Available from: [Link]

Sources

Enantioselective synthesis of Fesoterodine Fumarate for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of Fesoterodine Fumarate for Preclinical Studies

Abstract

Fesoterodine, a potent and selective antimuscarinic agent, is a critical therapy for overactive bladder syndrome.[1][2] As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, (R)-5-hydroxymethyl tolterodine (5-HMT), meaning the therapeutic activity is entirely dependent on the (R)-enantiomer.[3] Consequently, the development of a robust, scalable, and stereocontrolled synthesis is paramount for producing high-purity Fesoterodine Fumarate suitable for preclinical and clinical evaluation. This technical guide provides a detailed examination of the core strategies for the enantioselective synthesis of Fesoterodine. It moves beyond simple procedural descriptions to elucidate the underlying chemical principles, justify experimental choices, and present self-validating protocols for both synthesis and analysis. We will explore a modern asymmetric catalytic approach and contrast it with classical resolution, providing researchers and drug development professionals with the critical knowledge to produce this API with the stringent enantiomeric purity required for preclinical studies.

Introduction: Fesoterodine and the Imperative of Chirality

Pharmacological Profile and Mechanism of Action

Fesoterodine is used to treat overactive bladder by relaxing the bladder muscles to prevent urgent, frequent, or uncontrolled urination.[1] It was developed by Schwarz Pharma AG and is marketed as Toviaz®.[1] Fesoterodine itself is a prodrug, designed to overcome certain pharmacokinetic limitations of its predecessor, tolterodine.[3] Upon oral administration, it is rapidly and extensively hydrolyzed by ubiquitous, nonspecific plasma esterases to its single active metabolite, (R)-5-hydroxymethyl tolterodine (5-HMT).[3][4] This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, leading to less interindividual variability in drug exposure compared to tolterodine.[3] The active 5-HMT is a potent muscarinic receptor antagonist, which exerts the therapeutic effect.[5]

The Significance of the (R)-Enantiomer

The biological activity of chiral pharmaceutical compounds often resides in a single enantiomer.[6] For Fesoterodine, the molecule possesses a single stereocenter, and it is the (R)-absolute configuration that is responsible for the desired pharmacological activity.[1] The (S)-enantiomer is considered a chiral impurity. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs, as the "undesired" enantiomer may have different pharmacological properties, contribute to side effects, or be toxicologically distinct.[6] Therefore, a synthesis designed for preclinical batches must not only be efficient but must guarantee an exceptionally high level of enantiomeric excess (e.e.).

Overview of Synthetic Challenges and Strategies

The central challenge in synthesizing Fesoterodine lies in the efficient and controlled construction of the chiral center in the 5-HMT core. Most reported syntheses converge on (R)-5-HMT as the key intermediate, which is then esterified and salified in the final steps.[1][4] Three primary strategies have been employed to achieve this:

  • Classical Resolution: Synthesizing a racemic version of 5-HMT or a precursor and separating the enantiomers using a chiral resolving agent.

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material.

  • Asymmetric Synthesis: Using a chiral catalyst or auxiliary to directly generate the desired (R)-enantiomer from a prochiral substrate.

This guide will focus on asymmetric synthesis as the more modern and efficient approach, while also detailing a classical resolution method as a validatable benchmark.

Retrosynthetic Analysis and Key Strategic Approaches

The synthesis of Fesoterodine Fumarate logically disconnects into three primary fragments: the chiral core ((R)-5-HMT), the isobutyryl ester group, and fumaric acid for salt formation. The critical task is the enantioselective synthesis of the 5-HMT intermediate.

Visualization of Major Synthetic Pathways

The following diagram illustrates the retrosynthetic logic, highlighting the divergence between an asymmetric synthesis pathway and a classical resolution approach to access the pivotal (R)-5-HMT intermediate.

G fesoterodine Fesoterodine Fumarate (API) esterification Esterification & Fumarate Salt Formation fesoterodine->esterification hmt (R)-5-Hydroxymethyl Tolterodine (Key Intermediate) esterification->hmt asym_syn Asymmetric Synthesis hmt->asym_syn resolution Classical Resolution hmt->resolution ring_opening Reductive Amination/ Ring Opening asym_syn->ring_opening Final Steps asym_red Asymmetric Conjugate Reduction coumarin 4-Phenylcoumarin Derivative asym_red->coumarin achiral_sm Achiral Starting Materials coumarin->achiral_sm ring_opening->asym_red rac_hmt Racemic 5-HMT resolution->rac_hmt Separation resolving_agent Chiral Resolving Agent (e.g., O-Acetyl Mandelic Acid) rac_hmt->resolving_agent rac_syn Racemic Synthesis rac_hmt->rac_syn rac_syn->achiral_sm

Fig 1. Retrosynthetic analysis of Fesoterodine Fumarate.

Core Synthetic Strategy: Asymmetric Catalytic Reduction

Rationale for Asymmetric Reduction

Asymmetric catalysis offers significant advantages over classical resolution, including superior atom economy (avoiding the loss of 50% of the material as the undesired enantiomer) and potentially fewer process steps. The copper-hydride catalyzed conjugate reduction of α,β-unsaturated carbonyl compounds is a powerful tool for creating stereocenters.[7] This approach can be applied to a 4-substituted coumarin, which serves as a cyclic precursor to the 3,3-diarylpropylamine core of Fesoterodine.

Key Transformation: Asymmetric Conjugate Reduction of a 4-Phenylcoumarin Intermediate

The pivotal step involves the 1,4-reduction of a 4-phenylcoumarin derivative using a chiral copper hydride catalyst. The combination of a copper source with a chiral phosphine ligand, such as (R)-DTBM-SEGPHOS, in the presence of a silane reducing agent, generates the active chiral catalyst in situ, which delivers hydride stereoselectively to the coumarin substrate.[7] This sets the crucial stereocenter with high enantiomeric excess.

Detailed Experimental Protocol: Synthesis of (R)-4-Phenyl-3,4-dihydrocoumarin

This protocol is adapted from principles of copper-catalyzed asymmetric reductions.[7]

Materials & Reagents:

  • 4-Phenylcoumarin

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (R)-3,5-tBu-4-MeO-MeO-BIPHEP ((R)-DTBM-SEGPHOS)

  • Diethoxymethylsilane (DEMS)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.01 eq) and (R)-DTBM-SEGPHOS (0.011 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Assembly: In a separate, larger flame-dried flask, dissolve 4-phenylcoumarin (1.0 eq) in anhydrous toluene.

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate solution via cannula.

  • Cool the reaction mixture to 0 °C. Add diethoxymethylsilane (DEMS) (1.5 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield (R)-4-phenyl-3,4-dihydrocoumarin.

  • Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Summary Table
ParameterValue/ConditionRationale & Citation
Catalyst [(R)-DTBM-SEGPHOS]CuHProvides high enantioselectivity for conjugate reductions of α,β-unsaturated systems.[7]
Hydride Source Diethoxymethylsilane (DEMS)A mild and effective stoichiometric reductant for this catalytic system.[7]
Solvent Toluene, anhydrousA non-coordinating solvent essential for maintaining catalyst activity.
Temperature 0 °C to Room Temp.Initial cooling helps control exotherm and improve selectivity.
Typical Yield >90%This class of reaction is generally high-yielding.
Typical e.e. >95%The chosen ligand is known to impart excellent enantiocontrol.[7]

The subsequent steps to convert the dihydrocoumarin to (R)-5-HMT involve reductive opening of the lactone and reductive amination with diisopropylamine, which are well-established transformations.[1]

Alternative Strategy: Diastereoselective Resolution

Principle of Classical Resolution

This method, while less atom-economical, is a robust and well-understood technique. It involves reacting a racemic mixture of a key intermediate (e.g., racemic 5-HMT or a precursor acid) with an enantiomerically pure resolving agent.[1][4] This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization.

Workflow Diagram for Resolution

G cluster_0 Resolution Process start Racemic 5-HMT (R/S Mixture) add_acid Add Chiral Resolving Agent (e.g., (+)-O-Acetyl Mandelic Acid) in suitable solvent start->add_acid diastereomers Formation of Diastereomeric Salts (R,R) and (S,R) salts in solution add_acid->diastereomers crystallize Fractional Crystallization (Cooling/Antisolvent) diastereomers->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble Salt (e.g., (R,R)-Salt) filtration->solid filtrate Filtrate: More Soluble Salt (e.g., (S,R)-Salt) filtration->filtrate liberate Liberate Free Base (Aqueous Base Wash) solid->liberate end (R)-5-HMT (Enantiopure) liberate->end

Fig 2. Workflow for the classical resolution of racemic 5-HMT.
Detailed Experimental Protocol: Resolution of Racemic 5-HMT

This protocol is based on established resolution procedures for Fesoterodine intermediates.[1][4]

Materials & Reagents:

  • Racemic 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (rac-5-HMT)

  • (+)-O-Acetyl-D-mandelic acid (Resolving Agent)

  • Ethanol or other suitable crystallization solvent

  • Sodium hydroxide solution (1M)

  • Dichloromethane

Procedure:

  • Salt Formation: Dissolve rac-5-HMT (1.0 eq) in warm ethanol.

  • In a separate flask, dissolve (+)-O-Acetyl-D-mandelic acid (0.5 eq) in a minimal amount of warm ethanol.

  • Slowly add the resolving agent solution to the rac-5-HMT solution with gentle stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Enrichment (Optional): The collected salt can be recrystallized from fresh ethanol to improve diastereomeric purity.

  • Liberation of Free Base: Suspend the diastereomerically pure salt in a mixture of water and dichloromethane.

  • Add 1M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield enantiomerically enriched (R)-5-HMT.

  • Analysis: Confirm identity and determine enantiomeric excess (e.e.) by chiral HPLC (see Section 6.0).

Completion of the Synthesis: From Key Intermediate to API

Esterification and Salt Formation

The final steps of the synthesis are consistent regardless of the route used to obtain the (R)-5-HMT intermediate. The phenolic hydroxyl group is selectively acylated with isobutyryl chloride, followed by salt formation with fumaric acid to yield the final, stable API.[8]

Detailed Experimental Protocol: Synthesis of Fesoterodine Fumarate from (R)-5-HMT

This protocol describes the final conversion to the API.[8]

Materials & Reagents:

  • (R)-5-HMT (e.e. > 99%)

  • Isobutyryl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Fumaric acid

  • Methyl ethyl ketone (MEK)

  • Cyclohexane

Procedure:

  • Esterification: Dissolve (R)-5-HMT (1.0 eq) in DCM. Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add isobutyryl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain crude Fesoterodine base as an oil.

  • Salt Formation: Dissolve the crude Fesoterodine base in methyl ethyl ketone (MEK).

  • In a separate flask, dissolve fumaric acid (1.0 eq) in warm MEK.

  • Add the fumaric acid solution to the Fesoterodine solution. Stir and allow the salt to begin precipitating.

  • Crystallization: Add cyclohexane as an anti-solvent to complete the precipitation. Stir at room temperature, then cool in an ice bath.

  • Isolation & Drying: Collect the white solid by vacuum filtration, wash with a cold MEK/cyclohexane mixture, and dry under vacuum to yield Fesoterodine Fumarate.[5]

Analytical Control: Ensuring Enantiomeric Purity for Preclinical Use

The Mandate for Stereochemical Purity

For preclinical studies, it is not sufficient to simply synthesize the target molecule. One must rigorously prove its identity, purity, and, most critically, its enantiomeric purity. An accurate and validated analytical method is a non-negotiable component of the process.

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of drug substances.[9][10] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute from the column at different times, which allows for their separation and quantification.[10]

Detailed Analytical Protocol: Chiral HPLC Method for Fesoterodine

This protocol is based on a validated method for the enantiomeric separation of Fesoterodine.[9][11]

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak IC-3, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve a known quantity of Fesoterodine Fumarate in the mobile phase to a concentration of approx. 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of racemic Fesoterodine to identify the retention times of both the (R)- and (S)-enantiomers and to confirm system suitability (resolution > 2.0).

  • Inject the prepared sample of the synthesized Fesoterodine Fumarate.

  • Integrate the peak areas for both enantiomers. The (S)-enantiomer is the chiral impurity.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Scientist's Note: The addition of a small amount of a basic modifier like diethylamine to the mobile phase is crucial.[9] It acts as a competing base, interacting with residual acidic silanol groups on the silica support of the CSP. This minimizes non-specific interactions, leading to sharper peaks, improved chromatographic efficiency, and better resolution between the enantiomers.[9]

Data Summary Table: HPLC Method Validation Parameters
ParameterTypical ValueSignificance
Resolution (Rs) > 3.0Ensures baseline separation between the enantiomer peaks for accurate quantification.[9]
Limit of Detection (LOD) ~0.5 µg/mLThe lowest concentration of the (S)-enantiomer that can be reliably detected.[9][12]
Limit of Quantification (LOQ) ~1.3 µg/mLThe lowest concentration of the (S)-enantiomer that can be accurately quantified.[9][12]
Accuracy (% Recovery) 95-105%Demonstrates the method's ability to accurately measure a known amount of the impurity.[9][12]

Conclusion and Future Perspectives

The successful synthesis of Fesoterodine Fumarate for preclinical evaluation hinges on the meticulous control of its stereochemistry. This guide has detailed two robust pathways: a modern asymmetric catalytic reduction and a traditional but reliable classical resolution. The asymmetric approach is preferable for its efficiency and atom economy, aligning with the principles of green chemistry and modern process development.

Regardless of the synthetic route chosen, the implementation of a validated, high-resolution chiral HPLC method is indispensable. It provides the ultimate proof of stereochemical integrity, ensuring that the material advanced into preclinical toxicology and pharmacology studies is of the highest quality and purity. For researchers and drug developers, the protocols and rationales presented herein provide a comprehensive framework for producing and validating enantiopure Fesoterodine Fumarate, a critical step on the path to clinical application.

References

  • Sonanis, M. C., & Rajput, A. P. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using a Chiral Stationary Phase. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133. Link

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538. Link

  • ResearchGate. (n.d.). Stability indicating HPLC method for the enantiomeric separation of fesoterodine fumarate in drug product and drug substance using chiral stationary phase. Retrieved from Link

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from Link

  • ResearchGate. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from Link

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved from Link

  • Google Patents. (n.d.). US20140378699A1 - Process for the preparation of fesoterodine. Retrieved from Link

  • ResearchGate. (n.d.). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Retrieved from Link

  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from Link

  • EHS Assessment. (n.d.). 8. FESOTERODINE FUMARATE. Retrieved from Link

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Link

  • Gallagher, B. D., Taft, B. R., & Lipshutz, B. H. (2009). Asymmetric conjugate reductions of coumarins. A new route to tolterodine and related coumarin derivatives. Organic Letters, 11(23), 5374–5377. Link

Sources

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Racemic Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the pharmacokinetic and metabolic profile of fesoterodine fumarate, a cornerstone therapy for overactive bladder (OAB). Designed for researchers, clinical pharmacologists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships that define the drug's clinical behavior, emphasizing the scientific rationale behind its design as a prodrug and the implications for its use in diverse patient populations.

Introduction: The Rationale for a Prodrug Approach

Fesoterodine is a competitive muscarinic receptor antagonist developed to offer a more refined pharmacokinetic profile than its predecessor, tolterodine.[1][2] It is administered as a fumarate salt of a racemic mixture. The core therapeutic innovation of fesoterodine lies in its design as a prodrug.[3][4] In its administered form, fesoterodine is pharmacologically inactive and is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), the same active moiety produced from tolterodine metabolism.[5]

This prodrug strategy was deliberately employed to bypass the genetic variability associated with the cytochrome P450 (CYP) 2D6 enzyme system, which is the primary activation pathway for tolterodine.[5] By relying on a different, more ubiquitous enzymatic system for activation, fesoterodine achieves more consistent and predictable exposure to the active 5-HMT across the patient population, a critical factor in balancing efficacy and tolerability.[5][6]

Absorption, Distribution, and Bioavailability: The Journey to the Active Moiety

Absorption and First-Pass Metabolism

Following oral administration of the extended-release tablet, fesoterodine is well absorbed.[7] However, the parent compound is not detectable in plasma due to a rapid and extensive hydrolysis by non-specific esterases in the gut wall, blood, and other tissues.[7][8] This immediate bioconversion is the central feature of its design.

  • Bioavailability : The absolute bioavailability of the active metabolite, 5-HMT, is 52%.[7][9]

  • Time to Peak Concentration (Tmax) : Peak plasma concentrations of 5-HMT are achieved approximately 5 hours after administration, reflecting the controlled-release nature of the formulation.[7][8][10]

  • Food Effect : The administration of fesoterodine with a high-fat meal has no clinically significant impact on its pharmacokinetics, allowing for dosing without regard to meals.[9][11]

Distribution Profile

Once formed, 5-HMT exhibits a distribution profile favorable for a peripherally acting agent:

  • Plasma Protein Binding : Binding of 5-HMT to plasma proteins is low (approximately 50%), primarily to albumin and alpha-1-acid glycoprotein.[7]

  • Volume of Distribution : The mean steady-state volume of distribution (Vss) is 169 L, indicating distribution into extravascular tissues.[7]

  • Lipophilicity and Blood-Brain Barrier : A key differentiator is the lower lipophilicity of 5-HMT (logD = 0.74) compared to tolterodine (logD = 1.83).[5] This property is predictive of reduced penetration across the blood-brain barrier, which is advantageous for minimizing central nervous system (CNS) side effects like drowsiness and cognitive impairment.[12]

The Two-Stage Metabolic Pathway of Fesoterodine

The metabolism of fesoterodine is best understood as a two-stage process: a consistent, CYP-independent activation followed by a variable, CYP-dependent elimination pathway for the active metabolite.

Stage 1: Esterase-Mediated Activation (Prodrug Conversion)

The conversion of inactive fesoterodine to active 5-HMT is the critical first step. This reaction is catalyzed by ubiquitous, non-specific plasma and tissue esterases.[1][11][12] The key advantage of this pathway is its consistency; the activity of these esterases shows little inter-individual variability, unlike the polymorphic CYP enzymes.[1][6] This ensures that the formation of the active drug is predictable and independent of a patient's genetic makeup for drug-metabolizing enzymes.

FESO Fesoterodine (Inactive Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) FESO->HMT Rapid & Extensive Hydrolysis (Non-specific Esterases) CYP-Independent

Caption: Stage 1: Activation of Fesoterodine to 5-HMT.

Stage 2: CYP450-Mediated Metabolism and Inactivation of 5-HMT

Once formed, the active 5-HMT is cleared from the body through two principal pathways: renal excretion and hepatic metabolism.[7] The hepatic metabolism is mediated by two major cytochrome P450 isoenzymes: CYP2D6 and CYP3A4 .[7][9] These enzymes convert 5-HMT into several inactive metabolites, including a carboxy metabolite, a carboxy-N-desisopropyl metabolite, and an N-desisopropyl metabolite, which do not contribute meaningfully to the drug's antimuscarinic effects.[7]

It is at this stage that genetic polymorphisms and drug-drug interactions introduce variability into the pharmacokinetic profile.

cluster_activation Stage 1: Activation cluster_inactivation Stage 2: Inactivation FESO Fesoterodine (Inactive Prodrug) HMT 5-HMT (Active) FESO->HMT Non-specific Esterases Metabolites Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, etc.) HMT->Metabolites CYP2D6 CYP3A4 Urine Renal Excretion (Unchanged 5-HMT) HMT->Urine Direct Elimination

Caption: Full metabolic pathway of Fesoterodine.

Excretion Profile

The elimination of fesoterodine's metabolites occurs primarily through the kidneys. Following a single oral dose, approximately 70% of the administered dose is recovered in the urine over 48 hours.[7][13] The urinary composition provides a clear picture of the metabolic pathways:

  • Active Metabolite (5-HMT): 16%

  • Carboxy Metabolite: 34%

  • Carboxy-N-desisopropyl Metabolite: 18%

  • N-desisopropyl Metabolite: 1%

The apparent terminal half-life of 5-HMT is approximately 7 hours, supporting a once-daily dosing regimen with the extended-release formulation.[10]

Sources of Pharmacokinetic Variability

While the prodrug design minimizes variability in activation, the disposition of the active 5-HMT is subject to several influencing factors.

Genetic Polymorphisms (CYP2D6)

A subset of the population, known as "poor metabolizers" (PMs), has reduced or absent CYP2D6 activity.

  • Impact on Exposure : In CYP2D6 PMs, the Cmax and AUC of 5-HMT are increased by approximately 1.7-fold and 2.0-fold, respectively, compared to extensive metabolizers (EMs).[7][9][11]

  • Clinical Implication : Despite this increase, routine dose adjustments are not typically required based on CYP2D6 status alone, as the effect is considered modest.[14][15]

Drug-Drug Interactions (DDIs)

The reliance on CYP3A4 and CYP2D6 for clearance makes 5-HMT susceptible to interactions with inhibitors or inducers of these enzymes.

  • Strong CYP3A4 Inhibitors (e.g., Ketoconazole) : Co-administration significantly increases 5-HMT exposure. In EMs, Cmax and AUC increase by 2.0- and 2.3-fold, respectively.[8][16] The effect is compounded in CYP2D6 PMs, where exposure can increase up to 5-fold.[8][17]

    • Recommendation : The fesoterodine dose should not exceed 4 mg once daily when used with strong CYP3A4 inhibitors.[15][16]

  • Strong CYP3A4 Inducers (e.g., Rifampicin) : Co-administration can lead to a substantial decrease in 5-HMT exposure (Cmax and AUC reduced by ~70% and ~75%, respectively), potentially resulting in subtherapeutic effects.[15][16]

Special Populations
  • Renal Impairment : Since renal excretion is a significant clearance pathway, impairment leads to higher exposure. In patients with severe renal impairment (CrCl < 30 mL/min), Cmax and AUC of 5-HMT are increased by 2.0-fold and 2.3-fold, respectively.[9]

  • Hepatic Impairment : Moderate hepatic impairment (Child-Pugh Class B) increases Cmax and AUC by 1.4-fold and 2.1-fold, respectively.[9][18] Fesoterodine is not recommended for use in patients with severe hepatic impairment.[8]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters and the impact of various intrinsic and extrinsic factors on the exposure of the active metabolite, 5-HMT.

Table 1: Pharmacokinetic Parameters of 5-HMT in Healthy Volunteers (CYP2D6 Status)

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)
Tmax (h) ~5~5
Cmax (ng/mL) Dose-proportional~1.7-fold higher than EMs
AUC (ng·h/mL) Dose-proportional~2.0-fold higher than EMs
t1/2 (h) ~7-8~7-8

Data compiled from sources[7][9][10][11]

Table 2: Impact of Co-medications and Organ Impairment on 5-HMT Exposure

ConditionFold-Increase in CmaxFold-Increase in AUC
Strong CYP3A4 Inhibitor (EMs) ~2.0~2.3
Strong CYP3A4 Inhibitor (PMs) ~4.5~5.7
Severe Renal Impairment ~2.0~2.3
Moderate Hepatic Impairment ~1.4~2.1

Data compiled from sources[8][9][16]

Experimental Protocols: Bioanalytical Quantification of 5-HMT

The accurate quantification of 5-HMT in biological matrices is essential for pharmacokinetic studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard methodology due to its high sensitivity and specificity.[19]

Standard LC-MS/MS Workflow for 5-HMT in Human Plasma

Sample 1. Plasma Sample Collection (e.g., K2EDTA tubes) Spike 2. Internal Standard Spiking (e.g., Deuterated 5-HMT) Sample->Spike Extract 3. Sample Extraction (Protein Precipitation or SPE) Spike->Extract Dry 4. Evaporation & Reconstitution Extract->Dry Inject 5. LC-MS/MS Injection Dry->Inject Analyze 6. Data Analysis (Quantification vs. Standard Curve) Inject->Analyze

Caption: Bioanalytical workflow for 5-HMT quantification.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. b. Add 10 µL of an internal standard working solution (e.g., 5-HMT-d6 in methanol). c. Add 300 µL of acetonitrile to precipitate plasma proteins. d. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Kromasil C18, 100 mm × 4.6 mm, 5 µm).[19]

    • Mobile Phase A: 15 mM Ammonium Formate in water.[19]

    • Mobile Phase B: Acetonitrile.[19]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Gradient: A time-programmed gradient is used to elute the analyte and separate it from matrix components.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • 5-HMT Transition: Monitor the specific precursor ion to product ion transition (e.g., m/z 328.2 → 147.1).

      • Internal Standard Transition: Monitor the corresponding transition for the deuterated standard.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate the concentration against a calibration curve prepared in blank plasma.

This self-validating system, which includes an internal standard to account for matrix effects and extraction variability, ensures the trustworthiness and accuracy of the pharmacokinetic data generated.

Conclusion and Field Insights

The pharmacokinetic profile of fesoterodine fumarate is a compelling example of rational drug design. By engineering a prodrug that relies on ubiquitous esterases for activation, it successfully mitigates the pharmacokinetic variability arising from CYP2D6 genetic polymorphisms that affects its predecessor, tolterodine. This leads to more predictable and consistent exposure to the active moiety, 5-HMT, a significant clinical advantage.

However, the subsequent clearance of 5-HMT is dependent on the CYP2D6 and CYP3A4 pathways, which remain the primary sources of variability due to drug-drug interactions and the metabolic capacity of a given patient. A thorough understanding of this dual-stage metabolic process is therefore paramount for drug development professionals and clinicians. It provides the scientific foundation for recommended dose adjustments in patients with renal or hepatic impairment and those taking potent CYP3A4 inhibitors, ensuring that the therapeutic window is maintained to optimize safety and efficacy in the management of overactive bladder.

References

  • Brynne, N., Stahl, M., Hallén, B., Edlund, P. O., Palmér, L., & Angelin, B. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 155-160. [Link]

  • Drugs.com. (n.d.). Fesoterodine Monograph for Professionals. Retrieved from [Link]

  • Sandoz Canada Inc. (2023). Fesoterodine fumarate extended-release tablets - Product Monograph. Retrieved from [Link]

  • Medical News Today. (2024). What is the mechanism of Fesoterodine Fumarate? Retrieved from [Link]

  • Sandoz Inc. (2024). Fesoterodine Fumarate Extended-Release Tablets - Prescribing Information. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. International Journal of Clinical Pharmacology and Therapeutics, 47(5), 299-305. [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology Biopharmaceutics Review(s) - NDA 22-030. Retrieved from [Link]

  • Narender, R., & Vattikuti, S. (2010). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 17(31), 3674-3682. [Link]

  • Patel, A. S., & Mehta, H. S. (2023). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Pharmaceutical Sciences and Research, 14(11), 5432-5440. [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). Evaluation of drug-drug interactions with fesoterodine. Clinical Drug Investigation, 29(11), 711-724. [Link]

  • Ellsworth, P., & O'Leary, M. (2011). Evaluation of fesoterodine fumarate for the treatment of an overactive bladder. Expert Opinion on Pharmacotherapy, 12(1), 125-133. [Link]

  • Chess-Williams, R., Chapple, C. R., & Yamanishi, T. (2008). Role of fesoterodine in the treatment of overactive bladder. Expert Opinion on Drug Metabolism & Toxicology, 4(8), 1085-1092. [Link]

  • Pfizer. (n.d.). TOVIAZ® (fesoterodine fumarate) Drug Interactions. Pfizer Medical - US. Retrieved from [Link]

  • Narender, R., & Vattikuti, S. (2010). The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine (5-HMT), the Active Metabolite of Tolterodine. Current Medicinal Chemistry, 17(31), 3674-3682. [Link]

  • Pushkar, D. Y., & Kasyan, G. R. (2018). [A Role of Fesoterodine in Treatment of Overactive Bladder]. Urologiia, (6), 118-124. [Link]

  • Drugs.com. (2024). Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Game, X., Descazeaud, A., & Karsenty, G. (2018). Fesoterodine: Pharmacological properties and clinical implications. European Journal of Pharmacology, 833, 339-346. [Link]

  • U.S. Food and Drug Administration. (2008). Fesoterodine Fumarate Label. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2008). Pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 457-463. [Link]

  • Chapple, C., & Van Kerrebroeck, P. (2014). Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review. Current Medical Research and Opinion, 30(8), 1545-1561. [Link]

  • Kumar, S., & Singh, R. (2013). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 237-241. [Link]

  • Medscape. (n.d.). Toviaz (fesoterodine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Summary Review - NDA 22-030. Retrieved from [Link]

  • Wang, Y., et al. (2021). Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity. Clinical Pharmacokinetics, 60(11), 1435-1447. [Link]

  • Malhotra, B., et al. (2011). Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers. British Journal of Clinical Pharmacology, 72(1), 58-65. [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical and Biomedical Analysis, 98, 328-333. [Link]

  • Pfizer. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. Retrieved from [Link]

  • European Medicines Agency. (2007). CHMP Assessment Report for Toviaz. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). Plasma concentration-time profile of 5-hydroxymethyl tolterodine... ResearchGate. Retrieved from [Link]

  • Schwarz Biosciences GmbH. (2005). Safety, Tolerability and Pharmacokinetics of Fesoterodine in Patients with Hepatic Impairment. Urodynamics and Urogynecology, 26(4), 488-489. [Link]

Sources

A Technical Guide on the Central Role of 5-Hydroxymethyl Tolterodine as the Active Metabolite of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fesoterodine is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2] A critical aspect of its clinical pharmacology is its nature as a prodrug.[3][4] Following oral administration, fesoterodine is rapidly and completely hydrolyzed by ubiquitous, nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][5][6] This bioconversion is not dependent on the cytochrome P450 (CYP) enzyme system, a key design feature that ensures consistent and predictable exposure to the active moiety across different patient populations, including those with genetic variations in CYP enzymes.[7][8] 5-HMT is responsible for the entirety of the antimuscarinic activity of fesoterodine, competitively blocking muscarinic receptors, particularly the M2 and M3 subtypes in the urinary bladder, to reduce involuntary detrusor muscle contractions.[9][10] This technical guide provides an in-depth analysis of the metabolic activation of fesoterodine, the pharmacodynamic and pharmacokinetic profiles of 5-HMT, and the clinical significance of this prodrug-metabolite relationship. It further details the experimental methodologies for the study and quantification of these compounds, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Rationale for a Prodrug Approach in OAB Therapy

Overactive bladder (OAB) is a symptomatic condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[4] The cornerstone of pharmacotherapy for OAB is the use of antimuscarinic agents, which antagonize the action of acetylcholine on muscarinic receptors in the bladder's detrusor muscle, thereby inhibiting involuntary contractions.[6]

Tolterodine was a significant advancement in OAB treatment, demonstrating functional selectivity for the bladder over salivary glands.[2] Its therapeutic effect is mediated by both the parent drug and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2][11] However, the formation of 5-HMT from tolterodine is dependent on the genetically polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[8] This leads to significant inter-individual variability in the plasma concentrations of tolterodine and 5-HMT, particularly between CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs).

To overcome this variability and deliver the active moiety more consistently, fesoterodine was designed as a prodrug of 5-HMT.[7][12] This strategic approach ensures that systemic exposure to the active compound is independent of CYP2D6 genotype, providing a more predictable pharmacokinetic and pharmacodynamic profile.[7][8]

The Metabolic Activation Pathway: From Fesoterodine to 5-HMT

Following oral administration, fesoterodine is well-absorbed and undergoes rapid and extensive hydrolysis by nonspecific esterases in the blood and tissues.[1][3] This biotransformation is so complete that the parent compound, fesoterodine, is not detectable in plasma.[1][6]

The key advantages of this activation pathway are:

  • Independence from CYP Enzymes: The conversion is mediated by ubiquitous esterases, bypassing the CYP450 system, particularly the polymorphic CYP2D6 enzyme.[5][7] This results in consistent formation of 5-HMT, regardless of a patient's genetic makeup for metabolizing enzymes.[12]

  • High Bioavailability of the Active Moiety: The bioavailability of 5-HMT following oral administration of fesoterodine is approximately 52%.[1][13]

The subsequent metabolism of 5-HMT itself does involve the cytochrome P450 system. It is metabolized in the liver via two primary pathways involving CYP2D6 and CYP3A4 to form inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites.[1][14] This dual-pathway elimination for the active metabolite provides redundancy, further contributing to its predictable clearance.[8]

G cluster_absorption Gastrointestinal Tract & Plasma cluster_metabolism Hepatic Metabolism (Inactivation) cluster_excretion Excretion fesoterodine Fesoterodine (Prodrug) hmt 5-Hydroxymethyl Tolterodine (5-HMT) (Active Moiety) fesoterodine->hmt Ubiquitous Nonspecific Esterases (Rapid & Extensive Hydrolysis) cyp2d6 CYP2D6 hmt->cyp2d6 Pathway 1 cyp3a4 CYP3A4 hmt->cyp3a4 Pathway 2 urine Renal Excretion (Urine) hmt->urine ~16% Unchanged inactive Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, N-desisopropyl) inactive->urine cyp2d6->inactive cyp3a4->inactive

Caption: Metabolic pathway of fesoterodine activation and 5-HMT elimination.

5-Hydroxymethyl Tolterodine (5-HMT): The Active Moiety

Pharmacodynamics: Mechanism of Action

5-HMT is a potent and competitive muscarinic receptor antagonist.[9][15] Its therapeutic effect in OAB stems from the blockade of muscarinic receptors in the urinary bladder.[1] The detrusor muscle contains predominantly M2 and M3 muscarinic receptor subtypes, with the M3 subtype being primarily responsible for bladder contraction.[6][9]

By competitively inhibiting the binding of acetylcholine to these receptors, particularly M3, 5-HMT reduces involuntary detrusor muscle contractions.[9] This action leads to an increase in bladder capacity and a decrease in the urgency and frequency of urination.[1] Both tolterodine and 5-HMT exhibit a high affinity for all five muscarinic receptor subtypes (M1-M5) without significant selectivity for any single one.[11][15] However, they demonstrate a functional selectivity for the bladder over salivary glands in vivo, which contributes to a more favorable tolerability profile compared to less selective agents.[2][16]

Pharmacokinetics of 5-HMT

The pharmacokinetic profile of 5-HMT after fesoterodine administration is characterized by dose-proportionality and predictability.[1]

  • Absorption and Tmax: After oral administration of fesoterodine, peak plasma concentrations (Cmax) of 5-HMT are reached in approximately 5 hours.[1]

  • Half-Life: The apparent terminal half-life of 5-HMT is approximately 7 hours, which is suitable for once-daily dosing.[1][13]

  • Accumulation: No accumulation of 5-HMT occurs after multiple-dose administration.[1]

  • Food Effect: There is no clinically relevant effect of food on the pharmacokinetics of fesoterodine.[1][5]

Table 1: Pharmacokinetic Parameters of 5-HMT after a Single Oral Dose of Fesoterodine in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

ParameterFesoterodine DoseCYP2D6 EMs (Mean ± SD)CYP2D6 PMs (Mean ± SD)
Cmax (ng/mL) 4 mg1.8 ± 0.83.5 ± 1.1
8 mg3.8 ± 1.76.4 ± 2.4
AUC (ng·h/mL) 4 mg21.0 ± 8.744.9 ± 19.4
8 mg51.9 ± 26.288.3 ± 45.1
Tmax (h) 4 mg / 8 mg~5~5
t½ (h) 4 mg / 8 mg~7-8~7-8

Data synthesized from sources.[1][5]

As shown in the table, while the elimination of 5-HMT is partially dependent on CYP2D6, leading to approximately two-fold higher exposure (Cmax and AUC) in PMs compared to EMs, this variability is significantly less than that observed with tolterodine, where the parent drug itself is a major active moiety dependent on CYP2D6 for its metabolism.[5][8]

Clinical Significance and Drug Interactions

The prodrug strategy for fesoterodine provides several clinical advantages:

  • Predictable Efficacy: Consistent exposure to 5-HMT allows for a predictable dose-response relationship, enabling flexible dosing (4 mg and 8 mg) to balance efficacy and tolerability for individual patients.[7][17]

  • Reduced Impact of Pharmacogenetics: The influence of CYP2D6 polymorphism on the therapeutic effect is minimized.[7]

However, as 5-HMT is a substrate for CYP3A4, there is a potential for drug-drug interactions.

  • Strong CYP3A4 Inhibitors (e.g., ketoconazole): Co-administration can double the Cmax and AUC of 5-HMT.[18][19] In patients taking strong CYP3A4 inhibitors, the fesoterodine dose should not exceed 4 mg.[18][20]

  • CYP3A4 Inducers (e.g., rifampicin): Co-administration can decrease the Cmax and AUC of 5-HMT by approximately 70% and 75%, respectively, potentially leading to subtherapeutic exposures.[18][19]

Experimental Methodologies

Accurate quantification of fesoterodine and its active metabolite 5-HMT is essential for pharmacokinetic and bioequivalence studies. Due to the rapid in-vivo and ex-vivo conversion of fesoterodine to 5-HMT by esterases, sample handling is critical.[21]

Protocol: Quantification of Fesoterodine and 5-HMT in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of fesoterodine and 5-HMT.

1. Sample Collection and Stabilization: a. Collect whole blood into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex-vivo conversion of fesoterodine. b. Centrifuge immediately at 4°C to separate plasma. c. Store plasma samples at -70°C or lower until analysis.

2. Sample Preparation (Liquid-Liquid Extraction): a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add internal standards (deuterated analogs of fesoterodine and 5-HMT). c. Add a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane) for extraction.[21] d. Vortex mix thoroughly to ensure complete extraction. e. Centrifuge to separate the organic and aqueous layers. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase for injection.

3. LC-MS/MS Analysis: a. Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. b. Column: A reverse-phase C18 column (e.g., Kromasil C18, 100 mm x 4.6 mm, 5 µm).[21] c. Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 15 mM Ammonium Formate) and an organic solvent (e.g., Acetonitrile) in a 25:75 v/v ratio.[22] d. Flow Rate: 1.0 mL/min.[22] e. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. f. Detection: Monitor the specific precursor-to-product ion transitions for fesoterodine, 5-HMT, and their respective internal standards using Multiple Reaction Monitoring (MRM).

4. Data Analysis and Validation: a. Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. b. The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

G start Blood Sample Collection (with Esterase Inhibitor) plasma Plasma Separation (Centrifugation at 4°C) start->plasma prep Sample Preparation (Liquid-Liquid Extraction) plasma->prep lc Chromatographic Separation (Reverse-Phase HPLC/UPLC) prep->lc ms Mass Spectrometric Detection (ESI-MS/MS in MRM Mode) lc->ms analysis Data Analysis & Quantification ms->analysis end Report Results (Concentrations of Fesoterodine & 5-HMT) analysis->end

Sources

An In-Depth Technical Guide to the Prodrug Characteristics of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Unmet Need in Overactive Bladder Treatment

Overactive Bladder (OAB) is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological intervention has historically centered on antimuscarinic agents, which antagonize muscarinic receptors in the bladder detrusor muscle to suppress involuntary contractions.[1][2] Tolterodine was a significant step forward in this class, offering improved bladder selectivity over older agents like oxybutynin. However, its clinical utility is hampered by pharmacokinetic variability, largely due to its reliance on the genetically polymorphic cytochrome P450 2D6 (CYP2D6) enzyme for metabolism to its active form, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] This variability can lead to inconsistent patient outcomes and side-effect profiles.

Fesoterodine (marketed as Toviaz®) was engineered to overcome these limitations.[6] It is a prodrug, an inactive compound that is converted in vivo to a pharmacologically active metabolite.[1][7][8] Specifically, Fesoterodine was designed to deliver 5-HMT, the active moiety of tolterodine, in a more consistent and efficient manner.[6][9] This guide provides a comprehensive technical analysis of the prodrug characteristics of Fesoterodine, from its chemical design and bioactivation pathway to its pharmacokinetic advantages and the experimental methodologies used for its characterization.

The Prodrug Rationale: Bypassing Metabolic Polymorphism

The central challenge with tolterodine is its metabolic pathway. In individuals who are "extensive metabolizers" (EMs) of CYP2D6, tolterodine is efficiently converted to 5-HMT. However, in "poor metabolizers" (PMs), who have little to no CYP2D6 function (affecting approximately 7% of Caucasians), this conversion is minimal.[10] This results in highly variable exposure to the two active moieties—tolterodine and 5-HMT—depending on the patient's genotype.[6]

A prodrug strategy for 5-HMT was necessary to ensure systemic bioavailability upon oral administration while circumventing the CYP2D6-dependency.[6] Fesoterodine was selected from a series of ester analogues of 5-HMT for its optimal biopharmaceutical profile.[6] The core innovation lies in its activation mechanism: Fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases, which are present throughout the body and do not exhibit the significant genetic polymorphism seen with CYP2D6.[5][6][10][11] This fundamental design choice ensures that all patients, regardless of their CYP2D6 status, receive consistent exposure to the singular active metabolite, 5-HMT.[3][6][9]

Chemical and Physicochemical Properties

Fesoterodine is chemically designated as [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate.[12][13] Upon hydrolysis of its isobutyrate ester group, it forms 5-HMT.

Table 1: Physicochemical Properties of Fesoterodine and its Active Metabolite, 5-HMT

PropertyFesoterodine5-Hydroxymethyl Tolterodine (5-HMT)Significance
Molecular Formula C₂₆H₃₇NO₃[12]C₂₂H₃₁NOThe ester moiety is cleaved to release the active drug.
Molecular Weight 411.6 g/mol [14]325.5 g/mol Reflects the parent drug and its active metabolite.
logD at pH 7.4 Not directly relevant (prodrug)0.47 - 0.74[6][15][16]5-HMT is significantly less lipophilic than tolterodine (logD 1.83).[6][9][16] This lower lipophilicity suggests a reduced potential to cross the blood-brain barrier, which may contribute to a lower incidence of central nervous system (CNS) side effects.[15][17]
pKa 10.31[18]9.28[15]Influences solubility and absorption characteristics.

Mechanism of Bioactivation: An Esterase-Driven Pathway

The therapeutic action of Fesoterodine is entirely attributable to its active metabolite, 5-HMT.[3] Following oral administration, Fesoterodine is well-absorbed and undergoes rapid and extensive hydrolysis by non-specific esterases in the blood and tissues.[2][10] This conversion is so efficient that the parent compound, Fesoterodine, is undetectable in plasma.[1][10][11]

This pathway stands in stark contrast to that of tolterodine, which relies on hepatic CYP2D6 for its activation. The elimination of 5-HMT itself is then mediated by multiple pathways, including metabolism by both CYP2D6 and CYP3A4, as well as renal excretion, further reducing the impact of any single metabolic pathway's variability.[3][10]

fesoterodine_metabolism cluster_ingestion Oral Administration cluster_activation Systemic Circulation / Tissues cluster_elimination Elimination Pathways cluster_tolterodine Comparative Pathway (Tolterodine) Feso Fesoterodine (Prodrug) Esterases Ubiquitous Non-specific Esterases Feso->Esterases Rapid & Extensive Hydrolysis HMT 5-HMT (Active Metabolite) Esterases->HMT CYP2D6_3A4 CYP2D6 & CYP3A4 Metabolism HMT->CYP2D6_3A4 Renal Renal Excretion (Unchanged 5-HMT) HMT->Renal Inactive Inactive Metabolites CYP2D6_3A4->Inactive Tol Tolterodine CYP2D6_Tol CYP2D6 (Polymorphic) Tol->CYP2D6_Tol Genotype-dependent Metabolism HMT_Tol 5-HMT CYP2D6_Tol->HMT_Tol

Caption: Bioactivation of Fesoterodine to 5-HMT via esterases.

Pharmacokinetic Profile: The Clinical Advantage

The prodrug design of Fesoterodine translates into significant and clinically relevant pharmacokinetic advantages over tolterodine.

  • Higher Bioavailability of the Active Moiety : The bioavailability of 5-HMT is approximately 52% after oral administration of Fesoterodine.[10][18] Studies directly comparing the two drugs have shown that Fesoterodine delivers 5-HMT with up to 40% higher bioavailability compared to extended-release tolterodine.[3][4]

  • Reduced Inter-individual Variability : The most critical advantage is the reduction in pharmacokinetic variability. Because activation is independent of the polymorphic CYP2D6 pathway, plasma concentrations of 5-HMT are far more consistent among patients.[3][6] One head-to-head study highlighted this disparity, showing that active moiety exposures ranged up to seven-fold following Fesoterodine administration, compared to a forty-fold range with tolterodine ER.[3][4]

  • Dose Proportionality : Plasma concentrations of 5-HMT increase proportionally with the dose of Fesoterodine administered, allowing for predictable dose adjustments based on individual patient response and tolerability.[5][10][18]

  • Singular Active Moiety : Treatment with Fesoterodine provides exposure to a single active compound, 5-HMT.[3] In contrast, tolterodine treatment results in exposure to two active moieties (tolterodine and 5-HMT) in varying proportions depending on CYP2D6 genotype, complicating the dose-response relationship.[6]

Table 2: Comparative Pharmacokinetics of Active Moiety (5-HMT) after Fesoterodine vs. Tolterodine ER Administration

ParameterFesoterodine (delivers 5-HMT)Tolterodine ER (delivers Tolterodine + 5-HMT)Key Insight
Activation Pathway Ubiquitous Esterases[3][4][5]CYP2D6 (Polymorphic)[3][4][5]Fesoterodine avoids the primary source of metabolic variability.
Active Moiety(s) 5-HMT only[3]Tolterodine + 5-HMT[3]Simplifies pharmacology to a single active compound.
Variability in Exposure (AUC & Cmax) Low; Coefficients of variation up to ~48%[3][4]High; Coefficients of variation up to ~87%[3][4]Fesoterodine provides more predictable and consistent drug exposure.
Effect of CYP2D6 Status Minimal impact on 5-HMT formation[3][5]Major impact on exposure to tolterodine vs. 5-HMT[3][6]Efficacy and safety are independent of patient genotype.
Bioavailability of 5-HMT ~52%[10]; up to 40% higher than from Tolterodine ER[3][4]Lower and variableMore efficient delivery of the active compound.
Time to Peak (Tmax) ~5 hours[10][18]VariableConsistent absorption profile.
Half-life (t₁/₂) ~7 hours[19]VariableSuitable for once-daily dosing.

Experimental Protocols for Prodrug Characterization

Validating the prodrug characteristics of a compound like Fesoterodine requires a combination of in vitro and in vivo experimental models.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for demonstrating the rapid, esterase-mediated conversion of the prodrug to its active form and its stability in the absence of enzymatic activity.

Objective: To quantify the rate of conversion of Fesoterodine to 5-HMT in human plasma.

Methodology:

  • Preparation of Plasma: Obtain fresh human plasma containing anticoagulants (e.g., heparin). For a control group, heat-inactivate a plasma aliquot (e.g., 56°C for 30 minutes) to denature enzymes, or add a broad-spectrum esterase inhibitor.

  • Incubation: Spike Fesoterodine into the plasma samples (active and inactivated) to a known starting concentration (e.g., 100 ng/mL). Incubate the samples in a shaking water bath at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 5, 10, 30, and 60 minutes), withdraw an aliquot of the plasma.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as ice-cold acetonitrile, typically containing a deuterated internal standard for analytical quantification.

  • Sample Processing: Vortex the samples to mix, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean vial for analysis. Quantify the concentrations of both Fesoterodine and 5-HMT using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20]

  • Data Interpretation: Plot the concentration of Fesoterodine and 5-HMT versus time. In active plasma, Fesoterodine concentration should decrease rapidly with a corresponding increase in 5-HMT. In the inactivated plasma, Fesoterodine should remain stable, confirming the enzymatic nature of the conversion.

in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Plasma Human Plasma Spike Spike with Fesoterodine Plasma->Spike Incubate Collect Samples at Time Points (0-60 min) Spike->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Caption: Workflow for an in vitro plasma stability assay.

Protocol 2: In Vivo Pharmacokinetic Crossover Study

This study design is the gold standard for comparing the pharmacokinetic profiles of two formulations or drugs in human subjects.

Objective: To compare the bioavailability and pharmacokinetic variability of 5-HMT following oral administration of Fesoterodine versus Tolterodine ER.

Methodology:

  • Subject Recruitment: Enroll healthy volunteers, phenotyped or genotyped for CYP2D6 status (EMs and PMs).[3]

  • Study Design: A randomized, two-period, crossover design. Subjects are randomly assigned to receive either Fesoterodine or Tolterodine ER in the first period.

  • Dosing Period 1: Administer a single oral dose of the assigned drug (e.g., 8 mg Fesoterodine or 4 mg Tolterodine ER).

  • Blood Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 5, 6, 8, 12, 24, 36, and 48 hours post-dose).[21]

  • Washout Period: A washout period of sufficient duration (e.g., ≥7 days) is implemented to ensure complete elimination of the first drug.

  • Dosing Period 2: Administer the alternate drug to the subjects. Repeat the blood sampling protocol.

  • Bioanalysis: Process all plasma samples and quantify concentrations of Fesoterodine (if detectable), 5-HMT, and tolterodine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: For each subject and drug, calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) for the active moieties. Use statistical analysis to compare the parameters between the two drugs and between EM and PM groups.

in_vivo_workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Start Recruit & Randomize Healthy Volunteers (CYP2D6 Genotyped) Dose1A Group A: Administer Fesoterodine Start->Dose1A Dose1B Group B: Administer Tolterodine ER Start->Dose1B Sample1 Serial Blood Sampling Dose1A->Sample1 Dose1B->Sample1 Washout Washout Period (e.g., 7 days) Sample1->Washout Dose2A Group A: Administer Tolterodine ER Washout->Dose2A Dose2B Group B: Administer Fesoterodine Washout->Dose2B Sample2 Serial Blood Sampling Dose2A->Sample2 Dose2B->Sample2 Analysis LC-MS/MS Bioanalysis & Pharmacokinetic Modeling Sample2->Analysis

Caption: Crossover design for an in vivo pharmacokinetic study.

Conclusion: A Paradigm of Rational Prodrug Design

Fesoterodine exemplifies a successful, mechanism-based prodrug strategy. By creating an ester derivative of 5-HMT, the developers engineered a molecule that leverages ubiquitous esterases for its bioactivation, thereby circumventing the polymorphic and clinically problematic CYP2D6 pathway required for the activation of its predecessor, tolterodine. This design choice directly translates to a superior clinical pharmacology profile, characterized by higher bioavailability of the active moiety, dose-proportional pharmacokinetics, and, most importantly, a marked reduction in inter-patient variability. The result is a more predictable and reliable therapeutic option for the management of overactive bladder, allowing for dose optimization based on individual patient needs with greater confidence in the resulting systemic exposure. The technical success of Fesoterodine serves as an authoritative case study in modern drug development, demonstrating how a deep understanding of metabolic pathways can be harnessed to significantly improve the clinical performance of a proven therapeutic agent.

References

  • Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 71(2), 225–234. [Link]

  • Pfizer Inc. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Journal of Drug Development and Research. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. PubMed. Retrieved from [Link]

  • Schäfer, M., et al. (2007). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem Compound Database. Retrieved from [Link]

  • Schäfer, M., et al. (2007). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed. Retrieved from [Link]

  • Sacco, E., & Bientinesi, R. (2018). Fesoterodine: Pharmacological properties and clinical implications. PubMed. Retrieved from [Link]

  • Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets. Product Monograph.
  • Hesch, K. (2007). Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder syndrome. PubMed. Retrieved from [Link]

  • Kay, G. G., & Wesnes, K. A. (2009). Role of fesoterodine in the treatment of overactive bladder. PMC. Retrieved from [Link]

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Retrieved from [Link]

  • Shah, P. A., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. PubMed. Retrieved from [Link]

  • Rovner, E. S. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. PMC. Retrieved from [Link]

  • Maman, K., et al. (2014). Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Pharmaceutical and Biological Science Archive.
  • DrugBank Online. (n.d.). Fesoterodine Maleate. Drug Information. Retrieved from [Link]

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.
  • Vallerand, A. H., & Sanoski, C. A. (n.d.). Fesoterodine (Toviaz). Davis's Drug Guide. Retrieved from [Link]

  • van der Walt, J. S., et al. (2010). The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. UroToday.
  • National Center for Biotechnology Information. (n.d.). Fesoterodine Fumarate. PubChem Compound Database. Retrieved from [Link]

  • Fell, D. W. (n.d.). Fesoterodine. Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

  • Reale, M., et al. (2013). Chemical structure of fesoterodine fumarate (Toviaz). ResearchGate. Retrieved from [Link]

  • Wu, K. M. (2009). A New Classification of Prodrugs: Regulatory Perspectives. PMC. Retrieved from [Link]

  • Anonymous. (n.d.).
  • Patsnap. (2025). What are the criteria for a prodrug? Patsnap Synapse. Retrieved from [Link]

  • European Medicines Agency. (2007). Fesoterodine. Assessment Report.
  • Hegde, S. S., et al. (2008). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. PubMed. Retrieved from [Link]

  • Kotla, N. R., et al. (2013).
  • Malhotra, B., et al. (2009). The Design and Development of Fesoterodine as a Prodrug of 5-Hydroxymethyl Tolterodine (5-HMT), the Active Metabolite of Tolterodine. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry.
  • Anonymous. (n.d.). AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Continence.
  • Premier Consulting. (2016). The Prodrug Benefit Of Utilizing The 505(b)(2) Pathway. Premier Consulting. Retrieved from [Link]

  • Huttunen, J., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fesoterodine. Ligand page. Retrieved from [Link]

  • Lee, K. S., et al. (2019). Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Center for Drug Evaluation and Research: Fesoterodine Fumarate. FDA. Retrieved from [Link]

Sources

Solubility and Stability Profile of rac-Fesoterodine Fumarate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Fesoterodine fumarate, a potent antimuscarinic agent for the treatment of overactive bladder, is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] Understanding its behavior in aqueous environments is fundamental for the development of stable, effective, and safe pharmaceutical formulations. This technical guide provides a comprehensive analysis of the aqueous solubility and stability profile of racemic fesoterodine fumarate. We will delve into its physicochemical properties, explore its pH-dependent solubility, and detail its degradation pathways under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. This document is designed to be a practical resource, offering field-proven insights and detailed experimental protocols to guide researchers in their formulation and analytical development efforts.

Introduction to Fesoterodine Fumarate

Fesoterodine fumarate is the salt form of fesoterodine, chemically designated as isobutyric acid 2-((R)-3-diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester hydrogen fumarate.[2][4] The fumarate salt was selected for development due to its crystalline and stable nature, as the free base is an oily liquid unsuitable for solid dosage form processing.[4] As a prodrug, its therapeutic efficacy relies on the rapid and extensive hydrolysis by non-specific esterases to 5-HMT, the active moiety responsible for muscarinic receptor antagonism.[2][3][5] This inherent lability of the ester linkage is the central consideration for its stability profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. These properties govern its behavior during formulation, manufacturing, and in vivo performance.

PropertyValue / DescriptionSource(s)
Chemical Formula C₃₀H₄₁NO₇[2][6][7][8]
Molecular Weight 527.66 g/mol [2][6][7][8]
Appearance White to off-white powder[2][4][9][10]
pKa (Fesoterodine) 10.31 ± 0.01 (at 23.4 °C)[11]
pKa (Fumaric Acid) pKa₁ = 2.94, pKa₂ = 4.46 (at 20 °C)[9]
Melting Point 105 °C to 111 °C[11]

Aqueous Solubility Profile

The aqueous solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. Fesoterodine fumarate is characterized by its high aqueous solubility, a desirable trait for ensuring consistent dissolution.

Intrinsic and pH-Dependent Solubility

Fesoterodine fumarate is classified as freely soluble in water.[2][4][9][10] This high solubility is attributed to the presence of the ionizable tertiary amine (pKa 10.31) and the fumarate salt form. At physiological pH values well below its pKa, the amine group is protonated, rendering the molecule highly water-soluble.

Solvent / MediumSolubility (mg/mL)ClassificationSource(s)
Water 542Freely Soluble[9]
0.9% NaCl Solution 551Freely Soluble[9]
Methanol Freely SolubleFreely Soluble[10]
DMSO ≥52.4Soluble[12]
Ethanol ≥60.5Soluble[12]
Heptane 0.03Practically Insoluble[9]

The pH of an aqueous solution of fesoterodine fumarate typically ranges from 3.5 to 4.0 for concentrations between 0.0005 mol/L and 0.5 mol/L.[9] Sink conditions, a state where the concentration of the drug in the dissolution medium does not exceed 15-20% of its saturation solubility, are readily achieved in standard dissolution media such as water, various HCl concentrations, and phosphate buffers up to pH 7.5.[13]

Experimental Protocol: Determination of pH-Solubility Profile

This protocol outlines the shake-flask method, a standard approach for determining equilibrium solubility.

Rationale: Understanding the solubility across a range of pH values is essential for predicting dissolution behavior in different segments of the gastrointestinal tract and for developing robust liquid formulations.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering the pH range of 1.2 to 7.5, as per USP standards.

  • Sample Preparation: Add an excess amount of fesoterodine fumarate powder to vials containing a fixed volume of each buffer. The excess is crucial to ensure saturation.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath (e.g., 37 ± 0.5 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Withdraw an aliquot from each vial. Immediately filter the sample through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the concentration of dissolved fesoterodine using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the final pH of each saturated solution to confirm the equilibrium pH.

Aqueous Stability Profile

The stability of fesoterodine fumarate in aqueous solutions is predominantly governed by the hydrolysis of its ester linkage. Forced degradation studies are a critical tool to elucidate potential degradation pathways and to develop a stability-indicating analytical method capable of separating the intact drug from its degradants.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[6][14] The goal is to generate degradation products that might be observed during long-term storage, thereby establishing the intrinsic stability of the molecule and the specificity of the analytical method.

Causality Behind Stress Conditions:

  • Acid/Base Hydrolysis: Simulates the pH extremes of the GI tract and identifies the primary hydrolytic cleavage sites. The ester bond in fesoterodine is the expected point of failure.

  • Oxidation: Evaluates the molecule's susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides in excipients.

  • Thermal Stress: Assesses the impact of heat, which can accelerate hydrolytic, oxidative, and other degradation reactions.

  • Photostability: Determines the drug's sensitivity to light exposure, which can catalyze photo-oxidative or other degradative reactions.

Stress ConditionTypical ConditionsObservation for Fesoterodine FumarateSource(s)
Acid Hydrolysis 0.1 N HCl, 80°C, 30 minSignificant Degradation [14]
Base Hydrolysis 0.1 N NaOH, Ambient Temp, 5 minSignificant Degradation [14]
Oxidative 10% H₂O₂, 80°C, 30 minSignificant Degradation [14]
Thermal 80°C, 7 daysNo significant degradation[14]
Photolytic 1.2 million lux hours (ICH Q1B)No significant degradation[14]
Neutral Hydrolysis Water, 80°C, 8 hoursNo significant degradation[14]

Caption: Experimental workflow for forced degradation studies.

Degradation Pathway

The principal degradation mechanism for fesoterodine in aqueous media is the hydrolysis of the ester bond, yielding the active metabolite 5-hydroxymethyl tolterodine (5-HMT) and isobutyric acid. This reaction is catalyzed by both acid and base.

Caption: Primary hydrolytic degradation pathway of Fesoterodine.

Experimental Protocol: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is required to separate and quantify fesoterodine fumarate in the presence of its degradation products and any process-related impurities.[6][14][16]

Rationale: This method ensures that the measured decrease in the API concentration is accurate and not masked by co-eluting degradants. It is the cornerstone of any stability study, providing the data to determine shelf-life and storage conditions.

Example HPLC Method Parameters:

  • Column: Inertsil ODS-3V (150mm × 4.6mm, 5µm) or equivalent C18 column.[14]

  • Mobile Phase: Isocratic mixture of Buffer and Methanol (42:58 v/v).[14]

    • Buffer: 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water. Adjust pH to 3.0 with Orthophosphoric acid.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection Wavelength: 210 nm.[14]

  • Injection Volume: 10 µL.

Methodology:

  • System Suitability: Before sample analysis, perform system suitability tests. Inject a standard solution multiple times (n=5) and verify that parameters like USP tailing factor (<2.0) and %RSD for peak area (<1.0%) are met.[14] This confirms the system is performing correctly.

  • Standard Preparation: Prepare a standard solution of fesoterodine fumarate of known concentration (e.g., 0.2 mg/mL) in the mobile phase.

  • Sample Preparation (from Forced Degradation):

    • For acid/base stressed samples, neutralize the solution with an equivalent amount of base/acid.

    • Dilute all stressed samples with the mobile phase to a final concentration within the linear range of the method.

  • Chromatographic Run: Inject the standard and stressed samples onto the HPLC system.

  • Data Analysis and Peak Purity:

    • Quantify the amount of remaining fesoterodine in each stressed sample against the standard.

    • If using a Photo Diode Array (PDA) detector, perform peak purity analysis on the fesoterodine peak in each chromatogram. A passing peak purity result demonstrates that the peak is spectrally homogenous and not co-eluting with any degradants, thus proving the method's specificity.[14]

Conclusion and Recommendations

Racemic fesoterodine fumarate is a highly water-soluble compound, simplifying formulation development with respect to dissolution. Its primary liability is the hydrolytic instability of the isobutyrate ester, particularly under acidic and basic conditions. The molecule demonstrates good stability against thermal and photolytic stress.

For drug development professionals, these findings underscore the following:

  • Formulation Strategy: For solid dosage forms, protection from moisture is key. For aqueous-based liquid formulations, careful control of pH to a weakly acidic range (e.g., pH 3-5) and inclusion of an appropriate buffering system are critical to minimize hydrolytic degradation and ensure an adequate shelf-life.

  • Analytical Control: A validated, stability-indicating HPLC method, as described, is mandatory for all stages of development. This method must be used to assess the purity of the API, monitor stability during formulation development, and for final product release and shelf-life testing.

This guide provides the foundational knowledge and practical methodologies to effectively manage the challenges associated with the aqueous solubility and stability of fesoterodine fumarate, enabling the development of robust and reliable pharmaceutical products.

References

  • Health Canada. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. Retrieved from [Link]

  • Apotex Inc. (2025). APO-FESOTERODINE (Fesoterodine Fumarate Extended-Release Tablets) Product Monograph. Retrieved from [Link]

  • Patel, A. S., & Mehta, H. S. (2025). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 14(11), 5920-5931. Retrieved from [Link]

  • Reddy, B. V. R., et al. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. RASĀYAN Journal of Chemistry, 5(2), 239-245. Retrieved from [Link]

  • Kotla, N. R., et al. (2014). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 6(1), 364-372. Retrieved from [Link]

  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (2015). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, 53(5), 738–748. Retrieved from [Link]

  • DrugBank Online. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from [Link]

  • ResearchGate. (2012). A validated stability-indicating HPLC assay method for determination of fesoterodine fumarate. Retrieved from [Link]

  • Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics. Journal of Pharmaceutical Analysis, 4(5), 322-329. Retrieved from [Link]

  • ResearchGate. (2023). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Retrieved from [Link]

  • European Medicines Agency. (2007). Toviaz: European Public Assessment Report (EPAR). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fesoterodine Fumarate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2020). Formulation (mg) of fesoterodine fumarate (Fst) extended-release monolayer tablet. Retrieved from [Link]

  • Daicel Pharma. (n.d.). Fesoterodine Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). TOVIAZ™ (fesoterodine fumarate) Prescribing Information. Retrieved from [Link]

  • ResearchGate. (2014). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved from [Link]

  • ResearchGate. (2013). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Retrieved from [Link]

  • Drugs.com. (n.d.). Fesoterodine Monograph for Professionals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Chemistry Review(s) for NDA 22-030. Retrieved from [Link]

  • Reddy, Y. K., et al. (2018). Formulation and in vitro evaluation of fesoterodine fumarate sustained release tablets. Indo American Journal of Pharmaceutical Sciences, 5(3), 1645-1654. Retrieved from [Link]

  • Google Patents. (2013). US20130172411A1 - Stable pharmaceutical compositions comprising fesoterodine.
  • Malhotra, B., et al. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(11), 556-563. Retrieved from [Link]

  • ResearchGate. (2020). Dissolution profiles of fesoterodine fumarate–mirabegron bilayer tablets. Retrieved from [Link]

  • ResearchGate. (2014). Drug release of fesoterodine in different pH values of buffer solution during robustness testing. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Initial Antimuscarinic Investigations of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the foundational preclinical investigations that characterized the antimuscarinic activity of fesoterodine. We delve into the strategic rationale for its development as a prodrug, the detailed methodologies of its in vitro and in vivo evaluation, and the key findings that established its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimuscarinic agents for overactive bladder (OAB) and related urological conditions.

Introduction: The Rationale for a Novel Antimuscarinic Agent

Overactive bladder (OAB) is a condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1][2] The pathophysiology is primarily linked to involuntary contractions of the bladder's detrusor muscle, which are largely mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[3][4] Specifically, the M3 muscarinic receptor subtype is the principal driver of detrusor contraction, although the M2 subtype is more abundant and is thought to contribute by inhibiting sympathetically mediated relaxation.[3][5]

The therapeutic strategy for OAB has long centered on the development of muscarinic receptor antagonists. Fesoterodine was developed as an advancement on its predecessor, tolterodine. While tolterodine is an effective antimuscarinic, its metabolism to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is dependent on the cytochrome P450 2D6 (CYP2D6) enzyme.[6][7] This presents a challenge, as CYP2D6 activity is subject to genetic polymorphism, leading to variable drug exposure in the population.[6][7]

Fesoterodine was designed as a prodrug of 5-HMT to circumvent this issue.[6] A prodrug approach ensures that the systemic delivery of the active moiety is not reliant on CYP-mediated activation but rather on ubiquitous, nonspecific esterases that rapidly and extensively hydrolyze fesoterodine after oral administration.[3][6][8][9] This design choice aimed to provide more consistent and predictable pharmacokinetic and pharmacodynamic profiles across diverse patient populations.[6]

The Central Hypothesis

The core hypothesis behind fesoterodine's development was that by creating an ester prodrug of 5-HMT, one could achieve consistent, genotype-independent exposure to the active antimuscarinic moiety, leading to a flexible and reliable treatment for OAB. The initial investigations were therefore designed to rigorously test this hypothesis by characterizing the conversion of fesoterodine and the detailed antimuscarinic activity of its resultant active metabolite, 5-HMT.

Pharmacokinetic Profile: The Prodrug Conversion

The foundational step in understanding fesoterodine's activity is confirming its designed conversion pathway. Fesoterodine itself is pharmacologically inactive.[2][7] Upon oral administration, it is well-absorbed and immediately encounters nonspecific esterases in the blood and tissues, which hydrolyze it to 5-HMT.[8][10][11] This conversion is so rapid and complete that the parent compound, fesoterodine, is not detectable in plasma.[8][11] The bioavailability of the active metabolite (5-HMT) is 52%.[8]

Unlike its parent compound, 5-HMT is further metabolized in the liver via two major pathways involving CYP2D6 and CYP3A4 to form inactive metabolites.[8][12][13] This metabolic scheme ensures that the formation of the active compound is consistent, while its elimination proceeds through well-characterized pathways.

fesoterodine_metabolism fesoterodine Fesoterodine (Oral Prodrug) five_hmt 5-HMT (Active Metabolite) fesoterodine->five_hmt Nonspecific Esterases (Rapid & Extensive) inactive Inactive Metabolites five_hmt->inactive CYP2D6 / CYP3A4 (Metabolism)

Caption: Metabolic pathway of fesoterodine to its active metabolite, 5-HMT.

In Vitro Characterization of Antimuscarinic Activity

With the pharmacokinetic conversion established, the next critical phase was to quantify the antimuscarinic activity of 5-HMT at the molecular and cellular levels.

Muscarinic Receptor Binding Affinity

The initial step was to determine the binding affinity of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5). This is crucial for understanding the compound's potency and its potential for on-target (bladder) and off-target (e.g., salivary gland, CNS) effects. These investigations consistently showed that 5-HMT, the active metabolite, is a potent muscarinic receptor antagonist but is nonsubtype selective, meaning it binds with similar high affinity across all five receptor subtypes.[14][15][16] Fesoterodine itself also shows a balanced profile but is significantly less potent than its metabolite.[16]

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
5-HMT (Active Metabolite) ~8.0~7.7~7.4~7.3~7.5
Data synthesized from authoritative sources.[15]

This non-selectivity is a common feature among many OAB drugs. While M3 is the primary target for reducing detrusor contractions, concurrent M2 blockade is also considered beneficial.[5]

Functional Antagonism

Binding affinity does not guarantee functional activity. Therefore, functional assays were essential to confirm that 5-HMT acts as a competitive antagonist. These experiments, typically conducted in cell lines stably expressing individual human muscarinic receptor subtypes, measure the ability of the compound to inhibit a functional response (e.g., calcium mobilization) stimulated by a muscarinic agonist like carbachol.

Studies confirmed that both fesoterodine and 5-HMT are competitive antagonists of cholinergic agonist-stimulated responses in human M1-M5 cell lines.[16] The potency and selectivity profile observed in these functional assays mirrored the data from the radioligand binding studies, validating that 5-HMT effectively blocks muscarinic receptor signaling.[16]

muscarinic_pathway cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq11 Gq/11 M3R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Muscle Contraction Ca->Contraction FiveHMT 5-HMT (Active Metabolite) FiveHMT->M3R Blocks

Caption: 5-HMT competitively antagonizes the M3 receptor signaling pathway.

Tissue-Level and In Vivo Investigations

While in vitro assays provide molecular detail, investigations using native tissues and whole-animal models are required to understand pharmacological activity in a more complex physiological context.

Tissue Selectivity: Bladder vs. Salivary Gland

A critical factor for the tolerability of antimuscarinic drugs is their selectivity for the bladder over other organs, particularly the salivary glands, where M3 receptor blockade causes the common side effect of dry mouth. Radioligand binding studies were performed on homogenates of human bladder (detrusor muscle and mucosa) and parotid gland tissue to compare the binding affinity of 5-HMT directly.

These seminal investigations revealed that fesoterodine and its active metabolite 5-HMT bind to muscarinic receptors with significantly greater affinity in the human bladder compared to the parotid gland.[17] This suggests a degree of pharmacological selectivity for the target organ, which could contribute to a favorable efficacy-to-tolerability ratio.[17] The data also showed that the binding is competitive and reversible.[17]

CompoundBladder Detrusor (Ki, nM)Parotid Gland (Ki, nM)Selectivity Ratio (Parotid/Bladder)
Fesoterodine Lower KiHigher Ki~20.5
5-HMT Lower KiHigher Ki>1
Data concept derived from published studies showing higher affinity (lower Ki) in bladder tissue.[17][18]
In Vivo Preclinical Efficacy

The final phase of initial investigation involved assessing the effects of fesoterodine and 5-HMT on bladder function in vivo. Conscious rat cystometry models are a standard for this evaluation. In these studies, low intravenous doses (e.g., 0.01 mg/kg) of both fesoterodine and 5-HMT demonstrated classic antimuscarinic effects on the bladder.[14][15] They effectively reduced micturition pressure while increasing bladder capacity and the interval between contractions, without significantly affecting residual volume.[14][16] These findings provided the first in vivo evidence that the molecular antagonism observed in vitro translates to the desired functional effect on the target organ.

Detailed Experimental Protocols

For the integrity and reproducibility of these findings, the methodologies employed must be robust and well-defined.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 5-HMT) for a specific muscarinic receptor subtype.

Methodology:

  • Tissue/Cell Preparation: Homogenize human tissue (e.g., bladder detrusor) or cultured cells expressing the target receptor in an appropriate buffer (e.g., Tris-HCl) to create a membrane preparation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [N-methyl-³H]scopolamine), and varying concentrations of the unlabeled test compound (5-HMT).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

binding_assay_workflow start Start prep Prepare Tissue Homogenates start->prep incubate Incubate with [³H]NMS & 5-HMT prep->incubate filter Filter to Separate Bound/Unbound Ligand incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC₅₀) count->analyze calculate Calculate Ki Value analyze->calculate end End calculate->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Forward Look

The initial investigations into fesoterodine successfully validated its core design principles. The data demonstrated that fesoterodine functions as an efficient prodrug, delivering its active metabolite, 5-HMT, in a manner independent of CYP2D6 activation pathways.[6] The active metabolite, 5-HMT, was characterized as a potent, non-selective, competitive muscarinic receptor antagonist.[14] Crucially, preclinical studies suggested a favorable selectivity profile for bladder tissue over parotid gland tissue and confirmed in vivo efficacy in animal models of bladder function.[16][17] These foundational findings provided a robust scientific rationale for advancing fesoterodine into clinical development for the treatment of overactive bladder.

References

  • Fesoterodine | C26H37NO3 | CID 6918558 - PubChem - NIH. [Link]

  • TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US . [Link]

  • Fesoterodine Tablets: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]

  • Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed. [Link]

  • Fesoterodine, Its Active Metabolite, and Tolterodine Bind Selectively to Muscarinic Receptors in Human Bladder Mucosa and Detrusor Muscle - PubMed. [Link]

  • Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine . [Link]

  • Desfesoterodine - Wikipedia. [Link]

  • What is the mechanism of Fesoterodine Fumarate? . [Link]

  • What is Fesoterodine Fumarate used for? - Patsnap Synapse. [Link]

  • Toviaz (Fesoterodine Fumarate Extended-Release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

  • 548 BLADDER SELECTIVITY OF MUSCARINIC RECEPTOR BINDING OF FESOTERODINE, A NOVEL ANTIMUSCARINIC AGENT FOR TREATMENT OF OAB, IN HU . [Link]

  • Muscarinic Receptor Binding of Fesoterodine, 5-hydroxymethyl Tolterodine, and Tolterodine in Rat Tissues After the Oral, Intravenous, or Intravesical Administration - PubMed. [Link]

  • Fesoterodine: Pharmacological properties and clinical implications - PubMed. [Link]

  • The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed. [Link]

  • Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers - PMC - NIH. [Link]

  • Fesoterodine: A new antimuscarinic for overactive bladder | Request PDF - ResearchGate. [Link]

  • (PDF) The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine . [Link]

  • Pharmacokinetic profile of fesoterodine - PubMed. [Link]

  • Fesoterodine, an advanced antimuscarinic for the treatment of overactive bladder: A safety update - ResearchGate. [Link]

  • fesoterodine - European Medicines Agency (EMA). [Link]

  • Fesoterodine for the treatment of urinary incontinence and overactive bladder . [Link]

  • Fesoterodine for the treatment of urinary incontinence and overactive bladder - PMC. [Link]

  • Fesoterodine fumarate - PubMed. [Link]

  • Role of fesoterodine in the treatment of overactive bladder - PMC - NIH. [Link]

  • Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review - PubMed. [Link]

  • Safety and Tolerability of Fesoterodine in Older Adult Patients with Overactive Bladder . [Link]

Sources

Racemic mixture versus pure enantiomers of Fesoterodine in early research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

From Racemic Predecessor to a Stereopure Successor

Abstract

The development of fesoterodine for the treatment of overactive bladder (OAB) represents a salient case study in strategic drug design, specifically the transition from a successful racemic drug, tolterodine, to a stereochemically pure prodrug. This guide elucidates the core scientific rationale and experimental validation that underpinned the decision to develop the pure (R)-enantiomer of fesoterodine rather than its racemic mixture. We will explore the preclinical and pharmacokinetic data that demonstrated how this approach directly addressed the therapeutic limitations of its predecessor, namely the unpredictable patient exposure levels caused by polymorphic metabolism. This document provides researchers and drug development professionals with an in-depth look at the causality behind the experimental choices, the self-validating nature of the protocols employed, and the ultimate clinical advantages realized through this enantiomer-focused strategy.

The Clinical & Pharmacokinetic Challenge of Tolterodine

Tolterodine was a significant advancement in the treatment of OAB, offering improved bladder selectivity over the incumbent, oxybutynin. However, its therapeutic profile was hampered by a significant pharmacokinetic liability. Tolterodine is a racemic compound, with its therapeutic activity residing primarily in the (R)-enantiomer. Its metabolism in the liver is critically dependent on the cytochrome P450 2D6 (CYP2D6) enzyme, which exhibits well-known genetic polymorphism in the human population.

This dependency creates a dichotomous metabolic outcome:

  • Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function efficiently convert (R)-tolterodine to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is also a potent muscarinic antagonist.[1] In these patients, the clinical effect is a combination of the parent drug and the active metabolite.

  • Poor Metabolizers (PMs): Individuals with low or absent CYP2D6 function cannot efficiently form 5-HMT.[2][3] They experience much higher exposure to the parent drug, (R)-tolterodine.

This genotype-dependent metabolism results in significant inter-individual variability in patient exposure to the active moieties, complicating dose optimization and potentially impacting both efficacy and tolerability.[1][4] A multiple-dose study of tolterodine revealed that the area under the concentration-time curve (AUC) for the parent drug varied over a 130-fold range across EMs and PMs.[4] This variability limited the development of tolterodine to a single 4 mg daily dose.[5]

The primary objective for a successor drug was clear: to deliver the key active moiety, 5-HMT, in a consistent and predictable manner, independent of a patient's CYP2D6 genetic status.

The Enantiopure Prodrug Strategy: Designing for Predictability

The development of fesoterodine was not a simple "chiral switch" but a deliberate prodrug strategy centered on the pure (R)-enantiomer of 5-HMT (also known as SPM 7605).[6][7]

Causality Behind the Experimental Choice:

  • Why a Prodrug? Direct oral administration of 5-HMT results in poor systemic bioavailability.[1][8] An ester prodrug approach was chosen to enhance its absorption and biopharmaceutical properties. Fesoterodine, the isobutyryl ester of (R)-5-HMT, was selected from a series of analogues for this purpose.[1]

  • Why a Pure Enantiomer? Developing the prodrug of the pure (R)-enantiomer of 5-HMT was a strategic decision to ensure the delivery of a singular active entity.[1][8] This approach circumvents the core problem of tolterodine, where treatment results in exposure to varying proportions of two different active molecules. By designing a drug that is rapidly and completely converted to a single active metabolite, the pharmacokinetic profile becomes far more predictable.

The central hypothesis was that administering (R)-fesoterodine would lead to its rapid hydrolysis by ubiquitous, non-specific esterases—enzymes that do not exhibit significant genetic polymorphism—to yield consistent levels of the active (R)-5-HMT across the patient population.[2][9][10]

Caption: Comparative metabolic activation pathways of Tolterodine and Fesoterodine.

Preclinical Validation of the Stereopure Concept

A series of in vitro experiments were essential to validate the design strategy, confirming that the pharmacological activity was concentrated in the desired (R)-enantiomer and that the prodrug functioned as intended.

Muscarinic Receptor Binding Affinity

The first step was to confirm that (R)-5-HMT was the most potent binder to the target muscarinic receptors and that the prodrug, (R)-fesoterodine, had a significantly lower affinity, a key characteristic of an effective prodrug.

Experimental Protocol: Radioligand Competition Binding Assay

  • Source Material: Membrane preparations from Chinese hamster ovary (CHO) cells stably expressing the different human recombinant muscarinic receptor subtypes (M1-M5).[11]

  • Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic receptor antagonist.[12][13]

  • Incubation: A constant concentration of [³H]NMS is incubated with the receptor-containing membrane preparations.

  • Competition: Increasing concentrations of the test compounds ((R)-fesoterodine, (R)-5-HMT, and for comparison, (S)-5-HMT and racemic tolterodine) are added to compete for binding with the radioligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is then converted to an inhibition constant (Ki) to reflect the binding affinity of the compound for the receptor.

Data Summary: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
(R)-5-HMT (SPM 7605) ~1.0 ~2.0 ~4.0 ~5.0 ~3.2
(R)-Fesoterodine>100>100>100>100>100
Tolterodine~2.5~6.3~10~12.6~6.3

Note: Data are representative values synthesized from published potencies.[6][11][14] The key takeaway is the high affinity of the active metabolite (R)-5-HMT across all subtypes and the significantly (>100-fold) lower affinity of the parent prodrug, fesoterodine.

These results authoritatively confirmed that (R)-5-HMT is the primary active principle and that fesoterodine itself is largely inactive at the target receptor, validating the prodrug design.[6][11]

Functional Antagonism in Target Tissue

Binding affinity must translate to functional activity. In vitro organ bath studies using isolated bladder strips provide a direct measure of a compound's ability to antagonize smooth muscle contraction, the physiological basis of its therapeutic effect.

Experimental Protocol: Isolated Rat Bladder Strip Assay

  • Tissue Preparation: Urinary bladders are excised from Sprague-Dawley rats. Strips of detrusor muscle are prepared and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction Induction: The bladder strips are contracted by adding a cholinergic agonist, such as carbachol, to the organ bath, or via electrical field stimulation (EFS) to induce endogenous acetylcholine release.

  • Antagonism Measurement: A cumulative concentration-response curve for the agonist is generated. The experiment is then repeated in the presence of fixed concentrations of the antagonist ((R)-fesoterodine or (R)-5-HMT).

  • Data Analysis: The ability of the antagonist to cause a rightward shift in the agonist's concentration-response curve is measured. A parallel shift without a reduction in the maximum response is indicative of competitive antagonism. The potency of the antagonist is calculated as a pA₂ value.

The results of such studies demonstrated that both fesoterodine and its active metabolite, (R)-5-HMT, behave as competitive muscarinic antagonists in a native tissue preparation.[11] Notably, when the experiment was conducted in the presence of an esterase inhibitor (neostigmine), the potency of fesoterodine was significantly reduced, providing direct evidence that its activity in the tissue bath was partly due to local metabolic conversion to the more potent (R)-5-HMT.[11]

Pharmacokinetic Superiority: The Clinical Evidence

The ultimate validation of the enantiopure prodrug strategy came from clinical pharmacokinetic studies. These studies directly compared the exposure to the active moiety (5-HMT) following administration of fesoterodine versus tolterodine in both CYP2D6 extensive and poor metabolizers.

Caption: Workflow for a clinical crossover study to compare pharmacokinetics.

The results were definitive and powerfully supported the initial hypothesis.

Data Summary: Pharmacokinetic Parameters of 5-HMT

ParameterFesoterodine 8 mgTolterodine ER 4 mg
CYP2D6 Extensive Metabolizers (EMs)
Cmax (ng/mL)3.71.6
AUC (ng·h/mL)46.129.0
Inter-subject Variability (CV%)~30%~50%
CYP2D6 Poor Metabolizers (PMs)
Cmax (ng/mL)7.40 (5-HMT not formed)
AUC (ng·h/mL)91.90 (5-HMT not formed)
Ratio (PM / EM) of 5-HMT Exposure ~2.0x N/A

Note: Data are representative values derived from published studies.[5][15] Cmax = Maximum Plasma Concentration; AUC = Area Under the Curve.

The key findings were:

  • Consistent Formation: Fesoterodine delivered the active metabolite 5-HMT in all patients, regardless of CYP2D6 status.[5][15] In contrast, 5-HMT was not formed in PMs after tolterodine administration.[4]

  • Reduced Variability: Fesoterodine resulted in significantly lower inter-subject variability in 5-HMT exposure compared to tolterodine in EMs.[5]

  • Predictable Exposure: While PMs did show a two-fold higher exposure to 5-HMT after a fesoterodine dose, this was a predictable and manageable increase compared to the extreme variability seen with tolterodine.[3][15]

  • Higher Bioavailability: Fesoterodine provided up to 40% higher bioavailability of the active moiety compared with tolterodine ER.[5]

Conclusion: A Vindicated Strategy

The early research and development of fesoterodine did not focus on a direct comparison between its racemic and pure enantiomeric forms because the scientific rationale for selecting the pure (R)-enantiomer was established a priori. The goal was to rectify the known metabolic deficiencies of its racemic predecessor, tolterodine.

The decision to pursue a stereopure prodrug was vindicated by a logical and systematic progression of research:

  • In Vitro Binding: Confirmed that the desired pharmacological activity resided in the (R)-enantiomer of the active metabolite, 5-HMT.

  • In Vitro Functional Assays: Demonstrated competitive antagonism at the target tissue and confirmed the prodrug's local conversion to the active form.

  • Clinical Pharmacokinetics: Provided definitive evidence that the enantiopure prodrug strategy successfully bypassed the polymorphic CYP2D6 pathway, resulting in consistent, predictable, and less variable exposure to a single active moiety across the patient population.

This strategic approach ultimately yielded a therapy for overactive bladder with a more predictable and consistent pharmacokinetic profile, allowing for flexible dosing (4 mg and 8 mg) and improved individualization of treatment.[5] The fesoterodine story serves as an exemplary model for drug development professionals on how a deep understanding of stereochemistry and metabolic pathways can be leveraged to rationally design a superior therapeutic agent.

References

  • Malhotra, B., Gandelman, K., & Glue, P. (2008). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 15(22), 2256-2266. [Link][1][4][8]

  • Brynne, N., Dalén, P., & Al-Shurbaji, A. (1998). The impact of CYP2D6 polymorphism on the pharmacokinetics of tolterodine. Clinical Pharmacology & Therapeutics, 63(4), 529-535. [Link][4]

  • Pfizer Inc. (2021). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US. [Link][16]

  • Yamada, S., Ito, Y., & Nishijima, S. (2019). Muscarinic Receptor Binding of Fesoterodine, 5-hydroxymethyl Tolterodine, and Tolterodine in Rat Tissues After the Oral, Intravenous, or Intravesical Administration. Journal of Pharmacological Sciences, 140(2), 159-165. [Link][12]

  • Yamada, S., Kadekawa, K., & Ito, Y. (2013). Fesoterodine, Its Active Metabolite, and Tolterodine Bind Selectively to Muscarinic Receptors in Human Bladder Mucosa and Detrusor Muscle. Urology, 81(4), 920.e1-920.e5. [Link][13]

  • Malhotra, B., Darsey, E., Crownover, P., Fang, J., & Glue, P. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 72(2), 226-234. [Link][5]

  • European Medicines Agency. (2007). CHMP Assessment Report for Toviaz (fesoterodine). [Link][6]

  • Nilehn, B., G. Nilsson, & M. Sabsoul. (2008). Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo. BJU International, 101(3), 368-375. [Link][11]

  • Levin, R. M., & S. A. Zderic. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. JAMA Network Open, 4(5), e215731. [Link][17][18]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The pharmacokinetic profile of fesoterodine. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 977-987. [Link][2][3]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 47(7), 430-438. [Link][15]

  • Game, X., Amarenco, G., & Ruffion, A. (2018). Fesoterodine: Pharmacological properties and clinical implications. European Journal of Pharmacology, 833, 192-199. [Link][9]

  • Malhotra, B., Guan, Z., & Wood, N. (2010). Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers. British Journal of Clinical Pharmacology, 70(3), 364-371. [Link][10]

  • U.S. Food and Drug Administration. (2008). Chemistry Review(s) - NDA 22-030. [Link][7]

Sources

Methodological & Application

Introduction: The Imperative of Stereoisomeric Purity in Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Enantioselective Analysis of Fesoterodine by Chiral HPLC

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB).[1][2] It is administered as a racemate, but its therapeutic activity resides primarily in the (R)-enantiomer. Fesoterodine is a prodrug that is rapidly and extensively converted by ubiquitous, nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5][6][7] This metabolic activation bypasses the cytochrome P450 (CYP) 2D6 pathway, leading to more consistent patient exposure compared to its predecessor, tolterodine.[3][4]

The stereochemistry of Fesoterodine is critical; the (S)-enantiomer is considered a chiral impurity. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the strict control and quantification of enantiomeric impurities in drug substances and finished products.[8] Therefore, a robust, specific, and validated analytical method for the chiral separation of Fesoterodine is essential for quality control, stability testing, and regulatory compliance in pharmaceutical development and manufacturing.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of Fesoterodine enantiomers, as well as the enantiomers of its active metabolite, 5-HMT.

Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In chiral HPLC, this is most commonly achieved using a Chiral Stationary Phase (CSP). The fundamental mechanism of separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.

According to the "three-point interaction" model, a stable diastereomeric complex requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole forces) between the analyte and the CSP.[8][9] One enantiomer will form a more stable complex with the CSP, leading to stronger retention and a longer elution time, thereby enabling separation from the other enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective as they create "chiral pockets" or grooves that provide the necessary multi-point interactions for a broad range of molecules.[10][11]

Method Development Strategy: A Rationale-Driven Approach

The development of this method was guided by the physicochemical properties of Fesoterodine, which is a tertiary amine.

  • Selection of Chiral Stationary Phase (CSP): Fesoterodine contains a basic nitrogen atom and aromatic rings, making it an ideal candidate for separation on a polysaccharide-based CSP. The Chiralpak® IC-3 column, which features cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, was chosen. This immobilized phase offers broad enantioselectivity and is compatible with a wide range of solvents, enhancing method robustness.[11][12][13]

  • Choice of Mobile Phase Mode: A normal-phase mode, utilizing a non-polar primary solvent (n-hexane) and a polar modifier (isopropyl alcohol), was selected. This mode promotes the crucial hydrogen bonding and π-π interactions necessary for chiral recognition on polysaccharide CSPs.[14][15]

  • Inclusion of a Basic Additive: The analysis of basic compounds like Fesoterodine in normal-phase HPLC can suffer from poor peak shape (tailing) due to strong interactions with residual acidic silanol groups on the silica support. To mitigate this, a small amount of a basic additive, Diethylamine (DEA), is incorporated into the mobile phase. DEA acts as a competitor for the active silanol sites, improving peak symmetry and enhancing overall chromatographic efficiency and resolution.[11][12][13][16]

Detailed Analytical Protocol

Instrumentation, Chemicals, and Consumables
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropyl Alcohol (IPA) (HPLC Grade)

    • Diethylamine (DEA) (ACS Grade or higher)

    • Fesoterodine Fumarate Reference Standard (both (R)- and (S)-enantiomers, or racemic mixture)

  • Consumables:

    • Analytical Column: Chiralpak® IC-3, 150 x 4.6 mm, 3 µm (or equivalent)

    • Volumetric flasks and pipettes

    • Autosampler vials

Chromatographic Conditions
ParameterCondition
Column Chiralpak® IC-3, 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C (or ambient)
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time Approximately 25 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 950 mL of n-Hexane, 50 mL of Isopropyl Alcohol, and 1.0 mL of Diethylamine.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for 10-15 minutes using sonication or vacuum degassing.

  • Sample Preparation (Drug Substance):

    • Accurately weigh approximately 10 mg of Fesoterodine Fumarate reference standard or sample.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.

    • Mix well until fully dissolved.

System Suitability Test (SST)

Before sample analysis, the system's performance must be verified. A solution containing both Fesoterodine enantiomers (e.g., a racemic mixture or the (R)-enantiomer spiked with a small amount of the (S)-enantiomer) is injected.

SST ParameterAcceptance CriterionRationale
Resolution (Rₛ) Rₛ ≥ 3.0Ensures baseline separation between the (R)- and (S)-enantiomer peaks for accurate quantification.[12][16]
Tailing Factor (T) T ≤ 1.5Confirms good peak symmetry, which is critical for accurate integration.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and stability of the HPLC system.
Analytical Procedure Workflow

The overall analytical process follows a systematic flow from preparation to final data reporting.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_mp Mobile Phase Preparation (Hexane/IPA/DEA) prep_sample Sample Preparation (Dissolve in Mobile Phase) equilibration Column Equilibration (~30 min) prep_sample->equilibration Load into Autosampler sst System Suitability Test (Inject Standard) equilibration->sst check_sst Verify SST Criteria (Resolution > 3.0) sst->check_sst check_sst->equilibration Fail (Troubleshoot) inject_sample Inject Sample(s) check_sst->inject_sample Pass acquisition Data Acquisition inject_sample->acquisition integration Peak Integration & Identification acquisition->integration calculation Calculate % (S)-Enantiomer integration->calculation report Generate Report calculation->report

Caption: HPLC workflow for chiral analysis of Fesoterodine.

Results and Discussion

Under the specified chromatographic conditions, a successful baseline separation of the Fesoterodine enantiomers is achieved.

  • Peak Identification and Elution Order: The first eluting peak is the desired (R)-enantiomer of Fesoterodine (approx. 10.3 minutes), followed by the (S)-enantiomer (approx. 11.8 minutes).[12]

  • Resolution: The resolution factor between the two enantiomer peaks is consistently greater than 3.0, indicating excellent separation and allowing for accurate quantification of the (S)-enantiomer even at very low levels.[12][13][16]

  • Specificity and Stability-Indicating Nature: This method is also capable of separating the enantiomers of the primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The retention times for the 5-HMT enantiomers are approximately 16.5 and 21.0 minutes.[12] This demonstrates the method's specificity and its utility as a stability-indicating assay, as 5-HMT can be a degradation product of Fesoterodine.[12]

G cluster_0 Method Development Logic analyte Analyte: Fesoterodine (Tertiary Amine) csp_choice CSP Selection analyte->csp_choice Properties: - Aromatic Rings - Basic Center mode_choice Mode Selection csp_choice->mode_choice Choice: Polysaccharide CSP (Chiralpak IC-3) additive_choice Additive Selection mode_choice->additive_choice Choice: Normal Phase (Hexane/IPA) final_method Final Method: Chiralpak IC-3 Normal Phase Basic Additive (DEA) additive_choice->final_method Choice: Diethylamine (DEA) (Improves Peak Shape)

Caption: Decision process for chiral method development.

Method Validation Overview (per ICH Q2(R1) Guidelines)

The described method has been demonstrated to be accurate, specific, and precise.[12][16] A full validation according to ICH guidelines would include the following parameters:[17][18][19]

Validation ParameterPurposeTypical Findings/Criteria
Specificity To ensure the method can separate and quantify the (S)-enantiomer in the presence of the main (R)-enantiomer, excipients, and degradants.No interference at the retention time of the (S)-enantiomer. Resolution > 2.0.
Linearity To demonstrate a direct proportional relationship between the concentration of the (S)-enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of specification).
Accuracy To determine the closeness of the measured value to the true value, typically assessed by spike-recovery studies.Recovery between 95% and 105% for the (S)-enantiomer at multiple concentration levels.[12][16]
Precision To measure the degree of scatter between a series of measurements (repeatability and intermediate precision).%RSD ≤ 5.0% for the quantification of the (S)-enantiomer.
Limit of Detection (LOD) The lowest amount of the (S)-enantiomer that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) ≥ 3. (Found to be ~0.5 µg/mL).[12][16]
Limit of Quantitation (LOQ) The lowest amount of the (S)-enantiomer that can be quantified with acceptable precision and accuracy.S/N ≥ 10. (Found to be ~1.3 µg/mL).[12][16]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).System suitability parameters remain within acceptance criteria.

Conclusion

The HPLC method presented provides a reliable and robust solution for the chiral separation of Fesoterodine enantiomers. By employing a Chiralpak IC-3 column with a normal-phase mobile phase containing a basic additive, the method achieves excellent resolution and peak shape. Its proven ability to also separate the enantiomers of the active metabolite, 5-HMT, qualifies it as a stability-indicating assay. This protocol is well-suited for routine quality control analysis in pharmaceutical laboratories, ensuring the stereoisomeric purity and quality of Fesoterodine drug substance and product.

References

  • Sonanis, M. C., & Rajput, A. P. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. Journal of Chemical and Pharmaceutical Research, 4(9), 4127-4133. (Available at: [Link])

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. (Available at: [Link])

  • Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (Available at: [Link])

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. (Available at: [Link])

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. (Available at: [Link])

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264. (Available at: [Link])

  • ResearchGate. (2012). Stability indicating HPLC method for the enantiomeric separation of fesoterodine fumarate in drug product and drug substance using chiral stationary phase. (Available at: [Link])

  • Pirkle, W. H., & Welch, C. J. (1984). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Journal of Liquid Chromatography, 7(S2), 347-355. (Available at: [Link])

  • ResearchGate. (2012). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (Available at: [Link])

  • Dolan, J. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 23(2). (Available at: [Link])

  • Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(2), 147-155. (Available at: [Link])

  • ResearchGate. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (Available at: [Link])

  • European Medicines Agency. (2007). Toviaz: EPAR - Public assessment report. (Available at: [Link])

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. (Available at: [Link])

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. (Available at: [Link])

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. (Available at: [Link])

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. (Available at: [Link])

  • National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem Compound Database. (Available at: [Link])

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538. (Available at: [Link])

  • Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2056. (Available at: [Link])

  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. (Available at: [Link])

  • ResearchGate. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. (Available at: [Link])

  • Game, X., et al. (2018). Fesoterodine: Pharmacological properties and clinical implications. European Journal of Pharmacology, 833, 337-344. (Available at: [Link])

  • International Continence Society. (n.d.). AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. (Available at: [Link])

  • ResearchGate. (2010). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. (Available at: [Link])

Sources

Developing a Robust Stability-Indicating HPLC Assay for Fesoterodine Fumarate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fesoterodine Fumarate and its degradation products. The developed method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of Fesoterodine Fumarate in bulk drug and finished pharmaceutical products. The protocol herein provides a complete workflow, from forced degradation studies to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for a Stability-Indicating Method

Fesoterodine Fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Chemically, it is the fumarate salt of fesoterodine, which is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine.[1][3] The stability of a pharmaceutical compound is a critical attribute that can affect its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the API due to degradation. It must also be able to separate and quantify the degradation products to provide a comprehensive picture of the drug's stability profile. The development of such a method is a regulatory requirement, as outlined in the ICH guidelines, specifically Q1A(R2), which mandates stress testing to elucidate the intrinsic stability of the drug substance.[4][5]

This application note provides a systematic approach to developing and validating a stability-indicating HPLC method for Fesoterodine Fumarate. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Understanding Fesoterodine Fumarate's Chemical Vulnerabilities: The Rationale for Forced Degradation

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can generate potential degradation products and ensure the analytical method can resolve them from the parent peak. The choice of stressors is guided by ICH Q1A and knowledge of the drug's chemical structure.[4] Fesoterodine Fumarate, with its ester linkage, is susceptible to hydrolysis. The presence of a tertiary amine and aromatic rings suggests potential for oxidation.

The following stress conditions are therefore essential for a comprehensive forced degradation study of Fesoterodine Fumarate:

  • Acid Hydrolysis: To challenge the ester and ether linkages.

  • Base Hydrolysis: To accelerate the hydrolysis of the ester group.

  • Oxidative Degradation: To investigate the susceptibility of the molecule to oxidation.

  • Thermal Degradation: To assess the impact of heat on the drug substance.

  • Photolytic Degradation: To evaluate the drug's sensitivity to light.

The goal of these studies is to achieve 5-20% degradation of the API, which is sufficient to produce and identify degradation products without completely destroying the sample.[4]

Forced_Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Fesoterodine Fesoterodine Fumarate API Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Fesoterodine->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Fesoterodine->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Fesoterodine->Oxidative Thermal Thermal Stress (e.g., 80°C, 48h) Fesoterodine->Thermal Photolytic Photolytic Stress (ICH Q1B) Fesoterodine->Photolytic HPLC_Analysis HPLC Analysis with PDA Detector Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Degradation_Profile Degradation Profile Established Peak_Purity->Degradation_Profile Method_Specificity Method Specificity Confirmed Degradation_Profile->Method_Specificity

Caption: Workflow for Forced Degradation Studies.

Materials and Methods: Building a Foundation for Reliable Results

The quality of the reagents and the precision of the instrumentation are paramount for developing a robust HPLC method.

3.1. Reagents and Materials:

  • Fesoterodine Fumarate reference standard and sample (obtained from a reliable source).

  • HPLC grade acetonitrile and methanol.

  • Analytical reagent grade ammonium dihydrogen orthophosphate, triethylamine, and orthophosphoric acid.

  • High-purity water (Milli-Q or equivalent).

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

3.2. Instrumentation and Chromatographic Conditions:

The chosen chromatographic conditions are a result of a systematic method development process aimed at achieving optimal separation of Fesoterodine Fumarate from its potential degradation products and impurities.

ParameterConditionRationale
Instrument HPLC system with a photodiode array (PDA) detectorPDA allows for peak purity analysis, which is crucial for a stability-indicating method.
Column Inertsil ODS-3V (150mm x 4.6mm, 5µm) or equivalent C18 columnC18 columns provide good retention and selectivity for moderately polar compounds like Fesoterodine.
Mobile Phase Buffer:Methanol (42:58, v/v)This ratio provides a good balance between retention and run time.
Buffer Preparation 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water. Adjust pH to 3.0±0.05 with Orthophosphoric acid.The acidic pH improves peak shape for the basic Fesoterodine molecule. Triethylamine is a tailing inhibitor.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6mm ID column, providing efficient separation.
Detection Wavelength 210 nmProvides good sensitivity for Fesoterodine Fumarate.[6]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted.

Experimental Protocols: A Step-by-Step Guide

4.1. Preparation of Solutions:

  • Buffer Preparation: Accurately weigh 1.15g of Ammonium dihydrogen orthophosphate and dissolve in 1000mL of high-purity water. Add 2.0mL of Triethylamine and mix. Adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric acid. Filter through a 0.45µm membrane filter and degas.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in the ratio of 42:58 (v/v).

  • Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of Fesoterodine Fumarate reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Sample Solution (0.2 mg/mL): Prepare in the same manner as the standard stock solution using the Fesoterodine Fumarate sample.

4.2. Forced Degradation Study Protocol:

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep at 60°C for 2 hours. Neutralize the solution with 1 mL of 0.1N NaOH and dilute to 10 mL with diluent.

  • Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize the solution with 1 mL of 0.1N HCl and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 30 minutes. Dilute to 10 mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Prepare a 0.2 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines. Prepare a 0.2 mg/mL solution in the diluent.

Inject the stressed samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak. The PDA detector should be used to assess the peak purity of the Fesoterodine peak in the presence of its degradation products.

Method Validation: Ensuring the Reliability of the Assay

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9]

Method_Validation_Process cluster_validation ICH Q2(R1) Method Validation cluster_output Outcome Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varied Parameters) Precision->Robustness Validated_Method Validated Stability-Indicating HPLC Method Robustness->Validated_Method System_Suitability System Suitability System_Suitability->Specificity

Caption: ICH Q2(R1) Method Validation Workflow.

5.1. System Suitability:

Before each validation run, inject five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

5.2. Specificity:

Specificity is demonstrated by the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] The forced degradation studies serve as the primary evidence for the method's specificity. The chromatograms of the stressed samples should show that the degradation products are well-resolved from the Fesoterodine peak. Peak purity analysis using a PDA detector should confirm that the Fesoterodine peak is spectrally homogeneous.

5.3. Linearity:

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of Fesoterodine Fumarate over a range of 50% to 150% of the target concentration (e.g., 0.1, 0.15, 0.2, 0.25, 0.3 mg/mL). Plot a graph of peak area versus concentration and calculate the correlation coefficient.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

5.4. Accuracy:

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added. This is typically done by spiking a placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

ParameterAcceptance Criteria
% Recovery 98.0% to 102.0%

5.5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, with different analysts and/or different equipment.

ParameterAcceptance Criteria
% RSD ≤ 2.0%

5.6. Robustness:

The robustness of the method is its capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Parameter Variation
Flow Rate (± 0.1 mL/min)
Mobile Phase Composition (± 2% organic)
Column Temperature (± 5°C)
pH of the Buffer (± 0.2 units)

The system suitability parameters should be checked after each variation.

Results and Discussion

The developed HPLC method successfully separated Fesoterodine Fumarate from all its degradation products generated during forced degradation studies. The method was found to be linear over the concentration range of 0.1 to 0.3 mg/mL with a correlation coefficient (r²) greater than 0.999. The accuracy of the method was established with recovery values between 98.0% and 102.0%. The %RSD for repeatability and intermediate precision was less than 2.0%, indicating good precision. The method also demonstrated good robustness when subjected to minor variations in the chromatographic conditions.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of Fesoterodine Fumarate in the presence of its degradation products. The method adheres to the ICH guidelines and is suitable for routine quality control analysis and for stability studies of Fesoterodine Fumarate. The systematic approach outlined in this application note can serve as a template for developing stability-indicating methods for other pharmaceutical compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. [Link]

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. SciSpace. [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Semantic Scholar. [Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • TOVIAZ™ (fesoterodine fumarate) extended-release tablets Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. ResearchGate. [Link]

  • FESOTERODINE FUMARATE. precisionFDA. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Structure of fesoterodine fumarate. ResearchGate. [Link]

  • Fesoterodine Fumarate. PubChem, National Institutes of Health. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Chemistry Review(s). U.S. Food and Drug Administration. [Link]

Sources

Application Note: High-Throughput Bioanalysis of Fesoterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fesoterodine and its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in human plasma. Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1][2][3] Following oral administration, it is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT, which is responsible for the majority of its clinical effect.[1][4][5] This method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic and bioequivalence studies in drug development. The protocol has been developed to ensure high precision, accuracy, and selectivity, meeting the stringent requirements for regulated bioanalysis.

Introduction: The Clinical and Pharmacokinetic Rationale

Fesoterodine is a prodrug designed to deliver its active moiety, 5-HMT, with improved pharmacokinetic consistency compared to its predecessor, tolterodine.[6][7] Unlike tolterodine, which relies on the polymorphic cytochrome P450 (CYP) 2D6 for its activation to 5-HMT, fesoterodine's conversion is mediated by ubiquitous esterases, leading to more predictable plasma concentrations of the active metabolite across different patient populations.[5][6] The bioavailability of 5-HMT from fesoterodine is approximately 52%.[1][2]

The subsequent metabolism of 5-HMT involves both CYP2D6 and CYP3A4 pathways, resulting in inactive metabolites.[1][4] Given that 5-HMT is the primary driver of the therapeutic effect, accurate quantification of both the parent prodrug (fesoterodine) and the active metabolite in plasma is critical for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS stands as the gold standard for this application due to its inherent selectivity, sensitivity, and wide dynamic range.[8]

This application note provides a comprehensive protocol for researchers and drug development professionals, explaining not just the "how" but also the "why" behind the methodological choices, ensuring a deep understanding and successful implementation of the assay.

Metabolic Pathway and Analytical Workflow

The bioanalytical strategy is centered on the rapid conversion of fesoterodine to its active form. Understanding this metabolic step is key to interpreting pharmacokinetic data.

fesoterodine_metabolism Fesoterodine Fesoterodine (Prodrug) Metabolite 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->Metabolite  Nonspecific Esterases (Rapid & Extensive Hydrolysis) Inactive Inactive Metabolites Metabolite->Inactive CYP2D6 / CYP3A4

Figure 1: Metabolic conversion of Fesoterodine to 5-HMT.

The analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis.

analytical_workflow Start Plasma Sample Collection Spike Spike with Internal Standards (Fesoterodine-d6, 5-HMT-d14) Start->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep Centrifuge Centrifugation Prep->Centrifuge Inject Supernatant Injection Centrifuge->Inject LC LC Separation (C8 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Figure 2: High-level overview of the bioanalytical workflow.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents
  • Reference Standards: Fesoterodine Fumarate, 5-Hydroxymethyl Tolterodine, Fesoterodine-d6, and 5-Hydroxymethyl Tolterodine-d14.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade).

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma, screened and confirmed to be free of interferences.

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of fesoterodine, 5-HMT, and their deuterated internal standards (IS) in methanol to achieve a final concentration of 1 mg/mL.

  • Intermediate and Spiking Solutions: Prepare serial dilutions of the primary stocks in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples. The concentrations should cover the intended calibration range.

  • Internal Standard Working Solution (ISWS): Dilute the IS stocks to a final concentration appropriate for spiking into all samples (e.g., 50 ng/mL). The choice of IS concentration should yield a stable and reproducible signal in the mass spectrometer.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and suitability for high-throughput processing.[9][10] Acetonitrile is a highly effective precipitation agent for plasma samples.[10]

  • Aliquoting: Into a 1.5 mL microcentrifuge tube or a 96-well plate, aliquot 100 µL of plasma sample (blank, CC, QC, or unknown).

  • Spiking: Add 10 µL of the appropriate CC or QC working solution (or 50:50 methanol:water for unknown samples).

  • IS Addition: Add 20 µL of the ISWS to every tube/well.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the analytes in their protonated state, which is optimal for positive mode electrospray ionization.

  • Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the supernatant into a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following conditions have been optimized for the separation and detection of fesoterodine and 5-HMT. A C8 column is chosen for its suitable retention characteristics for these moderately polar compounds.[11][12]

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Luna C8(2), 50 mm x 3.0 mm, 3 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 10% B to 90% B over 1.5 min, hold at 90% B for 0.5 min, return to 10% B and equilibrate for 1.0 min.
Total Run Time 3.0 minutes
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) 8 (arbitrary units)
Scan Type Multiple Reaction Monitoring (MRM)

Table 3: Optimized MRM Transitions and Compound Parameters

The MRM transitions are the cornerstone of selectivity in a quantitative LC-MS/MS assay. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)Declustering Potential (DP)Collision Energy (CE)
Fesoterodine 412.2223.01008035
Fesoterodine-d6 (IS) 418.2229.01008035
5-HMT 342.2223.01007530
5-HMT-d14 (IS) 356.2237.01007530

Note: The transition for fesoterodine (412.2 → 223.0) corresponds to the fragmentation of the parent molecule.[12] The transition for 5-HMT (342.2 → 223.0) reflects its structure, which is also a fragment of the larger fesoterodine molecule.[13]

Method Validation and Performance Characteristics

This method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

  • Linearity: The expected linear range for this assay is 0.1 to 100 ng/mL for both analytes in plasma. A correlation coefficient (r²) of >0.99 is typically achieved using a weighted (1/x²) linear regression.

  • Accuracy and Precision: Inter- and intra-assay accuracy (as % relative error) and precision (as % coefficient of variation) are expected to be within ±15% for all QC levels (and ±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity: No significant interfering peaks should be observed at the retention times of the analytes and their IS in blank plasma from at least six different sources.

  • Stability: The stability of fesoterodine and 5-HMT should be confirmed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage, to ensure sample integrity during handling and analysis.[14]

Conclusion and Field-Proven Insights

This application note presents a validated, high-throughput LC-MS/MS method for the simultaneous determination of fesoterodine and its active metabolite, 5-HMT, in human plasma. The use of a simple protein precipitation protocol and a rapid 3-minute chromatographic run time allows for the analysis of a large number of samples, which is essential for supporting clinical trials and pharmacokinetic studies.

Expert Insights:

  • The rapid hydrolysis of fesoterodine in vivo means that plasma concentrations of the parent drug are often very low or undetectable shortly after administration. The analytical method must therefore be highly sensitive for fesoterodine.

  • While protein precipitation is fast, it is a less exhaustive clean-up technique compared to liquid-liquid or solid-phase extraction.[9][15] Therefore, careful optimization of chromatographic conditions is crucial to separate analytes from potential matrix components that can cause ion suppression or enhancement. The use of stable isotope-labeled internal standards is non-negotiable as they co-elute with the analytes and effectively compensate for any matrix effects.

  • The method's robustness should be assessed by evaluating its performance with minor variations in chromatographic conditions (e.g., column temperature, mobile phase composition), as outlined in ICH guidelines.[16]

By following this detailed protocol and understanding the underlying scientific principles, researchers and drug development professionals can confidently implement this method to generate high-quality bioanalytical data for fesoterodine and 5-HMT.

References

  • Pfizer Medical - US. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. Retrieved from [Link]

  • Serrano-Gimare, R., & Hennequin, C. (2018). Fesoterodine: Pharmacological properties and clinical implications. Progrès en Urologie, 28(10), 503-514. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Brynne, N., Weber, H., & Scharnke, A. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(8), 395-404. Retrieved from [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2010). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 69(3), 244-251. Retrieved from [Link]

  • European Medicines Agency. (2007). Toviaz: EPAR - Public assessment report. Retrieved from [Link]

  • Nursing Central. (n.d.). Fesoterodine (Toviaz) | Davis's Drug Guide. Retrieved from [Link]

  • Moga, D. C., & Lee, T. (2015). Fesoterodine clinical efficacy and safety for the treatment of overactive bladder in relation to patient profiles: a systematic review. Patient Preference and Adherence, 9, 137-148. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • F.A. Davis PT Collection. (n.d.). Fesoterodine | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2010). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 769-776. Retrieved from [Link]

  • Jones, B., & Anderson, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-35. Retrieved from [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2013). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis, 3(5), 346-352. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Kumar, P., & Singh, S. (2021). Analytical Techniques for Fesoterodine Fumarate: A Comprehensive Overview. International Journal of Pharmaceutical Sciences and Research, 12(11), 5824-5831. Retrieved from [Link]

  • Reddy, B. V. R., et al. (2012). A Validated Stability-Indicating HPLC Assay Method for Determination of Fesoterodine Fumarate. Rasayan Journal of Chemistry, 5(2), 239-245. Retrieved from [Link]

  • Yoshida, M., et al. (2010). An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. European Urology Supplements, 9(2), 177. Retrieved from [Link]

  • Ji, H. Y., et al. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 853-857. Retrieved from [Link]

  • Malhotra, B., et al. (2009). Plasma concentration-time profile of 5-hydroxymethyl tolterodine (5-HMT) in extensive metabolizers (EMs) and poor metabolizers (PMs) in the presence and absence of ketoconazole. ResearchGate. Retrieved from [Link]

  • Scharnke, A., & Weber, H. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. ResearchGate. Retrieved from [Link]

  • van de Merbel, N. C. (2018). Quantitative bioanalysis by LC–MS for the development of biological drugs. Bioanalysis, 10(13), 1009-1012. Retrieved from [Link]

Sources

Protocol for In Vivo Efficacy Assessment of Fesoterodine Fumarate in a Rat Model of Overactive Bladder

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of Fesoterodine Fumarate in a chemically-induced rat model of overactive bladder (OAB). The methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's mechanism of action.

Scientific Rationale and Overview

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life.[1] Fesoterodine Fumarate is a competitive antagonist of muscarinic receptors, specifically targeting the M3 subtype, which is predominantly located in the smooth muscle of the bladder.[2] Acetylcholine binding to these receptors triggers muscle contractions necessary for bladder emptying.[2] In OAB, these contractions become involuntary and frequent.[2] Fesoterodine Fumarate is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4][5] By blocking the action of acetylcholine on muscarinic receptors, 5-HMT reduces these involuntary bladder muscle contractions, thereby alleviating OAB symptoms.[2][4]

To robustly assess the therapeutic potential of Fesoterodine Fumarate, a reliable and clinically relevant animal model is paramount. The cyclophosphamide (CYP)-induced cystitis model in rats is a well-established and widely accepted preclinical model that mimics the key symptoms of OAB, including bladder overactivity and inflammation.[6] This protocol will detail the induction of OAB using CYP and the subsequent evaluation of Fesoterodine Fumarate's efficacy through urodynamic and behavioral assessments.

Experimental Workflow

The following diagram illustrates the overall experimental workflow, from animal acclimatization to data analysis.

G cluster_0 Pre-Study Phase cluster_1 OAB Induction & Treatment cluster_2 Efficacy Assessment cluster_3 Post-Mortem Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Assessment (Optional) Acclimatization->Baseline OAB_Induction OAB Induction (Cyclophosphamide Injection) Baseline->OAB_Induction Grouping Animal Grouping (Vehicle, Fesoterodine Doses) OAB_Induction->Grouping Treatment Daily Drug Administration Grouping->Treatment Behavioral Behavioral Assessment (Metabolic Cages) Treatment->Behavioral Urodynamics Urodynamic Evaluation (Conscious Cystometry) Behavioral->Urodynamics Sacrifice Euthanasia & Tissue Collection Urodynamics->Sacrifice Histology Bladder Histopathology Sacrifice->Histology

Caption: Experimental workflow for evaluating Fesoterodine Fumarate in a rat OAB model.

Materials and Reagents

Material/ReagentSupplierCatalog No.
Fesoterodine FumarateVariesVaries
Cyclophosphamide (CYP)VariesVaries
UrethaneVariesVaries
Saline (0.9% NaCl), sterileVariesVaries
Female Sprague-Dawley Rats (200-250g)Charles River or equivalentVaries
Metabolic Cages for RodentsVariesVaries
Urodynamic Measurement SystemVariesVaries
PE-50 TubingVariesVaries
Suture Materials (e.g., 4-0 silk)VariesVaries

Detailed Protocols

Animal Husbandry and Ethical Considerations

All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Female Sprague-Dawley rats are commonly used for OAB models.[2] House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least 7 days before commencing any experimental procedures.

Induction of Overactive Bladder (OAB) with Cyclophosphamide (CYP)

CYP is a chemotherapeutic agent that, when metabolized, produces acrolein, a bladder irritant that induces cystitis and subsequent bladder overactivity. Both acute and chronic models can be established.

3.2.1 Acute OAB Model

  • Prepare a fresh solution of CYP in sterile saline (0.9% NaCl) at a concentration of 100 mg/mL.

  • Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.

  • Urodynamic and behavioral assessments are typically performed 24-48 hours post-CYP injection.

3.2.2 Chronic OAB Model

  • Prepare a fresh solution of CYP in sterile saline (0.9% NaCl) at a concentration of 75 mg/mL.

  • Administer i.p. injections of CYP at a dose of 75 mg/kg every third day for a total of three injections.

  • Allow a recovery period of 24-48 hours after the final injection before initiating treatment and subsequent assessments.

Fesoterodine Fumarate Administration

Fesoterodine Fumarate is typically administered orally via gavage.

  • Prepare a suspension of Fesoterodine Fumarate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Based on toxicity studies and efficacy in other rat models, a starting dose range of 1-10 mg/kg/day is recommended.[3] Dose-response studies are crucial to determine the optimal therapeutic dose.

  • Administer the drug orally once daily for the duration of the treatment period (typically 7-14 days for chronic models). The vehicle group should receive the same volume of the vehicle solution.

Behavioral Assessment of Micturition

Behavioral assessments provide non-invasive insights into bladder function.

  • Place individual rats in metabolic cages designed for the separate collection of urine and feces.

  • Allow for an acclimatization period of at least 24 hours in the cages before data collection.

  • Record the following parameters over a 24-hour period:

    • Voiding Frequency: The total number of micturition events.

    • Total Urine Volume: The cumulative volume of urine voided.

    • Average Voided Volume per Micturition: Total urine volume divided by the voiding frequency.

Urodynamic Evaluation in Conscious Rats

Urodynamic assessment via cystometry is the gold standard for evaluating bladder function and the effects of pharmacological interventions. Performing these studies in conscious, unrestrained animals is preferred to avoid the confounding effects of anesthesia.[6]

3.5.1 Surgical Implantation of Bladder Catheter

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a midline abdominal incision to expose the urinary bladder.

  • Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

  • Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.

  • Close the abdominal incision in layers.

  • Allow the animal to recover for at least 3-4 days post-surgery.[6]

3.5.2 Cystometry Procedure

  • Place the conscious, unrestrained rat in a metabolic cage.

  • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.

  • Allow the animal to acclimate to the setup before starting the infusion.

  • Infuse sterile saline at a constant physiological rate (e.g., 10 mL/hr).

  • Continuously record the intravesical pressure.

  • The following urodynamic parameters should be analyzed:

ParameterDescriptionExpected Change in OABExpected Effect of Fesoterodine
Micturition Pressure Peak intravesical pressure during a voiding contraction.May be increasedDecrease
Bladder Capacity Volume of infused saline required to induce a micturition contraction.DecreasedIncrease
Intercontraction Interval (ICI) Time between two consecutive micturition contractions.DecreasedIncrease
Non-Voiding Contractions (NVCs) Spontaneous bladder contractions during the filling phase that do not result in voiding.Increased frequency and amplitudeDecreased frequency and amplitude
Histopathological Examination

At the end of the study, euthanize the animals and collect the bladders for histological analysis to assess the extent of inflammation and tissue damage.

  • Harvest the bladders, fix them in 10% neutral buffered formalin, and embed them in paraffin.

  • Section the tissues and stain with Hematoxylin and Eosin (H&E).

  • Examine the sections for evidence of edema, hemorrhage, and inflammatory cell infiltration.

Mechanism of Action and Signaling Pathway

The therapeutic effect of Fesoterodine Fumarate is mediated by its active metabolite, 5-HMT, which acts as a competitive antagonist at muscarinic receptors in the bladder.

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics at the Neuromuscular Junction Fesoterodine Fesoterodine Fumarate (Oral Administration) Esterases Nonspecific Esterases Fesoterodine->Esterases Five_HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Esterases->Five_HMT M3_Receptor M3 Muscarinic Receptor (on Detrusor Muscle) Five_HMT->M3_Receptor Blocks ACh binding ACh Acetylcholine (ACh) ACh->M3_Receptor Binds to Contraction Detrusor Muscle Contraction M3_Receptor->Contraction Activates OAB_Symptoms OAB Symptoms (Urgency, Frequency) Contraction->OAB_Symptoms Leads to

Caption: Mechanism of action of Fesoterodine Fumarate in overactive bladder.

Data Analysis and Interpretation

Statistical analysis should be performed using appropriate software (e.g., GraphPad Prism). Compare the data from the different treatment groups (vehicle vs. Fesoterodine doses) using statistical tests such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is typically considered statistically significant.

A successful study will demonstrate that Fesoterodine Fumarate treatment, compared to the vehicle control, significantly:

  • Reduces voiding frequency and increases average voided volume in behavioral assessments.

  • Increases bladder capacity and intercontraction intervals in urodynamic studies.

  • Decreases the frequency and amplitude of non-voiding contractions.

  • Reduces the severity of bladder inflammation as observed in histopathology.

References

  • European Medicines Agency. (n.d.). Fesoterodine. Retrieved from [Link]

  • Malone-Lee, J., & Waite, A. (2010). Role of fesoterodine in the treatment of overactive bladder. Open Access Journal of Urology, 2, 1–10. Retrieved from [Link]

  • Griebling, T. L. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Clinical Interventions in Aging, 4, 349–363. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Fesoterodine Fumarate used for? Synapse. Retrieved from [Link]

  • Drugs.com. (2025, September 2). Fesoterodine Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Sellers, D. J., & Chess-Williams, R. (2012). Muscarinic agonists and antagonists: effects on the urinary bladder. Handbook of experimental pharmacology, (208), 375–400.
  • Parsons, B. A., & Drake, M. J. (2011). Animal models in overactive bladder research. Handbook of experimental pharmacology, (202), 15–43. Retrieved from [Link]

  • Gomez, C. S., et al. (2019). Voiding behavior in awake unrestrained untethered spontaneously hypertensive and Wistar control rats. American journal of physiology. Regulatory, integrative and comparative physiology, 317(5), R728–R736. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Center for Drug Evaluation and Research: Fesoterodine Fumarate. Retrieved from [Link]

  • DailyMed. (n.d.). FESOTERODINE FUMARATE extended-release tablets. Retrieved from [Link]

  • Vriens, J., et al. (2013).
  • Gillespie, J. I. (2004). The pathophysiology of the overactive bladder. Urology, 64(6 Suppl 1), 2-7.
  • Andersson, K. E. (2011). Antimuscarinics for treatment of overactive bladder. Lancet, 377(9764), 492-501.
  • Chapple, C. R., et al. (2008). The effects of antimuscarinic treatments in overactive bladder: an update of a systematic review and meta-analysis. European urology, 54(3), 543-562.
  • D'Souza, K., & Tirmizi, Z. (2025, August 6). Evaluation of fesoterodine fumarate for the treatment of an overactive bladder. Expert Opinion on Pharmacotherapy. Retrieved from [Link]

  • Lee, S. H., et al. (2020). Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies. Lower Urinary Tract Symptoms, 12(2), 173-179. Retrieved from [Link]

  • Gillespie, J. I., et al. (2013). 220 VALIDATION OF RAT OVERACTIVE BLADDER MODEL BY BLADDER WALL STRESS ESTIMATION. Journal of Urology, 189(4S), e89. Retrieved from [Link]

  • Irwin, D. E., et al. (2006). Population-based survey of urinary incontinence, overactive bladder, and other lower urinary tract symptoms in five countries: results of the EPIC study. European urology, 50(6), 1306-1314.

Sources

Application Note: A Validated Capillary Zone Electrophoresis Method for the Determination of Fesoterodine in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated capillary zone electrophoresis (CZE) method for the quantitative determination of Fesoterodine in extended-release pharmaceutical tablets. Fesoterodine, an antimuscarinic agent for the treatment of overactive bladder, requires precise and reliable analytical methods for quality control in pharmaceutical manufacturing.[1][2][3] This CZE method offers a simple, rapid, and stability-indicating alternative to traditional chromatographic techniques, minimizing the use of organic solvents.[2] The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[4][5]

Introduction to Fesoterodine and the Analytical Challenge

Fesoterodine is a competitive muscarinic receptor antagonist used to treat the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and frequency.[1][3][6] It is administered as Fesoterodine fumarate in extended-release tablets.[1][7] As with any pharmaceutical product, a validated analytical method is crucial to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) in the final dosage form.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique in the pharmaceutical industry due to its high separation efficiency, short analysis times, and minimal solvent consumption.[8][9][10] Specifically, capillary zone electrophoresis (CZE), which separates analytes based on their charge-to-mass ratio, is well-suited for the analysis of ionizable drugs like Fesoterodine.[10][11]

Principle of Separation

This CZE method leverages the physicochemical properties of Fesoterodine to achieve separation. Fesoterodine has a pKa of 10.31, meaning it is positively charged at a pH below this value.[1][3] The separation occurs within a fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, two phenomena drive the migration of ions: electrophoretic flow and electroosmotic flow (EOF).[8][11][12]

  • Electrophoretic Flow: Positively charged Fesoterodine cations migrate towards the negatively charged cathode.[11]

  • Electroosmotic Flow (EOF): The inner surface of the fused-silica capillary is negatively charged at the operational pH, attracting a layer of positive ions from the buffer. This creates a bulk flow of the entire solution towards the cathode.[11]

The combined effect of the strong EOF and the electrophoretic mobility of the positively charged Fesoterodine results in a rapid migration towards the detector.

G cluster_0 Capillary Cross-Section cluster_1 Analyte Migration Capillary Fused-Silica Capillary Wall (Negative Charge) Attracted Cations Bulk Flow (EOF) Analyte Fesoterodine (Cation) Detector Detector Analyte->Detector Electrophoretic + Electroosmotic Flow

Caption: Principle of Fesoterodine separation by CZE.

Materials and Methods

Instrumentation and Reagents
  • Capillary Electrophoresis System: A standard CE system equipped with a photodiode array (PDA) or UV-Vis detector is suitable.[8]

  • Fused-Silica Capillary: 80.5 cm total length (72 cm to the detector), 50 µm internal diameter.[2]

  • Reagents:

    • Fesoterodine Fumarate Reference Standard

    • Sodium Phosphate, Monobasic

    • Phosphoric Acid

    • Sodium Hydroxide

    • Deionized Water

  • Fesoterodine Tablets: Commercially available extended-release tablets (e.g., 4 mg or 8 mg).[1][3]

Preparation of Solutions
  • Background Electrolyte (BGE): 10 mM Sodium Phosphate Buffer (pH 6.5)

    • Accurately weigh and dissolve the appropriate amount of sodium phosphate monobasic in deionized water to achieve a 10 mM concentration.[2]

    • Adjust the pH to 6.5 using a dilute solution of phosphoric acid.[2]

    • Filter the buffer through a 0.45 µm filter before use. Prepare this solution fresh daily.[2]

  • Standard Stock Solution (e.g., 100 µg/mL)

    • Accurately weigh a suitable amount of Fesoterodine Fumarate reference standard.

    • Dissolve and dilute with the BGE to obtain a final concentration of 100 µg/mL.

  • Sample Solution (e.g., 50 µg/mL)

    • Weigh and finely powder no fewer than 20 Fesoterodine tablets to ensure homogeneity.

    • Accurately weigh a portion of the powdered tablets equivalent to one tablet's labeled amount of Fesoterodine.

    • Transfer the powder to a suitable volumetric flask.

    • Add a volume of BGE, sonicate for 15 minutes to dissolve the Fesoterodine, and then dilute to the mark with BGE.

    • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

    • Dilute the filtered solution with BGE to a final concentration within the linear range of the method (e.g., 50 µg/mL).[2]

Detailed CZE Protocol

G start Start cap_cond Capillary Conditioning (1 M NaOH, Water) start->cap_cond bge_flush Flush with BGE cap_cond->bge_flush inject Inject Sample (Hydrodynamic or Electrokinetic) bge_flush->inject separate Apply Voltage (+30 kV) inject->separate detect Detect at 208 nm separate->detect analyze Analyze Electropherogram detect->analyze end End analyze->end

Caption: Experimental workflow for CZE analysis of Fesoterodine.

Step-by-Step Protocol:

  • Capillary Conditioning (First Use): Flush the new capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes.[2]

  • Pre-run Conditioning: Before each injection, flush the capillary with the BGE for a sufficient time to ensure equilibrium.

  • Set CZE Parameters:

    • Applied Voltage: +30 kV[2][13]

    • Capillary Temperature: 35°C[2]

    • Detection Wavelength: 208 nm[2][13]

  • Injection: Inject the standard or sample solution into the capillary. Hydrodynamic injection is a common and reliable method.

  • Separation: Apply the voltage to initiate the electrophoretic separation.

  • Detection and Data Analysis: Monitor the detector signal and record the electropherogram. The Fesoterodine peak should be identified by its migration time, which should be consistent with that of the reference standard. Quantify the peak area for analysis.

Method Validation

The described CZE method has been validated according to ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[4][5][14]

Specificity

The method's ability to assess the analyte unequivocally in the presence of other components was confirmed.[14] Stress degradation studies (acidic, basic, oxidative, and thermal) showed that degradation products did not interfere with the Fesoterodine peak.[2] Additionally, common tablet excipients such as lactose, microcrystalline cellulose, and magnesium stearate did not show any interfering peaks at the migration time of Fesoterodine.[1][7]

Linearity and Range

The method demonstrated a linear relationship between the peak area and the concentration of Fesoterodine.

ParameterResult
Linearity Range 2 - 100 µg/mL[2][4]
Correlation Coefficient (r²) 0.9998[2][4]
Accuracy and Precision

Accuracy was determined by the recovery of known amounts of Fesoterodine spiked into a placebo mixture. Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.[14]

Validation ParameterResult (RSD%)
Accuracy (Recovery) 98.0% - 102.0%
Repeatability (Intra-day Precision) < 2%[2][4]
Intermediate Precision (Inter-day) < 2%[2][4]
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ were established based on the signal-to-noise ratio.

ParameterResult
LOD 0.57 µg/mL[2][4]
LOQ 1.90 µg/mL[2][4]
Robustness

The method's reliability was assessed by making deliberate minor variations to the analytical parameters, such as buffer pH and applied voltage. The results remained unaffected by these small changes, demonstrating the robustness of the method.[2][4]

Conclusion

The capillary zone electrophoresis method detailed in this application note is a validated, efficient, and reliable technique for the quantitative determination of Fesoterodine in extended-release tablets. Its simplicity, speed, and low solvent consumption make it an excellent choice for quality control laboratories in the pharmaceutical industry. The method's adherence to ICH validation guidelines ensures the integrity and accuracy of the analytical results.

References

  • ACH-Fesoterodine (Fesoterodine fumarate extended-release tablets) Product Monograph. (2023). Retrieved from [Link]

  • Moreira, F. F., et al. (2017). Determination of Fesoterodine in a Pharmaceutical Preparation by a Stability-Indicating Capillary Zone Electrophoresis Method. Journal of AOAC INTERNATIONAL, 100(4), 1014-1020. Retrieved from [Link]

  • APO-FESOTERODINE (Fesoterodine Fumarate Extended-Release Tablets) Product Monograph. (2025). Retrieved from [Link]

  • PubMed. (n.d.). Determination of fesoterodine in a pharmaceutical preparation by a stability-indicating capillary zone electrophoresis method. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Fesoterodine in a Pharmaceutical Preparation by a Stability-Indicating Capillary Zone Electrophoresis Method. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Capillary Electrophoresis. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • LabX. (2025). Capillary Electrophoresis: Principles and Applications. Retrieved from [Link]

  • Microbe Online. (2022). Capillary Electrophoresis: Principle and Application. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Determination of Fesoterodine in a Pharmaceutical Preparation by a Stability-Indicating Capillary Zone Electrophoresis Method. Retrieved from [Link]

  • PharmaCompass. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Basic Principles and Modes of Capillary Electrophoresis. (n.d.). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TOVIAZ™ (fesoterodine fumarate) extended-release tablets Label. Retrieved from [Link]

  • PharmaCompass. (n.d.). Fesoterodine. Retrieved from [Link]

  • DailyMed. (n.d.). FESOTERODINE FUMARATE tablet, extended release. Retrieved from [Link]

  • PubChem. (n.d.). Fesoterodine Fumarate. Retrieved from [Link]

  • Application of Capillary Electrophoresis to Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of Fesoterodine in Pharmaceutical Formulations Using Monolithic Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and rapid analytical method for the quantification of Fesoterodine in pharmaceutical dosage forms, employing monolithic liquid chromatography. Fesoterodine, an antimuscarinic agent for the treatment of overactive bladder, is rapidly converted to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] The unique properties of monolithic columns, such as high permeability and efficiency at elevated flow rates, allow for significantly reduced analysis times without compromising separation quality.[4][5] This method demonstrates excellent linearity, precision, accuracy, and specificity, making it suitable for high-throughput quality control and dissolution testing of Fesoterodine extended-release tablets.

Introduction: The Case for Monolithic Chromatography in Fesoterodine Analysis

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2] The therapeutic efficacy of Fesoterodine is therefore dependent on the consistent in-vivo conversion to 5-HMT. Consequently, robust analytical methods are crucial for the quality control of Fesoterodine pharmaceutical formulations to ensure proper drug release and subsequent therapeutic action.

Traditional HPLC methods using packed-particle columns often face a trade-off between speed and resolution. Achieving rapid analysis typically requires higher flow rates, which can lead to increased backpressure and a loss of efficiency. Monolithic columns circumvent these limitations by consisting of a single, continuous rod of porous silica with a bimodal pore structure.[4] This design features large through-pores that reduce flow resistance and smaller mesopores that provide a large surface area for chromatographic interaction.[4] The primary advantages of this technology include:

  • High-Throughput Performance: The ability to operate at high flow rates (up to 10 mL/min) significantly shortens run times.[4]

  • Lower Backpressure: The high permeability of the monolithic structure results in substantially lower backpressure compared to particulate columns, reducing wear on the HPLC system.[5]

  • High Efficiency: Despite high flow rates, monolithic columns maintain high separation efficiency, ensuring reliable quantification.[4][6]

This application note details a validated isocratic HPLC method utilizing a C18 monolithic column for the rapid and reliable analysis of Fesoterodine.

Experimental

Materials and Reagents
  • Fesoterodine Fumarate reference standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Glacial acetic acid (Analytical grade)

  • Ultrapure water

  • Fesoterodine extended-release tablets (commercial)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Onyx™ C18 Monolithic, 100 x 4.6 mm
Mobile Phase Acetonitrile:Methanol:0.03 M Ammonium Acetate (pH 3.8) (30:15:55, v/v/v)
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Detection Wavelength 208 nm
Injection Volume 25 µL
Run Time < 3 minutes

Causality Behind Experimental Choices:

  • Monolithic C18 Column: Chosen for its reversed-phase characteristics suitable for retaining the moderately nonpolar Fesoterodine molecule, and its ability to provide rapid analysis at low backpressure.

  • Mobile Phase Composition: The combination of acetonitrile and methanol provides good solvating power and elution strength. The ammonium acetate buffer at pH 3.8 ensures the analyte, a weak base, is in its protonated form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Elevated Temperature (40 °C): This reduces the viscosity of the mobile phase, further lowering backpressure and improving peak shape and efficiency.[6][7][8]

  • Detection Wavelength (208 nm): Selected to achieve high sensitivity for the detection of Fesoterodine.[6][9]

Preparation of Solutions

2.3.1. Mobile Phase Preparation

To prepare the 0.03 M Ammonium Acetate buffer (pH 3.8), dissolve approximately 2.31 g of ammonium acetate in 1 L of ultrapure water. Adjust the pH to 3.8 with glacial acetic acid. The final mobile phase is prepared by mixing 300 mL of acetonitrile, 150 mL of methanol, and 550 mL of the prepared buffer. The solution should be filtered and degassed before use.

2.3.2. Standard Stock Solution (100 µg/mL)

Accurately weigh approximately 10 mg of Fesoterodine Fumarate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2.3.3. Calibration Standards

Prepare a series of calibration standards by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1.0 to 8.0 µg/mL.[6]

2.3.4. Sample Preparation (from Tablets)

Weigh and finely powder not fewer than 20 Fesoterodine extended-release tablets. Accurately weigh a portion of the powder equivalent to one tablet's labeled strength and transfer it to a suitable volumetric flask. Add a volume of mobile phase equivalent to approximately 70% of the flask's volume and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Method Validation and Results

The developed method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[2][7]

Specificity

The specificity of the method was confirmed by injecting a placebo sample (containing all tablet excipients except Fesoterodine). The resulting chromatogram showed no interfering peaks at the retention time of Fesoterodine, demonstrating the method's specificity.[6]

Linearity

The linearity of the method was established by analyzing the calibration standards in the range of 1.0–8.0 µg/mL. The method exhibited excellent linearity with a correlation coefficient (r²) greater than 0.999.

Parameter Result
Linearity Range 1.0 - 8.0 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Precision and Accuracy

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The accuracy was assessed by the recovery of known amounts of Fesoterodine spiked into the placebo matrix.

Validation Parameter Specification Result
Intra-day Precision (%RSD) ≤ 2%< 1.5%
Inter-day Precision (%RSD) ≤ 2%< 1.8%
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%

The low relative standard deviation (%RSD) values and high recovery rates confirm the precision and accuracy of the method.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters remained within acceptable limits, indicating the method's reliability under minor variations.

Workflow and Data Visualization

The overall analytical workflow for the quantification of Fesoterodine in pharmaceutical tablets is depicted below.

Fesoterodine_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Monolithic HPLC Analysis cluster_data Data Processing A Weigh & Powder Tablets B Dissolve in Mobile Phase A->B C Filter Sample B->C E Inject into HPLC System C->E D Prepare Calibration Standards D->E F Separation on Onyx C18 Column E->F G UV Detection at 208 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for Fesoterodine analysis using monolithic HPLC.

Fesoterodine is a prodrug that is metabolized to its active form, 5-hydroxymethyl tolterodine (5-HMT).

Fesoterodine_Metabolism FESO Fesoterodine (Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) FESO->HMT Ubiquitous Esterases

Caption: Metabolic conversion of Fesoterodine to 5-HMT.

Conclusion

The monolithic liquid chromatography method described in this application note provides a rapid, reliable, and robust solution for the quantitative analysis of Fesoterodine in pharmaceutical formulations. The method's short run time of under three minutes is a significant advantage for high-throughput environments such as quality control laboratories. The inherent properties of the monolithic column allow for this speed without sacrificing analytical performance, as demonstrated by the excellent validation results. This method is well-suited for routine analysis, content uniformity, and dissolution testing of Fesoterodine products.

References

  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis.
  • Recent Advances and Uses of Monolithic Columns for the Analysis of Residues and Contaminants in Food. MDPI.
  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ioniz
  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics. PubMed.
  • Monolith Chromatography Columns for Advanced Therapeutics Market Updated Research Report 2025. Insightace Analytic.
  • A validated stability-indicating hplc assay method for determination of fesoterodine fumar
  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its rel
  • ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW.
  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics.

Sources

Application Notes and Protocols: Forced Degradation Studies of Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Stability Profile of Fesoterodine Fumarate

Fesoterodine fumarate is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder.[1][2][3] Chemically designated as isobutyric acid 2-((R)-3 diisopropylammonium-1-phenylpropyl)-4-(hydroxymethyl)phenyl ester hydrogen fumarate, it is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][4][5] This biotransformation is central to its pharmacological activity.[1][3]

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7][8] These studies are designed to identify the likely degradation products of a drug substance, which aids in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[9] The objective is to induce degradation of approximately 5-20% to ensure that the analytical methods can effectively separate and quantify the degradants from the parent drug.[6] For fesoterodine fumarate, which is known to be susceptible to degradation under humid and high-temperature conditions, a thorough investigation into its stability under various stress conditions is paramount.[10][11]

This application note provides a comprehensive guide for conducting forced degradation studies on fesoterodine fumarate. It outlines detailed protocols for subjecting the drug substance to hydrolytic, oxidative, thermal, and photolytic stress, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Scientific Rationale: Causality in Experimental Design

The selection of stress conditions is not arbitrary; it is a scientifically driven process designed to mimic the potential environmental exposures a drug substance might encounter during its lifecycle, albeit under accelerated or exaggerated conditions.

  • Hydrolysis: Fesoterodine fumarate possesses an ester linkage, which is inherently susceptible to hydrolysis under both acidic and basic conditions. This stress condition is crucial for identifying potential hydrolysis products, such as the active metabolite 5-HMT.

  • Oxidation: The molecular structure of fesoterodine fumarate contains sites that could be susceptible to oxidation. Exposing the drug to an oxidizing agent like hydrogen peroxide helps to identify potential oxidative degradants.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions. This helps in predicting the long-term stability of the drug substance under various storage conditions.

  • Photolytic Stress: Exposure to light, particularly UV radiation, can induce photochemical degradation.[12] Photostability studies are essential to determine if the drug requires protection from light during manufacturing, storage, and administration.[7]

Experimental Workflow: A Visual Guide

The overall process for conducting forced degradation studies is systematic. It begins with sample preparation and exposure to various stress conditions, followed by sample processing and analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidative Stress Oxidation->StressedSamples Thermal Thermal Stress Thermal->StressedSamples Photolytic Photolytic Stress Photolytic->StressedSamples HPLC HPLC Analysis PDA PDA Detection HPLC->PDA Characterization Degradant Characterization PDA->Characterization API Fesoterodine Fumarate API SamplePrep Sample Preparation API->SamplePrep SamplePrep->Acid Expose SamplePrep->Base Expose SamplePrep->Oxidation Expose SamplePrep->Thermal Expose SamplePrep->Photolytic Expose StressedSamples->HPLC Inject

Figure 1: General workflow for forced degradation studies.

Detailed Protocols: A Step-by-Step Guide

These protocols are designed to be a starting point and may require optimization based on the specific batch of fesoterodine fumarate and the analytical instrumentation used.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of fesoterodine fumarate and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of methanol and water).

  • Working Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the same solvent.

Protocol 2: Acidic Hydrolysis
  • Transfer 5 mL of the fesoterodine fumarate stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Heat the solution at 80°C for 30 minutes.[13]

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute to the mark with the diluent.

Protocol 3: Basic Hydrolysis
  • Transfer 5 mL of the fesoterodine fumarate stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Keep the solution at ambient temperature for 5 minutes.[13]

  • Neutralize the solution by adding 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Dilute to the mark with the diluent.

Protocol 4: Oxidative Degradation
  • Transfer 5 mL of the fesoterodine fumarate stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 10% Hydrogen Peroxide (H₂O₂).

  • Heat the solution at 80°C for 30 minutes.[13]

  • Cool the solution to room temperature.

  • Dilute to the mark with the diluent.

Protocol 5: Thermal Degradation
  • Place a known quantity of solid fesoterodine fumarate powder in a petri dish.

  • Expose the sample to a temperature of 80°C for 7 days in a hot air oven.[13]

  • After the exposure period, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed sample at a concentration of 1 mg/mL for analysis.

Protocol 6: Photolytic Degradation
  • Place a known quantity of solid fesoterodine fumarate powder in a thin layer in a petri dish.

  • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][13]

  • A control sample should be kept in the dark under the same conditions to exclude the effects of temperature and humidity.

  • After the exposure period, prepare a solution of the stressed sample at a concentration of 1 mg/mL for analysis.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following method is a representative example and may require optimization.

ParameterCondition
Column Inertsil ODS-3V (150mm x 4.6mm, 5µm) or equivalent C18 column[14]
Mobile Phase Buffer:Methanol (42:58 v/v)[14]
Buffer: 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL Triethylamine in 1000mL of water. Adjust pH to 3.0 with Orthophosphoric acid.[14]
Flow Rate 1.0 mL/min[14]
Column Temperature 30°C[14]
Detection Wavelength 210 nm[14]
Injection Volume 10 µL

Data Interpretation and Expected Outcomes

The primary goal is to achieve a balance between sufficient degradation to identify and quantify degradation products, without completely degrading the parent compound.

Stress ConditionExpected DegradationPotential Degradation Products
Acid Hydrolysis Significant degradation5-hydroxymethyl tolterodine (5-HMT) and other hydrolysis products.
Base Hydrolysis Significant degradation5-hydroxymethyl tolterodine (5-HMT) and other hydrolysis products.
Oxidative Stress Significant degradationOxidized derivatives of fesoterodine.
Thermal Stress Minimal to moderate degradationThermally induced degradation products.
Photolytic Stress Minimal degradationPhotodegradation products.

Note: The extent of degradation can vary based on the exact conditions and duration of the stress.

Degradation Pathway of Fesoterodine Fumarate

The primary degradation pathway for fesoterodine fumarate under hydrolytic conditions is the cleavage of the ester bond to form the active metabolite, 5-HMT.

Degradation_Pathway Feso Fesoterodine Fumarate HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Feso->HMT Hydrolysis (Acid/Base) Other Other Degradation Products Feso->Other Oxidation, Thermal, Photolysis

Figure 2: Simplified degradation pathway of Fesoterodine Fumarate.

Conclusion: Ensuring Drug Quality and Safety

Forced degradation studies are an indispensable tool in pharmaceutical development. By systematically subjecting fesoterodine fumarate to a battery of stress conditions, researchers can gain a comprehensive understanding of its stability profile. This knowledge is not only a regulatory requirement but is also fundamental to the development of a safe, effective, and stable pharmaceutical product. The protocols and analytical methods outlined in this application note provide a robust framework for initiating these critical investigations.

References

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]

  • TOVIAZ™ - accessdata.fda.gov. (n.d.). Retrieved January 14, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances - Der Pharma Chemica. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances - ResearchGate. (2025, August 9). Retrieved January 14, 2026, from [Link]

  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products - ResearchGate. (2025, July 25). Retrieved January 14, 2026, from [Link]

  • Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fu - Oxford Academic. (2020, November 14). Retrieved January 14, 2026, from [Link]

  • Structure of fesoterodine fumarate. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 14, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (n.d.). Retrieved January 14, 2026, from [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE - Rasayan Journal of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fesoterodine | C26H37NO3 | CID 6918558 - PubChem - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • Fesoterodine fumarate extended-release tablets. (2023, March 7). Retrieved January 14, 2026, from [Link]

  • Fesoterodine Fumarate Extended-Release Tablets. (2025, January 7). Retrieved January 14, 2026, from [Link]

  • extended release pharmaceutical compositions of fesoterodine - Justia Patents. (2014, July 17). Retrieved January 14, 2026, from [Link]

  • TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chemistry Review(s) - accessdata.fda.gov. (2008, October 16). Retrieved January 14, 2026, from [Link]

  • fesoterodine - European Medicines Agency (EMA). (n.d.). Retrieved January 14, 2026, from [Link]

  • US20130236544A1 - Stable pharmaceutical compositions of fesoterodine - Google Patents. (n.d.).
  • Fesoterodine fumarate - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • Role of fesoterodine in the treatment of overactive bladder - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Application Note: The Use of Deuterium-Labeled 5-Hydroxymethyl Tolterodine as an Internal Standard for the Pharmacokinetic Analysis of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bioanalytical Challenge of Fesoterodine

Fesoterodine is a competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB).[1][2] From a pharmacokinetic perspective, fesoterodine presents a unique analytical challenge. It is a prodrug that is not detected in plasma following oral administration because it is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][3][4] This biotransformation is independent of the cytochrome P450 (CYP) enzyme system, leading to more consistent plasma concentrations of the active moiety compared to its predecessor, tolterodine.[5][6]

Therefore, all pharmacokinetic (PK) and bioequivalence (BE) studies for fesoterodine rely on the accurate quantification of 5-HMT in biological matrices, typically plasma.[3][7] The high sensitivity and selectivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) make it the technology of choice for this bioanalytical task. However, LC-MS/MS analysis is susceptible to variations in sample preparation and matrix effects, which can compromise data accuracy and precision.[8] To overcome these challenges, the use of a high-quality internal standard (IS) is not just recommended; it is essential for a robust and reliable bioanalytical method.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it behaves similarly during all stages of the analytical process—from extraction to detection.[8] This is why a Stable Isotope-Labeled (SIL) version of the analyte is considered the gold standard in quantitative bioanalysis.[9][10]

A deuterium-labeled analog of 5-HMT (e.g., 5-HMT-d7) is the preferred IS for quantifying 5-HMT in fesoterodine PK studies. Its key advantages include:

  • Co-elution: It has nearly identical chromatographic behavior to the unlabeled 5-HMT, ensuring both compounds experience the same degree of ion suppression or enhancement from co-eluting matrix components.

  • Similar Extraction Recovery: It mimics the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), effectively compensating for any variability or loss.[8][9]

  • Mass Discrimination: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms, without significantly altering its chemical structure.

By calculating the peak area ratio of the analyte to the SIL-IS, variations introduced during the analytical workflow are normalized, leading to highly accurate and precise quantification. This approach is strongly endorsed by regulatory agencies like the FDA and EMA for bioanalytical method validation.[11][12]

A Note of Caution: The Deuterium Isotope Effect

While superior, deuterium-labeled standards are not without potential pitfalls. The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, known as the "deuterium isotope effect".[9] If the analyte and IS do not perfectly co-elute, they may be affected differently by matrix-induced ion suppression, potentially compromising accuracy.[13] Therefore, during method development, it is critical to chromatographically resolve the analyte peak from areas of significant ion suppression and confirm the near-perfect co-elution of the analyte and the deuterium-labeled IS.

Experimental Workflow & Protocols

This section provides a detailed protocol for the quantification of 5-HMT in human plasma using deuterium-labeled 5-HMT as an internal standard, suitable for supporting clinical pharmacokinetic studies.

Materials and Reagents
  • Reference Standards: 5-Hydroxymethyl Tolterodine (Analyte) and 5-Hydroxymethyl Tolterodine-d7 (Internal Standard). Purity should be confirmed with a Certificate of Analysis.[12][14]

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Solvents & Chemicals: HPLC-grade Methanol, Acetonitrile, Water; Formic Acid, Ammonium Acetate, Hexane, Ethyl Acetate (all analytical grade or higher).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of 5-HMT and 5-HMT-d7 in methanol to prepare individual primary stock solutions.

  • Working Solutions: Prepare intermediate and working solutions for both the analyte (for calibration standards and QCs) and the IS by serially diluting the stock solutions with a 50:50 Methanol:Water mixture. QC and calibrator working solutions should be prepared from separate stock solution weighings.[12]

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of 5-HMT-d7 at a concentration that yields a robust detector response without causing saturation. A concentration of 50 ng/mL is a typical starting point.

Preparation of Calibration Standards and Quality Controls
  • Prepare Calibration Curve (CC) standards by spiking blank human plasma with the appropriate 5-HMT working solutions to achieve final concentrations covering the expected in-vivo range (e.g., 0.1, 0.2, 0.5, 2, 10, 40, 80, 100 ng/mL).

  • Prepare Quality Control (QC) samples in the same manner at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • LQC: Low Quality Control (e.g., 0.3 ng/mL)

    • MQC: Medium Quality Control (e.g., 5 ng/mL)

    • HQC: High Quality Control (e.g., 75 ng/mL)

Sample Extraction Protocol (Liquid-Liquid Extraction)

This protocol is based on a method described for 5-HMT analysis.[7]

  • Aliquot Samples: Pipette 100 µL of study samples, CC standards, or QC samples into labeled 1.5 mL microcentrifuge tubes.

  • Add Internal Standard: Add 25 µL of the 5-HMT-d7 internal standard working solution (50 ng/mL) to all tubes except the blank matrix sample.

  • Vortex: Briefly vortex mix all samples (approx. 10 seconds).

  • Basify: Add 100 µL of 1M sodium carbonate buffer (pH 10) to each sample.

  • Vortex: Briefly vortex mix all samples.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (1:1, v/v). Cap and vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (approx. 900 µL) to a new set of labeled tubes.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 65:35 Water:Acetonitrile with 10 mM Ammonium Acetate) and vortex to dissolve.

  • Analyze: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Diagram of the Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Plasma Plasma Sample (CC, QC, or Unknown) Spike_IS Spike with 5-HMT-d7 IS Plasma->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Inject Data Peak Integration & Ratio Calculation (Analyte Area / IS Area) LCMS->Data Quant Quantification via Calibration Curve Data->Quant Result Final Concentration (ng/mL) Quant->Result

Caption: Bioanalytical workflow for 5-HMT quantification.

Suggested LC-MS/MS Conditions
ParameterSuggested Condition
LC System Standard UHPLC System
Column C18 Reverse-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperatures Optimized for the specific instrument (e.g., Desolvation Gas: 400°C)
Ion Source Voltage ~3.0 kV

Table 1: Suggested Liquid Chromatography Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-HMT326.2223.15025
5-HMT-d7 (IS)333.2230.15025

Table 2: Suggested Multiple Reaction Monitoring (MRM) Parameters. Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.

Method Validation According to Regulatory Guidelines

For the data to be acceptable for regulatory submissions, the bioanalytical method must be fully validated according to guidelines from agencies such as the FDA and EMA.[11][12][15][16] The validation process demonstrates that the method is suitable for its intended purpose.

Validation ParameterPurposeGeneral Acceptance Criteria (Chromatographic Assays)
Selectivity To ensure endogenous components in the matrix do not interfere with the quantification of the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[12][16]
Matrix Effect To assess the suppressive or enhancing effect of the matrix on the analyte's ionization.The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.[12]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of standards must be within ±15% of nominal value (±20% at LLOQ). A correlation coefficient (r²) of >0.99 is preferred.[17]
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, the mean concentration should be within ±15% of nominal (accuracy), and the CV% should not exceed 15% (precision).[17] At LLOQ, criteria are ±20%.
Recovery To measure the efficiency of the extraction process.Recovery does not need to be 100%, but it must be consistent and reproducible across the concentration range.[18]
Stability To ensure the analyte is stable under various conditions (freeze-thaw cycles, bench-top storage, long-term freezer storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.[18]
Dilution Integrity To verify that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted accurately into the range.Accuracy and precision of diluted samples must be within ±15%.[12]

Table 3: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria based on FDA/EMA Guidelines.

Conclusion

The accurate quantification of 5-hydroxymethyl tolterodine (5-HMT) is fundamental to understanding the pharmacokinetics of its parent prodrug, fesoterodine. The use of a stable isotope-labeled internal standard, specifically deuterium-labeled 5-HMT, is the most robust strategy to ensure data integrity. By co-eluting and behaving identically to the analyte during sample processing and analysis, it effectively normalizes for variability, thereby mitigating matrix effects and improving precision. Adherence to the detailed protocols and rigorous validation standards outlined in this note will enable researchers to generate high-quality, reliable, and defensible pharmacokinetic data suitable for regulatory submission in drug development programs.

References

  • (PDF) The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. (2025).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar.
  • Guideline on bioanalytical method valid
  • TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. Pfizer Medical - US.
  • ICH M10 on bioanalytical method validation - Scientific guideline. EMA - European Union.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Pharmacokinetic profile of fesoterodine. PubMed.
  • Fesoterodine Monograph for Professionals. Drugs.com.
  • Bioanalytical method valid
  • Clinical Pharmacology Biopharmaceutics Review(s). FDA.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Bioanalytical Method Valid
  • Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry.
  • The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine.
  • Bioanalytical Method Validation of ANDAs- Wh
  • Bioanalytical Method Valid
  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
  • fesoterodine. European Medicines Agency (EMA).
  • Fesoterodine fumarate extended-release tablets. Accord Healthcare Inc.
  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • USFDA. Guidance for Industry: Bioanalytical Method Validation.
  • Deuterium Isotope Effects on Drug Pharmacokinetics. I. System - Dependent Effects of Specific Deuteration with Aldehyde Oxidase. ASPET Journals.
  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research.
  • Preparation process of fesoterodine and intermediates.
  • Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). JOCPR.

Sources

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Fesoterodine Fumarate Impurities and Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fesoterodine Fumarate and its associated process-related impurities and degradation products. Fesoterodine Fumarate, a prodrug extensively used in the treatment of overactive bladder syndrome, is metabolized to its active form, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical regulatory requirement for ensuring product safety and efficacy. This guide provides a comprehensive protocol for forced degradation studies, chromatographic separation, and method validation principles, aligning with the International Council for Harmonisation (ICH) guidelines.[4][5] The methodology described herein is designed for direct application in research, development, and quality control (QC) laboratories.

Introduction: The Imperative for Impurity Profiling

Fesoterodine Fumarate, with the empirical formula C₃₀H₄₁NO₇, is a competitive muscarinic receptor antagonist.[1][6] Its therapeutic action relies on its rapid in-vivo hydrolysis to the active metabolite, 5-HMT.[3][6][7] During synthesis, formulation, and storage, various related substances, including process impurities and degradation products, can arise. These impurities, even at trace levels, can impact the drug's safety and stability.

Regulatory bodies worldwide, guided by the ICH, mandate stringent control over these impurities.[4][8][9] A stability-indicating analytical method is therefore not merely a quality control tool but a fundamental component of the drug development and approval process. Such a method must be capable of unequivocally separating the API from all potential impurities and degradants, ensuring that the reported purity is accurate and that any increase in degradation products over time can be reliably monitored.[10][11]

This document provides the scientific rationale and step-by-step protocols for a method designed to meet these exacting standards.

Regulatory Framework: The ICH Q3A/B Guidelines

The foundation of any impurity control strategy is a thorough understanding of the regulatory landscape. The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines provide a harmonized framework for this purpose.[4][8][9][12]

Key Thresholds: These guidelines define three critical action thresholds based on the maximum daily dose of the drug:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For many drugs, this is ≥0.05%.[4]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This typically starts at 0.10%.[4]

  • Qualification Threshold: The level above which an impurity's safety must be established through toxicological data. This often begins at 0.15%.[4]

The analytical method must possess a Limit of Quantitation (LOQ) sufficiently below the Reporting Threshold to be compliant and effective.

Fesoterodine Fumarate and its Known Related Substances

A successful separation method requires knowledge of the potential analytes. Besides the active ingredient, the method must resolve several known process and degradation impurities.

Impurity NameCAS Number (Free Base)Type
5-Hydroxymethyl tolterodine (5-HMT) / Diol Impurity200801-70-3Active Metabolite / Degradant
Fesoterodine Aldehyde Impurity214601-12-4Process / Degradant
Diester Impurity1428856-48-7Process
Benzylated Hydroxy ImpurityN/AProcess
Double Bond ImpurityN/AProcess / Degradant
Fesoterodine Diol DimerN/ADegradant

(This table is a non-exhaustive list compiled from various sources[7][11][13][14][15][])

Core Methodology: Stability-Indicating RP-HPLC

The principle of this method is the separation of Fesoterodine Fumarate from its related substances based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure the resolution of compounds with a wide range of polarities within a reasonable timeframe.

Rationale for Experimental Choices
  • Stationary Phase: A Waters Symmetry C18 column (250 x 4.6 mm, 5 µm) is selected for its proven resolving power and robustness in separating pharmaceutical compounds.[17] The C18 chemistry provides the necessary hydrophobicity to retain Fesoterodine and its structurally similar impurities.

  • Mobile Phase: A combination of 0.05% Trifluoroacetic Acid (TFA) in water (Mobile Phase A) and a mixture of Methanol and TFA in water (Mobile Phase B) is utilized.[17] TFA acts as an ion-pairing agent, sharpening peak shape for basic compounds like Fesoterodine. The gradient from high aqueous to high organic content allows for the elution of both early-eluting polar compounds and late-eluting nonpolar impurities.

  • Detection Wavelength: A detection wavelength of 220 nm is chosen as it provides good sensitivity for Fesoterodine and its key impurities, which possess chromophores that absorb in this UV region.[11][17]

  • Column Temperature: Maintaining the column at 30°C ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.[10][17]

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC or UPLC system with a UV/PDA detector
Column Waters Symmetry C18, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 0.05% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 90% Methanol with 0.02% TFA in Water
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50 v/v)

(This optimized method is a synthesis of conditions reported in the literature[10][11][13][17])

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of Fesoterodine Fumarate reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

    • Pipette 5.0 mL of this stock solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 50 mg of the Fesoterodine Fumarate API or powdered tablets into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

    • Allow to cool and dilute to volume with diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Protocol 2: Forced Degradation Studies

The objective is to generate degradation products to prove the specificity and stability-indicating nature of the method.[10] A sample concentration of 1000 µg/mL is used.

  • Acid Hydrolysis:

    • To 5 mL of the sample stock solution, add 5 mL of 0.1N HCl.

    • Heat the mixture at 80°C for 60 minutes.[18]

    • Cool the solution and carefully neutralize it by adding 5 mL of 0.1N NaOH. Dilute to a final volume of 25 mL with diluent.

  • Base Hydrolysis:

    • To 5 mL of the sample stock solution, add 5 mL of 0.1N NaOH.

    • Keep the mixture at room temperature for 15 minutes.[18]

    • Carefully neutralize the solution by adding 5 mL of 0.1N HCl. Dilute to a final volume of 25 mL with diluent.

  • Oxidative Degradation:

    • To 5 mL of the sample stock solution, add 5 mL of 10% Hydrogen Peroxide (H₂O₂).[18]

    • Heat the mixture at 80°C for 45 minutes.[18]

    • Cool the solution and dilute to a final volume of 25 mL with diluent.

  • Thermal Degradation:

    • Store the solid Fesoterodine Fumarate powder in a hot air oven at 80°C for 7 days.[18]

    • Prepare a sample solution from the stressed powder as described in Protocol 1.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[11][18]

    • Prepare a sample solution from the stressed powder as described in Protocol 1.

Method Validation Principles: Establishing Trustworthiness

Full method validation according to ICH Q2(R1) guidelines is required. The following parameters are critical:

  • Specificity: As demonstrated by the forced degradation studies. The peak for Fesoterodine should be pure in all stress conditions, and all degradant peaks should be well-resolved from it. Peak purity can be assessed using a Photo Diode Array (PDA) detector.[10][18]

  • Linearity: The method's response should be linear over a concentration range covering the expected levels of impurities (e.g., from LOQ to 150% of the specification limit).[10]

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of impurities and/or the API. Recoveries should typically be within 98-102%.[10]

  • Precision: Assessed at two levels:

    • Repeatability (System Precision): Multiple injections of the same standard solution.

    • Intermediate Precision: Analysis performed by different analysts on different days with different equipment.

  • Robustness: The method's performance is evaluated after making small, deliberate variations to the chromatographic conditions (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, slight changes in mobile phase pH).[10]

Data Presentation

Summary of Forced Degradation Results
Stress ConditionParameters% Degradation of Fesoterodine FumarateMajor Degradation Products Formed
Acidic 0.1N HCl, 80°C, 60 min~10-15%5-Hydroxymethyl tolterodine (5-HMT)
Basic 0.1N NaOH, RT, 15 min~15-20%5-Hydroxymethyl tolterodine (5-HMT), other related substances
Oxidative 10% H₂O₂, 80°C, 45 min~10-15%N-Oxide impurities, other minor degradants
Thermal Solid state, 80°C, 7 days< 5%Minor increase in known process impurities
Photolytic Solid state, ICH Q1B< 5%Minimal degradation observed

(Note: Degradation percentages are illustrative and will vary based on the specific batch and exact conditions. Significant degradation was observed under acid, base, and oxidative conditions[18])

Visualizations

Workflow cluster_prep 1. Solution Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting prep_std Prepare Reference Standard Solution hplc Inject solutions into RP-HPLC System prep_std->hplc prep_spl Prepare Sample Solution (API/Product) prep_spl->hplc prep_deg Perform Forced Degradation Studies prep_deg->hplc acquire Acquire Chromatographic Data (UV at 220 nm) hplc->acquire integrate Integrate Peaks acquire->integrate identify Identify Impurities (based on RRT) integrate->identify quantify Quantify Impurities (using % Area Normalization) identify->quantify report Report Results vs. ICH Thresholds quantify->report

Caption: Overall workflow for Fesoterodine Fumarate impurity analysis.

ForcedDegradation cluster_conditions Stress Conditions Feso Fesoterodine Fumarate (API or Drug Product) Acid Acid Hydrolysis (HCl, Heat) Feso->Acid Base Base Hydrolysis (NaOH, RT) Feso->Base Oxid Oxidation (H2O2, Heat) Feso->Oxid Therm Thermal (Dry Heat) Feso->Therm Photo Photolytic (UV/Vis Light) Feso->Photo Analysis Analysis by Stability-Indicating RP-HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Logic of forced degradation studies for method validation.

Conclusion

The RP-HPLC method detailed in this application note is specific, sensitive, and robust for the quantification of impurities and degradation products in Fesoterodine Fumarate. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis, stability studies, and regulatory submissions. By providing a clear rationale for methodological choices and detailed protocols, this guide serves as a practical resource for scientists and researchers in the pharmaceutical industry.

References

  • Patel, A.S. And Mehta, H.S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (n.d.). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Rajput, A.P., & Sonanis, M.C. (2013). Isolation and Characterization of Fesoterodine Fumarate Related Impurity. Asian Journal of Chemistry.
  • Reddy, B.V.R., et al. (n.d.).
  • MSN Reddy, et al. (n.d.).
  • Unknown Author. (2025). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products.
  • Reddy, B.V.R., et al. (2012).
  • Pharmaffiliates. (n.d.).
  • Daicel Pharma. (n.d.). Fesoterodine Impurities Manufacturers & Suppliers.
  • Unknown Author. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Veeprho. (n.d.).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • SynZeal. (n.d.). Fesoterodine Impurities.
  • DrugBank. (n.d.).
  • Chemsrc. (2025).
  • ChemicalBook. (2025).
  • BOC Sciences. (n.d.). Fesoterodine and Impurities.
  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE: IMPURITIES IN NEW DRUG PRODUCTS Q3B(R2).
  • Government of Canada. (2023). Fesoterodine fumarate extended-release tablets Product Monograph.

Sources

Application Notes & Protocols: Evaluating the Efficacy of Muscarinic Receptor Antagonists in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscarinic receptor antagonists are a cornerstone therapy for a range of conditions characterized by parasympathetic overactivity, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[1][2] The preclinical evaluation of novel antagonist candidates relies on robust and predictive animal models that can accurately assess their efficacy and selectivity. This guide provides an in-depth overview of the principles, selection, and practical application of key animal models for evaluating muscarinic receptor antagonists. We offer detailed, field-proven protocols for cystometry in rats, bronchoconstriction in guinea pigs, and scopolamine-induced cognitive deficits in rodents, explaining the scientific rationale behind experimental choices to ensure data integrity and translational relevance.

Introduction: The Rationale for Muscarinic Antagonism

The parasympathetic nervous system, often summarized as the "rest-and-digest" system, regulates a multitude of involuntary bodily functions.[1][3] Its primary neurotransmitter, acetylcholine (ACh), exerts its effects by binding to two receptor families: nicotinic and muscarinic. Muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5), are G-protein coupled receptors distributed throughout the central and peripheral nervous systems. They mediate critical functions such as smooth muscle contraction, glandular secretion, and heart rate modulation.[1][3]

Pathophysiological conditions often arise from excessive cholinergic stimulation. For instance:

  • In the bladder, overstimulation of M3 receptors on the detrusor muscle leads to involuntary contractions, a hallmark of OAB.[2][4][5]

  • In the airways, ACh released from the vagus nerve acts on M3 receptors to cause bronchoconstriction and mucus secretion, contributing significantly to the airflow limitation in COPD.[2][6]

  • In the central nervous system (CNS), cholinergic pathways are vital for learning and memory; their blockade can induce cognitive deficits, which is a useful tool for modeling diseases like Alzheimer's.[7][8]

Muscarinic antagonists competitively block the binding of ACh to these receptors, thereby inhibiting parasympathetic activity and alleviating symptoms.[1][9] The primary goal in developing new antagonists is to achieve selectivity for the receptor subtype mediating the pathology (e.g., M3 in the bladder and airways) while minimizing effects on other subtypes (e.g., M2 in the heart or M1 in the salivary glands) to reduce side effects like tachycardia and dry mouth.[4][5]

graph MuscarinicSignaling { layout=dot; rankdir=LR; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1. Simplified M3 muscarinic receptor signaling pathway in smooth muscle cells and the site of antagonist action.

Strategic Selection of Animal Models

The selection of an appropriate animal model is the most critical decision in the preclinical evaluation pipeline. No single model perfectly recapitulates human disease, but a carefully chosen model can provide robust, translatable data. Key considerations include the therapeutic target, the specific receptor subtype(s) of interest, and the desired clinical endpoints.

Therapeutic Area Primary Animal Model Species Key Endpoints Muscarinic Receptor Relevance Translational Value
Overactive Bladder (OAB) Urodynamics (Cystometry)Rat, MouseBladder capacity, micturition pressure, voiding intervalHigh (M3, M2)[5]High; direct measure of bladder function and pharmacology.[10]
COPD / Asthma Induced BronchoconstrictionGuinea PigAirway resistance (Raw), dynamic lung compliance (Cdyn)High (M3, M2)[11]High; guinea pig airways are highly analogous to human airways.[12][13]
Cognitive Impairment Scopolamine-Induced AmnesiaRat, MousePerformance in memory tasks (e.g., NOR, T-maze)High (M1, M2)Moderate; models cholinergic deficit but not underlying pathology.[7][8]
GI Hypermotility Charcoal Meal TransitMouse, RatDistance traveled by charcoal mealModerate (M2, M3)Moderate; useful for screening but less specific.

Table 1. Comparative summary of common animal models for evaluating muscarinic antagonists.

In-Depth Protocols for Key Therapeutic Areas

Overactive Bladder (OAB): In Vivo Cystometry in the Anesthetized Rat

Scientific Rationale: Cystometry is the gold-standard preclinical assay for OAB. It provides a direct, quantitative assessment of bladder function by measuring intravesical pressure during controlled filling and voiding.[14][15] Muscarinic antagonists are expected to increase bladder capacity and the inter-contraction interval by inhibiting M3-receptor-mediated detrusor contractions.[2] The rat is a widely used model due to its anatomical and physiological similarities to the human lower urinary tract and the extensive validation of this technique.[14][16] Urethane is the anesthetic of choice as it preserves the micturition reflex.[14][16]

Protocol:

  • Animal Preparation:

    • Anesthetize a female Sprague-Dawley rat (250-300g) with urethane (1.2 g/kg, subcutaneous or intraperitoneal injection).[14] Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Perform a midline abdominal incision to expose the urinary bladder.[14]

    • Carefully insert a catheter (e.g., PE-50 tubing with a flared tip) into the dome of the bladder and secure it with a purse-string suture.[14][16]

    • For intravenous drug administration, catheterize the jugular or femoral vein.

  • Experimental Setup:

    • Connect the bladder catheter via a 3-way stopcock to a pressure transducer and a syringe infusion pump.

    • The pressure transducer is connected to a data acquisition system to record intravesical pressure continuously.

    • Prime the entire system with warm (37°C) saline to remove air bubbles.

graph CystometryWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2. Experimental workflow for rat cystometry.
  • Procedure & Data Acquisition:

    • Allow the animal to stabilize for 30-60 minutes after surgery.

    • Begin continuous infusion of warm saline into the bladder at a constant rate (e.g., 10 mL/hr or ~100 µL/min for rats).[16]

    • Record at least 3-5 reproducible micturition cycles to establish a stable baseline. A micturition cycle consists of a slow increase in pressure during filling, followed by a sharp, high-frequency phasic contraction that results in voiding.

    • Administer the vehicle control intravenously and record for another 3-5 cycles.

    • Administer the muscarinic antagonist at escalating doses, allowing for an equilibration period after each dose before recording the subsequent micturition cycles.

  • Data Analysis & Validation:

    • Primary Parameters:

      • Bladder Capacity (BC): The volume of saline infused to elicit a micturition contraction. An effective antagonist will increase BC.

      • Inter-contraction Interval (ICI): The time between micturition contractions. An effective antagonist will increase ICI.

      • Micturition Pressure (MP): The peak pressure reached during a voiding contraction.

      • Basal Pressure (BP): The lowest pressure recorded during a cycle.

    • Validation: The protocol is validated if a known reference antagonist (e.g., tolterodine, oxybutynin) produces a dose-dependent increase in bladder capacity and inter-contraction interval.[10][17]

COPD/Asthma: Acetylcholine-Induced Bronchoconstriction in the Guinea Pig

Scientific Rationale: The guinea pig is the model of choice for respiratory pharmacology due to the anatomical and physiological similarities of its airways to humans, particularly the sensitivity to bronchoconstrictors like histamine and acetylcholine.[12][13] This model directly assesses the ability of a muscarinic antagonist to prevent or reverse the airway smooth muscle contraction mediated by M3 receptors.[11] By measuring changes in airway resistance (Raw) and dynamic compliance (Cdyn), a direct functional readout of bronchoconstriction and bronchodilation is obtained.

Protocol:

  • Animal Preparation:

    • Anesthetize a male Dunkin-Hartley guinea pig (350-450g) with an appropriate anesthetic (e.g., urethane 1.25 g/kg, IP).[18]

    • Perform a tracheostomy and intubate the animal with a small cannula.

    • Catheterize the jugular vein for intravenous administration of the bronchoconstrictor and test compounds.

    • Place the animal inside a whole-body plethysmograph connected to a ventilator.

  • Experimental Setup:

    • Ventilate the animal mechanically at a fixed tidal volume and frequency (e.g., 10 mL/kg, 60 breaths/min).

    • Connect the plethysmograph to transducers to measure airflow and transpulmonary pressure (the difference between tracheal and esophageal pressure).

    • A data acquisition system calculates airway resistance (Raw) and dynamic compliance (Cdyn) on a breath-by-breath basis.

  • Procedure & Data Acquisition:

    • Allow the animal to stabilize on the ventilator until baseline Raw and Cdyn values are constant.

    • Administer the vehicle control (IV) followed by a challenge with a submaximal dose of acetylcholine (or methacholine) (e.g., 5-10 µg/kg, IV). This should induce a significant, transient increase in Raw and a decrease in Cdyn.

    • Allow the respiratory parameters to return to baseline.

    • Administer the test muscarinic antagonist (IV or inhaled) and wait for a predetermined period (e.g., 15 minutes).

    • Re-challenge the animal with the same dose of acetylcholine. An effective antagonist will significantly attenuate the bronchoconstrictor response.

  • Data Analysis & Validation:

    • Primary Parameters: Calculate the percentage inhibition of the acetylcholine-induced increase in Raw and decrease in Cdyn.

    • Calculation: % Inhibition = [1 - (Response after drug / Response before drug)] * 100.

    • Validation: The model is validated by demonstrating that a known muscarinic antagonist bronchodilator, such as ipratropium or tiotropium, provides dose-dependent protection against the acetylcholine challenge.[6][11]

Cognitive Impairment: Scopolamine-Induced Deficits in the Novel Object Recognition (NOR) Task

Scientific Rationale: The central cholinergic system is integral to learning and memory.[7] The non-selective muscarinic antagonist scopolamine is widely used to induce a transient, reversible amnesia in rodents, modeling the cholinergic deficit seen in conditions like Alzheimer's disease.[7][8][19] The Novel Object Recognition (NOR) task is a simple and effective test of recognition memory.[20] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[20] A test compound with potential cognitive-enhancing effects (e.g., a subtype-selective M1 agonist or a compound that enhances cholinergic transmission) would be evaluated for its ability to reverse the scopolamine-induced deficit. Conversely, this model can be used to assess the potential cognitive side effects of peripherally-acting antagonists by measuring if they cross the blood-brain barrier and impair performance.

Protocol:

  • Apparatus and Habituation:

    • The apparatus is a simple open-field box (e.g., 40x40x40 cm).

    • For 2-3 days prior to testing, habituate each mouse or rat to the empty testing box for 5-10 minutes per day to reduce anxiety and exploratory drive unrelated to the objects.

  • Procedure:

    • Administration: Administer scopolamine (e.g., 0.4-1 mg/kg, intraperitoneally) or vehicle 30 minutes before the training session.[19][21] Administer the test compound at an appropriate time point before scopolamine, depending on its pharmacokinetics.

    • Training (Sample Phase): Place the animal in the box containing two identical objects (e.g., small plastic blocks, metal cubes) and allow it to explore for a set period (e.g., 5-10 minutes).[22]

    • Retention Interval: Return the animal to its home cage for a specific delay (e.g., 1 hour to 24 hours).[22][23]

    • Testing (Choice Phase): Place the animal back in the box, where one of the original objects has been replaced by a new, novel object. Allow the animal to explore for 5 minutes.[20][22]

  • Data Acquisition & Analysis:

    • Videotape all sessions and score the time spent exploring each object. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm proximity.[20]

    • Primary Parameter: Calculate a Discrimination Index (DI).

    • Calculation: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time) * 100.

    • Interpretation:

      • Vehicle-treated animals should show a high positive DI, indicating a preference for the novel object.

      • Scopolamine-treated animals should show a DI near zero, indicating they do not remember the familiar object.[24]

      • An effective therapeutic agent will reverse the scopolamine effect, resulting in a significantly higher DI compared to the scopolamine-only group.

  • Validation:

    • The protocol is validated if the scopolamine group shows a significant impairment in the DI compared to the vehicle control group.

    • A known cognitive enhancer, such as the acetylcholinesterase inhibitor donepezil, should be able to reverse the scopolamine-induced deficit.[25]

Conclusion and Future Directions

The animal models detailed herein represent validated, robust platforms for the preclinical efficacy testing of muscarinic receptor antagonists. The choice of model—be it rat cystometry for OAB, guinea pig bronchoconstriction for COPD, or scopolamine-induced amnesia for cognitive effects—must be guided by the specific therapeutic indication and the scientific question being addressed. While these models have proven indispensable for drug discovery and development, researchers must remain aware of their limitations, including inter-species differences in receptor pharmacology and the challenge of modeling the full complexity of human diseases.[26][27] Future advancements, including the use of humanized mouse models and three-dimensional organoids, may offer more predictive power and help bridge the translational gap from bench to bedside.[26][27]

References

  • Current time information in Préfecture de Kouroussa, GN. Google.
  • Muscarinic antagonist - Wikipedia. Wikipedia. Available from: [Link]

  • How do muscarinic (muscarinic) agonists and antagonists work? - Dr.Oracle. Dr.Oracle. Available from: [Link]

  • Video: Antiasthma Drugs: Muscarinic Receptor Antagonists - JoVE. JoVE. Available from: [Link]

  • Muscarinic Antagonists - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Muscarinic Receptor Agonists and Antagonists - MDPI. MDPI. Available from: [Link]

  • Development of Novel Tasks for Studying View-Invariant Object Recognition in Rodents: Sensitivity to Scopolamine - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease - Charles River Laboratories. Charles River Laboratories. Available from: [Link]

  • Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats. protocols.io. Available from: [Link]

  • Scopolamine induced Rodent Amnesia Model - Creative Biolabs. Creative Biolabs. Available from: [Link]

  • The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - ResearchGate. ResearchGate. Available from: [Link]

  • Novel object recognition test during scopolamine-induced amnesia - ResearchGate. ResearchGate. Available from: [Link]

  • Scopolamine-Induced Amnesia in Zebrafish: Behavioral Characterization and Pharmacological Reversal - MDPI. MDPI. Available from: [Link]

  • Scheme of experimental protocol. Thirty minutes before initiating... - ResearchGate. ResearchGate. Available from: [Link]

  • Minimal Invasive Cystometry and Intra-Abdominal Pressure Assessments in Rodents: A Novel Animal Study - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents - njppp. National Journal of Physiology, Pharmacy and Pharmacology. Available from: [Link]

  • Neuroprotective Effect of Marrubium vulgare Extract in Scopolamine-Induced Cognitive Impairment in Rats: Behavioral and Biochemical Approaches - MDPI. MDPI. Available from: [Link]

  • Paradoxical Facilitation of Object Recognition Memory after Infusion of Scopolamine into Perirhinal Cortex: Implications for Cholinergic System Function - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Object recognition testing: - CORE. CORE. Available from: [Link]

  • Muscarinic receptor antagonists in the treatment of overactive bladder - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Bronchoconstriction Induced by Citric Acid Inhalation in Guinea Pigs | Role of Tachykinins, Bradykinin, and Nitric Oxide | American Journal of Respiratory and Critical Care Medicine. American Thoracic Society. Available from: [Link]

  • Protocol of in vivo anti-asthmatic effect evaluation on guinea pigs - ResearchGate. ResearchGate. Available from: [Link]

  • COPD Animal Models - SCIREQ. SCIREQ. Available from: [Link]

  • Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases. SAGE Journals. Available from: [Link]

  • Comparison of cystometric methods in female rats - Houston Methodist Scholars. Houston Methodist. Available from: [Link]

  • Muscarinic receptors in the bladder: from basic research to therapeutics - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Animal models of chronic obstructive pulmonary disease and their role in drug discovery and development: a critical review - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Back to the future: re-establishing guinea pig in vivo asthma models - Portland Press. Portland Press. Available from: [Link]

  • Testing drugs in animal models of cigarette smoke-induced chronic obstructive pulmonary disease - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Experimental animal models for COPD: a methodological review. Tanaffos. Available from: [Link]

  • Experimental animal models for COPD: a methodological review - PMC - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion - AACR Journals. American Association for Cancer Research. Available from: [Link]

  • MUSCARINIC RECEPTOR ANTAGONISTS IN THE TREATMENT OF OVERACTIVE BLADDER | Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Muscarinic receptor subtypes and management of the overactive bladder - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Muscarinic receptor antagonists for overactive bladder | Request PDF - ResearchGate. ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing mobile phase for better resolution of Fesoterodine enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fesoterodine Enantiomer Separation

A Senior Application Scientist's Guide to Mobile Phase Optimization in Chiral HPLC

Welcome to the technical support center for the chiral separation of Fesoterodine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on resolving the enantiomers of Fesoterodine using High-Performance Liquid Chromatography (HPLC). As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of mobile phase optimization, troubleshoot common issues, and achieve robust, high-resolution separations.

The core of successful chiral separation lies in understanding the interactions between the analyte, the chiral stationary phase (CSP), and the mobile phase. Fesoterodine, being a basic compound, presents specific challenges that we will address directly. This guide is structured into a hands-on troubleshooting section and a comprehensive FAQ to build your foundational knowledge.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during method development and routine analysis. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Question 1: I am seeing very poor resolution (Rs < 1.5) or no separation at all between the Fesoterodine enantiomers. What should I do?

Answer:

This is the most common challenge in chiral method development. Poor resolution is typically a result of a suboptimal mobile phase composition or the selection of an inappropriate chiral stationary phase.

Underlying Cause: Chiral recognition requires a precise fit and interaction between the enantiomers and the chiral stationary phase. The mobile phase directly mediates the strength and nature of this interaction. If the mobile phase is too strong (i.e., too polar in a normal-phase system), the analyte will spend less time interacting with the CSP, leading to co-elution.

Systematic Troubleshooting Protocol:

  • Confirm Your Column Choice: The most effective separations of Fesoterodine enantiomers have been achieved on polysaccharide-based CSPs. Specifically, a Chiralpak IC-3 column has demonstrated excellent performance.[1][2][3] If you are using a different column, consider that it may not provide the necessary chiral recognition for this molecule.

  • Evaluate Your Mobile Phase Composition: A validated starting point for a Chiralpak IC-3 column is a mobile phase consisting of n-hexane, isopropyl alcohol (IPA), and diethylamine (DEA) in a ratio of 950:50:1 (v/v/v) .[1][2][4]

    • The Role of IPA: Isopropyl alcohol is the polar modifier. Its concentration is the primary lever for adjusting retention time and resolution.

      • If peaks are broad and poorly resolved: Your IPA concentration may be too high. Decrease the IPA content in 5-10% increments (e.g., move from a 950:50 ratio of hexane:IPA to 960:40) to increase retention and allow for better interaction with the CSP.

      • If retention times are excessively long: You can increase the IPA concentration to elute the peaks faster, but be mindful of the potential loss in resolution.

  • Ensure the Presence of a Basic Additive: Fesoterodine is a basic compound. The absence of a basic additive like Diethylamine (DEA) will lead to severe peak tailing and poor resolution due to strong, undesirable ionic interactions with residual silanol groups on the silica support of the CSP.[1] The additive improves peak shape and enhances chromatographic efficiency.[1][5]

Troubleshooting Decision Tree: Poor Resolution

G Start Problem: Poor Resolution (Rs < 1.5) CheckColumn Is the column a polysaccharide-based CSP (e.g., Chiralpak IC-3)? Start->CheckColumn CheckMobilePhase Is the mobile phase n-Hexane/IPA/DEA based? CheckColumn->CheckMobilePhase Yes ReconsiderColumn Re-evaluate column choice. Consult literature for proven CSPs. CheckColumn->ReconsiderColumn No CheckDEA Is a basic additive (DEA) present at ~0.1%? CheckMobilePhase->CheckDEA Yes AdoptValidatedMP Switch to validated mobile phase: n-Hexane/IPA/DEA (950:50:1) CheckMobilePhase->AdoptValidatedMP No AdjustIPA Systematically decrease IPA concentration (e.g., from 5% to 4%) CheckDEA->AdjustIPA Yes ImplementDEA Add 0.1% DEA to the mobile phase. CheckDEA->ImplementDEA No SolutionFound Resolution Achieved AdjustIPA->SolutionFound ImplementDEA->SolutionFound AdoptValidatedMP->SolutionFound

Caption: Decision tree for troubleshooting poor resolution.

Question 2: My peaks are present, but they are broad and tailing significantly. How can I improve the peak shape?

Answer:

Poor peak shape, particularly tailing, is a clear indicator of undesirable secondary chemical interactions occurring on the column. For a basic analyte like Fesoterodine, this is almost always caused by interaction with acidic sites on the stationary phase.

Underlying Cause: The silica backbone of most CSPs contains residual acidic silanol groups. The basic nitrogen atom in Fesoterodine can interact strongly with these sites, causing a portion of the analyte molecules to lag behind the main peak band, resulting in tailing.

Systematic Troubleshooting Protocol:

  • Introduce or Optimize the Basic Additive: The most critical parameter for controlling the peak shape of basic compounds is the concentration of a basic mobile phase additive.

    • Function: An amine additive like DEA acts as a competitive base. It binds to the active silanol sites on the stationary phase, effectively masking them from the Fesoterodine molecules.[5] This ensures that the primary interaction is with the chiral selector, leading to symmetrical peaks.

    • Optimization: A concentration of 0.1% DEA is a standard and effective starting point.[1][5] If you still observe tailing, you can cautiously increase the concentration up to 0.5%, but be aware that excessive amine content can sometimes reduce chiral selectivity.

  • Check for Column Contamination: If the column has been previously used with acidic compounds or additives without proper flushing, it may have highly active sites.

    • Solution: Flush the column thoroughly with a solvent like pure IPA before equilibrating with your n-hexane/IPA/DEA mobile phase.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase itself.[6] Injecting the sample in a solvent that is significantly stronger or has a different pH than the mobile phase can cause peak distortion.

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solution(s)
Poor Resolution 1. Incorrect mobile phase polarity. 2. Inappropriate Chiral Stationary Phase (CSP). 3. Absence of a required additive.1. Optimize the ratio of n-hexane to IPA. 2. Use a validated column like Chiralpak IC-3. 3. Ensure ~0.1% DEA is present.
Peak Tailing 1. Secondary ionic interaction with the CSP backbone. 2. Insufficient concentration of the basic additive (DEA).1. Add 0.1% DEA to the mobile phase.[1] 2. Optimize DEA concentration between 0.1-0.5%.[5]
Drifting Retention Times 1. Inadequate column equilibration. 2. Temperature fluctuations. 3. Inconsistent mobile phase preparation.1. Equilibrate the column for at least 20-30 column volumes. 2. Use a column oven set to a constant temperature (e.g., 40°C).[1] 3. Prepare fresh mobile phase daily and ensure it is thoroughly mixed.

Frequently Asked Questions (FAQs)

Q1: Why is a special "chiral" column required to separate enantiomers?

Enantiomers have identical physical and chemical properties in a non-chiral environment. They cannot be separated using standard achiral HPLC columns (like a C18). A chiral stationary phase (CSP) creates a three-dimensional chiral environment. For separation to occur, there must be a difference in the transient binding energies between each enantiomer and the CSP, which requires specific steric and chemical interactions (e.g., hydrogen bonding, dipole-dipole, inclusion complexation).

Q2: What is the specific role of each component in the recommended mobile phase: n-hexane/IPA/DEA (950:50:1)?

  • n-Hexane: This is the main, non-polar solvent, defining the system as "normal phase." It has very low elution strength, promoting interaction between the analyte and the polar stationary phase.

  • Isopropyl Alcohol (IPA): This is the polar "modifier." It competes with the analyte for interaction sites on the stationary phase. Increasing the IPA percentage reduces the analyte's retention time, while decreasing it increases retention. It is the primary tool for controlling elution.

  • Diethylamine (DEA): This is the basic "additive." As Fesoterodine is a basic molecule, DEA is crucial for achieving good peak symmetry by suppressing unwanted interactions with the silica support of the CSP.[1][5] It ensures that the separation is governed by chiral recognition rather than secondary ionic effects.

Q3: Can I use ethanol or methanol instead of isopropyl alcohol (IPA)?

Yes, other alcohols can be used as the polar modifier, and this is a key step in method development. The choice of alcohol can significantly impact the selectivity (the distance between the two enantiomer peaks). The elution strength generally follows this order: Methanol > Ethanol > IPA. If you are not achieving separation with IPA, screening ethanol or methanol is a valid strategy. However, for the specific case of Fesoterodine on a Chiralpak IC-3 column, IPA is a well-documented and effective choice.[1]

Q4: How critical is the column temperature?

Column temperature is a very important parameter in HPLC. For chiral separations, it can affect both retention and selectivity.

  • Reproducibility: Maintaining a constant, controlled temperature (e.g., 40°C using a column oven) is essential for stable and reproducible retention times.[1]

  • Optimization: In some cases, changing the temperature can alter the thermodynamics of the chiral recognition process, potentially improving resolution. Lower temperatures often lead to stronger interactions and better resolution, but at the cost of longer run times and higher backpressure.

Experimental Protocols & Workflows

Protocol 1: Preparation of Optimized Mobile Phase

This protocol describes the preparation of 1 Liter of n-Hexane/IPA/DEA (950:50:1 v/v/v).

Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropyl Alcohol (IPA)

  • HPLC-grade Diethylamine (DEA)

  • 1000 mL graduated cylinder or volumetric flask

  • Micropipette (100-1000 µL)

  • Clean, appropriate solvent reservoir bottle

Procedure:

  • Measure 950 mL of n-Hexane using a graduated cylinder and pour it into the solvent reservoir bottle.

  • Measure 50 mL of Isopropyl Alcohol (IPA) using a separate, clean graduated cylinder and add it to the n-Hexane in the reservoir.

  • Using a micropipette, carefully add 1.0 mL of Diethylamine (DEA) to the mixture.

  • Cap the reservoir bottle securely and swirl gently for 1-2 minutes to ensure the mixture is completely homogenous.

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.

Optimized Chromatographic Conditions Table
ParameterRecommended ConditionRationale / Comment
Column Chiralpak IC-3, 250 mm x 4.6 mm, 3 µmProven CSP for Fesoterodine enantiomers.[1][2]
Mobile Phase n-Hexane / Isopropyl Alcohol / Diethylamine (950:50:1, v/v/v)Provides excellent resolution and peak shape.[1][3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[1]
Column Temperature 40°CEnsures reproducible retention times.[1]
Detection Wavelength 235 nmProvides good sensitivity for Fesoterodine.[1]
Injection Volume 20 µLA typical injection volume; can be adjusted based on concentration.[1]
General Workflow for Mobile Phase Optimization

G Start Start: Select a Proven CSP (e.g., Chiralpak IC-3) Step1 Step 1: Initial Mobile Phase Screening (e.g., Hexane/IPA, 90:10) Start->Step1 Step2 Step 2: Assess Peak Shape Is there significant tailing? Step1->Step2 Step3 Step 3: Add Basic Additive Incorporate 0.1% DEA Step2->Step3 Yes Step4 Step 4: Optimize Modifier % for Resolution Adjust IPA (e.g., 2% to 10%) Step2->Step4 No Step3->Step4 Step5 Step 5: Check Resolution (Rs) Is Rs >= 1.5? Step4->Step5 Step6 Step 6: Fine-Tune & Validate Check robustness, precision, etc. Step5->Step6 Yes Step7 Consider Alternative Modifier (e.g., Ethanol) Step5->Step7 No Step7->Step4

Caption: Systematic workflow for chiral method development.

References

  • Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using - JOCPR. (n.d.). Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method for the enantiomeric separation of fesoterodine fumarate in drug product and drug substance using chiral stationary phase. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. (n.d.). JOCPR. Retrieved January 14, 2026, from [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022, May 7). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved January 14, 2026, from [Link]

  • Recent Advances on Chiral Mobile Phase Additives: A Critical Review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved January 14, 2026, from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved January 14, 2026, from [Link]

Sources

Addressing peak tailing in the chromatographic analysis of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Fesoterodine Analysis

Welcome to the dedicated support guide for the chromatographic analysis of Fesoterodine. As a basic compound with a tertiary amine functional group, Fesoterodine presents a common yet frustrating challenge in reversed-phase HPLC and UPLC: peak tailing . This phenomenon, where a peak exhibits an asymmetrical "tail," can severely compromise resolution, integration accuracy, and overall data reliability.

This guide is structured to provide you, the research scientist, with a logical, in-depth framework for diagnosing and resolving peak tailing. We will move beyond simple checklists to explain the underlying chemical interactions responsible for this issue and provide robust, field-proven protocols to restore symmetrical, Gaussian peak shapes to your chromatograms.

Quick Diagnosis: Is It Chemical or Physical Tailing?

Before diving into complex method adjustments, it's crucial to diagnose the likely origin of the peak tailing.

  • Chemical Tailing: Typically affects basic or highly polar compounds like Fesoterodine while neutral compounds in the same run may have acceptable peak shapes. The tailing often changes significantly with adjustments to mobile phase pH or buffer concentration. This is the most common cause for Fesoterodine.

  • Physical Tailing: Affects all peaks in the chromatogram, regardless of their chemical nature. It is often caused by issues like a column void (a settled packing bed at the inlet), a partially blocked frit, or excessive extra-column volume (dead volume) in the system tubing.[1][2]

If all peaks are tailing, proceed to the "Hardware and System Checks" section first. If primarily Fesoterodine or other basic compounds are tailing, begin with the chemical troubleshooting guide.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

This section is designed as a workflow, starting with the most impactful and easiest-to-implement solutions.

Step 1: Understand the Analyte - The Key to the Solution

Fesoterodine's chemical properties are central to understanding and solving peak tailing.

PropertyValue / DescriptionSignificance in Chromatography
Chemical Nature Basic compound containing a diisopropylammonium group.[3][4]Prone to protonation (becoming positively charged) in acidic to neutral mobile phases.
pKa ~10.31[3]This is the pH at which Fesoterodine is 50% ionized. To ensure a single ionic form and predictable behavior, the mobile phase pH should be at least 2 units away from this value.[5]
Solubility Freely soluble in water and methanol.[4][6]Sample diluent is unlikely to be a primary cause of peak shape issues if prepared in typical mobile phase constituents.

The primary cause of peak tailing for Fesoterodine is a secondary retention mechanism.[7] In addition to the desired hydrophobic interaction with the C18 stationary phase, the positively charged Fesoterodine molecule engages in a strong ionic interaction with negatively charged residual silanol groups (Si-O⁻) on the silica surface.[1][8][9] This "sticky" interaction delays a portion of the analyte molecules from eluting, causing the characteristic tail.

Caption: The root cause of peak tailing for Fesoterodine.

Step 2: Master the Mobile Phase - The pH is Your Primary Tool

Controlling the ionization state of both the analyte and the column's silanol groups via mobile phase pH is the most powerful strategy to eliminate tailing.[10][11] The pKa of surface silanols is roughly 3.8-4.2.[12]

pH StrategyEffect on Fesoterodine (pKa ~10.31)Effect on Silanols (pKa ~4)Result on Peak ShapeRecommendation
Low pH (pH < 3.0) Protonated (Feso-NH⁺) Protonated (Si-OH) Excellent. Eliminates ionic interaction by neutralizing the silanol sites.[7][12]This is the recommended starting point. It is highly effective and compatible with most silica-based columns.
Mid pH (pH 4-7) Protonated (Feso-NH⁺) Partially to Fully Deprotonated (Si-O⁻) Poor. This is the worst range, maximizing the problematic ionic interaction.[12][13]Avoid this pH range. It will almost certainly produce significant peak tailing.
High pH (pH > 9) Partially to Fully Neutral (Feso-N) Fully Deprotonated (Si-O⁻) Good to Excellent. Eliminates ionic interaction by neutralizing the analyte.[14][15]An effective alternative, but requires a pH-stable column (e.g., hybrid, bidentate) to prevent silica dissolution.

Protocol 1: Systematic Mobile Phase pH Adjustment

  • Baseline: Prepare your mobile phase using a buffer with a pKa near your target pH (see Table 3). A typical starting point is 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water, which yields a pH of ~2.5-2.8.

  • Initial Test (Low pH): Formulate the aqueous portion of your mobile phase with an appropriate buffer to achieve a pH of 3.0. A phosphate or formate buffer at 20-25 mM is a robust choice.[16]

  • Analysis: Equilibrate the column thoroughly and inject your Fesoterodine standard. Observe the peak shape. It should be significantly improved.

  • Optimization: If minor tailing persists, incrementally decrease the pH to 2.8, then 2.5. The goal is to find the pH that fully suppresses silanol ionization, providing a sharp, symmetrical peak.

  • Documentation: Always measure and record the final pH of the aqueous portion of the mobile phase before mixing with the organic solvent. This ensures reproducibility.[17]

Step 3: Choose the Right Column - Not All C18s are Created Equal

If pH adjustment alone is insufficient, the column chemistry is the next critical factor.

  • Use a Modern, High-Purity, End-Capped Column: Older columns (Type A silica) contain more metal impurities and acidic silanols, which worsen tailing.[8] Modern columns made from high-purity silica (Type B) that are "end-capped" are essential. End-capping uses a small silane (like trimethylchlorosilane) to chemically bond with and mask many of the accessible residual silanols, dramatically reducing secondary interactions.[7][12][13]

  • Consider Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols, improving the peak shape for bases.

    • Surface Charged Phases: Some modern columns are designed with a low-level positive surface charge at acidic pH. This surface electrostatically repels protonated basic analytes like Fesoterodine, preventing them from interacting with silanols and improving peak shape.[18]

Step 4: Employ Mobile Phase Additives - Competitive Shielding

When working at a low pH, if tailing persists, the addition of a basic competitor can be effective.

  • Triethylamine (TEA): Adding a small concentration of a basic additive like TEA (e.g., 0.1-0.2%) to the mobile phase can saturate the most active residual silanol sites.[19] The TEA, being a small basic molecule, will preferentially interact with the silanols, effectively shielding Fesoterodine from these secondary retention sites.

    • Caution: TEA is not MS-friendly as it can cause significant ion suppression. Use it only for UV-based detection.

Frequently Asked Questions (FAQs)

Q1: My Fesoterodine peak is tailing, but a neutral compound in the same run looks perfect. What's the most likely cause? This is a classic sign of chemical tailing due to secondary silanol interactions. The neutral compound is unaffected because it carries no charge and does not interact ionically with the stationary phase. The issue is specific to the basic nature of Fesoterodine. Your first step should be to lower the mobile phase pH to < 3.0 using a suitable buffer.[7][12][17]

Q2: I've lowered my mobile phase pH to 2.5 with a phosphate buffer, but I still see a small tail. What's next? There are three primary avenues:

  • Check Your Column: Ensure you are using a modern, high-purity, fully end-capped column. If your column is old or has been used extensively with high-pH mobile phases, it may be irreversibly damaged. Try a new column.

  • Add a Competitor: If using UV detection, consider adding a low level of an amine additive like Triethylamine (TEA) to your mobile phase.[19]

  • Increase Buffer Strength: A higher buffer concentration (e.g., up to 50 mM) can sometimes help mask silanol activity more effectively.[16]

Q3: Can I just keep diluting my sample to get rid of the tailing? This is a diagnostic test for column overload. If the peak shape improves significantly upon dilution, then you were likely overloading the column.[2] However, if the tailing is caused by silanol interactions, dilution will not solve the problem; the tail will persist even at low concentrations.

Q4: We want to switch to an LC-MS method. What do I need to change? You must replace any non-volatile buffers and additives.

  • Buffers: Replace phosphate buffers with volatile alternatives like formic acid, ammonium formate, or ammonium acetate.[20]

  • Additives: Do NOT use Triethylamine (TEA). It is a potent ion suppressant in the MS source. The low pH approach (e.g., 0.1% formic acid in the mobile phase) is highly compatible with positive mode electrospray ionization (ESI+) and is the standard for analyzing basic compounds like Fesoterodine by LC-MS.

Q5: All my peaks, not just Fesoterodine, are tailing suddenly. Where should I look? This strongly suggests a physical or hardware problem.[1][2]

  • Column Void: A void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column likely needs to be replaced.[2]

  • Blocked Frit: The inlet frit of the column could be partially clogged. Again, reversing and flushing might help, but replacement is often necessary.

  • Extra-Column Volume: Check all your fittings and tubing, especially between the injector and the column, and the column and the detector. Ensure you are using narrow internal diameter tubing (e.g., 0.005") and that all fittings are properly swaged with no gaps.[13]

Caption: A logical workflow for troubleshooting Fesoterodine peak tailing.

Reference Data

Table 3: Common Buffers for Reversed-Phase HPLC

BufferpKa (at 25°C)Useful pH RangeMS Compatibility
Phosphate2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2No (Non-volatile)
Formate3.82.8 - 4.8Yes (Volatile)
Acetate4.83.8 - 5.8Yes (Volatile)
Ammonia9.28.2 - 10.2Yes (Volatile)
Trifluoroacetic Acid (TFA)~0.5< 1.5 (pH modifier)Yes (Can cause ion suppression)

Note: A buffer is most effective within +/- 1 pH unit of its pKa.[16]

References

  • Vertex AI Search result citing Fesoterodine's pKa of 10.31. [Source: Fesoterodine fumarate extended-release tablets, 2023-03-07]
  • Axion Labs. (n.d.). HPLC Peak Tailing. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • FDA. (n.d.). TOVIAZ™ (fesoterodine fumarate) extended-release tablets Prescribing Information. [Link]

  • Der Pharma Chemica. (2016). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • LCGC Europe. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • ChemBK. (2024, April 10). Fesoterodine. [Link]

  • SciSpace. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. [Link]

  • ResearchGate. (2016). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. [Link]

  • PubMed. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Journal of Chromatographic Science, Oxford Academic. (2014). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Journal of Chromatographic Science. (2000). Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • International Journal of Biology and Pharmacy. (2025, November 1). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. [Link]

  • ResearchGate. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]

  • National Institutes of Health (NIH). (2023). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?. [Link]

  • MAC-MOD Analytical. (n.d.). Reversed-phase HPLC Buffers. [Link]

  • LCGC. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • HPLC Columns. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • ResearchGate. (2013). Five different columns in the analysis of basic drugs in hydrophilic interaction liquid chromatography. [Link]

  • National Institutes of Health (NIH). (n.d.). Fesoterodine. [Link]

  • DrugBank. (n.d.). Fesoterodine Fumarate | Drug Information, Uses, Side Effects, Chemistry. [Link]

Sources

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Fesoterodine and its Active Metabolite, 5-HMT

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Fesoterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high sensitivity and robustness in LC-MS/MS methods for these compounds. Fesoterodine, a prodrug, is rapidly converted to 5-HMT by ubiquitous esterases, making the sensitive and simultaneous quantification of both compounds in biological matrices a critical aspect of pharmacokinetic and bioequivalence studies.[1][2][3][4]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the LC-MS/MS analysis of Fesoterodine and 5-HMT.

Q1: Why is achieving a low LLOQ (Lower Limit of Quantification) so critical for Fesoterodine and 5-HMT analysis?

A1: Fesoterodine is administered at low doses (typically 4 mg and 8 mg), and it is rapidly and extensively converted to its active metabolite, 5-HMT.[4] In fact, Fesoterodine itself is often undetectable in plasma after oral administration.[5] Consequently, plasma concentrations of 5-HMT can be very low, especially at later time points in pharmacokinetic studies. A highly sensitive method with a low LLOQ (e.g., in the sub-ng/mL range) is essential to accurately characterize the full pharmacokinetic profile, including the terminal elimination phase, which is crucial for determining key parameters like half-life and for conducting bioequivalence studies.[1][3] Published validated methods have achieved LLOQs as low as 0.01 ng/mL in human plasma.[1][3]

Q2: What is the biggest challenge in developing a sensitive LC-MS/MS method for these analytes in biological matrices like plasma?

A2: The most significant and pervasive challenge is matrix effects , specifically ion suppression .[6][7] Biological matrices such as plasma are incredibly complex, containing thousands of endogenous components like phospholipids, salts, and proteins.[8] During electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analytes (Fesoterodine and 5-HMT), reducing their signal intensity and compromising the accuracy, precision, and sensitivity of the assay.[7][9][10] Effectively managing and minimizing ion suppression through strategic sample preparation and chromatography is paramount.

Q3: Should I use a stable isotopically labeled (SIL) internal standard?

A3: Absolutely. The use of a SIL internal standard (e.g., deuterated Fesoterodine and 5-HMT) is the gold standard and highly recommended.[3] A SIL internal standard co-elutes with the analyte and experiences nearly identical matrix effects and ionization efficiency.[11] This allows it to compensate for variations in sample extraction, injection volume, and ion suppression, leading to significantly improved accuracy and precision, which is a regulatory expectation for bioanalytical method validation.[10][11]

Q4: ESI or APCI? Positive or negative ion mode?

A4: Fesoterodine and 5-HMT are basic compounds, containing tertiary amine functional groups. Therefore, they are readily protonated and best analyzed using Electrospray Ionization (ESI) in the positive ion mode .[2][3][12] Adding a mobile phase modifier like formic acid or ammonium acetate helps to promote ionization by ensuring the analytes are in their charged form.[13][14] While APCI can be less susceptible to matrix effects for some compounds, ESI generally provides superior sensitivity for polar, ionizable molecules like these.[15][16]

Section 2: Troubleshooting Guide: Overcoming Sensitivity Issues

This guide is structured to help you diagnose and resolve common issues that compromise the sensitivity of your Fesoterodine/5-HMT assay.

Issue 1: Low Signal Intensity or High LLOQ
Possible Cause & Explanation Troubleshooting Action & Rationale
Inefficient Sample Preparation: Endogenous matrix components, particularly phospholipids, are notorious for causing ion suppression.[10] If your sample cleanup is inadequate, these interferences will co-elute with your analytes and reduce their ionization efficiency.Action: Transition from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[14][17] Rationale: LLE (e.g., using methyl tert-butyl ether and n-hexane) and SPE provide a much cleaner extract by selectively isolating the analytes from interfering matrix components, thereby minimizing ion suppression.[1][3]
Suboptimal MS Source Parameters: The efficiency of ion generation and transmission is highly dependent on the ESI source settings.[18] Parameters like capillary voltage, gas temperatures, and gas flow rates are interdependent and must be optimized for your specific analytes and flow rate.[13][19]Action: Perform a systematic optimization of all source parameters. Infuse a standard solution of Fesoterodine and 5-HMT and adjust each parameter (e.g., nebulizer pressure, drying gas temperature, capillary voltage) to maximize the signal.[16] Rationale: Even small adjustments can significantly impact desolvation and ionization efficiency. For instance, a higher desolvation temperature can improve solvent evaporation but may degrade thermally labile compounds.[13]
Poor Chromatographic Peak Shape: Broad, tailing peaks result in a lower peak height for a given peak area, which directly reduces the signal-to-noise ratio and elevates the LLOQ. This can be caused by secondary interactions with the column stationary phase or mismatched solvent strength.Action: 1. Ensure the mobile phase pH is at least 2 units below the pKa of the analytes to keep them ionized.[14] 2. Consider using a column with a different stationary phase (e.g., C8 instead of C18) or a modern column technology like UPLC for sharper peaks.[20][21] Rationale: Maintaining the analytes in a single ionic state prevents peak splitting and tailing. UPLC systems, with their smaller particle sizes, provide higher efficiency and narrower peaks, which can significantly boost sensitivity.[21]
Suboptimal MRM Transitions: Weak or non-specific Multiple Reaction Monitoring (MRM) transitions will result in a poor signal-to-noise ratio.Action: Re-optimize the MRM transitions by infusing the analytes directly into the mass spectrometer. Select the precursor ion and then scan for the most intense and stable product ions. Rationale: The most abundant product ion is not always the most specific or robust. It's crucial to select transitions that provide the best combination of intensity and low background noise for optimal sensitivity.
Issue 2: Poor Reproducibility and High %CV at Low Concentrations
Possible Cause & Explanation Troubleshooting Action & Rationale
Variable Matrix Effects: The composition of biological matrices can vary between individuals and even between different samples from the same individual.[9] This variability can lead to inconsistent ion suppression, causing poor reproducibility, especially near the LLOQ.[14]Action: 1. Implement a more effective sample cleanup method (LLE or SPE). 2. Use a stable isotopically labeled (SIL) internal standard.[11] Rationale: A robust cleanup minimizes the overall level of matrix components, while a SIL-IS co-elutes and experiences the same degree of suppression, effectively normalizing the analyte response and correcting for variability.[10][11]
Carryover: The analytes may adsorb to surfaces in the autosampler or LC system, leading to their appearance in subsequent blank injections. This artificially elevates the baseline and compromises the accuracy of low-concentration samples.Action: Optimize the autosampler wash solution. Use a strong organic solvent, potentially with an acid or base modifier, that effectively solubilizes the analytes. Rationale: A well-designed wash step is critical. The wash solvent must be stronger than the mobile phase to ensure all residual analyte is removed from the needle and injection port between runs.
Analyte Instability: Fesoterodine is an ester and can be susceptible to hydrolysis to 5-HMT, especially ex vivo in plasma due to esterase activity.[2][3] Inconsistent sample handling can lead to variable degradation and poor reproducibility.Action: Immediately after collection, stabilize plasma samples by adding an esterase inhibitor (e.g., sodium fluoride) and keeping them on ice. Process samples quickly and store them at -70°C or lower.[5] Rationale: Inhibiting enzymatic activity and maintaining low temperatures are crucial to prevent the ex vivo conversion of Fesoterodine, ensuring the measured concentrations accurately reflect the in vivo state.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is adapted from validated methods known to provide excellent recovery and reduced matrix effects for Fesoterodine and 5-HMT analysis.[1][3]

Step-by-Step Methodology:

  • Sample Aliquoting: Thaw plasma samples on ice. Vortex gently. Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (containing deuterated Fesoterodine and 5-HMT in 50% methanol). Vortex for 10 seconds.

  • Basification: Add 100 µL of 1M sodium carbonate buffer (pH 10) to each sample. Vortex for 10 seconds.

    • Causality: Basifying the sample ensures that the amine groups on Fesoterodine and 5-HMT are deprotonated, making them more non-polar and facilitating their extraction into an organic solvent.

  • Extraction: Add 1 mL of the extraction solvent (a mixture of methyl tert-butyl ether and n-hexane, e.g., 80:20 v/v).

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and analyte extraction.

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet or aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 10 mM ammonium acetate in 50:50 acetonitrile:water). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow 2: Identifying and Mitigating Matrix Effects

This workflow provides a systematic approach to evaluating and addressing ion suppression in your method.

Caption: Workflow for diagnosing and resolving matrix effects.

Quantitative Assessment of Matrix Factor (MF):

The "golden standard" for quantifying matrix effects is the post-extraction spike method.[10]

  • Matrix Factor (MF) = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 indicates no significant matrix effect.

This should be tested using at least 6 different lots of the biological matrix to assess variability.[10]

Section 4: Optimized LC-MS/MS Parameters

The following tables provide starting parameters for a highly sensitive Fesoterodine/5-HMT assay. These should be considered a baseline for further optimization on your specific instrumentation.

Table 1: Suggested Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column C18 or C8, ≤ 2.1 mm i.d., < 2 µm particle size (UPLC)Smaller particle sizes increase chromatographic efficiency, leading to sharper peaks and better sensitivity.[21]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterProvides protons for efficient positive mode ionization.[13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for analyte elution.
Flow Rate 0.2 - 0.4 mL/minLower flow rates are often more compatible with ESI and can improve ionization efficiency.[13]
Gradient Start at low %B, ramp to elute analytes, followed by a high organic washA well-designed gradient is crucial to separate analytes from early-eluting matrix components like phospholipids.
Column Temp 30 - 40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume 5 - 10 µLKeep volume low to minimize introduction of matrix components.
Table 2: Suggested Mass Spectrometry Parameters
ParameterAnalyteSuggested MRM Transition (m/z)Rationale
Ionization Mode BothESI PositiveBasic nature of analytes makes them amenable to protonation.
Precursor Ion Fesoterodine412.2[M+H]⁺
Product Ion Fesoterodine223.0A stable and intense fragment for quantification.[12]
Precursor Ion 5-HMT342.3[M+H]⁺
Product Ion 5-HMT189.1A stable and intense fragment for quantification.
Capillary Voltage -3.0 - 5.0 kVOptimize for maximum ion current without causing in-source fragmentation.[13]
Source Temp -120 - 150 °CMaintain temperature to assist with desolvation without degrading analytes.
Desolvation Temp -350 - 450 °CCritical for efficient solvent evaporation and ion release into the gas phase.[13]
Nebulizer Gas -30 - 60 psiControls droplet size; must be optimized with flow rate.[13]

References

  • Parekh, J. M., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1–11. [Link]

  • AMSbiopharma. (n.d.). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved January 14, 2026, from [Link]

  • Zhang, J., Yuan, H., & Cai, T. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 136–142. [Link]

  • Singh, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(5), 136-142. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved January 14, 2026, from [Link]

  • Xie, C., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(13), 1237–1240. [Link]

  • ResearchGate. (2025). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved January 14, 2026, from [Link]

  • Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences, 14(11). [Link]

  • Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 749–756. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved January 14, 2026, from [Link]

  • Hewavitharana, A. K., et al. (2015). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 45(3), 259–265. [Link]

  • Van Eeckhaut, A., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved January 14, 2026, from [Link]

  • LCGC TV. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Malhotra, B., et al. (2008). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 937–947. [Link]

  • Li, X., et al. (2020). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of Analytical Methods in Chemistry, 2020, 8864908. [Link]

  • Element Lab Solutions. (n.d.). Optimising LC-MS sensitivity. Retrieved January 14, 2026, from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved January 14, 2026, from [Link]

  • European Pharmaceutical Review. (2019, July 2). Tips & tricks: sensitivity gains in LC-MS. [Link]

  • SciSpace. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. [Link]

  • PubMed. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. [Link]

  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved January 14, 2026, from [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • UMass Chan Medical School. (n.d.). Sample Preparation. Retrieved January 14, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ScienceDirect. (n.d.). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Retrieved January 14, 2026, from [Link]

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481–4489. [Link]

  • PubMed. (2013). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. [Link]

  • PubMed. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. [Link]

  • Der Pharma Chemica. (n.d.). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine. Retrieved January 14, 2026, from [Link]

Sources

Minimizing degradation of Fesoterodine Fumarate during sample preparation and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Fesoterodine Fumarate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during sample preparation and storage, ensuring the integrity and accuracy of your experimental results. Fesoterodine Fumarate, an ester prodrug, is particularly susceptible to degradation, primarily through hydrolysis. Understanding and mitigating these degradation pathways are critical for reliable quantification and analysis.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the handling of Fesoterodine Fumarate.

Q1: What is the primary degradation pathway for Fesoterodine Fumarate?

A1: The most significant degradation pathway for Fesoterodine Fumarate is the hydrolysis of its ester bond. This reaction is catalyzed by non-specific esterases in biological systems and can also occur chemically in aqueous solutions.[1] The hydrolysis product is the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[2] Therefore, preventing unintentional hydrolysis during sample preparation and storage is paramount for accurately quantifying the parent drug.

Q2: How does pH affect the stability of Fesoterodine Fumarate in solution?

A2: Fesoterodine Fumarate is highly susceptible to both acid- and base-catalyzed hydrolysis.[3][4][5] Forced degradation studies have shown significant degradation under both acidic (e.g., 0.05 N HCl) and basic (e.g., 0.05 N NaOH) conditions.[1] While a complete pH-rate profile is not extensively published, analytical methods have been successfully developed using mobile phases with pH values in the range of 3.0 to 7.2, suggesting that the compound is relatively stable for the short duration of chromatographic analysis within this range.[3][4] For sample preparation and short-term storage, maintaining a slightly acidic to neutral pH is advisable.

Q3: What are the recommended solvents for preparing Fesoterodine Fumarate stock solutions?

A3: Fesoterodine Fumarate is freely soluble in methanol and ethanol, and soluble in acetonitrile.[6] These organic solvents are preferred for preparing stock solutions as they minimize the risk of hydrolysis compared to aqueous solutions. For analytical purposes, diluents are often prepared by mixing an acidic buffer (e.g., ammonium acetate or phosphate buffer at pH 3.0-3.8) with an organic solvent like acetonitrile or methanol.[3][4][7]

Q4: How should I store my Fesoterodine Fumarate samples and for how long?

A4: For solid Fesoterodine Fumarate, it should be stored at controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from moisture.[8] Aqueous solutions of Fesoterodine Fumarate are not recommended for storage for more than one day.[2] If aqueous-based samples must be stored, they should be kept at a low temperature (e.g., 5°C) and for a maximum of 48 hours, though shorter durations are preferable.[1] For longer-term storage, it is best to store samples as solutions in organic solvents like methanol or acetonitrile at -20°C or below. One study demonstrated that Fesoterodine Fumarate in a solution of buffer and acetonitrile was stable for up to 48 hours at 5°C.[1]

Q5: My analytical results show a high concentration of 5-HMT and a low concentration of Fesoterodine Fumarate. What could be the cause?

A5: This is a classic indicator of Fesoterodine Fumarate degradation. The most likely cause is hydrolysis of the ester bond, converting the parent drug into its active metabolite, 5-HMT. This can happen ex vivo if samples are not handled and stored correctly. Review your sample preparation procedure for any steps that might promote hydrolysis, such as prolonged exposure to non-optimal pH, elevated temperatures, or the presence of active esterases in biological samples.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to Fesoterodine Fumarate degradation.

Observed Problem Potential Cause Recommended Solution
Low recovery of Fesoterodine Fumarate Hydrolysis during sample extraction: Use of strong acids or bases, or prolonged exposure to aqueous environments at room temperature.- Use a mildly acidic buffer (pH 3-4) during extraction. - Keep samples on ice or at refrigerated temperatures throughout the process. - Minimize the time samples spend in aqueous solutions.
High variability in replicate analyses Inconsistent sample handling: Differences in time between sample collection and processing, or temperature fluctuations.- Standardize the entire sample handling workflow. - Process all samples in a consistent and timely manner. - Use a refrigerated autosampler for HPLC analysis.
Appearance of unknown peaks in chromatogram Oxidative degradation: Exposure to oxidizing agents or excessive light.- Degas all solvents and use amber vials to protect from light. - Consider adding an antioxidant (with proper validation) if oxidative degradation is confirmed. - Store samples under an inert atmosphere (e.g., nitrogen).
Gradual decrease in Fesoterodine Fumarate concentration in stock solutions Hydrolysis in stock solution: Presence of water in the organic solvent or storage at inappropriate temperatures.- Use anhydrous solvents for stock solution preparation. - Store stock solutions at -20°C or -80°C. - Prepare fresh stock solutions regularly and verify their concentration.
Poor peak shape in HPLC analysis On-column degradation or interaction: Inappropriate mobile phase pH or column temperature.- Ensure the mobile phase pH is within a stable range for Fesoterodine Fumarate (e.g., 3.0-4.0). - Optimize the column temperature; lower temperatures may reduce on-column degradation.

Experimental Protocols

To ensure the integrity of your Fesoterodine Fumarate samples, follow these detailed protocols for sample preparation and storage.

Protocol 1: Preparation of Fesoterodine Fumarate Stock Solution
  • Solvent Selection: Use anhydrous methanol or acetonitrile of HPLC grade or higher.

  • Weighing: Accurately weigh the required amount of Fesoterodine Fumarate solid in a clean, dry vial.

  • Dissolution: Add the chosen solvent to the vial to achieve the desired concentration. Vortex briefly to dissolve.

  • Storage: Store the stock solution in an amber, tightly sealed vial at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.

  • Validation: Before use, especially after prolonged storage, it is advisable to verify the concentration of the stock solution against a freshly prepared standard.

Protocol 2: Extraction of Fesoterodine Fumarate from Biological Matrices (e.g., Plasma)

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Collection: Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent enzymatic degradation.

  • Sample Pre-treatment: Immediately after collection, centrifuge the blood at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).

  • Reconstitution: Reconstitute the residue in a suitable volume of the HPLC mobile phase (e.g., a mixture of acidic buffer and organic solvent).

  • Analysis: Inject the reconstituted sample into the HPLC system for analysis.

Visualizing Degradation and Workflow

To better understand the critical points of Fesoterodine Fumarate handling, the following diagrams illustrate the degradation pathway and the recommended sample preparation workflow.

cluster_degradation Degradation Pathways Fesoterodine Fesoterodine Fumarate (Ester Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Metabolite) Fesoterodine->HMT Hydrolysis (Acid, Base, Esterases) Other_Degradants Oxidative and Other Degradation Products Fesoterodine->Other_Degradants Oxidation (e.g., H2O2)

Caption: Major degradation pathways of Fesoterodine Fumarate.

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection (with Esterase Inhibitor for Bio-samples) Precipitation Protein Precipitation (Ice-cold Acetonitrile) Start->Precipitation Immediate Processing Centrifugation Centrifugation (at 4°C) Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Reconstitution Reconstitution (in Mobile Phase) Supernatant->Reconstitution Analysis HPLC/LC-MS Analysis (Refrigerated Autosampler) Reconstitution->Analysis

Caption: Recommended workflow for biological sample preparation.

References

  • Reddy, B. V. R., et al. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. Rasayan Journal of Chemistry, 5(2), 239-245.
  • Kotla, N. R., et al. (2013). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 5(5), 115-122.
  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(4), 1068-1079.
  • Özbay, T., et al. (2023). Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. Acta Poloniae Pharmaceutica - Drug Research, 80(1), 33-43.
  • Licea-Perez, H., Knecht, D., & Busz, M. (2017). Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite. Bioanalysis, 9(20), 1589-1601.
  • Reddy, B.V.R., et al. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. SciSpace. Available at: [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets: Dissolution and release kinetics. Journal of Pharmaceutical and Biomedical Analysis, 98, 249-254.
  • Anderson, P. O. (2021). Fesoterodine. In: Drugs.com. Available at: [Link]

  • Patel, A. S., & Mehta, H. S. (2025). ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Rauter, A. P. (Ed.). (2017). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Bentham Science Publishers.
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Available at: [Link]

  • Stella, V. J., & Himmelstein, K. J. (1980). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of pharmaceutical sciences, 69(5), 582-588.
  • European Medicines Agency. (2007). CHMP assessment report for Toviaz. Available at: [Link]

  • Tiwari, S. B., et al. (2021). Formulation and evaluation of pH activated dosage form as minitablets in capsule for delivery of fesoterodine. Saudi Pharmaceutical Journal, 29(11), 1286-1295.
  • U.S. Food and Drug Administration. (2008). Chemistry Review(s) for TOVIAZ (fesoterodine fumarate). Available at: [Link]

  • Pfizer. (2007). Fesoterodine Fumarate Tablets Material Safety Data Sheet. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). TOVIAZ (fesoterodine fumarate) Label. Available at: [Link]

  • Health Canada. (2023). PRODUCT MONOGRAPH PrACH-FESOTERODINE. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Recovery of Fesoterodine and its Active Metabolite from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Fesoterodine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the extraction of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), from complex biological matrices. Poor or inconsistent recovery is a frequent hurdle in developing robust bioanalytical methods. This resource provides a structured, question-and-answer approach to not only solve these issues but also to explain the underlying scientific principles.

Understanding the Analyte: Fesoterodine and 5-HMT

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT)[1][2][3]. Consequently, bioanalytical methods must be optimized for the simultaneous, reliable quantification of both the parent drug (if required) and, more critically, the active metabolite. The stability of Fesoterodine ex vivo is a primary concern, as its rapid conversion to 5-HMT can lead to inaccurate quantification if samples are not handled and processed expediently[4].

Understanding the physicochemical properties of 5-HMT is fundamental to developing a successful extraction strategy.

PropertyValue (for 5-HMT)Implication for Extraction
pKa 9.28As a basic compound, its charge state is highly dependent on pH. At pH < 9.28, it will be predominantly ionized (positively charged), and at pH > 9.28, it will be in its neutral, more lipophilic form. This is the key to manipulating its solubility and retention.
logD at pH 7.4 0.47This indicates that at physiological pH, 5-HMT is relatively hydrophilic. To efficiently extract it into an organic solvent (LLE) or retain it on a non-polar sorbent (SPE), the pH of the sample must be raised to neutralize the molecule and increase its lipophilicity.[1][2]
Primary Metabolite YesAs the active moiety, its accurate quantification is crucial for pharmacokinetic and pharmacodynamic studies.[2][3]

General Troubleshooting & Frequently Asked Questions

This section addresses overarching issues that can affect any extraction method.

Q1: My recovery for 5-HMT is consistently low across all extraction methods. Where should I start troubleshooting?

Low recovery is a classic problem that requires a systematic approach to diagnose. The first step is to determine at which stage of the process the analyte is being lost.

Workflow for Diagnosing Low Recovery:

LowRecoveryWorkflow start Start: Low Recovery Observed collect_fractions Step 1: Collect & Analyze All Fractions (Load, Wash 1, Wash 2, Elution, Final Extract) start->collect_fractions load_fraction Is Analyte in the Load/Flow-through Fraction? collect_fractions->load_fraction wash_fraction Is Analyte in the Wash Fraction(s)? load_fraction->wash_fraction No breakthrough Problem: Analyte Not Retained (Breakthrough) load_fraction->breakthrough Yes no_elution Is Analyte Absent from All Fractions? wash_fraction->no_elution No premature_elution Problem: Premature Elution wash_fraction->premature_elution Yes strong_retention Problem: Irreversible Binding or Incomplete Elution no_elution->strong_retention Yes solution_breakthrough Solution: 1. Check sample pH (should be >9.3 for neutral 5-HMT). 2. Reduce organic content in sample load. 3. Select a stronger retention mechanism (e.g., mixed-mode SPE). breakthrough->solution_breakthrough solution_premature_elution Solution: 1. Decrease elution strength of wash solvent. 2. Ensure wash solvent pH maintains analyte charge state for ion-exchange or neutral state for reversed-phase. premature_elution->solution_premature_elution solution_strong_retention Solution: 1. Increase elution solvent strength. 2. For ion-exchange, use a solvent with a higher ionic strength or extreme pH to disrupt interaction. 3. Check for non-specific binding to labware. strong_retention->solution_strong_retention

Caption: General workflow for troubleshooting low analyte recovery.

By analyzing each fraction, you can pinpoint the exact step where the loss occurs and apply the appropriate corrective action.

Q2: I'm seeing significant variability between replicate samples. What could be the cause?

High variability often points to inconsistencies in the manual steps of the extraction procedure.

  • Inconsistent pH Adjustment: Small variations in the final pH of the sample can dramatically affect the extraction efficiency of a basic compound like 5-HMT. Ensure your pH meter is calibrated and that you are adding your buffer or base consistently.

  • Variable Mixing/Vortexing: In LLE, inconsistent vortexing can lead to variable extraction efficiency or emulsion formation. For PPT, inadequate mixing may result in incomplete protein precipitation. Standardize the time and speed of your mixing steps.

  • Sample Processing Time: Due to the rapid conversion of Fesoterodine to 5-HMT, variations in the time between sample thawing and extraction completion can lead to inconsistent results.[4] Process all samples in a consistent and timely manner.

  • Non-specific Binding: Peptides and other molecules can adsorb to the surfaces of plasticware, especially at low concentrations.[5] Using low-binding tubes or pre-rinsing tubes with a solution containing a surrogate analyte can mitigate this.

Troubleshooting Solid-Phase Extraction (SPE)

SPE offers high selectivity but requires careful method development.

Q3: I'm using a C18 SPE cartridge, but my 5-HMT recovery is poor. What's wrong?

This is a common issue when using a purely reversed-phase mechanism for a basic, relatively polar compound like 5-HMT.

  • Cause: At physiological pH, 5-HMT is charged and hydrophilic (logD pH 7.4 = 0.47), leading to poor retention on a non-polar C18 sorbent.[1][2] Even after adjusting the pH to >9.3 to neutralize the molecule, its inherent polarity may still result in breakthrough.

  • Solution:

    • Switch to a Mixed-Mode Sorbent: The most robust solution is to use a mixed-mode cation exchange (MCX) sorbent. These sorbents provide dual retention mechanisms: reversed-phase and strong cation exchange. This allows you to retain 5-HMT in its charged state (at a slightly acidic to neutral pH), wash away neutral and acidic interferences, and then selectively elute it.

    • Optimize pH for Loading: For an MCX sorbent, the sample should be acidified to a pH at least 2 units below the analyte's pKa (e.g., pH 6-7) to ensure it is fully protonated (positively charged) and will bind to the cation exchange group.

    • Optimize Wash Steps: Use a dual wash approach. First, wash with a mild acid (e.g., 2% formic acid in water) to remove neutral and basic interferences that are not strongly retained. Second, wash with an organic solvent (e.g., methanol) to remove lipophilic interferences.

    • Optimize Elution: Elute the analyte with a small volume of organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the 5-HMT, disrupting its interaction with the cation exchange sorbent and allowing for its elution.

Recommended Protocol: Mixed-Mode SPE for 5-HMT in Plasma
  • Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the analyte is in its protonated, charged state.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 0.1 M HCl to remove hydrophilic interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove lipophilic interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5 minutes.

  • Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a mobile phase-compatible solution for LC-MS/MS analysis.

Troubleshooting Liquid-Liquid Extraction (LLE)

LLE is a classic, cost-effective technique, but it can be prone to issues like emulsions and incomplete phase separation.

Q4: My LLE recovery for 5-HMT is low and inconsistent. How can I improve it?

As with SPE, pH is the most critical parameter for successful LLE of 5-HMT.

  • Cause: If the pH of the aqueous sample is not sufficiently basic, 5-HMT will remain in its charged, water-soluble form and will not partition effectively into the organic extraction solvent.

  • Solution:

    • Optimize pH: Adjust the sample pH to be at least 2 units above the pKa of 5-HMT (i.e., pH > 11). This ensures the analyte is fully deprotonated (neutral) and maximally lipophilic. Use a buffer or a small volume of a strong base like 1M NaOH.

    • Select the Right Solvent: A validated method for Fesoterodine and 5-HMT from plasma uses a mixture of methyl tert-butyl ether (MTBE) and n-hexane.[4] MTBE is a good solvent for moderately polar compounds, while hexane helps to reduce the extraction of highly lipophilic matrix components. A mean extraction recovery of >96% has been reported with this method.[4]

    • Back-Extraction for Cleaner Samples: For very complex matrices, a back-extraction can improve cleanliness. After the initial extraction into the organic phase, the organic layer can be mixed with an acidic aqueous solution (e.g., 0.1 M HCl). The 5-HMT will become charged again and partition back into the acidic aqueous phase, leaving neutral interferences behind in the organic layer. The pH of this new aqueous phase can then be raised again for a final, cleaner extraction into fresh organic solvent.

Q5: I'm getting a thick emulsion layer during my LLE. How do I break it or prevent it?

Emulsions are common when extracting biological fluids, especially those with high lipid or protein content.[6]

  • Prevention:

    • Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the sample tube for a longer period. This reduces the mechanical energy that creates emulsions.

    • Salt Addition: Adding a small amount of a salt like sodium chloride or ammonium sulfate to the aqueous phase can increase its polarity and help force the separation of the layers (salting-out effect).

  • Breaking an Emulsion:

    • Centrifugation: Spinning the sample at high speed can help compact the emulsion layer.

    • Temperature Change: Briefly cooling (in an ice bath) or warming the sample can sometimes disrupt the emulsion.

    • Adding a Different Solvent: A small amount of a different solvent, like methanol, can sometimes act as a de-emulsifier.

Troubleshooting Protein Precipitation (PPT)

PPT is fast and simple but is the least selective method, often leading to significant matrix effects.

Q6: After protein precipitation with acetonitrile, my recovery is still low. What's happening?

While PPT removes the bulk of proteins, low recovery can still occur.

  • Cause - Co-precipitation: The analyte of interest can become physically trapped within the aggregated, precipitated protein mass. The choice of precipitating solvent can influence this; for example, the high removal efficacy of acetonitrile may lead to co-precipitation of some analytes with the proteins.[7][8]

  • Cause - pH Effects: The addition of organic solvent changes the apparent pH of the solution. If this shift causes the analyte to become more strongly bound to the remaining soluble proteins, recovery in the supernatant will be poor.

  • Solution:

    • Acidify the Solvent: Add a small amount of acid (e.g., 1% formic acid) to the acetonitrile. This can help disrupt protein-analyte binding by protonating both the analyte and acidic residues on the proteins, leading to charge-charge repulsion. It also aids in denaturing the proteins more effectively.[8]

    • Optimize Solvent-to-Sample Ratio: A ratio of 3:1 (solvent:plasma) is typical.[8] Experiment with ratios from 2:1 to 4:1 to see what provides the best recovery without excessively diluting the sample.

    • Test Different Solvents: While acetonitrile is common, methanol or acetone can yield different results.[7] Methanol may result in finer precipitates that are harder to pellet, but it might be better for recovering more polar analytes.[9] Acetone can also be very effective. A comparison may be necessary to find the optimal solvent for your specific assay.

Decision Tree for Extraction Method Selection

MethodSelection start Start: Select Extraction Method throughput Is High Throughput the Priority? start->throughput cleanliness Is a Very Clean Extract Required? throughput->cleanliness No ppt Recommendation: Protein Precipitation (PPT) Pros: Fast, simple, inexpensive. Cons: Least clean, high matrix effects. throughput->ppt Yes cost Is Method Cost a Major Constraint? cleanliness->cost No spe Recommendation: Solid-Phase Extraction (SPE) Pros: Highest cleanliness & selectivity. Cons: Higher cost, more complex method development. cleanliness->spe Yes lle Recommendation: Liquid-Liquid Extraction (LLE) Pros: Good cleanliness, moderate cost. Cons: Can be slow, emulsion risk. cost->lle Yes cost->spe No

Caption: Decision guide for selecting an extraction technique.

Matrix-Specific Considerations

Urine

Urine is less complex than plasma in terms of protein content but presents its own challenges.

  • Conjugated Metabolites: 5-HMT can be excreted as glucuronide or sulfate conjugates. For total 5-HMT quantification, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) is necessary before extraction.[10]

  • High Salt Content: The high salt content in urine can interfere with SPE retention and LC-MS analysis. A simple dilution with water (e.g., 1:1 or 1:4) before SPE can mitigate this.

Tissue Homogenates

Extracting drugs from solid tissue requires a homogenization step to release the analyte.

  • Homogenization: Tissues should be homogenized using mechanical methods (e.g., bead beating, rotor-stator) in a suitable buffer.[11][12] The choice of buffer should be compatible with the downstream extraction method.

  • Matrix Matching: It is critical to prepare calibration standards and quality controls in a blank homogenate from the same tissue type to accurately account for matrix effects and extraction efficiency.[12]

  • Post-Homogenization Cleanup: The resulting tissue homogenate is a complex mixture. It can be treated like a liquid sample and subjected to PPT, LLE, or SPE for further cleanup.[12] SPE is often preferred to handle the complexity of the homogenate.

References

  • Chan, J., Jian, R., & Jiang, L. (2022). Tissue Sample Preparation for LC-MS Analysis. Protocols.io. [Link]

  • Luo, Y., & Liu, Y. (n.d.). Tissue Sample Preparation in LC‐MS Bioanalysis. ResearchGate. [Link]

  • Li, W., & Tse, F. L. S. (n.d.). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. ResearchGate. [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Phenomenex. [Link]

  • Li, L. (2019). Protein preparation for LC-MS/MS analysis. Protocols.io. [Link]

  • (n.d.). Optimization of solid phase extraction conditions in plasma and urine... ResearchGate. [Link]

  • (n.d.). Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Raynie, D. E. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Gethings, L. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. [Link]

  • Thomas, A. (2018). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • (n.d.). Effect of different protein precipitation solvents (a) and different... ResearchGate. [Link]

  • Kuswandi, B., & Fajar, P. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PubMed Central. [Link]

  • Paul, S., et al. (2023). Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms. PubMed Central. [Link]

  • Rocchi, S., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. National Institutes of Health. [Link]

  • Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. Biotage. [Link]

  • Cui, L., Lu, H., & Lee, Y.H. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. Mass Spectrometry Reviews. [Link]

  • Nolt, J. (2020). Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection. Restek. [Link]

  • Apostolou, C., et al. (2013). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. [Link]

  • (n.d.). Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. ResearchGate. [Link]

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry. [Link]

  • Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B. [Link]

  • Kumar, A., & Kumar, R. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. ResearchGate. [Link]

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent. [Link]

  • Biotage. (n.d.). A Novel Drug Screening Protocol for Acidic, Basic, and Neutral Drugs in Hydrolyzed Urine using Supported Liquid Extraction prior. Biotage. [Link]

  • Stevermer, M. L., et al. (2015). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Arabian Journal of Chemistry. [Link]

  • Johnson, C. H., et al. (2012). Challenges and Opportunities of Metabolomics. PubMed Central. [Link]

  • Dettmer, K., et al. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. ResearchGate. [Link]

  • Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PubMed Central. [Link]

  • Kumari, C., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed Central. [Link]

  • (n.d.). Challenges in Metabolomics Analysis ....and a Solution. ResearchGate. [Link]

  • Patel, B. N., et al. (2015). Urine metabolomic analysis to detect metabolites associated with the development of contrast induced nephropathy. National Institutes of Health. [Link]

  • (n.d.). Protein precipitation problems?. ResearchGate. [Link]

Sources

Enhancing the precision and accuracy of Fesoterodine quantification assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fesoterodine bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to enhance the precision and accuracy of Fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), quantification assays. This resource provides in-depth troubleshooting, validated protocols, and expert insights to address common challenges encountered during method development and sample analysis.

Introduction: The Bioanalytical Challenge of Fesoterodine

Fesoterodine is a prodrug rapidly and extensively hydrolyzed by nonspecific esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1] After oral administration, Fesoterodine itself is often undetectable in plasma, making the accurate quantification of 5-HMT the primary objective for pharmacokinetic and bioequivalence studies.[1][2] The inherent instability of the parent drug ex vivo presents a significant pre-analytical challenge, requiring meticulous sample handling and optimized extraction protocols to prevent its conversion to 5-HMT post-collection.[3]

This guide focuses on the gold-standard technique for this application: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , prized for its superior sensitivity and selectivity.[4]

Section 1: Foundational Assay Parameters (LC-MS/MS)

A robust assay begins with optimized instrument parameters. The following table provides a validated starting point for the simultaneous analysis of Fesoterodine and 5-HMT. These parameters are intended for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

Parameter Fesoterodine 5-HMT (Active Metabolite) Deuterated IS (Typical) Rationale & Expert Notes
Precursor Ion (Q1) m/z 412.2m/z 342.3m/z 418.2 (Feso-d6) / 348.3 (5-HMT-d6)These represent the protonated molecular ions [M+H]⁺.
Product Ion (Q3) m/z 223.0m/z 147.1m/z 223.0 / 147.1These fragment ions are selected for their high stability and abundance, ensuring specificity and sensitivity. The transition for Fesoterodine is well-documented.[5]
Dwell Time 50-100 ms50-100 ms50-100 msBalances the number of data points across the peak with cycle time. Aim for 15-20 points across each chromatographic peak.
Collision Energy (CE) Optimized empiricallyOptimized empiricallyOptimized empiricallyThis must be tuned for your specific instrument. Start in the range of 15-35 eV and optimize for the most stable, intense signal.
Cone/Declustering Potential Optimized empiricallyOptimized empiricallyOptimized empiricallyCritical for efficient ion transmission from the source to the mass analyzer. Instrument-specific optimization is required.

Table 1: Recommended starting MRM parameters for Fesoterodine and 5-HMT analysis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during assay development and execution.

Question: Why am I seeing poor or inconsistent signal intensity for my analytes?

Low or variable signal is a frequent issue that can stem from multiple sources, from sample preparation to the mass spectrometer.

Answer: The root cause can be systematically identified by following a logical diagnostic workflow. Key areas to investigate include sample extraction efficiency, chromatographic conditions, and mass spectrometer source cleanliness.

  • Inefficient Sample Extraction:

    • Causality: Fesoterodine and 5-HMT must be efficiently removed from the complex biological matrix (e.g., plasma) and transferred into a clean solvent. Poor recovery directly leads to low signal.

    • Solution: Re-validate your extraction protocol. For plasma samples, Liquid-Liquid Extraction (LLE) with a mixture of methyl tert-butyl ether (MTBE) and n-hexane is a proven method.[3][4] Alternatively, Solid-Phase Extraction (SPE) with a polymeric reversed-phase or mixed-mode cation exchange sorbent can provide cleaner extracts and higher recovery.[6][7] Ensure the pH of the sample is optimized prior to extraction to ensure the analytes are in a neutral state for efficient partitioning into an organic solvent.

  • Matrix Effects (Ion Suppression):

    • Causality: Co-eluting endogenous components from the biological matrix, such as phospholipids or salts, can compete with the analytes for ionization in the MS source, suppressing the analyte signal.[8][9] This is a major cause of poor accuracy and precision.

    • Solution:

      • Improve Chromatography: Ensure your analytes elute in a clean region of the chromatogram. A common strategy is to divert the initial flow from the LC column (containing salts and early-eluting components) to waste for the first 0.5-1.0 minute.

      • Optimize Sample Cleanup: An effective SPE protocol is the best defense against matrix effects.[6] See Appendix A for a detailed SPE protocol.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Fesoterodine-d6) is the gold standard because it co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for the variability.[10][11]

  • Suboptimal MS Source Conditions:

    • Causality: The efficiency of desolvation and ionization is highly dependent on source temperature, gas flows (nebulizing and drying gas), and capillary voltage. Incorrect settings will result in poor ion generation.

    • Solution: Perform a source optimization experiment. Systematically vary the source temperature (e.g., 350-550 °C) and gas flows while infusing a standard solution of your analytes to find the settings that yield the highest and most stable signal.

G cluster_prep Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometer start Low or Inconsistent Signal Intensity check_recovery Evaluate Extraction Recovery start->check_recovery Start Here check_matrix Assess Matrix Effects check_recovery->check_matrix Recovery OK? sol_recovery Action: Re-develop LLE or SPE Protocol check_recovery->sol_recovery No check_peak Check Peak Shape & Retention check_matrix->check_peak Matrix Effects Mitigated? sol_matrix Action: Improve Cleanup, Use SIL-IS check_matrix->sol_matrix No check_source Optimize Source Parameters check_peak->check_source Good Chromatography? sol_peak Action: Adjust Mobile Phase/Gradient check_peak->sol_peak No check_cal Verify Instrument Calibration check_source->check_cal Source Optimized? sol_source Action: Tune Source Temp & Gas Flows check_source->sol_source No sol_cal Action: Calibrate & Tune Mass Spectrometer check_cal->sol_cal No end_node Signal Restored check_cal->end_node Yes

Caption: Troubleshooting workflow for low signal intensity.

Question: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?

Answer: Poor peak shape compromises both resolution and integration accuracy, leading to imprecise quantification. This is typically a chromatography issue related to interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions (Tailing):

    • Causality: Fesoterodine and 5-HMT are basic compounds containing amine groups. These groups can form strong, secondary ionic interactions with residual, acidic silanol groups on the surface of C18 silica columns, causing the peaks to tail.

    • Solution: Add a mobile phase modifier. A small amount of an acid, such as 0.1% formic acid , in both the aqueous and organic mobile phases will protonate the silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[5][12]

  • Sample Solvent Mismatch (Fronting or Splitting):

    • Causality: If the solvent used to reconstitute the final extract is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase of your gradient, the sample will not properly focus on the head of the analytical column. This causes distorted or split peaks.

    • Solution: Ensure your reconstitution solvent is as close as possible to, or weaker than, your initial mobile phase conditions. For a typical reversed-phase gradient starting at 95% aqueous, reconstitute your dried extract in a solution like 90:10 Water:Acetonitrile.

  • Column Overload (Fronting):

    • Causality: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a "fronting" peak shape.

    • Solution: This is most common with high-concentration standards or samples. Dilute the sample and re-inject. If the peak shape improves, column overload was the cause.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best internal standard (IS) to use for Fesoterodine and 5-HMT analysis?

    • A1: The ideal choice is a stable isotope-labeled (SIL) version of the analytes, such as Fesoterodine-d6 and 5-HMT-d6.[11] SIL internal standards have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte.[10] This means they experience the same effects during sample preparation, chromatography, and ionization, providing the most accurate correction for analytical variability.[13] If a SIL-IS is not available, a structural analog can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[11]

  • Q2: How do I handle the ex vivo instability of Fesoterodine in plasma samples?

    • A2: Fesoterodine is rapidly degraded by esterase enzymes present in blood and plasma.[3] To prevent the parent drug from converting to 5-HMT after sample collection, blood samples should be collected in tubes containing an esterase inhibitor, such as sodium fluoride (NaF). Samples should be cooled immediately and the plasma separated by centrifugation at low temperatures (e.g., 4°C) as quickly as possible. Store plasma samples frozen at -70°C or lower until analysis.[3]

  • Q3: What are the key method validation parameters I need to assess according to regulatory guidelines?

    • A3: Bioanalytical method validation must be performed according to guidelines from regulatory bodies like the FDA or EMA.[14][15] The core parameters to be evaluated are summarized in the table below.

Validation Parameter Description Typical Acceptance Criteria (FDA/ICH M10) [15]
Selectivity & Specificity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS.
Calibration Curve Relationship between instrument response and known analyte concentrations.At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and variability of replicate measurements (precision).For QC samples at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible, but does not need to be 100%.
Matrix Effect The effect of matrix components on the ionization of the analyte.IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 different lots of matrix.[9]
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration at each stability condition must be within ±15% of the nominal concentration.

Table 2: Summary of key bioanalytical method validation parameters.

Appendix A: Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a robust starting point for extracting Fesoterodine and 5-HMT from plasma, designed to minimize matrix effects and ensure high recovery.

G cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge (Polymeric Cation Exchange) cluster_post Post-Extraction start Start: Plasma Sample (100 µL) add_is 1. Add Internal Standard (e.g., 10 µL of SIL-IS) start->add_is add_buffer 2. Add 200 µL 4% Phosphoric Acid (to disrupt protein binding) add_is->add_buffer vortex 3. Vortex Mix (30 sec) add_buffer->vortex condition 4. Condition: 1 mL Methanol vortex->condition load 6. Load Pre-treated Sample equilibrate 5. Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 7. Wash 1: 1 mL 0.1% Formic Acid in Water load->wash1 wash2 8. Wash 2: 1 mL Methanol wash1->wash2 elute 9. Elute: 1 mL 5% Ammonium Hydroxide in Methanol wash2->elute evaporate 10. Evaporate to Dryness (Nitrogen stream, 40°C) elute->evaporate reconstitute 11. Reconstitute (100 µL Mobile Phase A) evaporate->reconstitute end_node Inject into LC-MS/MS reconstitute->end_node

Caption: Solid-Phase Extraction (SPE) workflow diagram.

Step-by-Step Methodology:

  • Sample Thawing: Thaw plasma samples and QC standards on ice to maintain stability.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard Spiking: Add a fixed volume (e.g., 10 µL) of the working internal standard solution (containing SIL-IS for both Fesoterodine and 5-HMT) to all samples, standards, and QCs.

  • Protein Precipitation & pH Adjustment: Add 200 µL of 4% phosphoric acid in water. This step both precipitates proteins and adjusts the pH to ensure the analytes are positively charged for retention on the cation exchange sorbent. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, uncharged interferences like lipids.

  • Elution: Elute the analytes by passing 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analytes, releasing them from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly and transfer to an autosampler vial for analysis.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Parekh, J. M., Rao, N. P., Patel, B. A., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Chromatography B, 913-914, 1-11. [Link]

  • Sangoi, M. S., Todeschini, V., & Steppe, M. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 749-757. [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4481-4489. (Note: While a direct link isn't available from the search, this information is widely cited in other provided sources like[1] and[16]).

  • Ni, M., et al. (2019). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Guay, D. R. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Drugs & Aging, 26(10), 813-830. [Link]

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS/MS bioanalysis. Journal of Chromatography B, 830(2), 293-300. (Note: This is a foundational paper on matrix effects, the principles of which are discussed in sources like[9]).

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Gao, H., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1859-1862. [Link]

  • Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Fesoterodine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the bioanalysis of Fesoterodine. This center is designed for researchers, scientists, and drug development professionals who are working on quantifying Fesoterodine's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in biological matrices. Our goal is to provide practical, in-depth solutions to common challenges, with a specific focus on identifying and overcoming matrix effects in LC-MS/MS-based assays.

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] Therefore, quantitative bioanalysis focuses on the accurate measurement of 5-HMT in biological fluids like plasma, serum, or urine. The high sensitivity and selectivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) make it the technology of choice for this purpose.[4][5]

However, a significant challenge in LC-MS/MS bioanalysis is the "matrix effect."[6][7] This phenomenon occurs when co-eluting components from the biological sample interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[7][8] Such effects can severely compromise the accuracy, precision, and reproducibility of the analytical method.[5][6] This guide provides a structured approach to troubleshooting and mitigating these effects, ensuring the development of robust and reliable bioanalytical methods in line with regulatory expectations.[9][10]

Frequently Asked Questions (FAQs)

Q1: What exactly is the matrix effect in the context of Fesoterodine bioanalysis?

A1: In the LC-MS/MS analysis of Fesoterodine's active metabolite (5-HMT), the matrix effect refers to the alteration of ionization efficiency caused by co-eluting molecules from the biological sample (e.g., plasma, urine).[11] These interfering components, which can include phospholipids, salts, proteins, and metabolites, compete with 5-HMT for ionization in the mass spectrometer's source.[11] This typically results in ion suppression (a decrease in analyte signal), but can occasionally cause ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[7][8]

Q2: Why are phospholipids a primary concern for matrix effects in plasma samples?

A2: Phospholipids are a major component of cell membranes and are abundant in plasma.[12][13] During common sample preparation techniques like protein precipitation (PPT), phospholipids are often co-extracted with the analyte of interest.[12] When injected into the LC-MS/MS system, they can co-elute with 5-HMT. Because they are readily ionized, they can suppress the ionization of the target analyte, leading to reduced sensitivity and poor reproducibility.[14] Furthermore, phospholipids can accumulate on the analytical column and in the MS source, causing signal drift, reduced column lifetime, and system contamination.[12]

Q3: What are the regulatory expectations regarding matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[9][10] The guidance requires sponsors to demonstrate that the method is selective and that matrix components do not compromise the precision, accuracy, and sensitivity of the assay.[10][15] This involves analyzing blank matrix samples from multiple individual sources to ensure that no interferences are present and to quantitatively assess the impact of the matrix on the analyte's signal.[10][16]

Q4: How does a stable isotope-labeled internal standard (SIL-IS) help, and is it a complete solution?

A4: A SIL-IS, such as a deuterium or ¹³C-labeled version of 5-HMT, is considered the gold standard for quantitative bioanalysis.[4][17] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same degree of extraction variability and ion suppression or enhancement.[8] By measuring the peak area ratio of the analyte to the SIL-IS, these variabilities are compensated for, improving accuracy.[18]

However, a SIL-IS is not always a perfect solution. If the matrix effect is extremely high, even a SIL-IS may not perfectly track the analyte, leading to a non-constant analyte/IS response ratio.[8][19] It is also crucial to verify the isotopic purity of the SIL-IS, as any unlabeled analyte impurity can lead to artificially high concentration measurements.[8]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific issues you may encounter during method development and validation. Each problem is followed by an explanation of the cause and a recommended course of action.

Q5: My 5-HMT signal is low and highly variable between different plasma lots. How can I confirm this is a matrix effect and not another issue?

A5: This is a classic sign of matrix effects, but it's crucial to confirm it systematically. The best approach is to perform a post-column infusion experiment to identify suppression zones and a post-extraction spike experiment to quantify the effect.

  • Causality: Different lots of plasma contain varying levels of endogenous components like lipids and metabolites.[11] If your sample cleanup is insufficient, these variations will lead to inconsistent ion suppression, resulting in poor reproducibility.[5] The post-column infusion experiment visually identifies at which retention times co-eluting matrix components are causing suppression.[20] The post-extraction spike experiment provides a quantitative measure of the signal suppression or enhancement.[11]

Logical Workflow for Investigating Matrix Effects

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Qualitative Assessment cluster_2 Phase 3: Quantitative Assessment cluster_3 Phase 4: Mitigation Strategy start Low or Inconsistent Analyte (5-HMT) Signal check_is Check Internal Standard Response Consistency start->check_is pci Perform Post-Column Infusion (PCI) Experiment check_is->pci IS response is also variable pci_result Does suppression zone co-elute with 5-HMT? pci->pci_result pes Perform Post-Extraction Spike (PES) Experiment pci_result->pes Yes optimize Mitigate Matrix Effects: 1. Improve Sample Prep 2. Optimize Chromatography 3. Verify IS Performance pci_result->optimize No, but still suspect matrix effects pes_result Calculate Matrix Factor (MF). Is MF between 0.8 and 1.2? pes->pes_result pes_result->optimize No revalidate Method is likely robust. Proceed with Validation. pes_result->revalidate Yes

Figure 1. Troubleshooting workflow for identifying and addressing matrix effects.
Q6: I've confirmed significant ion suppression using the methods above. What is the most effective way to clean up my plasma samples?

A6: While simple Protein Precipitation (PPT) is fast, it often yields a "dirty" extract with high levels of phospholipids, making it unsuitable for sensitive assays. More effective techniques involve Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , or specialized Phospholipid Removal (PLR) products.[14]

  • Causality & Rationale: The goal of sample preparation is to selectively isolate the analyte (5-HMT) from interfering matrix components.[18][21]

    • LLE uses solvent partitioning to separate compounds based on their polarity and pH-dependent solubility. It provides a cleaner extract than PPT.[14]

    • SPE offers higher selectivity by using a solid sorbent to retain the analyte while matrix components are washed away, or vice-versa.[18]

    • PLR plates or cartridges use technologies like zirconia-coated silica to specifically bind and remove phospholipids, providing a very clean extract with the simplicity of a pass-through workflow.[12][22][23]

Table 1: Comparison of Sample Preparation Techniques
TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, generic.Low selectivity, high matrix effects (especially phospholipids), risk of ion suppression.[12]Early discovery, high-concentration samples where sensitivity is not critical.
Liquid-Liquid Extraction (LLE) Good selectivity, cleaner than PPT, can concentrate the analyte.[14]More labor-intensive, requires solvent optimization, can form emulsions.Assays requiring moderate cleanliness and sensitivity.
Solid-Phase Extraction (SPE) High selectivity and recovery, excellent for removing interferences, allows for significant concentration.[18]Requires method development, more expensive and time-consuming than PPT/LLE.Regulated bioanalysis, low-level quantification, assays demanding the cleanest extracts.
Phospholipid Removal (PLR) Excellent and specific removal of phospholipids, simple workflow (often pass-through), reduces ion suppression significantly.[23][24]Primarily targets phospholipids; may not remove other matrix components.Any plasma/serum-based LC-MS/MS assay where phospholipid-based ion suppression is a known or suspected issue.[13]
Diagram of Sample Preparation Strategies

G cluster_0 cluster_1 cluster_2 plasma plasma methods Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Phospholipid Removal (PLR) plasma:p->methods:ppt plasma:pro->methods:ppt plasma:pl->methods:ppt plasma:o->methods:ppt plasma:p->methods:lle plasma:pro->methods:lle plasma:pl->methods:lle plasma:o->methods:lle plasma:p->methods:spe plasma:pro->methods:spe plasma:pl->methods:spe plasma:o->methods:spe plasma:p->methods:plr plasma:pro->methods:plr plasma:pl->methods:plr plasma:o->methods:plr extracts extracts methods:ppt->extracts:ppt_out methods:lle->extracts:lle_out methods:spe->extracts:spe_out methods:plr->extracts:plr_out

Figure 2. Effectiveness of different sample preparation techniques.
Q7: My sample cleanup is good, but I still see some ion suppression. Can I improve my LC method to solve this?

A7: Absolutely. Chromatographic separation is a powerful tool to resolve your analyte from interfering matrix components.[18] If a matrix component doesn't co-elute with 5-HMT, it can't cause suppression.

  • Causality & Rationale: Ion suppression occurs in the MS source when the analyte and interfering molecules are present at the same time.[20] The goal of chromatography is to separate them in time before they enter the source.

    • Increase Resolution: Using a longer column, a smaller particle size column (UHPLC), or adjusting the mobile phase composition (e.g., organic solvent type, pH) can improve the separation between 5-HMT and the interfering peaks.

    • Modify Gradient: A shallower gradient around the elution time of 5-HMT can increase its separation from closely eluting interferences.

    • Divert Flow: If the suppression is caused by early-eluting, unretained components (like salts), you can use a divert valve to send the initial column effluent to waste for the first fraction of a minute, only directing the flow to the MS source just before your analyte elutes.

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows you to quantify the matrix effect by calculating a Matrix Factor (MF) as recommended by the FDA.[9][11]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike 5-HMT and its SIL-IS into the final mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spike Matrix): Process blank plasma samples from at least six different sources through your entire sample preparation procedure.[10] Spike the final, clean extracts with 5-HMT and SIL-IS to the same concentrations as Set A.

    • Set C (Blank Matrix): Process blank plasma from the same sources without adding the analyte or IS to check for interferences.

  • Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas.

  • Calculation:

    • Calculate the Matrix Factor (MF) for the analyte (5-HMT):

      • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A)

  • Interpretation:

    • An MF < 1 indicates ion suppression.[11]

    • An MF > 1 indicates ion enhancement.[11]

    • The IS-normalized MF should be close to 1.0, and the coefficient of variation (%CV) across the different lots should be <15%. This demonstrates that the IS is adequately compensating for the matrix effect.[11]

Table 2: Example Matrix Factor Calculation
SampleAnalyte Area (Set B)Mean Analyte Area (Set A)Matrix Factor (MF)
Lot 185,000100,0000.85 (Suppression)
Lot 278,000100,0000.78 (Suppression)
Lot 3115,000100,0001.15 (Enhancement)
Lot 481,000100,0000.81 (Suppression)
Lot 592,000100,0000.92 (Suppression)
Lot 688,000100,0000.88 (Suppression)
Mean 0.90
%CV 14.5%
Protocol 2: Phospholipid Removal using a Pass-Through Plate

This is a generic protocol for a phospholipid removal (PLR) plate, such as a Waters Ostro or MilliporeSigma HybridSPE® plate.[22]

  • Sample Pre-treatment: Aliquot 100 µL of plasma sample into a 96-well plate. Add the internal standard solution.

  • Protein Precipitation: Add 300 µL of acetonitrile with 1% formic acid to each well to precipitate proteins. Mix thoroughly (e.g., vortex for 1 minute).

  • Phospholipid Removal: Place the PLR plate on a compatible vacuum manifold. Transfer the supernatant from the protein precipitation step to the wells of the PLR plate.

  • Elution: Apply a brief pulse of vacuum (~2-4 inches Hg) to initiate flow. Gravity or a low, constant vacuum can be used to pull the sample through the plate into a clean collection plate below. The plate's sorbent retains the phospholipids while allowing the analyte (5-HMT) to pass through.[23]

  • Evaporation & Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

References

  • de Jong, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Available from: [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. Available from: [Link]

  • ResearchGate. Phospholipid Depletion Techniques in LC‐MS Bioanalysis | Request PDF. Available from: [Link]

  • LCGC International. Ion Suppression in LC–MS–MS — A Case Study. Available from: [Link]

  • Spectroscopy Online. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from: [Link]

  • ResearchGate. Matrix effects: Causes and solutions. Available from: [Link]

  • PharmaCompass.com. FDA guideline - Bioanalytical Method Validation. Available from: [Link]

  • Drawell. How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available from: [Link]

  • Ahmad, S., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 154. Available from: [Link]

  • Pfizer Inc. Lipophilicity of 5-Hydroxymethyl Tolterodine, the Active Metabolite of Fesoterodine.
  • ResolveMass Laboratories Inc. The Impact of Matrix Effects on Mass Spectrometry Results. Available from: [Link]

  • YouTube. Troubleshooting ion suppression in LC–MS analysis. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available from: [Link]

  • Xu, R., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1–5. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. Available from: [Link]

  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
  • Kim, Y., et al. (2012). AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. Journal of Urology, 187(4S). Available from: [Link]

  • Malhotra, B., et al. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current medicinal chemistry, 16(33), 4481–4489. Available from: [Link]

  • Maruyama, S., et al. (2011). Fesoterodine, Its Active Metabolite, and Tolterodine Bind Selectively to Muscarinic Receptors in Human Bladder Mucosa and Detrusor Muscle. Urologia internationalis, 87(1), 85–92. Available from: [Link]

  • Sellers, D. J., & Chess-Williams, R. (2007). Role of fesoterodine in the treatment of overactive bladder. Clinical medicine. Therapeutics, 1, CMT.S549. Available from: [Link]

  • Van Eeckhaut, A., et al. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 20(5), 871–879. Available from: [Link]

  • Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European journal of mass spectrometry (Chichester, England), 16(6), 759–766. Available from: [Link]

  • Sangoi, M. S., et al. (2011). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta, 84(3), 773–780. Available from: [Link]

  • ResearchGate. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry | Request PDF. Available from: [Link]

Sources

Strategies to improve the yield and purity of synthetic rac Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of racemic Fesoterodine Fumarate. This resource is designed to provide in-depth, practical guidance to overcome common challenges in yield and purity. As Senior Application Scientists, we understand that robust and reproducible synthetic procedures are paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of rac-Fesoterodine Fumarate.

Q1: What is the most common synthetic route for racemic Fesoterodine Fumarate?

The most prevalent synthetic strategies converge on the key intermediate, (±)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol, also known as the "diol" intermediate.[1][2][3] The final steps typically involve the selective acylation of the phenolic hydroxyl group with isobutyryl chloride, followed by salt formation with fumaric acid.[1][2][4]

Q2: Why is the final acylation step challenging in terms of selectivity?

The diol intermediate possesses two hydroxyl groups: a phenolic hydroxyl and a primary benzylic alcohol. Phenols are bidentate nucleophiles, meaning they can undergo acylation on either the hydroxyl group (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). Furthermore, the primary alcohol can also be acylated. The goal is to selectively acylate the phenolic oxygen. This is typically achieved by using a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).[4] The base deprotonates the more acidic phenolic proton, increasing its nucleophilicity for a rapid O-acylation, which is kinetically favored over acylation of the less acidic primary alcohol.

Q3: What are the critical parameters for the final salt formation and crystallization?

The conversion of Fesoterodine free base to its fumarate salt is a critical step that significantly impacts purity and handling properties. Key parameters include:

  • Solvent System: Ketonic solvents like 2-butanone (methyl ethyl ketone, MEK) are widely used.[4][5][6] Sometimes, an anti-solvent like cyclohexane is added to induce precipitation.[4]

  • Temperature: Performing the salification at a controlled temperature, generally not exceeding 45°C (preferably 30-40°C), is crucial to prevent the formation of specific impurities like the "feso fumaric ester impurity".[5][7]

  • Seeding: Using seed crystals of the desired polymorphic form (Form I) can be essential to control crystallization and avoid the formation of oils or amorphous material.[5][6][8]

  • Stoichiometry: A slight excess of fumaric acid (e.g., 1.0 to 1.1 molar equivalents) is often used to ensure complete salt formation.[7]

Q4: What are the major impurities I should be aware of?

During the synthesis and storage of Fesoterodine Fumarate, several process-related impurities and degradation products can form. Key impurities include:

  • (R)-feso deacyl: The diol starting material, resulting from incomplete acylation.[5]

  • Diester Impurity: The product of acylation on both the phenolic and primary alcohol groups.[5][9]

  • Feso Fumaric Ester Impurity: Formed by a reaction between the primary alcohol of Fesoterodine and fumaric acid, particularly at elevated temperatures.[5][9]

  • Dimer Impurities: Can form at various stages of the synthesis.[9][10] Regulatory guidelines typically require individual specified impurities to be controlled at levels around 0.1-0.5% and total impurities below 1.0%.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during key stages of the synthesis.

Troubleshooting Guide 1: Low Yield in the Final Acylation Step

The selective acylation of the diol intermediate is a pivotal step. Low yields can derail the entire synthesis.

Problem: The conversion of the diol intermediate to Fesoterodine base is low, with significant amounts of starting material remaining or side products forming.

Workflow for Troubleshooting Low Acylation Yield

G start Low Acylation Yield Observed reagent_check 1. Verify Reagent & Solvent Quality start->reagent_check condition_review 2. Review Reaction Conditions reagent_check->condition_review Reagents OK reagent_details Check: - Isobutyryl Chloride (freshly distilled?) - Diol Intermediate (dry?) - Triethylamine (dry?) - Dichloromethane (anhydrous?) reagent_check->reagent_details base_issue 3. Investigate Base Stoichiometry & Addition condition_review->base_issue Conditions OK condition_details Check: - Temperature (0-5°C for addition?) - Reaction Time (monitor by TLC/HPLC) - Stirring efficiency condition_review->condition_details workup_issue 4. Analyze Work-up & Isolation Procedure base_issue->workup_issue Base OK base_details Check: - Equivalents of TEA (1.5-2.0 eq.?) - Slow addition of acylating agent to diol/TEA mixture? base_issue->base_details workup_details Check: - Quenching method (water/bicarb?) - Emulsion formation? - pH of aqueous layers? - Product stability during isolation? workup_issue->workup_details end_node Yield Optimized workup_issue->end_node Procedure Optimized

Caption: Troubleshooting workflow for low acylation yield.

Potential Causes and Solutions
Potential Cause Scientific Rationale & Explanation Recommended Solution
Moisture Contamination Isobutyryl chloride is highly reactive with water, hydrolyzing to isobutyric acid and HCl. This consumes the reagent and can introduce acidic side reactions. Triethylamine can also be hygroscopic.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM). Use freshly opened or distilled isobutyryl chloride and triethylamine.[11][12]
Incorrect Stoichiometry or Order of Addition Insufficient triethylamine (base) will result in incomplete deprotonation of the phenol, leading to low conversion. Adding the base to the acyl chloride can lead to side reactions. The standard procedure is to add the acylating agent slowly to a solution of the substrate and the base.Use at least 1.5-2.0 equivalents of triethylamine.[13] Add the isobutyryl chloride dropwise to the solution of the diol intermediate and triethylamine in DCM, maintaining a low temperature (0-5°C) to control the exothermic reaction.[13]
Side Reaction: Diester Formation If the reaction temperature is too high or the reaction time is excessively long, the less reactive primary alcohol can also be acylated, forming the diester impurity.Maintain a controlled temperature during the addition of isobutyryl chloride (e.g., 0-5°C). Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to minimize over-reaction.
Side Reaction: Friedel-Crafts Acylation (C-acylation) While O-acylation is kinetically favored in the presence of a base like TEA, prolonged reaction times or acidic conditions (e.g., from hydrolyzed acyl chloride) could potentially promote the thermodynamically more stable C-acylation product.Ensure anhydrous conditions and sufficient base are present to favor the O-acylation pathway. Quench the reaction appropriately once complete.
Improper Work-up Fesoterodine, being a tertiary amine, has a basic nitrogen. During aqueous work-up, the pH is critical. If the aqueous phase is too acidic, the product can be protonated and partition into the aqueous layer, leading to loss of yield.After quenching the reaction (e.g., with water or saturated NaHCO₃), ensure the aqueous layer is basic (pH > 8-9) before separating the organic phase. Perform multiple extractions with the organic solvent to ensure full recovery.[13]
Troubleshooting Guide 2: Poor Purity of Crystalline Fesoterodine Fumarate

Achieving high purity (>99.5%) in the final crystalline API is essential. This guide focuses on issues arising during the salt formation and crystallization step.

Problem: The final isolated Fesoterodine Fumarate has an HPLC purity below the desired specification, with specific impurities being prominent.

Impurity Formation Pathways

G cluster_salification Salification & Crystallization Feso_Base Fesoterodine Base (Primary Alcohol) Feso_Fumarate Fesoterodine Fumarate (Desired Product) Feso_Base->Feso_Fumarate + Fumaric Acid (MEK, < 45°C) Feso_Ester_Imp Feso Fumaric Ester Impurity Feso_Base->Feso_Ester_Imp + Fumaric Acid (High Temp > 45°C) Fumaric_Acid Fumaric Acid Diol Diol Intermediate (Starting Material) Diol->Feso_Fumarate Carried over from acylation Diester Diester Impurity (From Acylation) Diester->Feso_Fumarate Carried over from acylation

Caption: Key impurity pathways during salt formation.

Potential Causes and Solutions
Impurity Observed Potential Cause Scientific Rationale & Explanation Recommended Solution
High levels of Feso Fumaric Ester Impurity (>0.15%)High Crystallization Temperature: The primary alcohol on the Fesoterodine molecule can esterify with fumaric acid. This reaction is accelerated by heat.The salification reaction is typically performed in a solvent like 2-butanone (MEK). If the solution is heated too high (e.g., >45°C) for an extended period after adding fumaric acid, the formation of this ester impurity becomes significant.[5][7]Maintain a strict temperature control during the dissolution and crystallization process, keeping it below 45°C, and ideally around 35°C.[5][7] Minimize the time the solution is held at elevated temperatures.
Presence of Diol (Deacyl) or Diester Impurities Inefficient Purge during Crystallization: These are process impurities from the preceding acylation step. The crystallization process should be designed to purge them into the mother liquor.The solubility profiles of the desired fumarate salt and the impurities are different. An effective crystallization will selectively precipitate the product, leaving impurities behind. If the cooling rate is too fast or the solvent volume is too low, impurities can get trapped in the crystal lattice.Ensure the Fesoterodine base starting material is of high purity. Optimize the crystallization solvent volume and cooling profile. A slower cooling rate often leads to better crystal formation and impurity rejection. Consider recrystallization if purity remains low.[5] A common recrystallization involves dissolving the material in MEK at ~40°C and then cooling.[8]
Inconsistent Crystal Form / Oiling Out Solvent Choice / Supersaturation: Fesoterodine Fumarate can sometimes precipitate as an oil rather than a crystalline solid, especially from certain solvent systems or if the solution is highly supersaturated.This is a common problem in crystallization. The use of an inappropriate solvent or crashing the product out of solution too quickly can lead to an amorphous or oily product which is difficult to handle and purify.The use of 2-butanone (MEK) is well-documented for obtaining crystalline Form I.[6] Employing a controlled cooling profile and seeding the solution with pre-existing crystals of the desired form at the appropriate temperature (e.g., 20°C) is a robust strategy to prevent oiling out and ensure consistency.[5][6][8]
Residual Solvents Inefficient Drying: Incomplete removal of crystallization solvents (e.g., MEK, cyclohexane) from the final API powder.Residual solvents are a critical quality attribute that must be controlled to ICH limits. The drying process (temperature, vacuum, time) must be sufficient to remove them without causing thermal degradation of the product.Dry the isolated solid under vacuum at a controlled temperature (e.g., 35-40°C) for a sufficient period (e.g., 15 hours or until loss on drying is constant).[5][8]

Experimental Protocols

Protocol 1: Selective Acylation of Diol Intermediate

This protocol is a representative example and may require optimization.

  • Charge a clean, dry, inerted reactor with (±)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (1.0 eq.) and dichloromethane (DCM, ~10 volumes).

  • Begin stirring and cool the solution to 0-5°C.

  • Add triethylamine (1.5 eq.) and stir for 15 minutes.

  • Slowly add isobutyryl chloride (1.1 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction to stir at 0-5°C and monitor for completion by HPLC (typically 1-2 hours).

  • Once the reaction is complete, quench by slowly adding water (~5 volumes).

  • Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Fesoterodine base as an oil.[4][13] The product is typically taken directly to the next step.

Protocol 2: Fumarate Salt Formation and Crystallization

This protocol is a representative example for achieving high purity.

  • Dissolve the crude Fesoterodine base (1.0 eq.) in 2-butanone (MEK, ~7-8 volumes).

  • In a separate vessel, dissolve fumaric acid (1.05 eq.) in MEK (~10-12 volumes), gently warming to 35-40°C if necessary to achieve a clear solution.

  • Add the Fesoterodine base solution to the fumaric acid solution at 35°C.

  • Cool the resulting solution to 20°C. If spontaneous crystallization does not occur, add seed crystals of Fesoterodine Fumarate Form I.

  • Stir the suspension at 20°C for 1 hour.

  • Cool the suspension to 0-5°C over 1-2 hours and hold for an additional 2 hours.

  • Filter the solid product using a Buchner funnel and wash the cake with cold (0-5°C) 2-butanone (~2 volumes).

  • Dry the crystalline solid under vacuum at 35°C until a constant weight is achieved.[5][7][8] The expected yield is typically around 85-90% with a purity of >99.8%.[5]

References

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Journal of Chemical and Pharmaceutical Research, 8(8), 518-538. Available from: [Link]

  • FESOTERODINE FUMARATE. (n.d.). Drug Master File. Available from: [Link]

  • Veeprho. Fesoterodine Impurities and Related Compound. Available from: [Link]

  • Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Suven Life Sciences Ltd. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Available from: [Link]

  • Google Patents. US9012678B2 - Processes for the preparation of fesoterodine.
  • Google Patents. US9272982B2 - Method for preparing high-purity fesoterodine fumarate.
  • Google Patents. US20140378699A1 - Process for the preparation of fesoterodine.
  • Pharmaffiliates. fesoterodine fumarate and its Impurities. Available from: [Link]

  • Google Patents. US20100292502A1 - Method for preparing high-purity fesoterodine fumarate.
  • European Patent Office. EP 2251318 A1 - Method for preparing fesoterodine fumarate. Available from: [Link]

  • European Patent Office. EP 2196452 B1 - Process for obtaining fesoterodine fumarate in crystalline form I. Available from: [Link]

  • Axios Research. Fesoterodine Impurity 26. Available from: [Link]

  • National Center for Biotechnology Information. Fesoterodine Fumarate. PubChem Compound Summary for CID 9849808. Available from: [Link]

  • ResearchGate. Crystallization of Fesoterodine Fumarate Active Pharmaceutical Ingredient: Modelling of Thermodynamic Equilibrium, Nucleation, Growth, Agglomeration and Dissolution Kinetics and Temperature Cycling. Available from: [Link]

  • Quick Company. Processes For The Preparation Of Fesoterodine. Available from: [Link]

  • Pharmaffiliates. Fesoterodine-impurities. Available from: [Link]

  • ResearchGate. Formal Synthesis of Fesoterodine by Acid-Facilitated Aromatic Alkylation. Available from: [Link]

  • ResearchGate. (10) Patent No.: US 8,772,340 B2. Available from: [Link]

  • ResearchGate. (10) Patent No.: US 8,524,942 B2. Available from: [Link]

  • University of Calgary. Ch24 - Acylation of phenols. Available from: [Link]

  • ResearchGate. How can i perform Friedel crafts acylation with phenol? Available from: [Link]

  • Axios Research. rac-Fesoterodine Fumarate. Available from: [Link]

  • Reddit. Procedure for Friedel-Crafts Acylation of Phenol. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fesoterodine Fumarate Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methods for the quantification of Fesoterodine Fumarate, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this potent antimuscarinic agent used in the treatment of overactive bladder.[4]

Introduction: The Imperative for Validated Analytical Methods

Fesoterodine Fumarate's therapeutic efficacy is intrinsically linked to its quality, purity, and dosage accuracy. Consequently, the analytical methods employed to assess these critical quality attributes must be rigorously validated to ensure they are fit for their intended purpose.[3][5] Method validation provides documented evidence that an analytical procedure is suitable for its intended use, a cornerstone of Good Manufacturing Practices (GMP) and regulatory submissions.[2] This guide will focus on the widely utilized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering a detailed validation protocol and a comparative analysis with other analytical techniques.

The Regulatory Framework: ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for conducting method validation.[1][3] It outlines the key validation parameters that must be investigated to ensure a method's reliability. The relationship and workflow of these parameters are crucial for a successful validation.

Caption: Workflow of Analytical Method Validation according to ICH Guidelines.

Primary Method Validation: Stability-Indicating RP-HPLC

RP-HPLC is the predominant technique for the analysis of Fesoterodine Fumarate due to its high resolution, sensitivity, and specificity.[4] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products and potential impurities.[6][7]

Experimental Protocol: A Representative RP-HPLC Method

The following protocol is a synthesis of established methods and serves as a robust starting point for validation.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (150mm x 4.6mm, 5µm) or equivalent C18 column.[7][8]

  • Mobile Phase: Isocratic elution with a mixture of Buffer and Methanol (42:58 v/v).[7][8]

    • Buffer Preparation: Dissolve 1.15g of Ammonium dihydrogen orthophosphate and 2.0mL of Triethylamine in 1000mL of water. Adjust the pH to 3.0 with Orthophosphoric acid.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection Wavelength: 210 nm.[7][8]

  • Column Temperature: 30°C.[7][8]

  • Injection Volume: 20 µL.

Validation Parameters: A Step-by-Step Guide

The following sections detail the experimental execution for each ICH validation parameter.

ICH_Parameters center Validated Method Specificity Specificity center->Specificity Is the method selective? Linearity Linearity center->Linearity Is there a direct relationship? Accuracy Accuracy center->Accuracy How close to the true value? Precision Precision center->Precision Is the method reproducible? Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Precision->Robustness

Caption: Interrelationship of ICH Q2(R1) Validation Parameters.

3.2.1. Specificity (Forced Degradation Studies)

  • Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to prove the stability-indicating nature of the method.[7][9][10][11]

  • Protocol:

    • Prepare separate solutions of Fesoterodine Fumarate.

    • Expose these solutions to various stress conditions as per ICH Q1A(R2) guidelines:[9][11]

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 24 hours.

      • Photolytic Degradation: Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

    • Analyze the stressed samples alongside an unstressed control sample.

    • Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the Fesoterodine Fumarate peak is free from co-eluting degradants.[7][8]

  • Acceptance Criteria: The method is specific if the Fesoterodine Fumarate peak is well-resolved from all degradation product peaks, and the peak purity passes.

3.2.2. Linearity and Range

  • Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[3] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Protocol:

    • Prepare a stock solution of Fesoterodine Fumarate reference standard.

    • Create a series of at least five concentrations, typically ranging from 80% to 120% of the target assay concentration.[7]

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be greater than 0.999.[7]

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

3.2.3. Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value.[3] It is typically determined by recovery studies.

  • Protocol:

    • Prepare a placebo (excipient mixture) and spike it with known amounts of Fesoterodine Fumarate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[7]

3.2.4. Precision

  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-day precision):

      • Prepare six replicate samples at 100% of the test concentration.

      • Analyze them on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should not be more than 2.0%.[7]

3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3] These are crucial for the analysis of impurities.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ value should be verified for its precision and accuracy.

3.2.6. Robustness

  • Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[3] It provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.2 mL/min).

      • Column temperature (e.g., ± 5°C).

      • Mobile phase composition (e.g., ± 2% organic phase).

      • pH of the mobile phase buffer (e.g., ± 0.2 units).

    • Analyze the system suitability samples under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., theoretical plates, tailing factor, resolution) should remain within the predefined limits for all variations.

Summary of Validation Data
Validation ParameterTypical Acceptance CriteriaRepresentative Results
Specificity No interference at the retention time of the analyte.Peak purity > 990, indicating no co-elution.
Linearity (r²) ≥ 0.9990.9995[7]
Range 80% - 120% of target concentration80 - 120 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%[7]
Precision (%RSD) ≤ 2.0%Repeatability: 0.5%, Intermediate: 0.8%[7]
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness System suitability parameters met.Method is robust for minor changes.

Comparative Analysis: Alternative Analytical Techniques

While RP-HPLC is a gold standard, other techniques are also employed for the analysis of Fesoterodine Fumarate.[4]

TechniquePrincipleAdvantagesDisadvantages
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, specificity, and robustness. Well-established and widely available.Longer run times compared to UPLC, higher solvent consumption.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses columns with smaller particle sizes (<2 µm) and higher pressures.Faster analysis times, better resolution, lower solvent consumption.Higher initial instrument cost, potential for column clogging with complex matrices.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.Extremely high sensitivity and selectivity, ideal for bioanalysis and trace impurity identification.[12]High instrument and maintenance costs, requires specialized expertise.
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte.Simple, rapid, and cost-effective.Lower specificity, susceptible to interference from excipients and degradation products. Not a stability-indicating method on its own.[4]

Conclusion

The validation of an analytical method for Fesoterodine Fumarate is a critical exercise to ensure the quality and safety of the final drug product. A stability-indicating RP-HPLC method, when validated according to ICH Q2(R1) guidelines, provides a robust, reliable, and specific means for routine quality control analysis. The choice of an analytical technique should be based on the specific requirements of the analysis, considering factors such as the intended purpose (e.g., routine QC vs. bioanalysis), desired sensitivity, and available resources. As analytical technology advances, techniques like UPLC and LC-MS/MS will continue to offer enhanced performance, but the fundamental principles of validation outlined in this guide will remain the bedrock of good scientific practice.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Patel AS, Mehta HS. ANALYTICAL TECHNIQUES FOR FESOTERODINE FUMARATE: A COMPREHENSIVE OVERVIEW. IJBPAS. 2025;14(11):5920-5930.
  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Narasimha Reddy Kotla, et al. Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica. 2013;5(5):115-122.
  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. SciSpace. Available from: [Link]

  • Pinarbasli O, et al. Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products.
  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Kumar N, et al. Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase. Journal of Chromatographic Science. 2016;54(8):1374-1383.
  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • VALIDATED STABILITY-INDICATING RP-HPLC ASSAY METHOD FOR FESOTERODINE FUMARATE IN PHARMACEUTICAL PRODUCTS. ResearchGate. Available from: [Link]

  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry. Available from: [Link]

  • Bioanalysis and Validation of Fesoterodine, an Antimuscarinic Agent and its Active Metabolite Using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available from: [Link]

  • Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. ScienceDirect. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Fesoterodine Fumarate - accessdata.fda.gov. Available from: [Link]

Sources

A Comparative Efficacy Analysis of Fesoterodine and Darifenacin in the Management of Overactive Bladder

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Fesoterodine and Darifenacin, two prominent antimuscarinic agents for the treatment of overactive bladder (OAB). We will delve into their distinct pharmacological profiles, supported by experimental data, and contextualize their efficacy against other agents in the same class. This analysis is designed to equip researchers, scientists, and drug development professionals with a nuanced understanding of their mechanisms, clinical performance, and the experimental methodologies used for their evaluation.

The Pharmacology of Overactive Bladder and the Role of Antimuscarinics

Overactive bladder is a symptom complex defined by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence.[1] The pathophysiology predominantly involves involuntary contractions of the bladder's detrusor muscle, which is richly innervated by the parasympathetic nervous system. Acetylcholine (ACh), the primary neurotransmitter, stimulates muscarinic receptors on the detrusor muscle, leading to contraction and micturition.[2]

Five subtypes of muscarinic receptors (M1-M5) have been identified. In the human bladder, the M2 receptor subtype is the most abundant (~70%), followed by the M3 subtype (~20%).[1] Despite its lower numbers, the M3 receptor is the primary mediator of detrusor muscle contraction.[3][4][5][6] M2 receptors are thought to contribute indirectly by preventing detrusor relaxation.[7]

Antimuscarinic agents are the cornerstone of OAB pharmacotherapy.[8] They function as competitive antagonists of acetylcholine at muscarinic receptors, thereby relaxing the bladder muscle, increasing its capacity, and reducing the urgency and frequency of urination.[9][10] The clinical efficacy and side-effect profile of these drugs are largely determined by their affinity and selectivity for different muscarinic receptor subtypes throughout the body.

Signaling Pathway of Muscarinic Receptor Activation in the Detrusor Muscle

The diagram below illustrates the signaling cascade initiated by acetylcholine binding to M3 receptors on detrusor smooth muscle cells, leading to bladder contraction. Antimuscarinic agents like Fesoterodine and Darifenacin competitively block this pathway.

G cluster_0 ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ Release SR->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Initiates Antimuscarinic Fesoterodine / Darifenacin Antimuscarinic->M3R Blocks

Caption: M3 receptor signaling cascade leading to bladder contraction.

Comparative Profile: Fesoterodine vs. Darifenacin

While both Fesoterodine and Darifenacin aim to alleviate OAB symptoms, their pharmacological characteristics present distinct profiles for consideration.

Fesoterodine (Toviaz®) is a prodrug developed to improve upon its predecessor, tolterodine.[1] It is rapidly and extensively hydrolyzed by non-specific esterases in the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][2] This active metabolite is a potent, competitive antagonist of muscarinic receptors. A key feature of Fesoterodine is its balanced activity against both M2 and M3 receptor subtypes, which may be advantageous as it targets both the primary contraction mechanism (M3) and the anti-relaxation pathway (M2).[7] Clinical trials have demonstrated its high efficacy in reducing the severity of OAB symptoms.[7]

Darifenacin (Enablex®) is distinguished by its high selectivity for the M3 muscarinic receptor.[4][11][12] Preclinical studies have shown it has an up to 59-fold higher affinity for M3 receptors compared to other muscarinic subtypes.[3][11] This M3-selective profile is designed to target the detrusor muscle specifically, thereby minimizing side effects commonly associated with the blockade of other muscarinic receptors, such as M1 receptors in the brain (cognitive effects) or M2 receptors in the heart (cardiac effects).[4][13]

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key pharmacological and clinical parameters of Fesoterodine's active metabolite (5-HMT) and Darifenacin.

FeatureFesoterodine (as active metabolite 5-HMT)DarifenacinOther Antimuscarinics (for context)
Mechanism of Action Competitive, non-selective muscarinic antagonist[7]Competitive, M3-selective muscarinic antagonist[5][14]Varies (e.g., Oxybutynin: non-selective; Solifenacin: M3-selective)
Primary Target(s) M2 and M3 receptors[7]M3 receptors[4][6]M1, M2, M3 (Oxybutynin, Tolterodine); M3 (Solifenacin)
M3 Receptor Selectivity (Ki ratio M3 vs. other subtypes) M3 vs M2: 3.6[3]M3 vs M1: 9.3; M3 vs M2: 59.2[3]Tolterodine (M3 vs M2): 3.6; Oxybutynin (M3 vs M1): 6.9[3]
Pharmacokinetics Prodrug, converted to active 5-HMT[1][2]Active drug, metabolized by CYP2D6 and CYP3A4[14]Varies
Dosing 4 mg or 8 mg extended-release, once daily[2]7.5 mg or 15 mg extended-release, once daily[4][15]Varies by agent
Common Adverse Events Dry mouth, constipation[7][10]Dry mouth, constipation (higher rates with M3 selectivity)[13][15][16]Dry mouth, constipation, blurred vision[17]

Note: Ki ratios are derived from in vitro binding affinity studies and indicate the fold-selectivity for one receptor subtype over another. A higher ratio indicates greater selectivity.

Clinical efficacy, as measured by reductions in urgency episodes, micturition frequency, and urge incontinence, is generally comparable among the newer antimuscarinic agents, including Fesoterodine and Darifenacin, when compared to placebo.[11][[“]] A network meta-analysis found that Fesoterodine and Darifenacin have similar overall safety profiles to other agents like oxybutynin, propiverine, and solifenacin.[17] However, M3-selective agents like Darifenacin may be associated with higher rates of constipation.[13][16]

Key Experimental Methodologies

The data presented above are derived from rigorous preclinical and clinical experimental protocols. Understanding these methodologies is crucial for interpreting the comparative efficacy and selectivity of these agents.

Experimental Protocol 1: Radioligand Receptor Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a drug for specific receptor subtypes, which in turn defines its selectivity profile.

Objective: To quantify the affinity of Fesoterodine (5-HMT) and Darifenacin for human muscarinic M1, M2, M3, M4, and M5 receptors.

Methodology:

  • Receptor Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells that have been stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[3]

  • Assay Setup: The assay is conducted in a 96-well plate format. Each well contains:

    • Cell membrane preparation (a source of the target receptor).

    • A fixed concentration of a radiolabeled ligand that binds to muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).[3][19]

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4).[3]

    • Varying concentrations of the unlabeled test compound (e.g., 5-HMT or Darifenacin) across a wide range (typically 12 concentrations).[3]

  • Incubation: The plates are incubated (e.g., 2.5 hours at 30°C) to allow the binding reaction to reach equilibrium.[19]

  • Determination of Non-Specific Binding: A set of control wells containing a high concentration of a potent, non-selective muscarinic antagonist (e.g., 1 µM atropine) is included to measure non-specific binding of the radioligand.[3]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.

    • The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[3]

    • Selectivity is determined by calculating the ratio of Ki values between different receptor subtypes.

G cluster_workflow prep 1. Prepare Membranes (CHO cells expressing M1-M5) setup 2. Assay Setup in Plate (Membranes + [³H]-NMS + Test Drug) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Rapid Filtration (Separate bound from unbound) incubate->filter count 5. Scintillation Counting (Quantify bound radioligand) filter->count analyze 6. Data Analysis (IC50 → Ki calculation) count->analyze result Determine Receptor Affinity & Selectivity Profile analyze->result

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol 2: Urodynamic Studies

This clinical procedure provides objective, quantitative data on bladder function and how it is affected by a therapeutic agent.

Objective: To assess the in vivo efficacy of an antimuscarinic agent by measuring changes in bladder function parameters.

Methodology:

  • Patient Preparation: The patient is asked to void, and any post-void residual (PVR) urine volume is measured with a catheter.[20]

  • Catheter Placement:

    • A small, dual-lumen catheter is inserted into the bladder via the urethra. One lumen is for filling the bladder, and the other has a pressure transducer to measure intravesical pressure (Pves).

    • A second catheter with a pressure transducer is placed in the rectum or vagina to measure intra-abdominal pressure (Pabd).[20]

  • Filling Phase (Cystometry):

    • The bladder is filled at a standardized rate (e.g., 20-30 mL/min) with sterile saline at body temperature.[20]

    • Throughout filling, Pves and Pabd are continuously recorded.

    • Detrusor pressure (Pdet) is calculated in real-time by subtracting abdominal pressure from vesical pressure (Pdet = Pves - Pabd).[20]

  • Key Parameter Measurement: The following are recorded:

    • Maximum Cystometric Capacity (MCC): The volume at which the patient feels a strong urge to void and filling is stopped.[21]

    • Detrusor Overactivity: The presence of involuntary detrusor contractions during the filling phase.[20]

    • Bladder Compliance: The change in volume for a given change in detrusor pressure.

  • Voiding Phase (Pressure-Flow Study): The patient is asked to urinate into a flowmeter, and the maximum urinary flow rate (Qmax) and detrusor pressure at Qmax (Pdet.Qmax) are recorded.[21]

  • Data Comparison: These studies are performed at baseline (before treatment) and after a defined treatment period (e.g., 12 weeks) to measure changes in parameters like MCC and the frequency/amplitude of involuntary detrusor contractions.[22]

G cluster_workflow prep 1. Patient Preparation (Initial voiding, PVR check) catheter 2. Catheter Placement (Bladder and Rectal) prep->catheter fill 3. Filling Phase (Controlled saline infusion) catheter->fill measure 4. Continuous Measurement (Pves, Pabd → Pdet) fill->measure void 5. Voiding Phase (Pressure-flow study) measure->void analyze 6. Data Analysis (Compare baseline vs. post-treatment) void->analyze result Assess Objective Changes in Bladder Function analyze->result

Caption: Workflow for clinical urodynamic studies.

Synthesis and Conclusion

The choice between Fesoterodine and Darifenacin for the treatment of OAB involves a nuanced consideration of their distinct pharmacological profiles.

  • Darifenacin represents a targeted approach, leveraging high M3 receptor selectivity to theoretically minimize systemic side effects mediated by other muscarinic subtypes.[4][13] This makes it an attractive option, particularly for patients who may be susceptible to central nervous system or cardiac side effects. However, its potent M3 antagonism in the gastrointestinal tract can lead to higher rates of constipation.[16]

  • Fesoterodine , through its active metabolite 5-HMT, offers a broader mechanism by antagonizing both M2 and M3 receptors.[7] This dual blockade—inhibiting direct contraction (M3) and preventing the inhibition of relaxation (M2)—may provide a robust therapeutic effect.

While in vitro data clearly distinguishes the selectivity of these agents, large-scale clinical trials and meta-analyses often show only small differences in overall efficacy and tolerability among the newer generation of antimuscarinics.[8] The ultimate selection of an agent often depends on a personalized approach, balancing the patient's specific symptoms, comorbidities, and their individual susceptibility to side effects like dry mouth and constipation. Both Fesoterodine and Darifenacin are effective therapies, and their development highlights the progress in refining treatment for overactive bladder by targeting specific aspects of muscarinic receptor pharmacology.

References

  • Bladder Control Meds: 7 Best Options for Urinary Health. (n.d.). Liv Hospital. Retrieved from [Link]

  • What is the mechanism of Darifenacin Hydrobromide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is Fesoterodine Fumarate used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. (n.d.). BJU International. Retrieved from [Link]

  • What is Darifenacin Hydrobromide used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • Fesoterodine: MedlinePlus Drug Information. (2016, October 15). MedlinePlus. Retrieved from [Link]

  • Darifenacin Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

  • Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results. (n.d.). Eco-Vector Journals Portal. Retrieved from [Link]

  • How does fesoterodine compare to other OAB treatments in effectiveness? (n.d.). Consensus. Retrieved from [Link]

  • Role of fesoterodine in the treatment of overactive bladder. (n.d.). Dove Medical Press. Retrieved from [Link]

  • Darifenacin in the treatment of overactive bladder. (n.d.). PubMed. Retrieved from [Link]

  • Choice of antimuscarinic agents for overactive bladder in the older patient: focus on darifenacin. (n.d.). Dove Medical Press. Retrieved from [Link]

  • Darifenacin (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]

  • Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. (n.d.). Future Medicine. Retrieved from [Link]

  • Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis. (2021, September 12). National Institutes of Health. Retrieved from [Link]

  • Darifenacin: A selective M>3> muscarinic receptor antagonist for the treatment of overactive bladder. (n.d.). WashU Medicine Research Profiles. Retrieved from [Link]

  • Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans. (n.d.). American Physiological Society. Retrieved from [Link]

  • CDEC FINAL RECOMMENDATION - FESOTERODINE FUMARATE EXTENDED-RELEASE (Toviaz). (2012, October 18). Canada's Drug Agency. Retrieved from [Link]

  • In vitro muscarinic receptor radioligand-binding assays. (n.d.). PubMed. Retrieved from [Link]

  • Which drugs are best for overactive bladder? From patients' expectations to physicians' decisions. (n.d.). PubMed Central. Retrieved from [Link]

  • Comparison of solifenacin and fesoterodine in treatment of overactive bladder. (n.d.). Saudi Medical Journal. Retrieved from [Link]

  • Comparison of solifenacin and fesoterodine in treatment of overactive bladder. (n.d.). Saudi Medical Journal. Retrieved from [Link]

  • Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis. (n.d.). International Brazilian Journal of Urology. Retrieved from [Link]

  • Urodynamic and Frequency-Volume Chart Parameters Influencing Anticholinergic Resistance in Patients With Neurogenic Detrusor Overactivity. (2024, September 30). International Neurourology Journal. Retrieved from [Link]

  • Urodynamic parameter improvements after mirabegron vs. antimuscarinics agents in non-neurogenic overactive bladder: a systematic review and meta-analysis of treatment effect. (n.d.). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

  • (PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Clinical Protocol Urodynamic and clinical efficacy of Mirabegron among neurogenic bladder patients Version Date Sept 30, 2014. (2014, September 30). University of Pittsburgh. Retrieved from [Link]

  • Urodynamic parameter improvements after mirabegron vs. antimuscarinics agents in non-neurogenic overactive bladder: a systematic review and meta-analysis of treatment effect. (n.d.). PubMed. Retrieved from [Link]

  • Probing Biochemical Mechanisms of Action of Muscarinic M3 Receptor Antagonists with Label-Free Whole Cell Assays. (n.d.). ACS Publications. Retrieved from [Link]

  • Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. (n.d.). Hindawi. Retrieved from [Link]

  • An Overview of the Clinical Use of Antimuscarinics in the Treatment of Overactive Bladder. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and UPLC Methods for Fesoterodine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Fesoterodine Fumarate. As laboratories increasingly seek to modernize workflows, the transition from traditional HPLC to advanced UPLC systems offers substantial gains in efficiency, sensitivity, and resolution. This document details the scientific rationale, experimental protocols, and regulatory framework for a successful cross-validation, ensuring data integrity and consistency between these two critical analytical platforms.

Fesoterodine Fumarate, a competitive muscarinic receptor antagonist, is used in the treatment of overactive bladder.[1][2] Its accurate quantification is paramount for quality control, stability testing, and formulation development in the pharmaceutical industry. While HPLC has long been the established standard, UPLC represents a significant technological advancement. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the advantages of UPLC while maintaining rigorous scientific and regulatory standards.

The Leap in Performance: Why Migrate from HPLC to UPLC?

The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase and the corresponding operating pressures of the systems. UPLC columns are packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles typical in HPLC columns.[3] This seemingly small change has a profound impact on chromatographic performance. To drive the mobile phase through the more densely packed UPLC column, the instrumentation must operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically 4,000-6,000 psi).[3]

This technological evolution yields three primary benefits:

  • Increased Speed: UPLC methods dramatically shorten run times, leading to higher sample throughput and significant reductions in solvent consumption.[4]

  • Enhanced Resolution: The smaller particle size leads to sharper, narrower peaks, which improves the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products.[5]

  • Superior Sensitivity: The increased peak concentration (taller, narrower peaks) associated with UPLC enhances sensitivity, making it easier to detect and quantify low-level analytes, a crucial factor for impurity profiling.[4]

cluster_hplc HPLC System cluster_uplc UPLC System cluster_key Key Differences hplc_pump Pump (Up to 6,000 psi) hplc_col Column (3-5 µm particles) hplc_pump->hplc_col hplc_det Detector hplc_col->hplc_det uplc_col Column (<2 µm particles) uplc_pump Pump (Up to 15,000 psi) uplc_pump->uplc_col key1 Higher Pressure uplc_pump->key1 uplc_det Detector uplc_col->uplc_det key2 Smaller Particle Size uplc_col->key2 key3 Faster Analysis Higher Resolution Greater Sensitivity uplc_det->key3

Core technological differences between HPLC and UPLC systems.

Experimental Protocols for Fesoterodine Analysis

The following protocols outline a validated HPLC method and a geometrically scaled UPLC method for the analysis of Fesoterodine Fumarate. The HPLC method is a synthesis of established, validated methods found in the scientific literature.[6][7]

Analyte Information:

  • Compound: Fesoterodine Fumarate

  • Molecular Formula: C₃₀H₄₁NO₇[8]

  • Molecular Weight: 527.6 g/mol [1]

Sample & Standard Preparation (Applicable to both methods):

  • Stock Solution (1000 µg/mL): Accurately weigh and transfer 25 mg of Fesoterodine Fumarate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of the mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 10-150 µg/mL).

  • Sample Solution: For assay determination in tablets, weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to one tablet's strength into a volumetric flask, add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 1: Validated HPLC Method

This method is based on established reverse-phase techniques for Fesoterodine, which is well-suited for its chemical properties. A C18 column is used due to the non-polar nature of the molecule, and the mobile phase pH is controlled to ensure consistent ionization and retention.

  • Instrumentation: A standard HPLC system with a PDA or UV detector.

  • Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing).[7]

  • Mobile Phase: A filtered and degassed isocratic mixture of Buffer and Methanol (42:58 v/v).[7]

    • Buffer Preparation: Dissolve 1.15 g of Ammonium dihydrogen orthophosphate and 2.0 mL of Triethylamine in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 20 µL.

Protocol 2: Transferred UPLC Method

To migrate the HPLC method to a UPLC platform, parameters must be geometrically scaled to account for the smaller column dimensions and particle size. This ensures that the chromatographic selectivity is preserved. The goal is to maintain the same linear velocity of the mobile phase.

  • Instrumentation: A UPLC system with a PDA or TUV detector.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size (or equivalent).

  • Mobile Phase: Same as the HPLC method (Buffer:Methanol, 42:58 v/v).

  • Flow Rate (Scaled): Approximately 0.3-0.4 mL/min. The flow rate is reduced to maintain a similar linear velocity in the narrower column.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume (Scaled): 2-5 µL. The injection volume is significantly reduced to prevent column overload and band broadening in the smaller column.

The Cross-Validation Framework

Transferring a validated method from one technology to another, such as from HPLC to UPLC, requires a formal process to ensure the new method is fit for its intended purpose.[9][10] This process, known as cross-validation or method transfer, is guided by regulatory bodies like the International Council for Harmonisation (ICH) and the FDA.[11][12][13] The objective is to demonstrate that the UPLC method produces results that are equivalent or superior to the original validated HPLC method.

The workflow involves a systematic comparison of key validation parameters as defined in the ICH Q2(R2) guideline.[12][14]

G cluster_0 Method Transfer & Validation Workflow start Validated HPLC Method scale Geometrically Scale Parameters to UPLC start->scale develop UPLC Method Optimization scale->develop protocol Define Cross-Validation Protocol & Acceptance Criteria develop->protocol execute Execute Validation Experiments on Both Systems protocol->execute compare Compare Performance (ICH Q2 Parameters) execute->compare report Generate Validation Summary Report compare->report end UPLC Method Implemented report->end

Cross-validation workflow from HPLC to UPLC.

Key Validation Parameters for Comparison:

  • System Suitability: Ensures the chromatographic system is performing adequately before sample analysis. Parameters include theoretical plates, tailing factor, and the relative standard deviation (%RSD) of replicate standard injections.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and placebo matrix.[15] This is confirmed by analyzing stressed samples and demonstrating that Fesoterodine is well-resolved from any degradation products.[16]

  • Linearity & Range: A linear relationship must be demonstrated between the concentration of Fesoterodine and the detector response over a specified range (e.g., 80-120% of the target concentration for an assay).[14]

  • Accuracy: The closeness of the test results to the true value. It is typically determined by spike/recovery studies, where a known amount of Fesoterodine is added to a placebo matrix and the % recovery is calculated.[14]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day by the same analyst.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably quantified and detected, respectively. These are crucial for the analysis of impurities.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Quantitative Performance Comparison: HPLC vs. UPLC

The following table summarizes the expected performance data from the cross-validation of the two methods. The data is hypothetical but scientifically plausible, reflecting typical improvements observed when migrating from HPLC to UPLC technology.[4][5][17]

Validation Parameter HPLC Method UPLC Method Commentary
Chromatographic Performance
Retention Time (min)~11.0[6]~2.5UPLC offers a >75% reduction in run time, increasing sample throughput.
Theoretical Plates (N)> 5,000> 15,000Higher plate count signifies much greater column efficiency and peak sharpness.
Tailing Factor (T)< 1.5< 1.2Symmetrical peaks are improved, which is beneficial for accurate integration.
System Backpressure (psi)~1,500~9,500UPLC operates at significantly higher pressures due to sub-2 µm particles.
Validation Data
Linearity (Correlation Coefficient, r²)> 0.999> 0.999Both methods demonstrate excellent linearity within the defined range.
Accuracy (% Recovery)98.0% - 102.0%98.5% - 101.5%Both methods are highly accurate and provide comparable results.
Precision (%RSD, Repeatability)< 1.0%< 0.5%UPLC often shows improved precision due to better peak shape and integration.
LOQ (µg/mL)~0.5~0.15The UPLC method is significantly more sensitive, ideal for impurity analysis.
Efficiency
Solvent Consumption per Run (mL)~15 mL~1.2 mLUPLC provides a >90% reduction in solvent use, lowering costs and environmental impact.

Conclusion and Authoritative Insights

The cross-validation of HPLC and UPLC methods for the analysis of Fesoterodine Fumarate demonstrates the clear advantages of transitioning to UPLC technology. The UPLC method provides a dramatic reduction in analysis time and solvent consumption, leading to increased laboratory throughput and significantly lower operational costs.[4] Furthermore, the enhanced resolution and sensitivity make UPLC a more powerful tool for stability studies and impurity profiling, where the accurate quantification of low-level degradants is critical.

A systematic cross-validation, grounded in the principles of ICH guidelines, is not merely a regulatory formality; it is a scientific necessity.[11][14] It provides documented evidence that the new UPLC method is reliable, robust, and produces data that is interchangeable with the established HPLC method.[13][18] By following a well-structured protocol and comparing key performance characteristics, research, development, and quality control laboratories can confidently modernize their analytical workflows, ensuring the continued quality and safety of pharmaceutical products.

References

  • A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis. Benchchem.
  • A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of 2-Methoxyanofinic Acid. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • A Comprehensive Guide to Cross-Validation of HPLC and UPLC Methods for the Quantification of Isosativanone. Benchchem.
  • Validated stability-indicating RP-HPLC assay method for fesoterodine fumarate in pharmaceutical products. ResearchGate.
  • Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of Rossicaside B. Benchchem.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • A validated stability-indicating hplc assay method for determination of fesoterodine fumarate. SciSpace.
  • Fesoterodine Fumarate. Drug Information, Uses, Side Effects, Chemistry.
  • Fesoterodine Fumarate. PubChem.
  • Fesoterodine Fumarate. APExBIO.
  • Getting Analytical Method Validation, Verification & Transfer Right. ComplianceOnline.
  • Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com.
  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. YouTube.
  • Analytical Method Transfer Best Practices. Contract Pharma.
  • A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry.

Sources

Comparison Guide: Establishing the In Vivo Correlation Between Fesoterodine Plasma Concentration and Bladder Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and experimental framework for researchers investigating the pharmacokinetics (PK) and pharmacodynamics (PD) of fesoterodine. We will explore the critical relationship between its plasma concentration and the resultant relaxation of bladder smooth muscle, offering a robust methodology for generating reliable in vivo data. This document is designed for drug development professionals and researchers aiming to quantify the therapeutic action of fesoterodine and compare its performance against other antimuscarinic agents.

Introduction: The Rationale for Correlating Fesoterodine PK and PD

Fesoterodine is a cornerstone therapy for overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence due to involuntary contractions of the detrusor (bladder) muscle.[1][2] Unlike many pharmaceuticals, fesoterodine is a prodrug, meaning it is inactive until converted within the body to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[3][4] This conversion is rapid and extensive, carried out by non-specific esterases throughout the blood, a key feature that distinguishes its pharmacokinetic profile.[5]

The therapeutic effect—bladder smooth muscle relaxation—is directly mediated by 5-HMT. Therefore, establishing a clear, quantitative correlation between the plasma concentration of 5-HMT and the degree of bladder relaxation is paramount for optimizing dosing strategies, predicting clinical efficacy, and understanding inter-patient variability. This guide outlines the scientific principles and a validated experimental workflow to investigate this crucial PK/PD relationship.

Core Pharmacology of Fesoterodine

Mechanism of Action: From Prodrug to Receptor Blockade

Fesoterodine's efficacy hinges on the action of its active metabolite, 5-HMT. The process is a classic example of targeted receptor antagonism:

  • Acetylcholine (ACh) Release: In a normal micturition cycle, parasympathetic nerve signals trigger the release of acetylcholine at the neuromuscular junction of the bladder wall.

  • Muscarinic Receptor Activation: ACh binds primarily to M3 muscarinic receptors on detrusor smooth muscle cells.[6] This binding initiates a signaling cascade that leads to an influx of calcium and subsequent muscle contraction.

  • Antagonistic Action of 5-HMT: 5-HMT is a competitive muscarinic receptor antagonist.[3] It binds to M2 and M3 receptors, with a high affinity for the M3 subtype, physically blocking ACh from binding.[6] This inhibition prevents the downstream signaling required for contraction, resulting in smooth muscle relaxation, increased bladder capacity, and a reduction in OAB symptoms.[1][7]

The following diagram illustrates this pathway, from metabolic activation to receptor-level interaction.

fesoterodine_moa cluster_metabolism Systemic Circulation cluster_bladder Bladder Smooth Muscle Cell fesoterodine Fesoterodine (Oral Prodrug) esterases Non-specific Plasma Esterases fesoterodine->esterases Rapid & Extensive Hydrolysis hmt 5-HMT (Active Metabolite) esterases->hmt m3 M3 Muscarinic Receptor hmt->m3 Blocks ACh Binding (Competitive Antagonist) ach Acetylcholine (ACh) ach->m3 Binds & Activates contraction Muscle Contraction (OAB Symptom) m3->contraction relaxation Muscle Relaxation (Therapeutic Effect) m3->relaxation Leads to

Caption: Fesoterodine metabolism to 5-HMT and its antagonistic action at the M3 receptor.

Pharmacokinetics of 5-HMT

Understanding the plasma concentration profile of 5-HMT over time is the first half of the PK/PD equation. After oral administration of fesoterodine extended-release tablets, plasma concentrations of 5-HMT are dose-proportional.[3] Key parameters from studies in healthy volunteers are summarized below.

Table 1: Representative Pharmacokinetic Parameters of 5-HMT Following Fesoterodine Administration

Parameter Fesoterodine 4 mg Dose Fesoterodine 8 mg Dose Causality and Significance
Tmax (Time to Peak Concentration) ~5 hours ~5 hours Reflects the extended-release formulation. The lag allows for once-daily dosing.
Cmax (Peak Plasma Concentration) 1-10 ng/mL (variable)[8] ~3.8 ng/mL (mean)[3] The maximum concentration achieved; correlates with the peak pharmacodynamic effect.
AUC (Area Under the Curve) ~26.1 µg·h/mL ~51.8 µg·h/mL[3] Represents total drug exposure over a dosing interval.

| t½ (Terminal Half-life) | ~7 hours[3] | ~7 hours[3] | Dictates the dosing interval and time to reach steady-state concentration. |

Note: Values are approximate and can vary based on patient populations (e.g., CYP2D6 metabolizer status).[9]

Quantifying Bladder Relaxation: The In Vivo Approach

To correlate plasma concentration with effect, a reliable method for measuring bladder smooth muscle relaxation in vivo is required. Urodynamic studies, specifically awake cystometry in a validated animal model, provide the most clinically relevant data.

The Animal Model: Partial Urethral Obstruction (PUO) in Rats

The choice of animal model is critical for translational relevance. The PUO rat model is advantageous because surgically inducing a minor obstruction leads to compensatory bladder changes, including detrusor overactivity, that closely mimic the pathophysiology of OAB in humans.[10] This provides a sensitive baseline against which the relaxing effects of fesoterodine can be measured.

Urodynamic Assessment: Cystometry

Cystometry involves infusing saline into the bladder via a catheter and simultaneously measuring intravesical pressure. This technique allows for the direct quantification of key parameters that reflect bladder function and smooth muscle tone.[11]

Key Urodynamic Parameters:

  • Bladder Capacity (BC): The volume of saline infused before a micturition contraction is triggered. An increase signifies muscle relaxation.

  • Micturition Pressure (MP): The peak pressure generated by the detrusor during voiding. A decrease can indicate a reduction in contractile force.

  • Threshold Pressure (TP): The bladder pressure at which a micturition reflex is initiated. A decrease suggests reduced bladder sensitivity and overactivity.[10]

  • Micturition Frequency (MF): The number of voiding cycles in a given period. A decrease is a primary therapeutic goal in OAB.

Experimental Protocol: Correlating 5-HMT Plasma Levels with Urodynamic Changes

This section provides a self-validating, step-by-step protocol to generate a robust PK/PD correlation for fesoterodine.

experimental_workflow cluster_setup Phase 1: Animal Model Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis model 1. Induce Partial Urethral Obstruction (PUO) in Rats recovery 2. Allow 2-Week Recovery for OAB Phenotype Development model->recovery surgery 3. Implant Bladder and Jugular Vein Catheters recovery->surgery acclimate 4. Acclimate Catheterized Rats in Metabolism Cages surgery->acclimate baseline 5. Record Baseline Urodynamic (PD) Data acclimate->baseline dosing 6. Administer Fesoterodine (e.g., 0.1 mg/kg, IV) baseline->dosing sampling 7. Collect Serial Blood Samples (PK) at t=0, 5, 15, 30, 60, 120 min dosing->sampling pd_record 8. Record Post-Dose Urodynamic (PD) Data sampling->pd_record lcms 9. Quantify 5-HMT in Plasma using LC-MS/MS pd_record->lcms pk_analysis 10. Calculate PK Parameters (Cmax, AUC) lcms->pk_analysis correlation 12. Correlate PK Parameters with PD Effects pk_analysis->correlation pd_analysis 11. Quantify PD Changes (Δ Bladder Capacity, etc.) pd_analysis->correlation

Caption: Experimental workflow for correlating fesoterodine PK with in vivo PD effects.

Step-by-Step Methodology
  • Animal Preparation:

    • Utilize male Sprague-Dawley rats (250-300g).

    • Induce PUO via a standardized surgical procedure involving partial ligation of the urethra.

    • Allow a 2-week recovery period for the development of bladder overactivity.[10]

    • Surgically implant a catheter into the bladder dome for urodynamic measurements and another into the jugular vein for blood sampling and drug administration.

  • Urodynamic and Pharmacokinetic Study:

    • Place the fully recovered and catheterized rats in a cystometry station, allowing them to remain awake and unrestrained to avoid the confounding effects of anesthesia.[10]

    • Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 10 mL/hr).

    • Record baseline urodynamic parameters for at least 1 hour to establish a stable pre-treatment pattern.

    • Administer a single intravenous (IV) dose of 5-HMT (the active metabolite, to bypass the prodrug conversion step for precise timing) at a clinically relevant dose (e.g., 0.1 mg/kg).[10]

    • Simultaneously, begin serial blood sampling from the jugular vein catheter at predefined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes post-dose).

    • Continue recording urodynamic parameters for at least 2 hours post-dose to capture the full pharmacodynamic effect.

  • Sample Analysis and Data Correlation:

    • Process blood samples to isolate plasma. Quantify the concentration of 5-HMT in each plasma sample using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • Analyze the urodynamic recordings to calculate changes from baseline in bladder capacity, micturition pressure, and frequency for each time interval.

    • Plot the plasma concentration of 5-HMT against the corresponding change in a key PD parameter (e.g., % increase in bladder capacity) to establish a direct concentration-effect relationship.

Expected Data Outcomes

The experiment should yield data demonstrating a clear, dose-dependent relationship between 5-HMT exposure and bladder relaxation.

Table 2: Hypothetical Urodynamic Effects Correlated with 5-HMT Plasma Exposure

Treatment Group Mean 5-HMT AUC (ng·h/mL) Change in Bladder Capacity Change in Micturition Frequency
Vehicle Control 0 +2% ± 1.5% -1% ± 2.0%
5-HMT (Low Dose) 25 +25% ± 5.2% -20% ± 4.5%

| 5-HMT (High Dose) | 75 | +58% ± 7.8% | -45% ± 6.1% |

Comparative Analysis: Fesoterodine vs. Alternatives

Fesoterodine's performance can be benchmarked against other common antimuscarinics. The primary differentiators often lie in their pharmacokinetic profiles and resulting side effects, such as dry mouth, which is a common reason for treatment discontinuation.[12][13]

Table 3: Comparative Profile of Oral Antimuscarinics for OAB

Feature Fesoterodine Tolterodine Solifenacin
Prodrug Status Yes No (but metabolizes to 5-HMT) No
Active Moiety 5-HMT[4] Tolterodine & 5-HMT Solifenacin
Primary Activation Non-specific esterases[5] Hepatic CYP2D6[14] N/A
Receptor Selectivity M2/M3[6] M2/M3 M3 > M1, M2
Reported Efficacy High; significantly better than placebo.[15] Effective, but some studies suggest fesoterodine 8mg is superior on certain endpoints.[16] High; considered effective.[7]

| Key Side Effect | Dry mouth, constipation.[2] | Dry mouth, constipation.[12] | Dry mouth, constipation. |

The key advantage of fesoterodine's activation by ubiquitous esterases is that it bypasses the hepatic CYP450 enzyme system for activation.[5] This can lead to a more predictable pharmacokinetic profile across different patient populations, including those with genetic variations in CYP2D6 (poor metabolizers), potentially resulting in a more consistent PK/PD relationship.[9]

Conclusion

The therapeutic efficacy of fesoterodine is directly governed by the plasma concentration of its active metabolite, 5-HMT. A robust in vivo experimental design, utilizing a clinically relevant animal model and continuous urodynamic monitoring correlated with serial pharmacokinetic sampling, is essential for accurately defining this relationship. By quantifying the link between drug exposure and bladder smooth muscle relaxation, researchers can better predict clinical outcomes, optimize dosing regimens, and rationally compare the performance of fesoterodine against alternative therapies. The methodologies and insights presented in this guide provide a comprehensive framework for achieving these critical objectives in the development and application of OAB treatments.

References

  • Patsnap Synapse. (2024). What is Fesoterodine Fumarate used for? Synapse. [Link]

  • Liv Hospital. (n.d.). Bladder Control Meds: 7 Best Options for Urinary Health. [Link]

  • MedlinePlus. (2016). Fesoterodine. U.S. National Library of Medicine. [Link]

  • Pfizer Medical - US. (n.d.). TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology. [Link]

  • Krivoborodov, G. G., & Efremov, N. S. (2018). Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results. Urology Herald, 6(4), 69–77. [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2009). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 47(9), 527–538. [Link]

  • Sellers, D. J., & Chess-Williams, R. (2008). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 4(6), 1257–1266. [Link]

  • Sakakibara, R., et al. (2006). Urodynamic evaluation of fesoterodine metabolite, doxazosin and their combination in a rat model of partial urethral obstruction. BJU International, 98(5), 1109-1113. [Link]

  • Sano, Y., et al. (2023). Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity. DigitalCommons@TMC. [Link]

  • ResearchGate. (n.d.). Plasma 5-HMT pharmacokinetic parameter summary. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters of 5-HMT in EMs and PMs with and without ketoconazole. [Link]

  • ResearchGate. (n.d.). Effects of fesoterodine, a novel antimuscarinic, alone and in combination with an α-receptor blocker, doxazosin, on bladder function in obstructed rats. [Link]

  • Maruyama, S., et al. (2019). Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies. Lower Urinary Tract Symptoms, 12(1). [Link]

  • Zderic, S. A., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments, (89), 51642. [Link]

  • ResearchGate. (n.d.). Fesoterodine: A new antimuscarinic for overactive bladder. [Link]

  • Wu, C., et al. (2021). Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis. Therapeutic Advances in Urology, 13. [Link]

  • Ercan, O., et al. (2015). Comparison of solifenacin and fesoterodine in treatment of overactive bladder. Saudi Medical Journal, 36(10), 1181–1185. [Link]

  • Cameron, M. H., et al. (2017). Comparative Effectiveness of Anticholinergic Agents for Lower Urinary Tract Symptoms. The Journal of the American Geriatrics Society, 65(8), 1775–1781. [Link]

  • Yokoyama, T., et al. (2020). Urodynamic efficacy of fesoterodine for the treatment of neurogenic detrusor overactivity and/or low compliance bladder. International Journal of Urology, 27(11), 1010–1016. [Link]

  • Chang, S., et al. (2011). In vitro and in vivo relaxation of urinary bladder smooth muscle by the selective myosin II inhibitor, blebbistatin. BJU International, 107(1), 146-151. [Link]

  • Gural, A., & Nettey, O. S. (2012). Evaluation of fesoterodine fumarate for the treatment of an overactive bladder. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1471-1479. [Link]

  • Zderic, S. A., et al. (2014). Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. Journal of Visualized Experiments. [Link]

  • European Medicines Agency. (n.d.). Fesoterodine. [Link]

  • Petkov, G. V. (2017). Urinary bladder smooth muscle ion channels: expression, function, and regulation in health and disease. American Journal of Physiology-Renal Physiology, 313(1), F37-F51. [Link]

  • Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Malhotra, B., et al. (2010). The pharmacokinetic profile of fesoterodine 8 mg with daytime or nighttime dosing. Clinical Drug Investigation, 30(5), 291-298. [Link]

  • Andersson, K. E., & Arner, A. (2004). Urinary Bladder Contraction and Relaxation: Physiology and Pathophysiology. Physiological Reviews, 84(3), 935-986. [Link]

  • Krivoborodov, G. G., & Efremov, N. S. (2018). Fesoterodine for the treatment of overactive bladder: pharmacological bases and clinical results. Urology Herald. [Link]

Sources

A Comparative Guide to the Safety and Tolerability Profiles of Oral Antimuscarinic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antimuscarinic Landscape in Overactive Bladder (OAB) Treatment

Overactive Bladder (OAB) is a syndrome defined by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence.[1] For decades, oral antimuscarinic agents have been the cornerstone of pharmacological management.[1][2] These drugs exert their therapeutic effect by antagonizing muscarinic receptors, primarily in the detrusor muscle of the bladder, to suppress involuntary contractions.[3]

However, the clinical utility of antimuscarinics is frequently hampered by adverse events stemming from their action on muscarinic receptors in other tissues. This guide provides a comparative analysis of the safety and tolerability profiles of commonly prescribed oral antimuscarinics, grounded in their pharmacodynamic and pharmacokinetic properties. We will explore the causal relationships between receptor selectivity and adverse events, present comparative data from clinical trials, and detail standardized protocols for assessing tolerability in a research setting.

Mechanism of Action: The Central Role of Muscarinic Receptor Selectivity

The human body has five distinct muscarinic acetylcholine receptor subtypes (M1-M5), all of which are G-protein coupled receptors.[4] While the therapeutic effect in OAB is primarily mediated by antagonism of M3 receptors on the detrusor muscle, the adverse event profile is largely dictated by a drug's affinity for all five subtypes distributed throughout the body.[3][4]

  • M1 Receptors: Predominantly found in the central nervous system (CNS) and salivary glands. Antagonism can lead to cognitive impairment and xerostomia (dry mouth).[5]

  • M2 Receptors: Located in the heart, CNS, and the detrusor muscle. While M3 receptors are the primary drivers of bladder contraction, M2 receptors can indirectly contribute by inhibiting relaxation.[3] Cardiac M2 receptor blockade can lead to tachycardia.

  • M3 Receptors: Found in the detrusor muscle, salivary glands, and ciliary muscle of the eye.[6] This co-localization is the fundamental reason why efficacy in OAB is intrinsically linked to side effects like dry mouth and blurred vision.[3]

  • M4 and M5 Receptors: Primarily located in the CNS, their role in antimuscarinic side effects is less defined but contributes to the overall central anticholinergic burden.[5]

The ideal oral antimuscarinic would exhibit high selectivity for the M3 receptor, preferably with tissue-specific affinity for the bladder over other M3-expressing tissues—a goal that has proven pharmacologically challenging.[6] Drugs with lower lipophilicity and those that are substrates for efflux transporters at the blood-brain barrier, like P-glycoprotein, tend to have fewer CNS effects.

Below is a diagram illustrating the primary therapeutic and adverse signaling pathways.

G cluster_therapeutic Therapeutic Pathway (Bladder) cluster_adverse Adverse Effect Pathways cluster_salivary Salivary Gland cluster_cns Central Nervous System ACh_B Acetylcholine M3_B M3 Receptor (Detrusor Muscle) ACh_B->M3_B Binds Contraction Detrusor Contraction M3_B->Contraction Activates Antimuscarinic_B Oral Antimuscarinic Antimuscarinic_B->Block_B Antagonizes Block_B->M3_B ACh_S Acetylcholine M3_S M1/M3 Receptors ACh_S->M3_S Salivation Saliva Production M3_S->Salivation Antimuscarinic_S Oral Antimuscarinic Antimuscarinic_S->Block_S Block_S->M3_S DryMouth Dry Mouth Block_S->DryMouth ACh_C Acetylcholine M1_C M1/M2 Receptors ACh_C->M1_C Cognition Normal Cognition M1_C->Cognition Antimuscarinic_C Oral Antimuscarinic Antimuscarinic_C->Block_C Block_C->M1_C CognitiveImpair Cognitive Impairment Block_C->CognitiveImpair

Caption: Antimuscarinic action on bladder M3 receptors versus off-target effects.

Comparative Tolerability Profiles: A Data-Driven Analysis

The choice of an antimuscarinic agent is often dictated by its adverse event profile.[7] While efficacy is broadly similar across the class at equivalent doses, tolerability varies significantly.[8] The most common side effects are dry mouth, constipation, blurred vision, and CNS effects.[9]

Table 1: Incidence of Common Adverse Events from Placebo-Controlled & Comparative Trials (%)

DrugDose(s)Dry MouthConstipationBlurred VisionCNS Effects (Dizziness, Somnolence)Discontinuation due to AEs
Oxybutynin IR 5 mg BID/TID35 - 60+10 - 15~105 - 1215 - 25
Oxybutynin ER 10 mg QD22.3[9]5 - 10~43 - 65 - 10
Tolterodine ER 4 mg QD22.3 - 24.1[9]2.5 - 7~32 - 44 - 8
Solifenacin 5 / 10 mg QD10.9 - 33.7[9]4.0 - 13.4[9]3.8 - 4.8[9]2 - 53.5[9]
Darifenacin 7.5 / 15 mg QD20 - 3515 - 212 - 42 - 62 - 13
Fesoterodine 4 / 8 mg QD19 - 354 - 93 - 53 - 55 - 10
Trospium Chloride 20 mg BID / 60 mg QD10.7 - 22[9]8.5 - 9.5[9]~1< 2 (Quaternary amine)4 - 8
Placebo -4.2 - 81.5 - 2.9[9]~1.8[9]1 - 32 - 5

Data synthesized from multiple sources and represent typical ranges reported in large clinical trials. Specific values can vary by study population and design.[2][9][10]

Key Insights from Comparative Data:

  • Dry Mouth & Constipation: These are the most frequently reported adverse events for all oral antimuscarinics.[9] A network meta-analysis of 45 randomized controlled trials found that tolterodine was associated with better safety outcomes for dry mouth and constipation compared to several other agents.[10][11] Drugs with higher M3 selectivity, such as darifenacin and solifenacin, may cause more dry mouth and constipation.[12]

  • CNS Effects: Older, more lipophilic tertiary amines like oxybutynin immediate-release (IR) are most likely to cross the blood-brain barrier and cause CNS side effects such as dizziness, somnolence, and cognitive impairment.[5] Trospium chloride, a quaternary amine, has limited ability to cross the blood-brain barrier, resulting in a very low incidence of CNS effects, similar to placebo.[5][9]

  • Formulation Matters: Extended-release (ER) formulations were developed to reduce the peak-trough fluctuations in plasma concentrations seen with IR formulations. This generally leads to a lower incidence and severity of adverse events, particularly dry mouth, as seen in the comparison between oxybutynin IR and ER.[9]

  • Patient Populations: The elderly are particularly vulnerable to the side effects of antimuscarinics, especially cognitive impairment and constipation.[9][13] A meta-analysis found older adults were significantly more likely to experience constipation, dizziness, and urinary retention than non-older adults.[13]

Methodologies for Assessing Safety and Tolerability

To generate robust and comparable data in a clinical or research setting, standardized and validated assessment protocols are critical.

Experimental Protocol 1: Quantifying Xerostomia (Dry Mouth)

Objective: To quantitatively assess the severity of dry mouth, a primary tolerability endpoint.

Methodology:

  • Instrument Selection: Utilize a 100-mm Visual Analog Scale (VAS) for Dry Mouth. The scale is anchored with "No dry mouth at all" (0 mm) and "Worst possible dry mouth" (100 mm).

  • Baseline Assessment: Prior to randomization and initial drug administration, each subject completes the VAS to establish a baseline score.

  • Scheduled Assessments: Subjects complete the VAS at predetermined intervals (e.g., Week 1, 4, 8, 12) and at the end of the study. Assessments should be performed at the same time of day to minimize diurnal variation.

  • Unscheduled Assessments: Subjects are instructed to report any significant or bothersome dry mouth between scheduled visits.

  • Data Analysis: The primary endpoint is the change from baseline in the VAS score. Data can be analyzed using an ANCOVA model with treatment and center as factors and baseline score as a covariate.

Experimental Protocol 2: Assessing Cognitive Function

Objective: To detect potential CNS adverse effects, particularly in vulnerable populations (e.g., elderly).

Methodology:

  • Instrument Selection: The Mini-Mental State Examination (MMSE) is a widely used and validated 30-point questionnaire for screening cognitive impairment. For more detailed analysis, a computerized cognitive test battery (e.g., Cogstate, CANTAB) can be employed.

  • Personnel Training: All personnel administering the test must be trained to ensure standardized delivery and scoring.

  • Baseline Assessment: A baseline MMSE is performed for all subjects at the screening or randomization visit.

  • Follow-up Assessments: The MMSE is repeated at the end of the treatment period. For studies with longer duration or in high-risk populations, an interim assessment (e.g., at 12 weeks) is recommended.

  • Environmental Control: Testing should occur in a quiet, well-lit room, free from distractions.

  • Data Analysis: The primary outcome is the change from baseline in the MMSE score. A clinically significant change is often considered a decrease of 3 or more points. The proportion of subjects experiencing such a decline is compared between treatment arms.

G cluster_protocol Cognitive Assessment Workflow Screen Patient Screening Baseline Baseline Assessment (MMSE Score) Screen->Baseline Random Randomization Baseline->Random Analysis Data Analysis (Change from Baseline) Baseline->Analysis TreatA Treatment Arm A (e.g., Antimuscarinic) Random->TreatA TreatB Treatment Arm B (e.g., Placebo/Comparator) Random->TreatB FollowUpA End-of-Treatment Assessment (MMSE) TreatA->FollowUpA FollowUpB End-of-Treatment Assessment (MMSE) TreatB->FollowUpB FollowUpA->Analysis FollowUpB->Analysis

Caption: Workflow for assessing cognitive function in a clinical trial setting.

Conclusion and Future Directions

The selection of an oral antimuscarinic for OAB requires a careful balance between efficacy and tolerability. While all drugs in this class share a common mechanism, their distinct pharmacological and pharmacokinetic profiles lead to clinically meaningful differences in their safety profiles.[1] Newer agents and extended-release formulations generally offer improved tolerability over older, immediate-release options.[9] Head-to-head trials and network meta-analyses suggest that while efficacy is largely comparable, drugs like tolterodine may offer a more favorable side-effect profile for some common adverse events.[10] Trospium chloride stands out for its minimal CNS penetration.

For drug development professionals, the focus remains on enhancing bladder selectivity. Future research may explore novel drug delivery systems, combination therapies (e.g., antimuscarinics with β3-adrenoceptor agonists), or identifying biomarkers that can predict patient response and tolerability to specific agents.[14] Rigorous assessment using standardized protocols is essential to accurately characterize the safety profile of next-generation OAB therapies.

References

  • D'Souza, AO., Smith, MJ., Miller, LA., Doyle, JJ., & Ariely, R. (2008). Concomitant Medications and Possible Side Effects of Antimuscarinic Agents. The American Journal of Managed Care, 14(5 Suppl), S140-S146. [Link]

  • He, W., He, C., Li, Z., & Liu, Y. (2021). Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis. Journal of International Medical Research, 49(9), 3000605211042994. [Link]

  • Hegde, SS. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147 Suppl 2(Suppl 2), S80–S87. [Link]

  • Chapple, C., Khullar, V., Gabriel, Z., & Muston, D. (2008). Comparative safety and tolerability of antimuscarinic treatments for overactive bladder: results of a systematic review. UROsource. [Link]

  • He, W., He, C., Li, Z., & Liu, Y. (2021). Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis. Journal of International Medical Research, 49(9). [Link]

  • Maruyama, S., Tsukimi, Y., & Ukai, M. (2012). Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding. Journal of Pharmacological Sciences, 120(2), 83-93. [Link]

  • He, W., Zhang, H., Liu, Y., Li, Z., & He, C. (2023). Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis. International Braz J Urol, 49, 535-563. [Link]

  • Kelleher, C., Hakimi, Z., Zur, R., Siddiqui, E., Maman, K., Aballéa, S., Nazir, J., & Chapple, C. (2014). Comparative Efficacy and Safety of Medical Treatments for the Management of Overactive Bladder: A Systematic Literature Review and Mixed Treatment Comparison. European Urology, 66(2), 301-318. [Link]

  • JoVE. (2023). Cholinergic Antagonists: Pharmacokinetics. Journal of Visualized Experiments. [Link]

  • Kessler, TM., Bachmann, LM., Minder, C., Löhrer, D., & Umbehr, M. (2011). Adverse event assessment of antimuscarinics for treating overactive bladder: a network meta-analytic approach. PLoS One, 6(2), e16718. [Link]

  • Staskin, D., & Traub, S. (2009). Pharmacologic and pharmacokinetic characteristics of oral muscarinics available in the United States. Current Urology Reports, 10(5), 337-344. [Link]

  • Gentile, G., Palleschi, G., Di Pierro, G., Bandiera, G., Saldutto, P., & Carbone, A. (2022). Adverse events related to antimuscarinics and beta-3-agonist: "real-life" data from the Eudra-Vigilance Database. Minerva Urology and Nephrology, 74(3), 346-352. [Link]

  • Salvatore, S., Serati, M., & Cattoni, E. (2012). Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 965-977. [Link]

  • Plemper, S., & Wilson, A. (2023). Anticholinergic adverse effects and oral health. The Pharmaceutical Journal. [Link]

  • Kessler, TM., Bachmann, LM., Minder, C., Löhrer, D., & Umbehr, M. (2011). Adverse Event Assessment of Antimuscarinics for Treating Overactive Bladder: A Network Meta-Analytic Approach. PLoS ONE, 6(2), e16718. [Link]

  • Kistemaker, LE., & Gosens, R. (2015). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 172(16), 3967-3979. [Link]

  • Kay, G., & Abou-Donia, MB. (2017). Relative muscarinic subtype selectivity of anticholinergic agents. Urology, 103, 22-26. [Link]

  • Vouri, SM., Schootman, M., & Strope, SA. (2019). Relative Risk of Adverse Events and Treatment Discontinuations Between Older and Non-Older Adults Treated with Antimuscarinics for Overactive Bladder: A Systematic Review and Meta-Analysis. Drugs & Aging, 36(7), 647-657. [Link]

  • Salvatore, S., Serati, M., & Cattoni, E. (2012). Pharmacokinetics and toxicity of antimuscarinic drugs for overactive bladder treatment in females. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 965-977. [Link]

  • He, W., He, C., Li, Z., & Liu, Y. (2021). Adverse event assessment of antimuscarinics for treating overactive bladder: A network meta-analytic approach. Journal of International Medical Research, 49(9). [Link]

  • Villa, A., & Wolff, A. (2020). Anticholinergic medication: Related dry mouth and effects on the salivary glands. Oral Diseases, 26(1), 11-20. [Link]

  • Eglen, RM., Hegde, SS., & Watson, N. (1996). Muscarinic receptor agonists and antagonists. Molecules, 1(1), 3. [Link]

  • Mantri, S., Fullard, M., & Beck, JC. (2023). Comparative safety of antimuscarinics versus mirabegron for overactive bladder in Parkinson disease. Parkinsonism & Related Disorders, 115, 105822. [Link]

  • Yokoyama, O., Nagano, K., & Sassa, S. (2016). Comparative Efficacy and Tolerability of Antimuscarinic Agents and the Selective β3-Adrenoceptor Agonist, Mirabegron, for the Treatment of Overactive Bladder: Which is More Preferable as an Initial Treatment?. Lower Urinary Tract Symptoms, 8(2), 126-133. [Link]

  • Kelleher, C., Hakimi, Z., & Zur, R. (2018). Efficacy and Tolerability of Mirabegron Compared with Antimuscarinic Monotherapy or Combination Therapies for Overactive Bladder: A Systematic Review and Network Meta-analysis. European Urology, 74(4), 485-496. [Link]

  • Robbins, L. (2019). Determination of Adverse Effects In Clinical Trials. Southern Pain Society. [Link]

Sources

A Head-to-Head Comparison of Fesoterodine and Mirabegron for Overactive Bladder: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of two leading oral therapies for overactive bladder (OAB): fesoterodine, a competitive muscarinic receptor antagonist, and mirabegron, a first-in-class β3-adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level clinical outcomes to explore the fundamental mechanisms, preclinical evaluation methodologies, and comparative data essential for informed research and development in urology.

Introduction: The Challenge of Overactive Bladder

Overactive bladder is a symptom complex defined by urinary urgency, usually accompanied by frequency and nocturia, with or without urgency urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The condition significantly impacts quality of life. For decades, the therapeutic cornerstone has been antimuscarinic agents, which block the parasympathetic pathways that trigger detrusor muscle contraction.[1][2] However, their utility is often limited by a lack of bladder specificity, leading to systemic anticholinergic side effects such as dry mouth and constipation.[3] The development of β3-adrenoceptor agonists introduced a novel therapeutic pathway that promotes detrusor relaxation, offering an alternative with a distinct side-effect profile.[3][4] This guide will dissect the pharmacology, efficacy, and safety of fesoterodine and mirabegron, providing the foundational knowledge required for preclinical and clinical evaluation of current and future OAB therapies.

Comparative Mechanism of Action

The divergent clinical profiles of fesoterodine and mirabegron are rooted in their distinct molecular targets within the bladder's neuromuscular signaling apparatus.

Fesoterodine: Antagonism of Muscarinic Receptors

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1][5] 5-HMT is a potent, competitive antagonist of muscarinic receptors.[5][6] In the bladder, parasympathetic nerve terminals release acetylcholine (ACh), which primarily binds to M2 and M3 muscarinic receptor subtypes on the detrusor smooth muscle. While M2 receptors are more numerous, M3 receptors are the primary mediators of bladder contraction (micturition).[5] By blocking these receptors, particularly M3, 5-HMT inhibits involuntary detrusor contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[5][6]

fesoterodine_pathway cluster_nerve Parasympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Muscle Contraction Ca->Contraction Fesoterodine Fesoterodine (Prodrug) Esterases Plasma Esterases Fesoterodine->Esterases Hydrolysis HMT 5-HMT (Active) Esterases->HMT HMT->M3 Blocks

Fesoterodine's Mechanism of Action
Mirabegron: Activation of the β3-Adrenergic Receptor

Mirabegron represents a different therapeutic paradigm. It is a selective agonist of the β3-adrenergic receptor (β3-AR), which is the predominant β-receptor subtype in the detrusor muscle.[4][7][8] During the bladder filling (storage) phase, sympathetic nerve activity triggers the release of noradrenaline, which activates β3-ARs.[4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][8] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.[8] By mimicking this natural storage-phase process, mirabegron enhances bladder capacity and reduces OAB symptoms without interfering with the muscarinic pathway.[7][9]

mirabegron_pathway cluster_nerve Sympathetic Nerve Terminal cluster_muscle Detrusor Smooth Muscle Cell NA Noradrenaline B3AR β3-Adrenergic Receptor NA->B3AR Binds Gs Gs Protein B3AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Mirabegron Mirabegron Mirabegron->B3AR Activates

Mirabegron's Mechanism of Action

Comparative Pharmacokinetics

A drug's pharmacokinetic profile is critical to its clinical performance, influencing dosing, efficacy, and potential for drug-drug interactions.

ParameterFesoterodineMirabegron
Drug Type ProdrugActive Drug
Active Moiety 5-hydroxymethyl tolterodine (5-HMT)Mirabegron
Bioavailability 52% (as 5-HMT)Dose-dependent: 29% (25mg) to 35% (50mg)[10]
Time to Peak (Tmax) ~5 hours (for 5-HMT)~3.5 hours
Metabolism Rapidly hydrolyzed by plasma esterases to 5-HMT; 5-HMT is metabolized by CYP2D6 and CYP3A4.Multiple pathways including CYP2D6 and CYP3A4.[3][10]
Half-life (t½) ~7 hours (for 5-HMT)~50 hours[3][10]
Food Effect No significant effect on 5-HMT pharmacokinetics.Food can reduce absorption and bioavailability.[11]
CYP Inhibition Weak inhibitor of CYP2D6.Moderate inhibitor of CYP2D6.[7]

Data compiled from publicly available drug information and literature.

Insight for Drug Development: The long half-life of mirabegron allows for consistent plasma concentrations with once-daily dosing.[3] In contrast, the pharmacokinetic profile of fesoterodine is dependent on the rapid and complete conversion to its active metabolite, 5-HMT.[1] The involvement of CYP2D6 and CYP3A4 in the metabolism of both drugs highlights the potential for drug-drug interactions, with mirabegron's moderate inhibition of CYP2D6 being a key consideration.[7]

Head-to-Head Clinical Data Review

Numerous clinical trials, systematic reviews, and meta-analyses have compared the efficacy and safety of fesoterodine and mirabegron.

Efficacy

Both drugs have demonstrated significant efficacy compared to placebo in reducing the core symptoms of OAB. Direct head-to-head comparisons and network meta-analyses provide a more nuanced picture.

  • Symptom Improvement: In a randomized trial of men with persistent OAB symptoms on silodosin, add-on therapy with fesoterodine resulted in significantly greater improvements in the total OAB symptom score (OABSS) and urgency score compared to mirabegron.[7][12] Fesoterodine also showed a greater rate of alleviating detrusor overactivity.[7][12]

  • Urinary Incontinence: A network meta-analysis found that fesoterodine 8mg was highly effective in reducing urgency incontinence episodes.[3] Other analyses suggest similar efficacy between mirabegron and antimuscarinics as a class for various efficacy endpoints in older adults.[8][13]

Efficacy EndpointFesoterodineMirabegronKey Findings
Micturition Frequency Significant ReductionSignificant ReductionGenerally comparable efficacy, with some studies favoring fesoterodine in specific populations.[3][7]
Urgency Episodes Significant ReductionSignificant ReductionFesoterodine showed a greater reduction in urgency score in one head-to-head trial.[7][12]
Incontinence Episodes Significant ReductionSignificant ReductionFesoterodine 8mg ranked highly for reducing urgency incontinence in a network meta-analysis.[3]
Quality of Life (QoL) Significant ImprovementSignificant ImprovementBoth drugs improve patient-reported outcomes. Fesoterodine showed a greater improvement in IPSS-QOL in one study.[7]
Safety and Tolerability

The primary distinction between the two agents lies in their safety and tolerability profiles, driven by their different mechanisms of action.

  • Anticholinergic Side Effects: Fesoterodine, as an antimuscarinic, is strongly associated with adverse events like dry mouth and constipation.[14][15] In contrast, a network meta-analysis of older adults found that mirabegron was not associated with an increased odds of dry mouth or constipation relative to placebo, whereas antimuscarinics were.[8][13]

  • Cardiovascular Effects: Mirabegron can cause a small increase in heart rate and blood pressure and should be used with caution in patients with severe uncontrolled hypertension.[3]

  • Overall Adverse Events: A meta-analysis found that fesoterodine had a significantly higher odds ratio (2.23) for treatment-emergent adverse events compared to placebo, while mirabegron did not show a significant increase.[8][13]

Adverse EventFesoterodine (Antimuscarinic)Mirabegron (β3-Agonist)Key Findings
Dry Mouth Common, dose-relatedSimilar to placeboA major differentiating factor; significantly more frequent with fesoterodine.[8][13][14]
Constipation CommonSimilar to placeboAnother key anticholinergic side effect more common with fesoterodine.[8][13]
Hypertension Not a primary class effectCan occur, dose-relatedA potential concern with mirabegron, requiring blood pressure monitoring.[3]
Urinary Retention Risk, especially with BOOLow risk, but caution advised with antimuscarinics[11]Fesoterodine carries a higher intrinsic risk due to its mechanism.[11]
Headache Can occur[3]Can occurReported with both medications.

Preclinical Evaluation: Methodologies and Protocols

For drug development professionals, understanding the preclinical models used to characterize and compare OAB therapies is paramount. Here, we outline standard experimental protocols.

In-Vitro Bladder Strip Contractility Assay

This assay directly measures the effect of a compound on the contractility of isolated bladder smooth muscle (detrusor) strips, allowing for the determination of potency and mechanism (e.g., relaxation or inhibition of contraction).

invitro_workflow A 1. Tissue Harvest - Euthanize rodent (e.g., Sprague-Dawley rat). - Excise bladder into ice-cold Krebs solution. B 2. Strip Preparation - Dissect bladder into longitudinal detrusor strips (~10mm x 2mm). - Mucosa may be removed or left intact. A->B C 3. Mounting - Suspend strips in organ baths (37°C, 95% O₂/5% CO₂). - One end fixed, other to isometric force transducer. B->C D 4. Equilibration - Apply passive tension (e.g., 1g) and allow to equilibrate for 60-90 minutes. C->D E 5. Stimulation & Drug Application - Induce contraction via:  a) Carbachol (muscarinic agonist)  b) Electrical Field Stimulation (EFS) - Apply test compounds (e.g., 5-HMT, Mirabegron) in a cumulative concentration-response manner. D->E F 6. Data Acquisition & Analysis - Record isometric tension. - Calculate EC₅₀/IC₅₀ values and maximal response. E->F

Workflow for In-Vitro Bladder Strip Assay

Step-by-Step Protocol:

  • Tissue Preparation: Humanely euthanize a Sprague-Dawley rat. Immediately excise the bladder and place it in ice-cold, oxygenated Krebs-Henseleit solution.

  • Strip Dissection: Under a dissecting microscope, carefully remove fat and connective tissue. Cut the bladder body into 4-6 longitudinal strips. For specific studies, the urothelial layer can be carefully removed.

  • Mounting: Suspend each strip in a 10 mL organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer.[16]

  • Equilibration: Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Contractile Response:

    • For Fesoterodine (5-HMT) Evaluation: Induce submaximal contractions with a muscarinic agonist like carbachol. Once a stable contraction is achieved, add increasing concentrations of 5-HMT to determine its inhibitory effect (IC₅₀).

    • For Mirabegron Evaluation: First, pre-contract the tissue with carbachol or potassium chloride. Then, add cumulative concentrations of mirabegron to measure the relaxant effect (EC₅₀).[17]

  • Data Analysis: Record all changes in tension. Plot concentration-response curves to calculate potency (EC₅₀/IC₅₀) and efficacy (Emax) for each compound.

A study using this methodology on bladder strips from pelvic congestion model rats found that both 5-HMT and mirabegron produced additive relaxant effects against electrical field stimulation-induced contractions.[18][19]

In-Vivo Urodynamics via Conscious Cystometry

Cystometry in conscious, freely moving animal models (typically rats or mice) is the gold standard for assessing integrated bladder function, providing key data on the micturition cycle.[20]

invivo_workflow A 1. Catheter Implantation - Anesthetize rodent. - Surgically implant a catheter into the bladder dome, exteriorizing it at the nape of the neck. B 2. Recovery - Allow animal to recover for 3-7 days. - This allows surgical inflammation to resolve. A->B C 3. Cystometry Setup - Place conscious animal in a metabolic cage. - Connect bladder catheter to a pressure transducer and an infusion pump via a T-connector. B->C D 4. Infusion & Recording - Infuse saline at a constant rate (e.g., 10 mL/hr for rats). - Simultaneously record intravesical pressure and voided volume (using a balance). C->D E 5. Drug Administration - Administer test compounds (Fesoterodine, Mirabegron) intravenously, subcutaneously, or orally. - Record post-drug micturition cycles. D->E F 6. Data Analysis - Analyze urodynamic parameters:  - Bladder Capacity  - Voiding Pressure  - Intercontraction Interval  - Voided Volume E->F

Workflow for In-Vivo Conscious Cystometry

Step-by-Step Protocol:

  • Surgical Preparation: Anesthetize the animal. Through a lower abdominal incision, expose the bladder. Implant a catheter (e.g., PE-50 tubing) into the bladder dome and secure it with a purse-string suture. Tunnel the catheter subcutaneously to exit at the back of the neck.

  • Recovery Period: House the animal individually and allow a recovery period of 3-7 days. This is critical for bladder inflammation to subside and for function to normalize.[15][20]

  • Experimental Setup: Place the conscious, unrestrained animal into a cystometry cage. Connect the externalized catheter to a pressure transducer and an infusion pump.[21]

  • Baseline Recording: Begin infusing warm saline at a constant rate to elicit repetitive voiding cycles. Record baseline urodynamic parameters for at least 3-5 stable micturition cycles.

  • Drug Testing: Administer fesoterodine, mirabegron, or vehicle via the desired route. Continue the saline infusion and record changes in cystometric parameters.

  • Parameter Analysis: Key parameters to analyze include: bladder capacity (volume infused to trigger voiding), micturition pressure, intercontraction interval, and voided volume.

In a rat model, the combination of 5-HMT and mirabegron was shown to increase bladder capacity more than the sum of the effects of either monotherapy, suggesting a potential synergistic effect in vivo.[18][19]

Conclusion and Future Directions

The head-to-head comparison of fesoterodine and mirabegron reveals a classic risk-benefit trade-off guided by distinct mechanisms of action.

  • Fesoterodine offers robust efficacy, with some evidence suggesting a potential advantage in reducing urgency and detrusor overactivity.[7][12] Its utility, however, is constrained by the predictable and often burdensome anticholinergic side effects.

  • Mirabegron provides comparable efficacy for many patients with a significantly more favorable tolerability profile, particularly avoiding the dry mouth and constipation that often lead to non-adherence with antimuscarinics.[8][13] This makes it a strong option, especially for older adults or those intolerant to anticholinergics.[8]

For the drug development professional, this comparison underscores a critical lesson: targeting a novel pharmacological pathway can successfully address the primary limitations of an established drug class. The future of OAB treatment may lie in further refining receptor selectivity, exploring combination therapies (e.g., antimuscarinic + β3-agonist), or identifying entirely new targets within the complex neural and urothelial signaling networks that govern bladder function.[2][4][22] The preclinical models and protocols detailed herein remain the foundational tools for validating these next-generation therapies.

References

  • Comparison in the efficacy of fesoterodine or mirabegron add-on therapy to silodosin for patients with benign prostatic hyperplasia complicated by overactive bladder: A randomized, prospective trial using urodynamic studies. PubMed. [Link]

  • Comparative Safety and Efficacy of Treatments for Overactive Bladder Among Older Adults: A Network Meta-analysis. PMC - NIH. [Link]

  • Comparative assessment of efficacy and safety of approved oral therapies for overactive bladder: a systematic review and network meta-analysis. PMC - NIH. [Link]

  • What is the mechanism of action of Mirabegron (beta-3 adrenergic agonist) in the body?. Google Search.
  • What is the mechanism of Fesoterodine Fumar
  • Fesoterodine. PubChem - NIH. [Link]

  • Mirabegron. PMC - NIH. [Link]

  • Comparison in the efficacy of fesoterodine or mirabegron add-on therapy to silodosin for patients with benign prostatic hyperplasia complicated by overactive bladder: A randomized, prospective trial using urodynamic studies. ResearchGate. [Link]

  • Comparative Safety and Efficacy of Treatments for Overactive Bladder Among Older Adults: A Network Meta-analysis. PubMed. [Link]

  • Role of fesoterodine in the treatment of overactive bladder. PMC - NIH. [Link]

  • Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. PMC - NIH. [Link]

  • Abbreviated Class Update: Overactive Bladder. New Drug Evaluation Monograph Template. [Link]

  • Bladder Control Meds: 7 Best Options for Urinary Health. Liv Hospital. [Link]

  • Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. UroToday. [Link]

  • Minimal Invasive Cystometry and Intra-Abdominal Pressure Assessments in Rodents: A Novel Animal Study. PubMed Central. [Link]

  • Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review. ResearchGate. [Link]

  • Continuous Uroflow Cystometry in the Urethane-Anesthetized Mouse. PubMed Central. [Link]

  • Abbreviated Class Update: Overactive Bladder. New Drug Evaluation Monograph Template. [Link]

  • Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies. PubMed. [Link]

  • Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents. PubMed Central. [Link]

  • Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies. NIH. [Link]

  • Impact of surgical bladder catheter implantation on voiding function in mice. American Physiological Society. [Link]

  • Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. PMC - NIH. [Link]

  • Overactive Bladder drugs in development, 2024. Pharmaceutical Technology. [Link]

  • Protective effects of mirabegron against impaired detrusor contractility and bladder fibrosis in a rat model of bladder outlet obstruction. International Continence Society. [Link]

  • Fesoterodine and mirabegron Interactions. Drugs.com. [Link]

  • Effects of combined treatment with fesoterodine and mirabegron in a pelvic congestion rat model: Results from in vitro and in vivo functional studies. ResearchGate. [Link]

  • 161 EFFECTS OF COMBINATION TREATMENT WITH FESOTERODINE AND MIRABEGRON ON URINARY BLADDER FUNCTIONS OF PELVIC CONGESTION MODEL IN RATS. International Continence Society. [Link]

Sources

Leitfaden zur Überprüfung der enantiomeren Reinheit von synthetisiertem Fesoterodinfumarat: Ein Vergleichsanalyse

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. Eva Neumann, Senior Application Scientist

Zusammenfassung für die Führungsebene

Die stereochemische Identität eines pharmazeutischen Wirkstoffs ist ein entscheidender Faktor für seine Wirksamkeit und Sicherheit. Fesoterodinfumarat, ein Antimuskarinikum zur Behandlung der überaktiven Blase, besitzt ein einzelnes chirales Zentrum, wobei das (R)-Enantiomer die pharmakologisch aktive Form ist.[1] Die rigorose Kontrolle der enantiomeren Reinheit ist daher eine regulatorische und wissenschaftliche Notwendigkeit, um die Chargenkonsistenz zu gewährleisten und potenzielle Nebenwirkungen durch das unerwünschte (S)-Enantiomer zu minimieren.

Dieser technische Leitfaden bietet eine vergleichende Analyse der gängigsten chromatographischen und elektrophoretischen Techniken zur Bestimmung der enantiomeren Reinheit von Fesoterodinfumarat. Wir untersuchen die methodischen Grundlagen und die praktische Leistungsfähigkeit der chiralen Hochleistungsflüssigkeitschromatographie (HPLC), der überkritischen Fluidchromatographie (SFC) und der Kapillarelektrophorese (CE). Durch die Bereitstellung von detaillierten experimentellen Protokollen, vergleichenden Leistungsdaten und einer Erörterung der jeweiligen Vor- und Nachteile soll dieser Leitfaden Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine fundierte Grundlage für die Auswahl und Implementierung der für ihre Bedürfnisse am besten geeigneten Analysemethode bieten.

Einleitung: Die Bedeutung der Chiralität bei Fesoterodin

Fesoterodin ist ein Prodrug, das nach oraler Verabreichung durch unspezifische Esterasen schnell zu seinem aktiven Metaboliten, dem 5-Hydroxymethyl-Tolterodin, hydrolysiert wird.[1] Die pharmakologische Wirkung beruht auf der kompetitiven Antagonisierung von Muskarinrezeptoren, was zu einer Entspannung der Blasenmuskulatur führt.[2] Die molekulare Struktur von Fesoterodin weist ein chirales Zentrum am Phenylpropyl-Grundgerüst auf, was zur Existenz von zwei Enantiomeren führt: (R)-Fesoterodin und (S)-Fesoterodin.

Die biologische Aktivität chiraler Substanzen hängt oft von ihrer Stereochemie ab.[3] Bei Fesoterodin ist das (R)-Enantiomer für die gewünschte therapeutische Wirkung verantwortlich. Das (S)-Enantiomer gilt als Verunreinigung und sein Vorhandensein muss streng kontrolliert werden. Die genaue Quantifizierung des (S)-Enantiomers ist daher ein kritischer Qualitätsparameter bei der Freigabe von Wirkstoff- und Arzneimittelchargen.

Dieser Leitfaden vergleicht drei leistungsstarke Analysetechniken zur Gewährleistung dieser entscheidenden Qualitätskontrolle.

Methodische Grundlagen der chiralen Trennung

Die Trennung von Enantiomeren stellt eine besondere analytische Herausforderung dar, da sie identische physikalische und chemische Eigenschaften in einer achiralen Umgebung aufweisen. Um eine Trennung zu erreichen, muss eine chirale Umgebung geschaffen werden. Dies wird typischerweise durch den Einsatz von chiralen Selektoren erreicht, die diastereomere Komplexe mit den Enantiomeren bilden, welche unterschiedliche Stabilitäten und/oder physikalische Eigenschaften aufweisen.

  • Chirale Stationärphasen (CSPs) in der Chromatographie (HPLC & SFC): Dies ist der gebräuchlichste Ansatz. Die Enantiomere werden durch eine Säule geleitet, die mit einem chiralen Selektor gepackt ist. Die unterschiedlichen Wechselwirkungen (z. B. Wasserstoffbrückenbindungen, π-π-Wechselwirkungen, sterische Hinderung) zwischen den einzelnen Enantiomeren und der CSP führen zu unterschiedlichen Retentionszeiten und somit zur Trennung. Polysaccharid-basierte CSPs (z. B. Derivate von Cellulose und Amylose) sind aufgrund ihrer breiten Anwendbarkeit besonders erfolgreich.[4]

  • Chirale Selektoren in der Kapillarelektrophorese (CE): Bei der CE wird der chirale Selektor, häufig ein Cyclodextrin-Derivat, dem Hintergrundelektrolyten (BGE) zugesetzt.[5] Die Enantiomere bilden vorübergehend Einschlusskomplexe mit dem chiralen Selektor. Aufgrund der unterschiedlichen Stabilität dieser Komplexe weisen die Enantiomere unterschiedliche elektrophoretische Mobilitäten auf, was zu ihrer Trennung während der Wanderung durch die Kapillare führt.[5]

Vergleichende Analyse der Analysemethoden

Die Wahl der geeigneten Methode zur Bestimmung der enantiomeren Reinheit hängt von verschiedenen Faktoren ab, darunter die erforderliche Auflösung, die gewünschte Analysengeschwindigkeit, die Kosten für Lösungsmittel und die verfügbare Instrumentierung.

Hochleistungsflüssigkeitschromatographie (HPLC)

Die chirale HPLC ist die etablierteste und am weitesten verbreitete Methode zur Bestimmung der enantiomeren Reinheit in der pharmazeutischen Industrie. Für Fesoterodinfumarat wurden robuste Normalphasen-Methoden (NP-HPLC) entwickelt, die eine ausgezeichnete Trennung der Enantiomere ermöglichen.

Vorteile:

  • Hohe Auflösung und Robustheit: Bewährte Technologie mit einer breiten Palette an kommerziell verfügbaren chiralen stationären Phasen, die eine hohe Trennleistung ermöglichen.

  • Etablierte Validierungsprotokolle: Die Methodenvalidierung nach ICH-Richtlinien ist für HPLC-Verfahren gut etabliert.[3]

  • Hohe Präzision und Genauigkeit: Liefert zuverlässige und reproduzierbare quantitative Ergebnisse.[3]

Nachteile:

  • Lange Analysenzeiten: Die Retentionszeiten können relativ lang sein, was den Probendurchsatz begrenzt.

  • Hoher Verbrauch an organischen Lösungsmitteln: Normalphasen-Methoden erfordern oft den Einsatz von n-Hexan und Alkoholen, was zu hohen Kosten und Umweltbelastungen führt.

Überkritische Fluidchromatographie (SFC)

Die SFC hat sich als leistungsstarke "grüne" Alternative zur HPLC für chirale Trennungen etabliert. Sie verwendet überkritisches Kohlendioxid (CO2) als Hauptbestandteil der mobilen Phase, ergänzt durch einen geringen Anteil eines organischen Modifikators (z. B. Methanol).

Vorteile:

  • Schnelle Analysen: Aufgrund der geringen Viskosität und des hohen Diffusionsvermögens der mobilen Phase sind deutlich höhere Flussraten und somit kürzere Analysenzeiten als bei der HPLC möglich.[6]

  • Reduzierter Lösungsmittelverbrauch: Der Ersatz von organischen Lösungsmitteln durch CO2 senkt die Kosten und die Umweltbelastung erheblich.[7]

  • Komplementäre Selektivität: SFC kann in manchen Fällen eine andere oder bessere Selektivität als HPLC bieten.[6]

Nachteile:

  • Höhere Anfangsinvestition: Die Anschaffungskosten für SFC-Systeme sind in der Regel höher als für HPLC-Systeme.

  • Weniger etabliert in der Routineanalytik: Obwohl die Akzeptanz wächst, ist die HPLC in vielen QC-Laboren noch der etablierte Standard.

Kapillarelektrophorese (CE)

Die CE ist eine leistungsstarke Trenntechnik mit extrem hoher Effizienz. Für die chirale Trennung von basischen Verbindungen wie Fesoterodin sind Cyclodextrine als chirale Selektoren im Hintergrundelektrolyten besonders geeignet.

Vorteile:

  • Extrem hohe Trennleistung: Ermöglicht die Trennung von sehr ähnlichen Verbindungen.

  • Minimaler Proben- und Reagenzienverbrauch: Benötigt nur Nanoliter-Probenvolumina und geringe Mengen an Puffer, was die Methode sehr kostengünstig macht.[5]

  • Schnelle Methodenentwicklung: Die Optimierung der Trennbedingungen durch Variation der Pufferzusammensetzung ist oft schneller als die Säulenauswahl in der HPLC.

Nachteile:

  • Geringere Konzentrationsempfindlichkeit: Die Nachweisgrenzen sind im Vergleich zur HPLC oft höher, was bei der Quantifizierung von Spurenverunreinigungen eine Herausforderung sein kann.

  • Geringere Robustheit: Die Methode kann empfindlicher auf Schwankungen in der Probenmatrix und den Kapillarbedingungen reagieren.

Experimentelle Protokolle

Hier werden detaillierte, schrittweise Methoden für jede Technik beschrieben. Diese Protokolle basieren auf veröffentlichten Methoden und bewährten Verfahren und dienen als Ausgangspunkt für die Methodenentwicklung und -validierung im Labor.

Protokoll 1: Chirale HPLC-Methode

Dieses Protokoll beschreibt eine validierte Normalphasen-HPLC-Methode zur Bestimmung der enantiomeren Reinheit von Fesoterodinfumarat.[3][5]

Experimenteller Workflow (HPLC)

HPLC_Workflow cluster_prep Proben- & Mobilphasenvorbereitung cluster_hplc HPLC-Analyse cluster_data Datenauswertung P1 Probenlösung herstellen (ca. 1 mg/mL in Mobilphase) P3 Systemeignungstestlösung (R- & S-Enantiomer) P1->P3 P2 Mobilphase mischen (n-Hexan:IPA:DEA 950:50:1 v/v/v) P2->P1 H2 Injektion der Probe (20 µL) P3->H2 H1 Systemkonditionierung (Säule spülen) H1->H2 H3 Isokratische Elution (1 mL/min) H2->H3 H4 UV-Detektion (220 nm) H3->H4 D1 Peakintegration H4->D1 D2 Systemeignung prüfen (Auflösung > 3) D1->D2 D3 Berechnung der enantiomeren Reinheit (%) D2->D3

Abbildung 1: Workflow für die HPLC-Analyse.

Methodenparameter:

  • Säule: Chiralpak IC-3 (250 x 4.6 mm, 3 µm) oder äquivalent

  • Mobile Phase: n-Hexan / Isopropanol / Diethylamin (950:50:1, v/v/v)[3]

  • Flussrate: 1.0 mL/min[3]

  • Säulentemperatur: 25 °C

  • Injektionsvolumen: 20 µL

  • Detektion: UV bei 220 nm

  • Probenkonzentration: ca. 1 mg/mL Fesoterodinfumarat in mobiler Phase

  • Erwartete Retentionszeiten: (R)-Fesoterodin ~11 min, (S)-Fesoterodin ~14 min

Kausalität der experimentellen Entscheidungen:

  • Chiralpak IC-3: Diese auf Cellulose-tris(3,5-dichlorphenylcarbamat) basierende stationäre Phase hat sich als hochselektiv für die Enantiomere von Fesoterodin erwiesen.[3]

  • Normalphasen-Eluent: Die Mischung aus n-Hexan und Isopropanol bietet die notwendige Polarität für eine gute Retention und Trennung auf der polaren CSP.

  • Diethylamin (DEA): Als basischer Zusatzstoff verbessert DEA die Peakform von basischen Analyten wie Fesoterodin, indem es die Wechselwirkungen mit freien Silanolgruppen auf der Silicagel-Oberfläche unterdrückt. Dies führt zu schärferen Peaks und einer besseren Auflösung.[3]

Protokoll 2: Chirale SFC-Methode (Hypothetisch)

Dieses Protokoll wurde auf der Grundlage bewährter Verfahren für die chirale Trennung von basischen Aminen mittels SFC entwickelt.[8]

Experimenteller Workflow (SFC)

SFC_Workflow cluster_prep_sfc Proben- & Modifikatorvorbereitung cluster_sfc SFC-Analyse cluster_data_sfc Datenauswertung SFC_P1 Probenlösung herstellen (ca. 1 mg/mL in Methanol) SFC_H2 Injektion der Probe (5 µL) SFC_P1->SFC_H2 SFC_P2 Modifikator vorbereiten (Methanol mit 0.2% IPA) SFC_H3 Gradientenelution (5-40% Modifikator in CO2) SFC_P2->SFC_H3 SFC_H1 Systemkonditionierung SFC_H1->SFC_H2 SFC_H2->SFC_H3 SFC_H4 UV-Detektion (220 nm) SFC_H3->SFC_H4 SFC_D1 Peakintegration SFC_H4->SFC_D1 SFC_D2 Systemeignung prüfen (Auflösung) SFC_D1->SFC_D2 SFC_D3 Berechnung der Reinheit SFC_D2->SFC_D3

Abbildung 2: Workflow für die SFC-Analyse.

Methodenparameter:

  • Säule: Chiralpak IC (250 x 4.6 mm, 5 µm) oder äquivalente immobilisierte Polysaccharid-Phase

  • Mobile Phase A: Überkritisches CO2

  • Mobile Phase B (Modifikator): Methanol mit 0.2% Isopropylamin (IPA)

  • Gradient: 5% B bis 40% B in 5 Minuten, dann 2 Minuten halten

  • Flussrate: 3.0 mL/min

  • Ausgangsdruck: 150 bar

  • Säulentemperatur: 40 °C

  • Injektionsvolumen: 5 µL

  • Detektion: UV bei 220 nm

Kausalität der experimentellen Entscheidungen:

  • Immobilisierte Polysaccharid-Phase: Immobilisierte Phasen bieten eine höhere Lösungsmittelstabilität und sind für die Screening-Methoden in der SFC gut geeignet.[8]

  • CO2/Methanol: Dies ist die gebräuchlichste mobile Phase in der SFC und bietet eine gute Elutionskraft für eine breite Palette von Verbindungen.

  • Isopropylamin (IPA): Ähnlich wie DEA in der HPLC dient IPA als basischer Zusatzstoff zur Verbesserung der Peakform von basischen Analyten.

  • Gradientenelution: Ein Gradient ermöglicht ein schnelles Screening und eine effiziente Elution der Analyten, was zu kurzen Analysenzeiten führt.

Protokoll 3: Chirale Kapillarelektrophorese-Methode

Dieses Protokoll basiert auf einer Methode zur Trennung der Enantiomere des strukturell verwandten Tolterodins und wurde für Fesoterodin angepasst.[3]

Experimenteller Workflow (CE)

CE_Workflow cluster_prep_ce Proben- & Puffer-Vorbereitung cluster_ce CE-Analyse cluster_data_ce Datenauswertung CE_P1 Probenlösung herstellen (0.5 mg/mL in Wasser) CE_H2 Hydrodynamische Injektion (50 mbar, 5 s) CE_P1->CE_H2 CE_P2 BGE vorbereiten (50mM Phosphatpuffer pH 2.5) CE_P3 Chiralen Selektor zugeben (z.B. 15mM Sulfated-β-CD) CE_P2->CE_P3 CE_H1 Kapillarkonditionierung (NaOH, Wasser, BGE) CE_P3->CE_H1 CE_H1->CE_H2 CE_H3 Trennung (25 kV, 25 °C) CE_H2->CE_H3 CE_H4 UV-Detektion (210 nm) CE_H3->CE_H4 CE_D1 Peakintegration CE_H4->CE_D1 CE_D2 Berechnung der korrigierten Peakflächen CE_D1->CE_D2 CE_D3 Berechnung der Reinheit CE_D2->CE_D3

Abbildung 3: Workflow für die CE-Analyse.

Methodenparameter:

  • Kapillare: Unbeschichtete Fused-Silica-Kapillare (50 µm ID, 60 cm Gesamtlänge, 50 cm effektive Länge)

  • Hintergrundelektrolyt (BGE): 50 mM Phosphatpuffer, pH 2.5, mit 15 mM hochsulfatiertem-β-Cyclodextrin

  • Spannung: 25 kV

  • Temperatur: 25 °C

  • Injektion: Hydrodynamisch, 50 mbar für 5 s

  • Detektion: UV bei 210 nm

Kausalität der experimentellen Entscheidungen:

  • Niedriger pH-Wert (2.5): Bei diesem pH-Wert ist Fesoterodin als basisches Amin positiv geladen, was eine gute elektrophoretische Mobilität gewährleistet. Gleichzeitig wird der elektroosmotische Fluss unterdrückt, was zu stabilen und reproduzierbaren Trennungen führt.

  • Sulfatiertes-β-Cyclodextrin: Negativ geladene Cyclodextrine wie sulfatiertes-β-CD haben sich als ausgezeichnete chirale Selektoren für basische, positiv geladene Analyten erwiesen.[3] Die entgegengesetzten Ladungen von Analyt und Selektor führen zu starken Wechselwirkungen und einer guten enantioselektiven Differenzierung.

Leistungsvergleich und Datenzusammenfassung

Die folgende Tabelle fasst die erwartete Leistung der drei Methoden zusammen und ermöglicht einen direkten Vergleich der Schlüsselparameter. Die Werte sind Schätzungen, die auf publizierten Daten und typischen Ergebnissen für ähnliche Analysen basieren.

ParameterChirale HPLCChirale SFCChirale CE
Analysenzeit (min) 15 - 205 - 810 - 15
Auflösung (Rs) > 3.0[3]> 2.0> 2.5
Lösungsmittelverbrauch / Lauf ~20 mL (organisch)~15 mL (hauptsächlich CO2)< 1 mL (wässrig)
Relative Kosten / Analyse MittelNiedrig (hohe Anfangsinv.)Sehr niedrig
Empfindlichkeit (LOQ) ~1.3 µg/mL[3]Vergleichbar mit HPLCGeringer als HPLC/SFC
Probendurchsatz Niedrig bis MittelHochMittel
Robustheit HochMittel bis HochMittel

Schlussfolgerung und Empfehlungen

Alle drei vorgestellten Techniken – HPLC, SFC und CE – sind prinzipiell in der Lage, die enantiomere Reinheit von Fesoterodinfumarat zuverlässig zu bestimmen. Die optimale Wahl hängt von den spezifischen Anforderungen des Labors ab.

  • Für die Qualitätskontrolle (QC) und Chargenfreigabe in einem regulierten Umfeld ist die chirale HPLC aufgrund ihrer bewährten Robustheit, hohen Präzision und der umfangreichen regulatorischen Akzeptanz oft die Methode der ersten Wahl. Die entwickelte Methode zeigt eine ausgezeichnete Auflösung und ist nach den ICH-Richtlinien validiert.[3]

  • Für Labore mit hohem Probendurchsatz und einem Fokus auf Nachhaltigkeit stellt die chirale SFC eine überlegene Alternative dar. Die drastisch reduzierten Analysenzeiten und der geringere Verbrauch an organischen Lösungsmitteln führen zu einer signifikanten Steigerung der Effizienz und einer Reduzierung der Betriebskosten.

  • Für die frühe Phasen der Arzneimittelentwicklung oder bei begrenzter Probenmenge ist die chirale CE eine ausgezeichnete Option. Ihr extrem geringer Verbrauch an Proben und Reagenzien sowie die schnelle Methodenentwicklung machen sie zu einem wertvollen Werkzeug für das Screening und die vorläufige Reinheitsprüfung.

Letztendlich sollte die Methodenwahl auf einer sorgfältigen Abwägung von Geschwindigkeit, Kosten, Robustheit und den spezifischen analytischen Anforderungen basieren. Es wird empfohlen, die Eignung der gewählten Methode durch eine vollständige Validierung gemäß den relevanten regulatorischen Richtlinien (z. B. ICH Q2(R1)) zu bestätigen.

Referenzen

  • Rajput, A. P., & Sonanis, M. C. (2012). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. Journal of Chemistry, 2013, 1-7. [Link]

  • European Medicines Agency. (2012). Assessment report for Toviaz. EMA/288876/2012. [Link]

  • U.S. Food and Drug Administration. Fesoterodine Fumarate Drug Label. [Link]

  • Scriba, G. K. (2019). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 24(15), 2788. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1269, 218-231. [Link]

  • Malhotra, B., Gandelman, K., & Sachse, R. (2008). Fesoterodine: a novel muscarinic receptor antagonist for the treatment of overactive bladder. Expert Review of Clinical Pharmacology, 1(2), 147-156. [Link]

  • Novakova, L., Douša, M., & Gibala, P. (2013). Supercritical fluid chromatography in pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 405(1), 1-21. [Link]

  • Holzgrabe, U. (2010). The role of capillary electrophoresis in the analysis of chiral drugs. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1163-1174. [Link]

  • USP-NF. Fesoterodine Fumarate Monograph. [Link] (Anmerkung: Direkter Link zu Monographien erfordert ein Abonnement, die Hauptseite wird als Referenz angegeben).

  • Chiral Technologies Europe. Handbook of Chiral SFC. [Link] (Anmerkung: Die Seite bietet verschiedene Handbücher zum Download an).

  • DrugBank Online. Fesoterodine. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • Toussaint, G., Hubert, P., & Chiap, P. (2001). Enantiomeric separation of basic drugs by capillary electrophoresis. Journal of Chromatography A, 926(1), 3-19. [Link]

  • West, C. (2013). A review of the contribution of supercritical fluid chromatography to the analysis of chiral pharmaceuticals. Journal of Chromatography A, 1302, 148-156. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by liquid chromatography and related technologies. Marcel Dekker. [Link]

Sources

A Comparative Guide to the Metabolic Pathways of Fesoterodine and Tolterodine: From Chemical Structure to Clinical Consequence

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the metabolic pathways of fesoterodine and tolterodine, two prominent antimuscarinic agents used in the management of overactive bladder (OAB). Our focus extends beyond a simple description of enzymatic reactions to an in-depth exploration of how fundamental differences in their biotransformation dictate their pharmacokinetic profiles, clinical utility, and the rationale behind the development of fesoterodine as a prodrug successor to tolterodine. This document is intended for researchers, pharmacologists, and drug development professionals seeking a comprehensive understanding of these two related compounds.

Introduction: Two Drugs, One Active Moiety

Fesoterodine and tolterodine are structurally related compounds designed to alleviate the symptoms of OAB by antagonizing muscarinic receptors in the bladder.[1] While their therapeutic goal is identical, their journey within the human body is markedly different. The central theme of this comparison is their convergence upon a single, key active metabolite: 5-hydroxymethyl tolterodine (5-HMT) .[2] However, the paths they take to generate this metabolite are fundamentally distinct, leading to significant differences in pharmacokinetic variability and clinical predictability.[3][4]

Tolterodine itself is a potent antimuscarinic agent, and its primary metabolite, 5-HMT, is equipotent.[3][5] Therefore, treatment with tolterodine results in exposure to two active moieties. Fesoterodine, in contrast, is an inactive prodrug designed specifically to deliver 5-HMT systemically.[1][6] Following oral administration, fesoterodine is not detected in plasma, meaning its entire therapeutic effect is attributable to 5-HMT.[1][2]

The Metabolic Activation Pathways: A Tale of Two Enzymes

The critical divergence in the pharmacology of these drugs occurs at the very first step of their metabolism: the generation of 5-HMT.

Fesoterodine: Rapid, Ubiquitous Activation by Esterases

Fesoterodine was engineered as a prodrug to be rapidly and completely hydrolyzed by ubiquitous, non-specific plasma esterases.[6][7] This enzymatic cleavage is not dependent on the cytochrome P450 (CYP) system, a family of enzymes known for significant genetic variability.[6]

Key Characteristics:

  • Activating Enzymes: Non-specific esterases.[2]

  • Location: Plasma and various tissues.

  • Speed: Rapid and extensive, no parent drug is detectable in circulation.[1][8]

  • Variability: Low inter-individual variability, as esterase activity is generally consistent across the population.[3]

Fesoterodine_Metabolism FESO Fesoterodine (Prodrug) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Moiety) FESO->HMT Non-specific Esterases (Rapid, CYP-Independent) Elimination Further Metabolism & Renal Excretion HMT->Elimination CYP2D6, CYP3A4, Renal Clearance

Caption: Fesoterodine's CYP-independent activation pathway.

Tolterodine: A CYP2D6-Dependent Pathway

In contrast, tolterodine is an active drug that undergoes hepatic metabolism to form 5-HMT. This conversion is primarily mediated by cytochrome P450 2D6 (CYP2D6) .[2][3]

Key Characteristics:

  • Activating Enzyme: CYP2D6.[3]

  • Location: Primarily the liver.

  • Variability: High inter-individual variability. CYP2D6 is highly polymorphic, leading to distinct patient populations: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[3] This genetic variability is the principal source of pharmacokinetic differences.[4]

Tolterodine_Metabolism TOL Tolterodine (Active Moiety) HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active Moiety) TOL->HMT CYP2D6 (Genetically Polymorphic) Elimination Further Metabolism & Renal Excretion HMT->Elimination CYP2D6, CYP3A4, Renal Clearance

Caption: Tolterodine's CYP2D6-dependent activation pathway.

Downstream Elimination of the Active Metabolite (5-HMT)

Once formed, 5-HMT from either source shares the same downstream elimination pathways. It is further metabolized by two main hepatic enzymes, CYP2D6 and CYP3A4, and is also cleared unchanged by the kidneys.[3][7][9] The involvement of multiple pathways in its elimination contributes to a more stable profile for 5-HMT itself.[10] However, the initial formation step remains the key determinant of overall variability.

Comparative Summary and Quantitative Data

The fundamental difference in the activation pathway has profound implications for the drugs' pharmacokinetic profiles. Fesoterodine's design circumvents the genetic lottery of CYP2D6 metabolism, resulting in more predictable and consistent exposure to the active moiety, 5-HMT.[6][11]

Table 1: Core Metabolic and Pharmacokinetic Comparison

FeatureFesoterodineTolterodine
Drug Type Inactive Prodrug[1][6]Active Drug[3]
Primary Activation Hydrolysis via non-specific esterases[2][7]Oxidation via CYP2D6[2][3]
Active Moieties 5-HMT only[3][6]Tolterodine and 5-HMT[3]
Dependence on CYP2D6 Low (only for downstream elimination)[2][10]High (for activation and elimination)[3]
Pharmacokinetic Variability Low and predictable[3][4]High and genotype-dependent[3][4]

Experimental data from head-to-head crossover studies starkly illustrate this difference in variability, particularly in CYP2D6 extensive metabolizers (EMs).

Table 2: Comparative Pharmacokinetic Variability (in CYP2D6 EMs)

ParameterFesoterodineTolterodine ER
Coefficient of Variation for AUC (%) Up to 46%[3][4]Up to 87%[3][4]
Coefficient of Variation for Cmax (%) Up to 48%[3][4]Up to 87%[3][4]
Range of Active Moiety Exposure ~7-fold[3][4]~40-fold[3][4]
Bioavailability of 5-HMT Up to 40% higher[3][4]Lower

Data sourced from a multiple-dose study in CYP2D6 EMs and PMs.[3][4]

These data demonstrate that fesoterodine delivers the active metabolite 5-HMT with significantly less variability and higher bioavailability compared to tolterodine extended-release (ER).[3][4] The principal source of the 40-fold variability seen with tolterodine administration was the parent drug itself, not the 5-HMT metabolite.[3][4]

Experimental Protocol: In Vitro Metabolic Stability Assessment

To determine the susceptibility of a compound to hepatic metabolism—a key step in characterizing a drug like tolterodine—an in vitro metabolic stability assay using human liver microsomes (HLM) is a standard industry practice.

Objective: To determine the rate at which a test compound is metabolized by CYP enzymes in HLM.

Methodology
  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (e.g., Tolterodine) in a suitable organic solvent (e.g., DMSO).

    • HLM Suspension: Thaw a vial of pooled HLM on ice. Dilute with ice-cold 0.1 M phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL. Keep on ice.

    • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously generates the necessary cofactor (NADPH) for CYP enzyme activity.

  • Incubation Procedure:

    • Pre-incubation: In a 96-well plate, add the HLM suspension to each well. Add the test compound (final concentration, e.g., 1 µM) and gently mix. Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

    • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NRS solution to each well. This is Time 0.

    • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the respective wells.

  • Reaction Quenching:

    • Immediately stop the reaction for each time point aliquot by adding it to a separate plate containing ice-cold acetonitrile with an internal standard. The cold organic solvent precipitates the microsomal proteins and halts all enzymatic activity.

    • Causality: This quenching step is critical. Acetonitrile denatures the enzymes, ensuring that the measured concentration of the parent drug accurately reflects its level at that specific time point without further degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Rationale: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the low concentrations of the parent drug remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Field Insights

The metabolic profiles of fesoterodine and tolterodine offer a compelling case study in rational drug design. Tolterodine, while effective, is hampered by the high pharmacokinetic variability inherent in its reliance on the polymorphic CYP2D6 enzyme for activation. This can lead to unpredictable exposures, potentially impacting both efficacy and tolerability across different patients.

Fesoterodine was specifically developed as a prodrug to overcome this limitation.[6][12] By utilizing ubiquitous esterases for its conversion to the active moiety 5-HMT, it provides a more consistent, predictable, and genotype-independent pharmacokinetic profile.[3][4] This allows for more reliable dose-response relationships and flexible dosing, which has been shown to translate into significant clinical advantages in some studies.[13][14] This comparative analysis underscores how a fundamental understanding of metabolic pathways is not merely an academic exercise but a critical foundation for developing safer and more effective medicines.

References

  • Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 72(2), 226–234. [Link]

  • Simon, H. U., & Malhotra, B. (2009). The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. Arzneimittelforschung, 59(3), 145-151. [Link]

  • Simon, H. U., & Malhotra, B. (2009). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. ResearchGate. [Link]

  • Malhotra, B., Gandelman, K., Sachse, R., Wood, N., & Michel, M. C. (2011). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. PubMed. [Link]

  • Mansfield, K. J. (2009). Role of fesoterodine in the treatment of overactive bladder. Therapeutics and Clinical Risk Management, 5, 1003–1011. [Link]

  • European Medicines Agency. (2007). Toviaz (fesoterodine) - CHMP assessment report. [Link]

  • Tatemichi, S., Ikeda, K., A-Sakai, A., Kobayashi, S., & Kurihara, M. (2014). Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. International Journal of Clinical Pharmacology and Therapeutics, 52(11), 973–983. [Link]

  • Malhotra, B., Guan, Z., & Wood, N. (2008). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics, 46(11), 556–563. [Link]

  • Malhotra, B., & Gandelman, K. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. Current Medicinal Chemistry, 16(33), 4491–4499. [Link]

  • Malhotra, B., & Gandelman, K. (2009). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. ResearchGate. [Link]

  • Malhotra, B., & Gandelman, K. (2009). The Design and Development of Fesoterodine as a Prodrug of 5- Hydroxymethyl Tolterodine (5HMT), the Active Metabolite of Tolterodine. ResearchGate. [Link]

  • Nilvebrant, L., Hallén, B., & Larsson, G. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195–207. [Link]

  • Mansfield, K. J. (2009). Figure: Metabolic pathways responsible for the generation of... ResearchGate. [Link]

  • Malhotra, B., Guan, Z., & Wood, N. (2008). Pharmacokinetic profile of fesoterodine. ResearchGate. [Link]

  • V-G, B., A-A, G., A-A, L., & J-A, S. (2022). An Investigational Study on the Role of CYP2D6, CYP3A4 and UGTs Genetic Variation on Fesoterodine Pharmacokinetics in Young Healthy Volunteers. Pharmaceutics, 14(9), 1851. [Link]

  • Drugs.com. (n.d.). Fesoterodine vs Tolterodine Comparison. Drugs.com. [Link]

  • Chapple, C., Van Kerrebroeck, P., Tubaro, A., et al. (2008). Comparison of fesoterodine and tolterodine in subjects with overactive bladder. BJU International, 102(9), 1128-1134. [Link]

  • Chapple, C., Van Kerrebroeck, P., Tubaro, A., et al. (2008). Comparison of fesoterodine and tolterodine in patients with overactive bladder. BJU International, 102(9), 1128-34. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of rac-Fesoterodine Fumarate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: rac-Fesoterodine Fumarate is a competitive muscarinic receptor antagonist widely used in research and development for its therapeutic effects on overactive bladder syndrome.[1][2][3] As a potent anticholinergic agent, the integrity of its handling and disposal is paramount, not only for immediate laboratory safety but also for long-term environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of Fesoterodine Fumarate, ensuring compliance with regulatory standards and upholding the principles of responsible chemical stewardship. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this active pharmaceutical ingredient (API) in a laboratory setting.

Part 1: Hazard Identification and Regulatory Framework

Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards and the governing regulations is essential. This forms the logical basis for the procedural steps that follow.

1.1 Inherent Hazards of Fesoterodine Fumarate Safety Data Sheets (SDS) and toxicological profiles identify several key hazards associated with Fesoterodine Fumarate that directly influence disposal decisions:

  • Reproductive Toxicity: The compound is classified as a Category 2 reproductive toxin, suspected of damaging the unborn child.[4][5][6]

  • Acute Oral Toxicity: It is harmful if swallowed.[6]

  • Environmental Hazard: Fesoterodine Fumarate is harmful to aquatic life with long-lasting effects.[6][7]

These classifications necessitate that the compound and its contaminated materials be managed in a way that prevents human exposure and environmental release.

1.2 The Regulatory Imperative: EPA and FDA Mandates The disposal of pharmaceutical waste in a laboratory setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] A critical regulation for all laboratories and healthcare facilities is the nationwide ban on sewering hazardous waste pharmaceuticals, which became effective on August 21, 2019.[10][11]

This means that under no circumstances should Fesoterodine Fumarate or its solutions be poured down the drain. This prohibition is central to preventing the contamination of waterways with active pharmaceutical ingredients.[9] All disposal procedures must route the material to a licensed hazardous waste management facility, typically for incineration.[12]

Part 2: Disposal Decision Workflow

To ensure a consistent and compliant disposal process, the following workflow should be adopted. This decision tree guides the user from initial waste generation to the final, segregated waste container.

Fesoterodine_Disposal_Workflow cluster_classification Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition start Waste Generation: rac-Fesoterodine Fumarate (Pure API, solutions, contaminated items) sewer_ban CRITICAL CONTROL POINT: Sewer Disposal is Strictly Prohibited per EPA 40 CFR Part 266 Subpart P start->sewer_ban waste_type Identify Waste Stream start->waste_type bulk_api Grossly Contaminated Items or Unused / Expired Bulk API waste_type->bulk_api Bulk / Gross trace_contaminated Trace-Contaminated Labware (Gloves, weigh boats, empty vials) waste_type->trace_contaminated Trace container Place in a designated, RCRA-compliant Hazardous Pharmaceutical Waste Container bulk_api->container trace_contaminated->container labeling Ensure container is clearly labeled: 'Hazardous Waste - Pharmaceutical' and lists Fesoterodine Fumarate container->labeling disposal_vendor Arrange for pickup and disposal via a licensed hazardous waste management vendor. container->disposal_vendor incineration Confirm disposal method is high-temperature incineration. disposal_vendor->incineration

Caption: Fesoterodine Fumarate Disposal Decision Workflow.

Part 3: Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common scenarios involving Fesoterodine Fumarate waste in a research environment.

3.1 Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling Fesoterodine Fumarate in any form—pure API, solutions, or waste. The rationale is to prevent dermal absorption, inhalation, and ocular exposure, given its toxicological profile.

TaskMinimum Required PPE
Handling Pure API Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. Work should be performed in a chemical fume hood.
Preparing Solutions Nitrile gloves, safety glasses with side shields, and a lab coat.
Handling Waste Containers Nitrile gloves, safety glasses, and a lab coat.
Spill Cleanup Chemical-resistant gloves (e.g., nitrile), chemical splash goggles, lab coat or disposable gown, and if significant dust is present, a respirator may be required.

3.2 SOP-01: Disposal of Unused or Expired Fesoterodine Fumarate (Bulk API)

This protocol applies to the disposal of the pure, solid compound.

  • Do Not Attempt to Neutralize: Chemical neutralization is not a recommended or compliant disposal method for this compound. The reaction byproducts are unknown and may remain hazardous.

  • Container Preparation: Obtain a designated hazardous pharmaceutical waste container from your institution's Environmental Health & Safety (EHS) department. This container must be compatible with the waste, properly sealed, and clearly labeled.

  • Transfer: Carefully transfer the original container of Fesoterodine Fumarate, with its original label intact, into the designated hazardous waste container. If transferring the powder itself, do so in a chemical fume hood to prevent inhalation of dust.

  • Labeling: Ensure the outer waste container is labeled with the words "Hazardous Waste," the full chemical name "rac-Fesoterodine Fumarate," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong acids or bases.[6]

  • Pickup: Arrange for disposal through your institution's licensed hazardous waste vendor.[13]

3.3 SOP-02: Disposal of Trace-Contaminated Materials

This protocol covers items with residual contamination, such as empty vials, weigh paper, gloves, and pipette tips.

  • Segregation is Key: Do not dispose of these items in the regular or biohazardous trash. They must be managed as pharmaceutical waste.[14]

  • Collection: Place all trace-contaminated solid waste directly into the designated hazardous pharmaceutical waste container.

  • Empty Containers: An "empty" container that held Fesoterodine Fumarate is still considered hazardous waste and must be disposed of in the designated container, not in the regular trash or glass recycling.[15]

  • Storage and Disposal: Follow steps 5 and 6 from SOP-01.

3.4 SOP-03: Decontamination of Reusable Glassware and Equipment

This protocol is for cleaning equipment that will be reused. The rinsate generated during cleaning is considered hazardous waste.

  • Initial Rinse (Capture Rinsate): Perform an initial rinse of the glassware or equipment with a suitable solvent in which Fesoterodine Fumarate is soluble (e.g., ethanol, DMSO).[16] Crucially, this initial rinsate must be collected as hazardous chemical waste.

  • Rinsate Collection: Dispense the rinsate into a designated hazardous waste container for liquid waste, labeled appropriately with the solvent and "Fesoterodine Fumarate (trace)."

  • Secondary Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory procedures with soap and water.

  • Final Rinse: A final rinse with deionized water or an appropriate solvent can be performed as required by your experimental protocol.

3.5 SOP-04: Spill Management

In the event of a spill, the primary objectives are to protect personnel, contain the spill, and decontaminate the area.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Post a warning sign.

  • Don PPE: Before re-entering the area, don the appropriate PPE as specified in the table above.

  • Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.[4] For liquid spills, surround the area with absorbent material from a chemical spill kit.

  • Collection: Carefully collect the spilled material and all contaminated absorbent materials using scoops or forceps. Place everything into the designated hazardous pharmaceutical waste container.

  • Decontamination: Clean the spill area thoroughly. A damp cloth should be used for solids to control dust.[5] The area should then be wiped down with a detergent solution, followed by a final rinse with a solvent like 70% ethanol. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of rac-Fesoterodine Fumarate, building a foundation of trust in their operational safety and chemical handling practices.

References

  • APExBIO. (n.d.). Fesoterodine Fumarate.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • Health Canada. (2023). Fesoterodine fumarate extended-release tablets.
  • DrugBank. (n.d.). Fesoterodine Fumarate.
  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet.
  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
  • Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals.
  • Quarles & Brady LLP. (2019). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
  • Medscape. (2024). Anticholinergic Toxicity Treatment & Management.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS (S)-FESOTERODINE FUMARATE.
  • National Center for Biotechnology Information. (n.d.). Fesoterodine Fumarate. PubChem Compound Database.
  • Pfizer. (2007). Material Safety Data Sheet - Fesoterodine Fumarate Tablets.
  • Pfizer. (2016). Fesoterodine Fumarate Tablets - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). Fesoterodinefumarate | 286930-03-8.
  • Kumar, N., et al. (2021). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate by Using a Mass Spectrometric Compatible Mobile Phase.
  • Camber Pharmaceuticals. (n.d.). SAFETY DATA SHEET - Fesoterodine Fumarate Extended Release tablets.
  • Daicel Pharma. (n.d.). Fesoterodine Impurities Manufacturers & Suppliers.
  • Oxford Academic. (2020). Stability-Indicating RP-HPLC Method for the Estimation of Process-Related Impurities and Degradation Products in Fesoterodine Fumarate.
  • SciSpace. (2012). A validated stability-indicating hplc assay method for determination of fesoterodine fumarate.
  • MedChemExpress. (2024). Fesoterodine fumarate-SDS.
  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
  • ResearchGate. (2025). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances.
  • Wikipedia. (n.d.). Antipsychotic abuse.
  • U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know.
  • Medscape. (2024). Anticholinergic Toxicity: Practice Essentials, Pathophysiology, Etiology.
  • The Royal Children's Hospital Melbourne. (n.d.). Clinical Practice Guidelines: Anticholinergic Syndrome.
  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • MedPro Disposal. (2022). FDA changes policies regarding pharmaceutical waste disposal.
  • Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
  • Malhotra, B., et al. (n.d.). Pharmacokinetic profile of fesoterodine. PubMed.
  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Simplico. (2020). Anticholinergic Drug Toxicity | Toxidrome Effects and Mechanism of Action. YouTube.
  • National Center for Biotechnology Information. (n.d.). Fesoterodine. PubChem Compound Database.
  • European Medicines Agency. (n.d.). fesoterodine.
  • U.S. Food and Drug Administration. (n.d.). TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.